molecular formula C9H10O3 B031991 2-Phenoxypropionic acid CAS No. 940-31-8

2-Phenoxypropionic acid

Cat. No.: B031991
CAS No.: 940-31-8
M. Wt: 166.17 g/mol
InChI Key: SXERGJJQSKIUIC-UHFFFAOYSA-N
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Description

2-Phenoxypropionic acid is a significant aromatic carboxylic acid derivative widely utilized as a versatile synthetic intermediate in organic chemistry and medicinal research. Its primary research value lies in its role as a key building block for the synthesis of more complex molecules, particularly in the development of novel herbicides and plant growth regulators. The compound's mechanism of action, when derivatized into phenoxyalkanoic acid herbicides, often involves the mimicry of auxin, a natural plant hormone, leading to uncontrolled growth and eventual plant death. This makes it an indispensable tool for agrochemical research aimed at understanding plant physiology and developing new selective weed control agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxypropanoic acid
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InChI

InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)
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InChI Key

SXERGJJQSKIUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C(=O)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O3
Source PubChem
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DSSTOX Substance ID

DTXSID10870812
Record name Propanoic acid, 2-phenoxy-
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Molecular Weight

166.17 g/mol
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CAS No.

940-31-8
Record name DL-2-Phenoxypropionic acid
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Record name 2-Phenoxypropionic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxypropionic Acid: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxypropionic acid is a versatile organic compound that serves as a crucial building block in various chemical syntheses, from agrochemicals to pharmaceuticals.[1] Its structure, featuring a phenoxy group attached to a propionic acid moiety, provides a scaffold for the development of a wide range of derivatives with diverse biological activities. This technical guide provides an in-depth exploration of the chemical properties, stereochemistry, synthesis, and spectroscopic characterization of this compound, with a particular focus on its relevance to drug discovery and development.

Chemical Structure and Stereochemistry

This compound, with the chemical formula C₉H₁₀O₃, is an aromatic ether and a carboxylic acid.[2] The core structure consists of a phenoxy group linked to a propionic acid backbone at the second carbon.

Chirality and Enantiomers

A key feature of this compound is the presence of a chiral center at the C2 position of the propionic acid chain. This chirality gives rise to two enantiomers: (R)-2-phenoxypropionic acid and (S)-2-phenoxypropionic acid. The stereochemistry of these enantiomers is of paramount importance in pharmaceutical applications, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] For instance, the therapeutic activity of many non-steroidal anti-inflammatory drugs (NSAIDs) derived from 2-arylpropionic acids resides primarily in the (S)-enantiomer.[4]

Caption: General structure of this compound and its (R) and (S) enantiomers.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of this compound is fundamental for its handling, characterization, and application in research and development.

Physical Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 112-115 °C
Boiling Point 265 °C
CAS Number 940-31-8 (racemic)[2]
PubChem CID 13658 (racemic)[2]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenoxy group, the methine proton at the chiral center, and the methyl protons. The aromatic protons typically appear as a multiplet in the range of δ 6.8-7.3 ppm. The methine proton (CH) gives a quartet around δ 4.7 ppm, coupled to the methyl protons. The methyl protons (CH₃) appear as a doublet around δ 1.6 ppm, coupled to the methine proton. The acidic proton of the carboxylic acid group is a broad singlet, often observed above δ 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Key chemical shifts include the carbonyl carbon of the carboxylic acid around 175 ppm, the aromatic carbons between 115 and 160 ppm, the methine carbon (CH) at approximately 72 ppm, and the methyl carbon (CH₃) around 18 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for its functional groups. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-O-C stretching of the ether linkage appears in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions.

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 166. Common fragmentation patterns involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the ether bond.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Williamson ether synthesis being a common and versatile method.[5][6][7][8]

Williamson Ether Synthesis (Racemic)

This method involves the reaction of a phenoxide with an α-halo propionic acid or its ester. The phenoxide is typically generated in situ by treating phenol with a base such as sodium hydroxide.

Williamson_Ether_Synthesis Williamson Ether Synthesis of this compound phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation naoh NaOH naoh->phenoxide product This compound phenoxide->product SN2 Attack bromopropionic_acid 2-Bromopropionic Acid bromopropionic_acid->product nacl NaBr + H₂O product->nacl

Caption: Reaction scheme for the Williamson ether synthesis.

Experimental Protocol:

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent such as ethanol or water. Add an equimolar amount of sodium hydroxide and stir the mixture until the phenol is completely dissolved, forming sodium phenoxide.

  • Nucleophilic Substitution: To the solution of sodium phenoxide, add an equimolar amount of 2-bromopropionic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a dilute mineral acid (e.g., HCl) to a pH of approximately 1-2. This will protonate the carboxylate and precipitate the this compound.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Enantioselective Synthesis

The synthesis of specific enantiomers of this compound is crucial for pharmaceutical applications. This can be achieved through various methods, including the use of chiral starting materials or chiral catalysts.

(R)-2-Phenoxypropionic Acid Synthesis: One approach to synthesize the (R)-enantiomer involves starting with (S)-2-chloropropionic acid, which can be derived from the natural amino acid L-alanine.[9] The reaction with phenol proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the chiral center, yielding (R)-2-phenoxypropionic acid.[9]

(S)-2-Phenoxypropionic Acid Synthesis: Similarly, the (S)-enantiomer can be synthesized from (R)-2-chloropropionic acid. Alternatively, enzymatic kinetic resolution of racemic this compound or its esters can be employed to selectively isolate the (S)-enantiomer.[4]

Applications in Drug Development

This compound and its derivatives have garnered significant interest in the field of drug development, primarily as anti-inflammatory agents.

Mechanism of Action: COX Inhibition

Many derivatives of this compound function as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[10][11] Prostaglandins are key mediators of inflammation, pain, and fever.

There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.

By inhibiting COX enzymes, this compound derivatives reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The development of selective COX-2 inhibitors is a major goal in NSAID research to minimize the gastrointestinal side effects associated with the inhibition of COX-1.[10][11]

COX_Inhibition_Pathway Mechanism of Action: COX Inhibition membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid pla2 Phospholipase A₂ pla2->arachidonic_acid prostaglandins Prostaglandins arachidonic_acid->prostaglandins cox_enzymes COX-1 / COX-2 cox_enzymes->prostaglandins nsaids This compound Derivatives (NSAIDs) nsaids->cox_enzymes Inhibition inflammation Inflammation, Pain, Fever prostaglandins->inflammation

Caption: Simplified signaling pathway of COX inhibition by NSAIDs.

Conclusion

This compound is a molecule of significant interest to researchers in both academia and industry. Its chiral nature and versatile reactivity make it a valuable precursor for the synthesis of a wide array of compounds, particularly in the development of new therapeutic agents. A thorough understanding of its chemical properties, structure, and synthetic methodologies, as detailed in this guide, is essential for harnessing its full potential in scientific research and drug discovery.

References

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An In-depth Technical Guide to the Melting Point of 2-Phenoxypropionic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Melting Point in Material Characterization

In the realms of pharmaceutical development and materials science, the melting point is a fundamental physical property that serves as a crucial indicator of purity, identity, and crystalline structure. It is defined as the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a crystalline solid, this transition occurs at a sharp, well-defined temperature. Any deviation, such as a broadened melting range or a depressed melting point, often signifies the presence of impurities. This guide provides a comprehensive technical overview of the melting point of 2-phenoxypropionic acid, a chiral carboxylic acid of interest in various research and development applications. We will delve into the distinct thermal behaviors of its racemic form and individual enantiomers, the thermodynamic principles governing these differences, and a field-proven protocol for their accurate determination using Differential Scanning Calorimetry (DSC).

Reported Melting Point Data for this compound

This compound is a chiral molecule, existing as two non-superimposable mirror images: (R)-2-phenoxypropionic acid and (S)-2-phenoxypropionic acid. It is also commonly available as a racemic mixture, an equimolar combination of both enantiomers. The melting points for these forms are distinct, a phenomenon of significant interest in stereochemistry and crystal engineering.

Compound NameStereochemistryCAS NumberReported Melting Point (°C)
This compoundRacemic (DL)940-31-8112-115[1][2][3], 116-119[4], 113-115[3]
(R)-(+)-2-Phenoxypropionic acidR-enantiomer1129-46-084-86
(S)-(-)-2-Phenoxypropionic acidS-enantiomer1912-23-884-86 (inferred)

Note: While a specific experimental value for the (S)-enantiomer was not found in the immediate search, fundamental principles of stereochemistry dictate that enantiomers have identical physical properties, including melting point, in an achiral environment. Therefore, the melting point of the (S)-enantiomer is expected to be identical to that of the (R)-enantiomer.

The Science Behind Melting Point Differences in Chiral Compounds

The observation that the racemic mixture of this compound has a significantly higher melting point than its individual enantiomers is a classic example of the formation of a "racemic compound" or "racemate." This phenomenon is governed by the thermodynamics of crystal lattice formation.

In the crystalline state, molecules arrange themselves in a highly ordered three-dimensional lattice. The stability of this lattice, and thus the melting point, is determined by the strength of the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) and the efficiency of the molecular packing.

  • Enantiopure Crystals: In a crystal of a pure enantiomer, all molecules have the same stereochemistry. They pack in a way that optimizes intermolecular interactions for that specific shape.

  • Racemic Compounds: In a racemic compound, the (R) and (S) enantiomers co-crystallize in a specific, ordered 1:1 ratio within the same crystal lattice. This arrangement can lead to more efficient packing and/or stronger intermolecular interactions than in the enantiopure crystals. For instance, the presence of both "right-handed" and "left-handed" molecules may allow for a packing arrangement that minimizes empty space and maximizes attractive forces, resulting in a more stable crystal lattice that requires more energy (a higher temperature) to break apart.

Not all racemic mixtures form racemic compounds. Some crystallize as conglomerates, which are physical mixtures of separate (R) and (S) crystals. In such cases, the melting point behavior is different, typically showing a eutectic depression. The higher melting point of racemic this compound strongly indicates it forms a true racemic compound.

To visualize the thermodynamic relationship between the enantiomers and the racemic compound, a binary phase diagram is an invaluable tool.

G Binary Melting Point Phase Diagram for a Racemic Compound cluster_axes Binary Melting Point Phase Diagram for a Racemic Compound Composition (%S) Composition (%S) Temperature (°C) Temperature (°C) T_S Tm (S) E1 Eutectic 1 T_S->E1 T_R Tm (R) T_rac Tm (Rac) E2 Eutectic 2 T_rac->E2 E1->T_rac E1->E2 E2->T_R L_S Solid S + Liquid L_R Solid R + Liquid L_rac Solid Racemic Compound + Liquid Liquid Liquid Phase x0 100% S 0% R x50 50% S 50% R x100 0% S 100% R

Caption: Phase diagram illustrating the melting behavior of a chiral system that forms a racemic compound.

Experimental Protocol: Accurate Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for determining the melting point of crystalline materials due to its high precision and the wealth of information it provides.

Principle of Operation

A small, precisely weighed sample is placed in a sealed pan, and an empty reference pan is placed in a separate chamber. Both pans are heated at a controlled, linear rate. When the sample melts, it absorbs energy (an endothermic process), creating a temperature difference between the sample and reference pans. The instrument measures the heat flow required to maintain both pans at the same temperature. This heat flow is plotted against temperature, resulting in a thermogram where the melting event appears as a distinct peak.

Step-by-Step Methodology

This protocol is based on established standards such as ASTM D3418.

  • Instrument Calibration:

    • Rationale: To ensure the accuracy of the temperature and enthalpy measurements.

    • Procedure: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., high-purity indium). The calibration should be performed under the same experimental conditions (heating rate, purge gas) as the sample analysis.

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for obtaining a sharp, reproducible melting peak.

    • Procedure:

      • Weigh approximately 2-5 mg of the this compound sample directly into a clean aluminum DSC pan using a calibrated analytical balance.

      • Hermetically seal the pan with a lid. This prevents any loss of sample due to sublimation or decomposition.

      • Prepare an empty, sealed aluminum pan to be used as the reference.

  • DSC Analysis:

    • Rationale: A controlled heating program allows for the precise determination of the melting onset and peak.

    • Procedure:

      • Place the sealed sample pan and the reference pan into the DSC cell.

      • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

      • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

      • Ramp the temperature at a constant heating rate, typically 10°C/min, to a temperature well above the completion of the melting event (e.g., 150°C).

      • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Rationale: The thermogram provides quantitative data on the melting process.

    • Procedure:

      • Plot the heat flow (in mW) versus temperature (in °C).

      • The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. This is the intersection of the pre-melt baseline with the tangent drawn at the point of maximum slope on the leading edge of the peak.

      • The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus), which can also be calculated.

G DSC Workflow for Melting Point Determination Start Start Calibrate Instrument Calibration (e.g., with Indium) Start->Calibrate Prepare Sample Preparation (2-5 mg in sealed pan) Calibrate->Prepare Analyze DSC Analysis (Heat at 10°C/min under N2) Prepare->Analyze Record Record Thermogram (Heat Flow vs. Temperature) Analyze->Record Determine Data Analysis: Determine Onset Temperature Record->Determine End Report Melting Point Determine->End

Sources

An In-Depth Technical Guide to 2-Phenoxypropionic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-phenoxypropionic acid, a versatile molecule with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and practical applications, with a focus on the underlying scientific principles.

Introduction: The Significance of this compound

This compound is an aromatic ether and carboxylic acid that serves as a crucial chiral building block in organic synthesis.[1][2] Its structure, featuring a phenoxy group attached to a propionic acid moiety at the second carbon, gives rise to a chiral center, making it a valuable precursor for the stereoselective synthesis of more complex molecules.[3] This property is of paramount importance in the development of pharmaceuticals, where the chirality of a molecule can dramatically influence its pharmacological activity and safety profile.[3] Beyond its role in drug discovery, this compound and its derivatives are also key components in the formulation of certain herbicides.[4]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties can vary slightly depending on whether the compound is in its racemic form or as one of its enantiomers.

PropertyValueReferences
Molecular Formula C₉H₁₀O₃[1][5]
Molecular Weight 166.17 g/mol [1][5][6]
CAS Number
    DL-2-Phenoxypropionic acid (racemic)940-31-8[1][6]
    (R)-(+)-2-Phenoxypropionic acid1129-46-0[5]
    (S)-(-)-2-Phenoxypropionic acid1912-23-8[7]
Appearance White to off-white or pale yellow crystalline powder[4][5]
Melting Point 112-119 °C[2][6][8]
Boiling Point 265 °C[2][6][8]
Synonyms 2-Phenoxypropanoic acid, α-Methylphenoxyacetic acid[4][9]

Synthesis of this compound: The Williamson Ether Synthesis

The most common and well-established method for synthesizing this compound is the Williamson ether synthesis. This nucleophilic substitution reaction involves the reaction of a phenoxide with an α-halopropionate. The choice of a chiral or racemic halopropionate will determine the stereochemistry of the final product.

Rationale Behind the Williamson Ether Synthesis

The Williamson ether synthesis is favored for its reliability and versatility. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the α-halopropionate. The use of a strong base to deprotonate the phenol is crucial for generating the highly nucleophilic phenoxide. The choice of solvent is also important; polar aprotic solvents are often used to solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide.

Detailed Experimental Protocol: Synthesis of (Dextrorotatory) this compound Derivatives

The following protocol is adapted from a patented process for the preparation of dextrorotatory this compound derivatives and illustrates the key steps in the Williamson ether synthesis.[10]

Materials:

  • o-Cresol

  • Methyl 2-chloropropionate (chiral, if a specific enantiomer is desired)

  • Sodium hydroxide (flakes)

  • Toluene

  • Methylene chloride

  • Sodium sulfate

  • Decolorizing charcoal

  • Hydrochloric acid (for acidification)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve o-cresol and sodium hydroxide flakes in toluene. Cool the solution to 15°C.

  • Addition of Electrophile: While maintaining the temperature between 15°C and 20°C, add methyl 2-chloropropionate dropwise over a period of 10 minutes.

  • Reaction: Stir the mixture at ambient temperature for 3 hours.

  • Heating: Heat the reaction mixture to the reflux temperature of toluene and maintain reflux for 1.5 hours. This ensures the completion of the reaction.

  • Work-up: After cooling, the resulting alkali metal salt of the this compound can be isolated. Acidification of the aqueous solution of this salt with hydrochloric acid will precipitate the desired this compound.

  • Purification: The crude product can be further purified by extraction with methylene chloride, drying over sodium sulfate, treatment with decolorizing charcoal, and evaporation of the solvent under reduced pressure.

Williamson_Ether_Synthesis phenol Phenol Derivative (e.g., o-cresol) phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide product This compound Derivative phenoxide->product SN2 Attack halopropionate α-Halopropionate (e.g., Methyl 2-chloropropionate) halopropionate->product workup Acidification & Purification product->workup Isolation

Caption: Williamson Ether Synthesis Workflow for this compound.

Applications in Research and Drug Development

This compound and its derivatives have a broad range of applications, most notably in the pharmaceutical and agrochemical sectors.

Chiral Building Block in Pharmaceutical Synthesis

The primary value of this compound in drug development lies in its utility as a chiral building block.[3] The stereochemistry of a drug is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.[3] (R)-2-Phenoxypropionic acid, for instance, is a key intermediate in the synthesis of various anti-inflammatory and analgesic medications.[3]

The "profens," a class of non-steroidal anti-inflammatory drugs (NSAIDs), are a prime example. Many of these, such as ibuprofen and naproxen, are derivatives of 2-arylpropionic acids.[11][12] The synthesis of these drugs often involves the introduction of a chiral propionic acid moiety, and this compound can serve as a valuable starting material or structural analogue in the development of new NSAIDs.[13][14] The mechanism of action of these drugs typically involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[15]

Intermediate in Herbicide Synthesis

Derivatives of this compound are also important in the agrochemical industry as herbicides.[4] These compounds, often referred to as "fops" (e.g., fenoxaprop), belong to the aryloxyphenoxypropionate class of herbicides.[16] Their herbicidal activity stems from their ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[16][17] This enzyme is crucial for fatty acid biosynthesis, and its inhibition leads to the disruption of cell membrane formation and ultimately, plant death.[17] The selectivity of these herbicides for grasses is due to the presence of a susceptible ACCase isoform in these plants, while broadleaf plants and other organisms have a resistant form of the enzyme.[16]

Applications main This compound pharma Pharmaceuticals main->pharma agro Agrochemicals main->agro nsaids NSAIDs (e.g., Profens) pharma->nsaids herbicides Herbicides (e.g., Fops) agro->herbicides chiral Chiral Building Block nsaids->chiral Key Feature accase ACCase Inhibitor herbicides->accase Mechanism

Sources

synthesis and characterization of 2-Phenoxypropionic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenoxypropionic Acid and Its Derivatives

Introduction: The Significance of the Phenoxypropionic Acid Scaffold

The this compound framework is a privileged scaffold in chemical and pharmaceutical sciences. It forms the core of many biologically active molecules, most notably a class of non-steroidal anti-inflammatory drugs (NSAIDs) and a wide range of herbicides.[1][2] The biological activity of these compounds is often stereospecific, making the controlled synthesis of specific enantiomers, such as the (R)- or (S)-isomers, a critical area of research.[3]

This guide provides a comprehensive overview of the synthesis, purification, and detailed structural characterization of this compound and its derivatives. It is designed for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering both theoretical grounding and practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring a deep understanding of the "why" behind the "how."

Part 1: Synthesis Strategies - Building the Core Structure

The most reliable and widely adopted method for constructing the ether linkage in this compound derivatives is the Williamson Ether Synthesis .[1][4][5] This reaction is a cornerstone of organic chemistry, valued for its robustness and versatility.[6][7]

The Underlying Mechanism: An SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The key steps are:

  • Deprotonation: A strong base is used to deprotonate a phenol (or a substituted phenol), forming a highly nucleophilic phenoxide ion. Phenols are sufficiently acidic to be deprotonated by common bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[8][9]

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of an alkyl halide (in this case, a 2-halopropionate ester or salt). This attack displaces the halide leaving group in a single, concerted step, forming the C-O ether bond.[7]

For optimal yield, the alkyl halide should be primary or secondary to favor the SN2 pathway over the competing E2 elimination reaction, which can be an issue with sterically hindered substrates.[5][6]

General Synthetic Workflow Diagram

The following diagram outlines the typical laboratory workflow for the synthesis of a this compound derivative.

Synthesis_Workflow cluster_synthesis Step 1: Williamson Ether Synthesis cluster_workup Step 2: Workup & Hydrolysis cluster_purification Step 3: Purification & Isolation Phenol Phenol Derivative Reaction Reaction Mixture (Heating/Reflux) Phenol->Reaction Base Base (e.g., NaOH, K2CO3) in Solvent (e.g., Toluene, DMF) Base->Reaction Halopropionate 2-Halopropionate Derivative (e.g., Ethyl 2-bromopropanoate) Halopropionate->Reaction Cooling Cool & Dilute with Water Reaction->Cooling Acidification Acidify (e.g., HCl) Cooling->Acidification If salt used Hydrolysis Alkaline Hydrolysis (if starting with ester) (e.g., NaOH, Reflux) Cooling->Hydrolysis If ester used Extraction Extract with Organic Solvent Acidification->Extraction Hydrolysis->Acidification Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude Crude Product Evaporation->Crude Recrystallization Recrystallization Crude->Recrystallization Final Pure 2-Phenoxypropionic Acid Derivative Recrystallization->Final

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example adapted from established methodologies.[1][8][10] It outlines the synthesis from phenol and a 2-chloropropionic acid salt.

Materials:

  • Phenol

  • Sodium 2-chloropropionate

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Methylene Chloride (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in toluene. Add a stoichiometric amount of sodium hydroxide (1.0 eq) as a concentrated aqueous solution. Heat the mixture to reflux to form the sodium phenoxide, removing water via azeotropic distillation. The formation of the phenoxide is the critical first step, as the phenoxide ion is a much stronger nucleophile than the neutral phenol.[6]

  • Etherification: Once the water has been removed, add sodium 2-chloropropionate (1.1-1.2 eq) to the reaction mixture. Maintain the mixture at an elevated temperature (e.g., 80-120°C) for several hours (typically 3-5 hours).[10] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Workup - Hydrolysis & Acidification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water to dissolve the sodium salt of the product.[10] Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Neutralization and Extraction (Optional): Wash the aqueous layer with an organic solvent like methylene chloride to remove any unreacted phenol.[10]

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is strongly acidic (pH < 2). This step is crucial to protonate the carboxylate anion, causing the desired carboxylic acid to precipitate out of the solution.[8][10]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, to yield the pure this compound.[4][8]

Part 2: Reaction Monitoring and Product Purification

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the reaction's progress.[11][12] It allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of the product.

Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.[12]

  • Mobile Phase: A mixture of a nonpolar and a polar solvent. A good starting point is a hexane:ethyl acetate mixture (e.g., 5:3 v/v).[11] The polarity can be adjusted to achieve optimal separation (Rƒ values between 0.2 and 0.8).

  • Visualization: UV light at 254 nm for aromatic compounds.[11] Staining with an anisaldehyde solution or iodine vapor can also be used.[11][13]

Data Interpretation: By spotting the starting phenol, the 2-halopropionate, and the reaction mixture on the same plate, one can track the reaction. The starting phenol will have a certain Rƒ value. The final carboxylic acid product, being more polar due to the carboxyl group, will typically have a lower Rƒ value. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.

Compound Typical Rƒ Value (Illustrative) Observation
Phenol (Starting Material)0.65Spot diminishes over time.
This compound (Product)0.30Spot appears and intensifies over time.
Purification by Recrystallization

Recrystallization is the gold standard for purifying the solid crude product. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Impurities are either insoluble in the hot solvent or remain dissolved as the solution cools. The choice of solvent is critical and may require some experimentation; hot water is often effective for this compound.[8]

Part 3: Comprehensive Structural Characterization

Once a pure product is obtained, its structure must be unequivocally confirmed. A combination of spectroscopic and physical methods provides a complete picture of the molecule.

Characterization Workflow Diagram

Characterization_Workflow cluster_physical Physical Properties cluster_spectroscopy Spectroscopic Analysis cluster_info Information Obtained PureProduct Purified Product MP Melting Point Analysis PureProduct->MP FTIR FT-IR Spectroscopy PureProduct->FTIR NMR NMR Spectroscopy (¹H and ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS Purity Purity Assessment (Sharp vs. Broad Range) MP->Purity FTIR_info Functional Groups (O-H, C=O, C-O) FTIR->FTIR_info NMR_info Carbon-Hydrogen Framework (Connectivity, Environment) NMR->NMR_info MS_info Molecular Weight & Formula MS->MS_info

Caption: A logical workflow for the structural characterization of the synthesized product.

Spectroscopic Data & Interpretation

The following table summarizes the expected spectroscopic data for the parent compound, this compound.

Technique Functional Group/Proton Expected Chemical Shift / Wavenumber Key Features & Rationale
FT-IR Carboxylic Acid O-H3300-2500 cm⁻¹Very broad band due to hydrogen bonding, a hallmark of carboxylic acids.[14][15]
Carbonyl C=O1760-1690 cm⁻¹Strong, sharp absorption.[14][15] Its exact position indicates dimerization or conjugation.
Ether C-O1320-1210 cm⁻¹Characteristic stretch for the aryl-alkyl ether linkage.[14]
¹H NMR Carboxylic Acid -COOH 10-13 ppmA singlet, often broad, that is highly deshielded. Disappears upon D₂O exchange.[15]
Aromatic Ar-H 6.8-7.4 ppmA complex multiplet pattern corresponding to the protons on the phenyl ring.
Methine -O-CH (CH₃)~4.7 ppmA quartet, split by the three adjacent methyl protons (n+1 rule).
Methyl -CH(CH ₃)~1.6 ppmA doublet, split by the single adjacent methine proton.
¹³C NMR Carbonyl C =O165-185 δThe most downfield signal, characteristic of a carboxyl carbon.[15]
Aromatic Ar-C 115-160 δMultiple signals corresponding to the carbons of the phenyl ring.
Methine -O-C H-~70-80 δThe carbon atom directly attached to the electronegative oxygen atom.
Methyl -C H₃~15-25 δThe aliphatic methyl carbon signal, typically the most upfield.
Mass Spec (EI) Molecular Ion [M]⁺m/z = 166Corresponds to the molecular weight of C₉H₁₀O₃.[16][17]

Expert Insights on Spectral Interpretation:

  • FT-IR: The most telling feature of a successful synthesis is the simultaneous presence of the very broad O-H stretch, the sharp C=O stretch, and the C-O ether stretch.[18] If starting from an ester, the disappearance of the ester C=O peak (typically ~1735 cm⁻¹) and the appearance of the broad acid O-H is definitive proof of hydrolysis.

  • ¹H NMR: The quartet-doublet pattern for the propionic acid side chain is a classic signature. The integration of the aromatic, methine, and methyl proton signals should correspond to a 5:1:3 ratio, confirming the structure's proton count.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₉H₁₀O₃) from the exact mass measurement, providing an additional layer of certainty.[19]

Physical Characterization: Melting Point

The melting point is a quick and effective indicator of purity. A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). Impurities will depress and broaden the melting point range. The literature melting point for this compound is 112-115°C.[20] A sharp melting point within this range is a strong indication of a successful purification.

Conclusion

The synthesis and characterization of this compound derivatives is a well-established process that serves as an excellent case study in fundamental organic chemistry principles. By employing the robust Williamson ether synthesis and a comprehensive suite of analytical techniques, researchers can confidently synthesize and validate these important chemical entities. The key to success lies not just in following a protocol, but in understanding the chemical principles that govern each step—from the formation of the nucleophilic phenoxide to the interpretation of the final NMR spectrum. This foundational knowledge is paramount for troubleshooting, optimization, and the development of novel derivatives for applications in medicine and agriculture.

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biological activity of 2-Phenoxypropionic acid and its analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-Phenoxypropionic Acid and Its Analogues

Introduction: The Versatile Scaffold of this compound

This compound is an organic compound featuring a phenoxy group linked to a propionic acid moiety.[1][2] Its simple aromatic carboxylic acid structure belies a remarkable versatility, serving as a foundational scaffold for compounds with significant and diverse biological activities.[3][4] This guide, intended for researchers, scientists, and professionals in drug and agrochemical development, delves into the core biological activities of this compound and its analogues, exploring their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate them.

A critical feature of this chemical class is the presence of a chiral center at the second carbon of the propionic acid chain, leading to the existence of (R) and (S) enantiomers.[5][6] This stereochemistry is not a trivial detail; it is fundamentally linked to biological efficacy. Across different applications, one enantiomer often exhibits significantly higher activity than the other, a crucial consideration in the design of potent and selective agents.[6][7] The primary activities explored herein are herbicidal, anti-inflammatory, and antimicrobial, each stemming from distinct molecular interactions dictated by the specific analogue's structure.

Part 1: Herbicidal Activity: Aryloxyphenoxypropionates (AOPPs)

The most commercially significant application of this compound analogues is in agriculture as selective herbicides.[3][8] This class, known as aryloxyphenoxypropionates (AOPPs or 'fops'), is highly effective in controlling grass weeds in broadleaf crop fields.[6][9]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The herbicidal action of AOPPs is rooted in the specific inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of plants.[9][10] ACCase catalyzes the first committed step in this pathway: the carboxylation of acetyl-CoA to form malonyl-CoA. By inhibiting this enzyme, AOPPs block the production of fatty acids, which are essential for building cell membranes and storing energy. This disruption of lipid synthesis ultimately leads to the death of the plant.[9][10]

The selectivity of AOPP herbicides arises from structural differences in the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots). The plastidial isoform of ACCase found in grasses is highly sensitive to AOPPs, whereas the enzyme in broadleaf plants is resistant, rendering them largely unaffected by the herbicide.[6]

ACCase_Inhibition AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids ACCase->MalonylCoA Catalyzes AOPP AOPP Herbicides (e.g., 2-Phenoxypropionic acid analogues) AOPP->ACCase Inhibits Membranes Cell Membrane Formation FattyAcids->Membranes PlantDeath Weed Death FattyAcids->PlantDeath Disruption leads to

Mechanism of AOPP Herbicides via ACCase Inhibition.
Structure-Activity Relationship (SAR)

The efficacy of AOPP herbicides is highly dependent on their molecular structure. Key SAR insights include:

  • Chirality: The herbicidal activity is almost exclusively associated with the (R)-enantiomer.[6][11] The (S)-enantiomer is typically inactive. This stereospecificity is a result of the precise three-dimensional fit required for binding to the ACCase enzyme's active site.[10][12]

  • Aryl Group: The nature and position of substituents on the terminal aromatic (or heteroaromatic) ring dramatically influence activity. For example, commercial herbicides like fluazifop-butyl and quizalofop-ethyl feature trifluoromethylpyridine and chloroquinoxaline moieties, respectively, which enhance their potency against gramineous weeds.[13]

  • Ester Group: The carboxylic acid is often formulated as an ester (e.g., methyl, ethyl, or butyl ester). These esters are more readily absorbed by the plant and are subsequently hydrolyzed to the active carboxylic acid form in situ.[6][14]

Table 1: Influence of Structural Modifications on Herbicidal Activity of this compound Analogues

Base Structure Modification Effect on Herbicidal Activity Reference
Diclofop Methyl ester of 2-[4-(2,4-dichlorophenoxy)phenoxy]propionic acid Active against gramineous weeds. [13]
Fluazifop Replacement of dichlorophenyl group with a trifluoromethylpyridine moiety Increased activity, basis for commercial herbicide fluazifop-butyl. [13]
Imidazo[1,2-a]pyridine Addition of a cyano group at the 3-position and a chlorine at the 6-position Dramatically enhanced activity against gramineous weeds. [13]

| Quinazolinone Hybrids | Diester moiety on a quinazolinone-phenoxypropionate scaffold | Excellent activity against multiple weed species with good crop safety. |[9] |

Experimental Protocol: Synthesis of an AOPP Analogue

This protocol outlines a general procedure for the synthesis of 2-[4-(aryloxy)phenoxy]propionic acid derivatives, a common core structure in AOPP herbicides.[9][13]

Objective: To synthesize an AOPP ester via nucleophilic aromatic substitution.

Materials:

  • (R)-2-(4-Hydroxyphenoxy)propanoic acid

  • A halogenated aromatic or heteroaromatic compound (e.g., 2,6-dichlorobenzoxazole)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (R)-2-(4-Hydroxyphenoxy)propanoic acid (1 equivalent) in DMF.

  • Base Addition: Add anhydrous potassium carbonate (2 equivalents) to the solution. Stir the mixture at 75°C for 1 hour to form the phenoxide salt.[9]

  • Nucleophilic Substitution: Add the halogenated aromatic compound (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Continue stirring the mixture at 75-80°C for 7-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.[13]

  • Extraction: Extract the aqueous mixture with dichloromethane (3x).

  • Washing & Drying: Combine the organic layers, wash with water (3x) to remove residual DMF, and dry over anhydrous sodium sulfate.[13]

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the final product.

Synthesis_Workflow Start Start Materials: (R)-2-(4-Hydroxyphenoxy)propanoic acid Halogenated Aryl Compound Step1 1. Dissolve in DMF 2. Add K₂CO₃ 3. Heat to 75°C Start->Step1 Step2 Add Halogenated Aryl Compound Step1->Step2 Step3 Stir at 75-80°C (7-10 hours) Step2->Step3 Step4 Work-up: Pour into Ice Water Step3->Step4 Step5 Extract with Dichloromethane Step4->Step5 Step6 Wash & Dry Organic Layer Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7 End Final Product: AOPP Analogue Step7->End

General Workflow for the Synthesis of an AOPP Analogue.

Part 2: Anti-inflammatory and Analgesic Activity

Analogues of this compound have also been explored for their therapeutic potential as anti-inflammatory and analgesic agents.[3] This activity is analogous to that of well-known nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Inflammation, pain, and fever are mediated by lipid signaling molecules called prostaglandins. The synthesis of prostaglandins from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes.[15] There are two primary isoforms:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and inflammation.[16]

Many this compound derivatives exert their anti-inflammatory effects by inhibiting COX enzymes, thereby blocking prostaglandin production.[15][17] The development of selective COX-2 inhibitors is a major goal in this field, as they can provide anti-inflammatory relief with a lower risk of the gastrointestinal side effects associated with non-selective COX-1 inhibition.[17]

COX_Inhibition_Pathway Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA₂ COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Substrate Prostaglandins Prostaglandins COX->Prostaglandins Catalyzes PPA_Analogue 2-Phenoxypropionic Acid Analogue (NSAID) PPA_Analogue->COX Inhibits Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates

Anti-inflammatory Mechanism via COX Enzyme Inhibition.
Structure-Activity Relationship (SAR)

The design of phenoxypropionic acid analogues as anti-inflammatory agents focuses on optimizing potency and COX-2 selectivity.

  • Substituents: Adding specific heterocyclic moieties, such as benzothiazole or benzimidazole, to the core structure has been shown to yield compounds with potent dual COX-inhibitory and antibacterial activity.[15]

  • Molecular Docking: In silico studies, such as molecular docking, are used to predict how different analogues will bind to the active sites of COX-1 and COX-2, guiding the synthesis of compounds with higher selectivity for COX-2.[15][16]

Table 2: COX Inhibitory Activity of Representative 2-Phenylpropionic Acid Derivatives

Compound ID Modification COX-1 Inhibition (IC₅₀, µM) COX-2 Inhibition (IC₅₀, µM) Reference
Ibuprofen (Reference) Standard NSAID 3.55 12.95 [15]
6h 2-(4-(((5-Methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid 2.85 1.15 [15]

| 6l | 2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid | 2.55 | 1.05 |[15] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a method for determining the COX-1 and COX-2 inhibitory activity of test compounds.

Objective: To measure the IC₅₀ values of this compound analogues against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reaction buffer (e.g., Tris-HCl)

  • Heme (cofactor)

  • Prostaglandin screening ELISA kit (for measuring PGE₂)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Pre-incubate the COX-1 or COX-2 enzyme with the reaction buffer and heme cofactor in a 96-well plate for 5 minutes at 37°C.

  • Compound Addition: Add various concentrations of the test compound (or reference inhibitor like ibuprofen) to the wells. Incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Stop Reaction: After a set time (e.g., 2 minutes), stop the reaction by adding a solution of hydrochloric acid.

  • Quantify Prostaglandin: Measure the amount of prostaglandin E₂ (PGE₂) produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The absorbance is inversely proportional to the amount of PGE₂ produced. Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

  • IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 3: Antimicrobial Activity

Certain derivatives of this compound have demonstrated notable antibacterial properties, presenting a potential avenue for developing new antimicrobial agents.[15] This is particularly relevant in the search for compounds that can overcome existing antibiotic resistance.

Dual-Action Compounds

A promising strategy involves the design of single molecules that possess both anti-inflammatory and antimicrobial activities.[16] Several synthesized 2-(4-substitutedmethylphenyl)propionic acid derivatives have shown promising antibacterial properties against various strains, in addition to potent COX inhibition.[15] For example, compounds incorporating benzothiazole and benzimidazole moieties were effective against both Gram-positive and Gram-negative bacteria.[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for measuring the in vitro potency of an antimicrobial agent.

Objective: To determine the lowest concentration of a this compound analogue that visibly inhibits the growth of a specific microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Incubator

Procedure:

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL. This also halves the concentration of the compound in each well.

  • Controls: Include a positive control well (media + inoculum, no compound) to ensure bacterial growth and a negative control well (media only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: Visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 4: Conclusion and Future Directions

The this compound scaffold is a remarkably productive starting point for the development of biologically active molecules. Its analogues have achieved widespread success as AOPP herbicides, a cornerstone of modern agriculture, by selectively inhibiting the ACCase enzyme in grass weeds.[9][13] Furthermore, the structural framework is amenable to modifications that yield potent anti-inflammatory agents acting through COX inhibition, as well as compounds with promising antimicrobial activity.[3][15]

The critical role of stereochemistry, where the (R)-enantiomer often dictates biological function, underscores the importance of asymmetric synthesis in maximizing efficacy and safety.[7][12] Future research will likely focus on:

  • Developing novel AOPP herbicides with new resistance-breaking mechanisms or improved crop safety profiles.

  • Designing highly selective COX-2 inhibitors to create safer NSAIDs with minimal gastrointestinal side effects.

  • Exploring dual-action or multi-target compounds that can simultaneously address complex conditions involving both inflammation and infection.

The continued exploration of this versatile chemical structure, guided by mechanistic insights and robust experimental validation, promises to deliver innovative solutions in medicine and agriculture.

References

  • The Versatile Role of (R)-2-Phenoxypropionic Acid in Pharmaceutical Synthesis.
  • This compound - Chem-Impex.
  • Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety.
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH.
  • CAS 940-31-8: DL-2-Phenoxypropionic acid | CymitQuimica.
  • DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658 - PubChem.
  • (S)-2-Phenoxypropionic acid | C9H10O3 | CID 775997 - PubChem - NIH.
  • Hydroxyphenoxy)
  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety - MDPI.
  • This compound >= 98 940-31-8 - Sigma-Aldrich.
  • Phenoxy herbicide - Wikipedia.
  • US4713109A - 2-(4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy)
  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - Taylor & Francis.
  • The Growing Importance of (R)-2-Phenoxypropionic Acid in Sustainable Agriculture.
  • This compound Chemical Properties,Uses,Production.
  • Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds | Request PDF - ResearchG
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI.

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A Senior Application Scientist's Guide to 2-Phenoxypropionic Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of modern organic synthesis, the demand for versatile, reliable, and stereochemically defined precursors is paramount. 2-Phenoxypropionic acid (2-PPA) and its enantiomers have emerged as indispensable building blocks, bridging the gap between fundamental research and high-value applications in agrochemicals and pharmaceuticals.[1] This guide provides an in-depth technical overview of 2-PPA, moving beyond simple reaction schemes to explore the causality behind its synthetic utility, validated protocols, and its pivotal role in constructing complex molecular architectures.

As an aromatic carboxylic acid, 2-PPA's structure combines the reactivity of a carboxylic acid moiety with the stability of a phenoxy group, making it an ideal substrate for a range of chemical transformations, including esterification and amidation.[2] More critically, the chiral center at the C2 position makes its enantiomerically pure forms, particularly (R)-2-phenoxypropionic acid, highly sought-after for applications where stereochemistry dictates biological activity.[1][3]

This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of 2-PPA's properties, its synthesis, and its strategic application as a precursor.

Physicochemical and Safety Profile

A thorough understanding of a precursor's properties is the foundation of its effective and safe utilization in any synthetic protocol.

PropertyValueSource(s)
CAS Number 940-31-8[4]
Molecular Formula C₉H₁₀O₃[4]
Molecular Weight 166.17 g/mol [2][5]
Appearance White to pale yellow crystalline powder[2][6]
Melting Point 112-117 °C[2][7]
Boiling Point 265 °C[7][8]
Synonyms 2-Phenoxypropanoic acid, α-Methylphenoxyacetic acid[4][5]

Safety and Handling: this compound is classified as a hazardous substance that causes skin and eye irritation and may cause respiratory irritation.[4][5] All handling must be conducted in a well-ventilated area, such as a fume hood.[9] Standard personal protective equipment (PPE), including chemical safety goggles, protective gloves, and a lab coat, is mandatory.[4] Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances.[4][9]

Core Application I: Synthesis of Aryloxyphenoxypropionate (APP) Herbicides

The most significant industrial application of 2-PPA is as a key intermediate in the manufacture of aryloxyphenoxypropionate (APP) herbicides.[2][10] These compounds are vital in modern agriculture for their high efficacy and selectivity in controlling grass weeds.[10]

The Critical Role of Chirality

The biological activity of APP herbicides is critically dependent on their stereochemistry. The (R)-enantiomer typically exhibits significantly higher herbicidal potency, as it is the active inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme in susceptible plants.[10] Consequently, the use of enantiopure (R)-2-phenoxypropionic acid or its derivatives is essential for producing more effective and environmentally benign agrochemicals.[1]

General Synthetic Strategy: Nucleophilic Aromatic Substitution

The core transformation in APP herbicide synthesis involves the coupling of a 2-(4-hydroxyphenoxy)propionic acid derivative (itself derived from 2-PPA) with a suitable halogenated aromatic or heteroaromatic system.[10] This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism under basic conditions.[10]

G cluster_0 Precursor Preparation cluster_1 Core Synthesis R_PPA (R)-2-Phenoxypropionic acid (R-PPA) R_HPPA (R)-2-(4-hydroxyphenoxy) propionic acid (R-HPPA) R_PPA->R_HPPA Microbial Hydroxylation R_HPPA_ester (R)-HPPA Ester R_HPPA->R_HPPA_ester Esterification APP_Herbicide APP Herbicide Ester R_HPPA_ester->APP_Herbicide SNAr Coupling Heterocycle Halogenated Heterocycle (e.g., 2,6-dichlorobenzoxazole) Heterocycle->APP_Herbicide Base Base (e.g., K₂CO₃) Base->APP_Herbicide Solvent Solvent (e.g., Acetonitrile) Solvent->APP_Herbicide caption Workflow for Aryloxyphenoxypropionate (APP) Herbicide Synthesis.

Caption: Workflow for Aryloxyphenoxypropionate (APP) Herbicide Synthesis.

Protocol: Synthesis of an (R)-(+)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acid derivative

This protocol is adapted from established methods for APP herbicide synthesis and illustrates the core coupling reaction.[10] The causality for using anhydrous potassium carbonate is to act as a base to deprotonate the phenolic hydroxyl group of the HPPA derivative, creating the nucleophile necessary for the SNAr reaction. Dry acetonitrile is used as a polar aprotic solvent, which is ideal for this type of substitution reaction as it solvates the cation of the base but does not interfere with the nucleophile.

Step 1: Esterification of (R)-HPPA (Conceptual) (R)-2-(4-hydroxyphenoxy)propionic acid is first esterified (e.g., to its methyl ester) using standard methods, such as Fischer esterification, to protect the carboxylic acid and improve solubility in organic solvents for the subsequent coupling step.

Step 2: Nucleophilic Aromatic Substitution

  • Reagents Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine (R)-(+)-methyl 2-(4-hydroxyphenoxy)-propionate (1 equivalent), 2,6-dichlorobenzoxazole (1 equivalent), and anhydrous potassium carbonate (1.5-2 equivalents).

  • Solvent Addition: Add dry acetonitrile to the flask to create a stirrable slurry.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization to yield the desired (R)-(+)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acid methyl ester.[10]

Core Application II: A Chiral Intermediate in Pharmaceutical Synthesis

The precise three-dimensional structure of a drug molecule is often the determining factor in its efficacy and safety. (R)-2-Phenoxypropionic acid serves as a valuable chiral building block for introducing and maintaining the correct stereochemistry in pharmaceutical active ingredients (APIs).[3] Its application is particularly noted in the synthesis of anti-inflammatory and analgesic medications.[2][3]

By incorporating R-POPA into a synthetic route, chemists can control the introduction of a specific chiral center, leading to the development of enantiomerically pure drugs.[3] This is critical, as different enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic while the other may be inactive or even cause adverse effects.[3]

G cluster_synthesis Multi-step Synthesis R_POPA (R)-2-Phenoxypropionic Acid (Chiral Pool Precursor) Activation Carboxylic Acid Activation (e.g., to Acyl Chloride) R_POPA->Activation Coupling Amide or Ester Coupling Activation->Coupling Modification Further Functional Group Interconversion Coupling->Modification API Enantiopure API (e.g., Anti-inflammatory Agent) Modification->API caption Conceptual Pathway for API Synthesis using R-POPA.

Caption: Conceptual Pathway for API Synthesis using R-POPA.

Precursor Synthesis: An Enantioselective Route to (R)-2-Phenoxypropionic Acid

The utility of (R)-2-PPA necessitates an efficient method for its own synthesis. A common and effective strategy involves a two-step process starting from the readily available and inexpensive chiral amino acid, L-alanine. This route leverages the inherent chirality of the starting material to produce the desired enantiomer of the final product.[11]

Protocol: Synthesis of (R)-PPA from L-Alanine

This process involves a stereospecific SN2 reaction, where the configuration of the chiral center is inverted.

Step 1: Synthesis of S-2-chloropropionic acid

  • Diazotization: L-alanine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in the presence of a catalyst like potassium iodide (KI). This diazotization reaction converts the amino group into a diazonium salt, which is an excellent leaving group.[11]

  • Chlorination: The diazonium salt is subsequently displaced by a chloride ion in a substitution reaction, yielding S-2-chloropropionic acid. The reaction proceeds with retention of configuration at this stage.[11]

Step 2: Synthesis of R-2-phenoxypropionic acid

  • Etherification: S-2-chloropropionic acid is reacted with phenol in an etherification reaction.[11] This is an SN2 reaction where the phenoxide ion (formed by deprotonating phenol with a base) acts as the nucleophile and displaces the chloride.

  • Inversion of Stereochemistry: As is characteristic of SN2 reactions, the nucleophilic attack occurs from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration. Thus, the (S)-chloro acid is converted to the (R)-phenoxy acid.[11]

  • Optimization: An optimized molar conversion rate of 74.9% has been reported under specific conditions (KI: S-2-chloropropionic acid: phenol molar ratio of 0.075: 1.2: 1.0).[11]

G L_Alanine L-Alanine (S-configuration) S_Chloro_Acid S-2-Chloropropionic Acid L_Alanine->S_Chloro_Acid Diazotization & Chlorination (Retention) R_PPA (R)-2-Phenoxypropionic Acid (R-configuration) S_Chloro_Acid->R_PPA Etherification with Phenol (SN2 Inversion) caption Enantioselective Synthesis of (R)-2-Phenoxypropionic Acid.

Sources

The Agricultural Applications of 2-Phenoxypropionic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Phenoxypropionic acid, a versatile aromatic carboxylic acid, holds a significant position in modern agricultural chemistry. While not typically applied directly in the field, it serves as a critical starting material and key intermediate in the synthesis of a major class of selective herbicides.[1][2][3] Furthermore, its structural similarity to natural plant hormones imparts it with potential as a plant growth regulator. This technical guide provides an in-depth exploration of the agricultural applications of this compound, with a primary focus on its role in the development of aryloxyphenoxypropionate (AOPP) herbicides. We will delve into the chemical synthesis of these vital agricultural tools, their molecular mechanism of action, and the physiological consequences for target weed species. Additionally, this guide will present detailed experimental protocols for the synthesis, bio-efficacy testing, and environmental residue analysis of this compound derivatives, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug and agrochemical development.

Introduction to this compound: Chemical Profile

This compound (2-PPA) is an organic compound with the chemical formula C₉H₁₀O₃.[4] It is characterized by a phenoxy group and a propionic acid functional group, which contribute to its chemical reactivity and biological activity.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 940-31-8[1][4]
Molecular Formula C₉H₁₀O₃[4]
Molecular Weight 166.17 g/mol [1][4]
Appearance White to off-white crystalline solid
Melting Point 112-115 °C[1]
Boiling Point 265 °C[1]
Synonyms alpha-Methylphenoxyacetic acid, 2-Phenoxypropanoic acid[4]

The presence of a chiral center at the second carbon of the propionic acid moiety means that this compound exists as two stereoisomers: (R)-2-Phenoxypropionic acid and (S)-2-Phenoxypropionic acid.[5] This stereochemistry is of paramount importance in its agricultural applications, as the biological activity of its derivatives is often enantiomer-specific.

Application in Herbicide Synthesis: The Gateway to Aryloxyphenoxypropionates

The primary agricultural significance of this compound lies in its role as a precursor for the synthesis of aryloxyphenoxypropionate (AOPP) herbicides, commonly known as "fops".[6] These herbicides are highly effective for the post-emergence control of annual and perennial grass weeds in a wide range of broadleaf crops.[6]

Synthesis of Key Intermediates and Commercial Herbicides

This compound is a building block for the synthesis of the crucial intermediate (R)-2-(4-hydroxyphenoxy)propionic acid. This intermediate is then further reacted to produce a variety of commercial AOPP herbicides, including:

  • Fenoxaprop-p-ethyl

  • Quizalofop-p-ethyl

  • Clodinafop-propargyl

  • Cyhalofop-butyl

  • Haloxyfop-p-methyl

A general synthesis route involves the reaction of phenol with S-2-chloropropionic acid to produce this compound, which is then halogenated and hydrolyzed to form R-2-(4-hydroxyphenoxy)propionic acid.[7]

Synthesis_Pathway Phenol Phenol PPA 2-Phenoxypropionic acid Phenol->PPA S_2_CPA S-2-Chloropropionic acid S_2_CPA->PPA Halogenation Halogenation PPA->Halogenation Halogenated_PPA 2-(4-halophenoxy) propionic acid Halogenation->Halogenated_PPA Hydrolysis Hydrolysis Halogenated_PPA->Hydrolysis HPPA (R)-2-(4-hydroxyphenoxy) propionic acid Hydrolysis->HPPA AOPP_acid AOPP Acid HPPA->AOPP_acid Aryl_halide Aryl/Heteroaryl halide Aryl_halide->AOPP_acid Esterification Esterification AOPP_acid->Esterification AOPP_herbicide AOPP Herbicide (e.g., Fenoxaprop-p-ethyl) Esterification->AOPP_herbicide

Synthesis of AOPP Herbicides
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

AOPP herbicides are potent and selective inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase).[8][9][10] This enzyme catalyzes the first committed step in de novo fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[11]

The inhibition of ACCase by AOPP herbicides is stereospecific, with the (R)-enantiomer being the biologically active form that binds to the enzyme. The selectivity of these herbicides for grasses is due to differences in the structure of the ACCase enzyme between monocotyledonous (grasses) and dicotyledonous (broadleaf) plants. Grasses possess a homomeric form of plastidic ACCase that is sensitive to AOPP inhibitors, while most broadleaf plants have a heteromeric, insensitive form of the enzyme in their plastids.[8]

The blockage of fatty acid synthesis has catastrophic consequences for the plant cell. Fatty acids are essential components of cell membranes, and their depletion leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[8][10] This disruption of lipid biosynthesis also impacts the formation of other essential lipid-derived molecules and secondary metabolites.[8]

ACCase_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_effects Downstream Effects Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Disruption Disruption of Lipid Synthesis ACCase->Disruption Inhibition Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Lipids Lipids for Membranes & Other Molecules Fatty_Acids->Lipids AOPP Aryloxyphenoxypropionate Herbicide (R-enantiomer) AOPP->Inhibition Inhibition->ACCase Membrane_Damage Loss of Membrane Integrity Disruption->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Metabolite_Leakage Metabolite Leakage Membrane_Damage->Metabolite_Leakage

Mechanism of ACCase Inhibition

The disruption of lipid synthesis can also trigger downstream signaling events within the plant cell. While the precise signaling cascades are still under investigation, it is known that lipid molecules and their derivatives act as second messengers in various stress response pathways.[12][13][14] The sudden depletion of fatty acids and the accumulation of their precursors likely activate stress-related signaling pathways, contributing to the overall phytotoxic effects of AOPP herbicides.

Potential as a Plant Growth Regulator

While the primary focus of research on this compound has been on its herbicidal derivatives, its inherent auxin-like properties suggest potential applications as a plant growth regulator (PGR). At appropriate concentrations, it could potentially be used to:

  • Promote Rooting: Auxins are commonly used to stimulate adventitious root formation in cuttings.

  • Improve Fruit Set and Development: Application of auxins can enhance fruit set and prevent premature fruit drop in some fruit crops.[16][17]

  • Control Plant Stature: Depending on the concentration and timing of application, auxins can either promote or inhibit shoot elongation.

Further research is needed to fully elucidate the potential of this compound as a standalone PGR in specific crops and to determine optimal application rates and timings.

Experimental Protocols for Agricultural Research

This section provides standardized, step-by-step methodologies for key experiments related to the agricultural applications of this compound and its derivatives.

Protocol for the Synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid

This protocol describes a common method for synthesizing the key intermediate (R)-2-(4-hydroxyphenoxy)propionic acid from hydroquinone and S-2-chloropropanoic acid, an example of the Williamson ether synthesis.[18]

Materials:

  • Hydroquinone

  • S-2-chloropropanoic acid sodium salt

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Methyl isobutyl ketone (MIBK) for extraction (optional)

  • Standard laboratory glassware (reaction flask, condenser, dropping funnel, etc.)

  • Nitrogen source for inert atmosphere

Procedure:

  • Reaction Setup: In a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, charge hydroquinone and a small amount of sodium bisulfite. Add an aqueous solution of sodium hydroxide.

  • Base Addition: While stirring under a nitrogen blanket, heat the mixture to the desired reaction temperature (e.g., 65°C).

  • Addition of Halopropionic Acid: Slowly add an aqueous solution of S-2-chloropropanoic acid sodium salt to the reaction mixture.

  • Reaction: Maintain the reaction mixture at the set temperature for a specified duration (e.g., 4 hours) with continuous stirring.[18]

  • Work-up:

    • Cool the reaction mixture.

    • Adjust the pH to approximately 11 with an acid (e.g., phosphoric acid).

    • Extract the unreacted hydroquinone with an organic solvent like MIBK (optional, for recovery).

    • Acidify the aqueous phase to a low pH (e.g., pH 1-2) with sulfuric or hydrochloric acid.

  • Isolation: The product, (R)-2-(4-hydroxyphenoxy)propionic acid, will precipitate upon acidification. Collect the solid by filtration.

  • Purification: Wash the collected solid with water to remove inorganic salts. The product can be further purified by recrystallization if necessary.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, ¹H NMR, and IR spectroscopy. The expected melting point is around 136-137.5°C.[18]

Greenhouse Bioassay for Herbicide Efficacy Testing

This protocol outlines a whole-plant bioassay to determine the efficacy of a this compound-derived herbicide on a target weed species.

Bioassay_Workflow Start Start Seed_Germination 1. Seed Germination (Target Weed & Susceptible Control) Start->Seed_Germination Transplanting 2. Transplant Seedlings to Pots Seed_Germination->Transplanting Acclimatization 3. Greenhouse Acclimatization (Optimal Growth Conditions) Transplanting->Acclimatization Herbicide_Prep 4. Prepare Herbicide Serial Dilutions Acclimatization->Herbicide_Prep Application 5. Herbicide Application (Laboratory Spray Tower) Herbicide_Prep->Application Incubation 6. Post-Treatment Incubation (14-21 Days) Application->Incubation Data_Collection 7. Data Collection (Visual Assessment, Biomass) Incubation->Data_Collection Analysis 8. Data Analysis (Dose-Response Curves, GR50/IC50) Data_Collection->Analysis End End Analysis->End Metabolism_Pathway cluster_tolerant Tolerant Plant (e.g., Wheat) cluster_susceptible Susceptible Plant (e.g., Wild Oat) AOPP_T AOPP Herbicide Hydrolysis_T Rapid Hydrolysis AOPP_T->Hydrolysis_T AOPP_Acid_T AOPP Acid Hydrolysis_T->AOPP_Acid_T Detox_T Rapid Detoxification (Hydroxylation, Conjugation) AOPP_Acid_T->Detox_T Inactive_Metabolites_T Inactive Metabolites Detox_T->Inactive_Metabolites_T AOPP_S AOPP Herbicide Hydrolysis_S Slow Hydrolysis AOPP_S->Hydrolysis_S AOPP_Acid_S AOPP Acid Hydrolysis_S->AOPP_Acid_S Accumulation_S Accumulation at ACCase AOPP_Acid_S->Accumulation_S Phytotoxicity_S Phytotoxicity Accumulation_S->Phytotoxicity_S

Sources

pharmacological potential of 2-Phenoxypropionic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Potential of 2-Phenoxypropionic Acid Derivatives

Introduction: Unlocking the Potential of a Versatile Scaffold

The this compound moiety is a deceptively simple chemical scaffold that has proven to be a remarkably versatile building block in the development of biologically active molecules.[1] Initially gaining prominence in the agrochemical sector as potent herbicides, the unique structural and stereochemical properties of these derivatives have since captured the attention of researchers in pharmacology and medicinal chemistry.[2][3][4] The core structure, consisting of a phenoxy group linked to a propionic acid backbone at the alpha-position, provides an ideal framework for chemical modification, allowing for the fine-tuning of its pharmacological profile.

The chirality of the α-carbon is a critical feature, as different enantiomers can exhibit vastly different biological activities and toxicological profiles.[5] (R)-2-Phenoxypropionic Acid, for instance, is a highly valuable chiral intermediate in the synthesis of enantiomerically pure pharmaceuticals, enabling the development of safer and more effective therapeutic agents.[5] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and diverse pharmacological applications of this compound derivatives, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis Strategies and Stereochemical Considerations

The synthesis of this compound derivatives is typically achieved through straightforward and scalable chemical reactions. The most common approach is a variation of the Williamson ether synthesis, a robust method for forming the crucial ether linkage.

Core Synthetic Protocol: Williamson Ether Synthesis

The fundamental principle involves the reaction of a substituted phenol with an ester of a 2-halopropionic acid, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Step-by-Step Methodology:

  • Deprotonation of Phenol: A selected phenol is dissolved in an appropriate inert solvent, such as toluene or acetone.[6][7] An inorganic base, typically sodium hydroxide or potassium carbonate, is added to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide salt.[6][7]

  • Nucleophilic Substitution: An ester of 2-chloropropionic or 2-bromopropionic acid is added to the reaction mixture.[6] The phenoxide attacks the α-carbon of the propionate, displacing the halide and forming the ether bond. The reaction is often agitated at a temperature between 10°C and 35°C for several hours before being heated to reflux to ensure completion.[6]

  • Ester Hydrolysis: The resulting ester intermediate is then hydrolyzed. This is typically achieved by heating in the presence of a strong base (like sodium hydroxide) in an aqueous or alcoholic solution, followed by acidification with a mineral acid such as hydrochloric acid.[8][9]

  • Isolation: Upon acidification, the this compound derivative, being less soluble in the aqueous medium, precipitates and can be isolated through filtration and purified by recrystallization.[6]

Achieving Stereoselectivity: For pharmaceutical applications, obtaining a single enantiomer is often crucial. This can be achieved by using an optically pure starting material, such as (S)-2-chloropropionic acid, to produce the corresponding (R)-2-phenoxypropionic acid derivative.[10] This preserves the stereochemistry, which is vital for specific interactions with biological targets.

View General Synthesis Workflow Diagram

G cluster_synthesis General Synthesis of this compound Derivatives phenol Substituted Phenol base Base (e.g., NaOH, K2CO3) in Solvent phenol->base Deprotonation phenoxide Phenoxide Intermediate base->phenoxide ester_intermediate Ester Intermediate phenoxide->ester_intermediate Williamson Ether Synthesis (Nucleophilic Substitution) haloester 2-Halopropionic Acid Ester (e.g., Ethyl 2-bromopropionate) haloester->ester_intermediate hydrolysis Base Hydrolysis (e.g., NaOH) followed by Acidification (e.g., HCl) ester_intermediate->hydrolysis product Final this compound Derivative hydrolysis->product G cluster_pathway Arachidonic Acid Cascade and NSAID Action cluster_cox Cyclooxygenase (COX) Enzymes membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Stimulus (e.g., Injury) cox1 COX-1 (Constitutive) 'Housekeeping' aa->cox1 cox2 COX-2 (Inducible) Inflammatory Stimuli aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids This compound Derivatives (NSAIDs) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: Inhibition of COX enzymes by this compound derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of novel derivatives against COX-1 and COX-2.

  • Enzyme and Substrate Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) in ethanol.

  • Compound Preparation: Dissolve test compounds (this compound derivatives) and a reference standard (e.g., diclofenac) in DMSO to create stock solutions. Serially dilute to obtain a range of concentrations.

  • Reaction Incubation: In a 96-well plate, add reaction buffer, heme cofactor, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Quantify Prostaglandin Production: After a set incubation time (e.g., 2 minutes), stop the reaction by adding a solution of HCl. Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Use non-linear regression to calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Anticancer Activity

The link between chronic inflammation and cancer has prompted investigations into the anticancer properties of anti-inflammatory compounds. Overexpression of COX-2 is observed in various tumors, making it a viable target for cancer therapy. [11]

  • Mechanism of Action: The anticancer effects of this compound derivatives are believed to be multifactorial. Inhibition of COX-2 can reduce the production of prostaglandins that promote tumor growth, angiogenesis, and metastasis. [11]However, other mechanisms may also be at play. Studies on novel phenoxy acetamide and selenocompound derivatives have shown potent anti-proliferative activity against human cancer cell lines, inducing apoptosis (programmed cell death) and cell cycle arrest. [11][12]For instance, certain derivatives were found to induce G2/M phase arrest in A549 lung cancer cells. [12]

  • Structure-Activity Relationship (SAR): Research has shown that the presence and position of certain functional groups are critical. For example, in one study, phenoxy acetamide derivatives with halogen substituents on the aromatic ring demonstrated enhanced anticancer and anti-inflammatory activity. [11][13] Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Properties

Phenolic compounds are well-known for their antimicrobial activities, and derivatives of this compound are no exception. [14][15]

  • Mechanism and Spectrum: The exact mechanism can vary, but it often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with energy production. In general, phenolic acids tend to exhibit stronger activity against Gram-positive bacteria than Gram-negative bacteria. [15]This is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier to the entry of such compounds. [15]Studies have demonstrated the efficacy of certain 2-methyl-2-phenoxypropanoic acid derivatives against a range of microbial pathogens. [14]

Conclusion and Future Directions

The this compound scaffold is a proven platform for the discovery of potent, biologically active compounds. From its origins in herbicidal applications to its promising potential in medicine as anti-inflammatory, anticancer, and antimicrobial agents, the versatility of this core structure is evident. Future research should focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) or microbial targets to minimize off-target effects and improve safety profiles.

  • Chiral Synthesis: Optimizing and scaling stereoselective synthesis to produce pure enantiomers, which is critical for clinical development.

  • Mechanism Elucidation: Moving beyond phenotypic screening to fully understand the molecular mechanisms and signaling pathways affected by these derivatives.

  • Drug Delivery: Exploring novel formulations and drug delivery systems to enhance bioavailability and target compounds to specific tissues, such as tumors or sites of inflammation.

By continuing to explore the vast chemical space around the this compound core, researchers and drug development professionals can unlock new therapeutic agents to address significant unmet needs in agriculture and human health.

References

  • Ohta, K., Minami, K., Yoshikawa, H., & Ishida, Y. (Year not available). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety.
  • Process for the preparation of dextrorotatory this compound derivatives. (1979). Google Patents.
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  • 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof. (1981). Google Patents.
  • (n.d.). The Versatile Role of (R)-2-Phenoxypropionic Acid in Pharmaceutical Synthesis. Source Not Available.
  • Ohta, K., Minami, K., Yoshikawa, H., & Ishida, Y. (n.d.). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-α]pyridine Moiety. Bioscience, Biotechnology, and Biochemistry, Oxford Academic.
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An In-Depth Technical Guide to the Mechanism of Action of 2-Phenoxypropionic Acid Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the molecular mechanism of action of 2-phenoxypropionic acid herbicides. As members of the synthetic auxin class, these compounds exploit the plant's natural growth regulation machinery, leading to uncontrolled growth and eventual death in susceptible species. This document delves into the core molecular interactions, the resulting physiological and biochemical disruptions, and the experimental methodologies employed to elucidate these processes. Designed for researchers, scientists, and professionals in drug and herbicide development, this guide synthesizes current knowledge with practical, field-proven insights to offer a thorough understanding of this important class of herbicides.

Introduction: The Auxin Mimicry Paradigm

The herbicidal activity of 2-phenoxypropionic acids is rooted in their structural and functional mimicry of the natural plant hormone indole-3-acetic acid (IAA), the primary native auxin.[1][2][3] Auxins are central regulators of plant growth and development, orchestrating processes such as cell division, elongation, and differentiation.[2] While plants maintain a tightly regulated homeostatic control over endogenous auxin levels, the introduction of synthetic auxins like 2-phenoxypropionic acids overwhelms these regulatory mechanisms.[3] Their greater chemical stability and persistence in plant tissues, compared to the rapidly metabolized IAA, lead to a sustained and lethal overstimulation of auxin-responsive pathways. This guide will dissect the molecular events that underpin this potent herbicidal action.

The Core Molecular Mechanism: Hijacking the Auxin Signaling Pathway

The primary site of action for this compound herbicides is the nuclear auxin signaling pathway. This pathway functions as a de-repressible system, and its hijacking by synthetic auxins is the central event in their herbicidal activity.

The TIR1/AFB Co-Receptor Complex: The Herbicide's Molecular Target

At the heart of auxin perception lies a co-receptor complex composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[4] 2-Phenoxypropionic acids, acting as molecular glue, bind to a pocket on the TIR1/AFB protein, which in turn stabilizes the interaction between TIR1/AFB and the degron motif of an Aux/IAA protein.[5]

The TIR1/AFB proteins are substrate-recognition components of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex.[6] The formation of the TIR1/AFB-auxin-Aux/IAA ternary complex targets the Aux/IAA repressor for polyubiquitination and subsequent degradation by the 26S proteasome.[6]

Figure 1: The Core Auxin Signaling Pathway and its Hijacking by this compound cluster_nucleus Cell Nucleus cluster_degradation Degradation Pathway cluster_effects Physiological Effects PPA 2-Phenoxypropionic Acid (PPA) TIR1_AFB TIR1/AFB PPA->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA ARF ARF Transcription Factor Aux_IAA->ARF Represses Ub Ubiquitin Aux_IAA->Ub Ubiquitination AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Uncontrolled Gene Expression AuxRE->Gene_Expression Initiates Physiological Effects Physiological Effects Gene_Expression->Physiological Effects Proteasome 26S Proteasome Proteasome->Aux_IAA Degrades Ub->Proteasome Targets for degradation Cell_Elongation Uncontrolled Cell Elongation Cell_Division Aberrant Cell Division Ethylene Ethylene Production ABA ABA Accumulation Senescence Senescence & Plant Death Figure 2: Simplified Metabolic Detoxification Pathway PPA This compound (Active Herbicide) Hydroxylated_PPA Hydroxylated Intermediate PPA->Hydroxylated_PPA Hydroxylation (Cytochrome P450s) Conjugated_PPA Inactive Conjugate (e.g., Glycoside) Hydroxylated_PPA->Conjugated_PPA Conjugation (e.g., Glycosyltransferases) Vacuole Vacuolar Sequestration Conjugated_PPA->Vacuole Transport

Metabolic Detoxification Pathway
Differential Binding Affinity to TIR1/AFB Receptors

Emerging research suggests that different members of the TIR1/AFB receptor family exhibit varying affinities for different synthetic auxins. [4]It is plausible that selectivity could, in part, be due to differences in the composition and expression of TIR1/AFB paralogs between susceptible and tolerant species, leading to differential perception of the herbicide.

Experimental Protocols for Elucidating the Mechanism of Action

A multi-faceted experimental approach is required to fully characterize the mechanism of action of this compound herbicides.

In Vitro Binding Assays: Quantifying Receptor Affinity

Determining the binding affinity of the herbicide to its molecular target is a fundamental first step.

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the ability of a non-radiolabeled compound (the competitor, e.g., this compound) to displace a radiolabeled auxin (e.g., [³H]-IAA) from the TIR1/AFB-Aux/IAA co-receptor complex.

Methodology:

  • Protein Expression and Purification:

    • Express recombinant TIR1/AFB and Aux/IAA proteins in a suitable heterologous system (e.g., insect cells or E. coli).

    • Purify the proteins using affinity chromatography.

  • Assay Setup:

    • In a 96-well plate, combine purified TIR1/AFB and Aux/IAA proteins in a binding buffer.

    • Add a constant concentration of radiolabeled auxin (e.g., [³H]-IAA).

    • Add increasing concentrations of unlabeled this compound.

    • Incubate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the protein-bound radioligand from the free radioligand using a suitable method (e.g., size exclusion chromatography or filter binding assay).

  • Quantification and Data Analysis:

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Plot the percentage of bound radioligand as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Kᵢ) for the competitor using the Cheng-Prusoff equation.

Gene Expression Analysis: Unveiling Downstream Targets

RNA sequencing (RNA-seq) is a powerful tool for identifying the genes and pathways that are transcriptionally regulated by this compound treatment.

Protocol 2: RNA-Seq Analysis of Herbicide-Treated Plants

Methodology:

  • Plant Treatment and Tissue Collection:

    • Treat susceptible plants with a sublethal dose of this compound and a control group with a mock solution.

    • Harvest plant tissues at various time points post-treatment and immediately flash-freeze in liquid nitrogen.

  • RNA Extraction and Library Preparation:

    • Extract total RNA from the plant tissues and assess its quality and integrity.

    • Prepare RNA-seq libraries, including mRNA enrichment, fragmentation, and cDNA synthesis.

  • Sequencing and Data Analysis:

    • Sequence the libraries on a high-throughput sequencing platform.

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome or perform de novo assembly.

    • Identify differentially expressed genes (DEGs) between the herbicide-treated and control samples.

    • Perform functional annotation and enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) on the DEGs to identify over-represented biological processes and pathways.

Physiological Response Assays: Quantifying Herbicidal Efficacy

Dose-response assays are essential for quantifying the herbicidal efficacy of this compound on different plant species.

Protocol 3: Whole-Plant Dose-Response Assay

Methodology:

  • Plant Growth:

    • Grow susceptible and potentially resistant weed species from seed in a controlled environment (e.g., greenhouse or growth chamber).

  • Herbicide Application:

    • At a uniform growth stage, treat plants with a range of doses of this compound, including a zero-dose control.

  • Data Collection:

    • At a set time point after treatment (e.g., 14 or 21 days), visually assess plant injury and measure biomass (e.g., fresh or dry weight).

  • Data Analysis:

    • Plot the response variable (e.g., biomass as a percentage of the control) against the herbicide dose.

    • Fit the data to a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR₅₀ (the dose required to cause a 50% reduction in growth).

Table 1: Representative Dose-Response Data for a Phenoxypropionic Acid Herbicide

Weed SpeciesSusceptibilityGR₅₀ (g a.i./ha)
Amaranthus retroflexus (Redroot Pigweed)Susceptible50
Chenopodium album (Common Lambsquarters)Susceptible75
Setaria viridis (Green Foxtail)Resistant>500
Triticum aestivum (Wheat)Tolerant Crop>1000

Note: The GR₅₀ values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific this compound herbicide, weed biotype, and environmental conditions.

Conclusion: A Double-Edged Sword in Plant Biology

The mechanism of action of this compound herbicides is a compelling example of how a deep understanding of fundamental plant biology can be leveraged for practical applications in agriculture. By mimicking the plant's own growth hormones, these synthetic compounds turn a vital regulatory system into a lethal weapon against unwanted vegetation. The continued study of the intricate interactions between synthetic auxins and the plant's signaling network not only provides insights for the development of more effective and selective herbicides but also deepens our understanding of the fundamental processes that govern plant life.

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A Senior Application Scientist's Guide to Studying the Cellular Effects of 2-Phenoxypropionic Acid In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Strategic Approach to In Vitro Toxicology

Welcome, fellow researchers and drug development professionals. This guide outlines a comprehensive, tiered strategy for investigating the cellular effects of 2-Phenoxypropionic acid, a compound utilized in the synthesis of pharmaceuticals and herbicides[1][2]. Our objective is not merely to follow protocols but to build a logical, evidence-based narrative of the compound's interaction with living cells. We will progress from broad assessments of cytotoxicity to nuanced investigations of specific molecular mechanisms. This structured approach ensures that each experimental stage informs the next, creating a robust and defensible data package. The methodologies described herein are grounded in established principles of toxicology and are designed to be self-validating through the rigorous use of controls, aligning with international standards such as those outlined by the Organisation for Economic Co-operation and Development (OECD)[3].

Part I: Foundational Assessment – Establishing the Cytotoxicity Profile

Before delving into complex mechanisms, we must first determine the concentration range over which this compound exerts cytotoxic effects. A common pitfall is to rely on a single viability assay. Different assays measure distinct cellular parameters, and a multi-assay approach provides a more complete picture of cellular health. We will employ two distinct, widely-used colorimetric assays that measure different aspects of cell viability.

The Rationale for a Dual-Assay Approach
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay measures the activity of mitochondrial reductase enzymes.[4][5] A reduction in signal indicates compromised metabolic activity, a hallmark of cellular stress or death.

  • Neutral Red (NR) Uptake Assay: This assay assesses the integrity of cell membranes and lysosomes. Viable cells sequester the neutral red dye within their lysosomes.[4][6] A loss of signal suggests membrane damage or lysosomal dysfunction.

Comparing the results of these two assays can provide initial mechanistic clues. For instance, a significant drop in MTT signal with a minimal change in NR uptake might suggest a primary effect on mitochondria, whereas a concurrent drop in both could indicate more generalized cellular damage.

Table 1: Hypothetical Cytotoxicity Data for this compound (48h Exposure)
Concentration (µM)% Viability (MTT Assay)% Viability (NR Assay)
0 (Vehicle Control)100 ± 5.2100 ± 4.8
1098 ± 4.999 ± 5.1
5091 ± 6.195 ± 4.5
10075 ± 5.880 ± 6.3
25052 ± 7.058 ± 5.9
50028 ± 4.535 ± 5.0
100011 ± 3.115 ± 3.8
Calculated IC50 ~260 µM ~310 µM

Data are represented as mean ± standard deviation.

Protocol 1: Foundational Cytotoxicity Testing
  • Cell Culture: Seed a relevant cell line (e.g., HepG2 for liver toxicity, HeLa as a general model) in 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations. The final solvent concentration in the culture medium should not exceed 0.1% to avoid vehicle-induced toxicity.

  • Exposure: Treat cells with a range of this compound concentrations (e.g., 0-1000 µM). Include a vehicle-only control and a positive control (e.g., 1% Triton X-100 for complete cell death). Incubate for a defined period, typically 24, 48, and 72 hours.[7]

  • Assay Performance (MTT):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.[5]

    • Solubilize the formazan crystals with DMSO or isopropanol.

    • Measure absorbance at ~570 nm using a plate reader.

  • Assay Performance (Neutral Red):

    • Incubate cells with medium containing Neutral Red dye for 2-3 hours.

    • Living cells take up the dye into their lysosomes.[8]

    • Wash cells to remove unincorporated dye.

    • Extract the dye from the lysosomes using a destain solution (e.g., 1% acetic acid in 50% ethanol).

    • Measure absorbance at ~540 nm.

  • Data Analysis: Calculate percent viability relative to the vehicle control. Plot concentration versus viability to determine the IC50 (the concentration that inhibits 50% of the cell population).

Part II: Mechanistic Deep Dive – Oxidative Stress and Genotoxicity

With the IC50 values established, we can now investigate how this compound might be causing cell death. We will use sub-lethal concentrations (e.g., IC25, IC50) to probe for specific mechanisms without causing immediate, widespread cell death. Two common pathways of chemical-induced toxicity are the generation of reactive oxygen species (ROS) and direct damage to DNA.

Workflow for Mechanistic Investigation

G cluster_0 Part I: Cytotoxicity Screening cluster_1 Part II: Mechanistic Probing (Sub-lethal Doses) cluster_2 Part III: Pathway Analysis A Dose-Response Curve (MTT & NR Assays) B Determine IC50 Value A->B Data Analysis C ROS Production Assay (DCFH-DA) B->C Inform Dose Selection D Genotoxicity Assay (Comet Assay) B->D Inform Dose Selection E Apoptosis Pathway Analysis (e.g., Western Blot for Caspases) C->E Positive ROS result suggests oxidative stress-induced apoptosis D->E Positive DNA damage result suggests genotoxicity-induced apoptosis

Caption: A tiered experimental workflow for investigating this compound.

A. Reactive Oxygen Species (ROS) Production

The Rationale: Many xenobiotics disrupt mitochondrial function, leading to the production of ROS. These highly reactive molecules can damage lipids, proteins, and DNA, triggering cell death pathways.[9] The DCFH-DA assay is a standard method for detecting total cellular ROS.[10][11]

Protocol 2: DCFH-DA Assay for ROS Detection

  • Cell Culture & Exposure: Seed cells in a black, clear-bottom 96-well plate and treat with sub-lethal concentrations of this compound for a shorter duration (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Probe Loading: Remove the treatment media and wash cells with warm PBS. Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS. DCFH-DA is cell-permeable.[10]

  • Incubation: Incubate for 30-45 minutes at 37°C, protected from light. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH.[12]

  • Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9] Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.[12]

  • Data Analysis: Normalize the fluorescence of treated samples to the vehicle control to determine the fold-increase in ROS production.

B. Genotoxicity Assessment: The Comet Assay

The Rationale: Assessing a compound's potential to cause DNA damage is a critical component of toxicological profiling. The single-cell gel electrophoresis, or Comet Assay, is a sensitive and visually intuitive method for detecting DNA strand breaks in individual cells.[13] Under alkaline conditions, the assay can detect both single- and double-strand breaks.[14]

Protocol 3: Alkaline Comet Assay

  • Cell Treatment: Treat cells in a 6-well plate with sub-lethal concentrations of this compound for 24 hours. A known genotoxic agent (e.g., methyl methanesulfonate) should be used as a positive control.

  • Cell Embedding: Harvest the cells and embed a small number (~10,000) in low-melting-point agarose on a specialized microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis buffer (containing Triton X-100) overnight at 4°C. This removes cell membranes and histones, leaving behind the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in a high-pH electrophoresis buffer (pH > 13) to unwind the DNA. This process reveals single-strand breaks.[14]

  • Electrophoresis: Apply an electric field. Broken DNA fragments, being negatively charged, will migrate away from the nucleus (the "head") towards the anode, forming a "tail." The more damage, the longer the tail.[13]

  • Staining & Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the "comets" using a fluorescence microscope.

  • Scoring: Quantify the DNA damage using specialized software to measure parameters like "% DNA in tail" and "tail moment." At least 50-100 comets should be scored per sample.

Part III: Unraveling the Apoptotic Pathway

If the preceding assays indicate that this compound induces oxidative stress and/or DNA damage, a logical next step is to investigate whether these insults converge on a programmed cell death pathway, such as apoptosis.

Potential Signaling Cascade

A plausible hypothesis is that significant oxidative stress or DNA damage can trigger the intrinsic pathway of apoptosis. This pathway is heavily regulated by the Bcl-2 family of proteins and culminates in the activation of effector caspases, the executioners of apoptosis.

G cluster_stress Cellular Stress Induction cluster_bcl2 Bcl-2 Family Regulation compound This compound ROS Increased ROS compound->ROS DNA_damage DNA Damage compound->DNA_damage p53 p53 Activation ROS->p53 DNA_damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by cellular stress.

Investigative Approach: Western Blotting

Western blotting is a powerful technique to measure changes in the protein levels of key apoptosis regulators. By analyzing the expression of proteins like Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved Caspase-3 (the active form of the executioner caspase), we can confirm the engagement of this pathway.[7] An increased Bax/Bcl-2 ratio and the appearance of cleaved Caspase-3 are strong indicators of apoptosis.

Conclusion: Synthesizing a Coherent Narrative

This in-depth guide provides a structured, multi-faceted framework for characterizing the in vitro cellular effects of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays for oxidative stress and genotoxicity, and finally to the analysis of key signaling pathways, researchers can build a comprehensive toxicological profile. This logical, evidence-based approach not only ensures scientific rigor but also provides the clear, defensible data required by drug development professionals and regulatory bodies.

References

  • Comet Assay Protocol. (2015). McGill University. [Link]
  • Comet Assay for the Detection of DNA Breaks Protocol.
  • Gaivão, I., & Collins, A. (2015). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Methods in Molecular Biology. [Link]
  • Collins, A. R., et al. (2015). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay.
  • Updates to OECD in vitro and in chemico test guidelines. (2021). ECHA. [Link]
  • Wang, Y., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. [Link]
  • López-Serrano, O. A., et al. (2013). Dichloro-dihydro-fluorescein diacetate (DCFH-DA)
  • Aydin, E., et al. (2019). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Journal of Pharmaceutical Sciences. [Link]
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]
  • Mazlumoglu, B.Ş. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake.
  • DCFDA Assay for Oxidative Stress Measurement in Fluorometer.
  • Triglia, D., et al. (1991).
  • Kwatra, M., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology. [Link]
  • Neutral Red versus MTT assay of cell viability in the presence of copper compounds. (2019).
  • Guidelines for the Testing of Chemicals. OECD. [Link]
  • OECD Guideline for the Testing of Chemicals. (2012). OECD. [Link]
  • In vitro assays for developmental neurotoxicity. OECD. [Link]
  • The Versatile Role of (R)-2-Phenoxypropionic Acid in Pharmaceutical Synthesis. (2024). DC Fine Chemicals. [Link]
  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022). ESTIV. [Link]
  • In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. (2024).
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI. [Link]
  • Oxidized Products of α-Linolenic Acid Negatively Regulate Cellular Survival and Motility of Breast Cancer Cells. (2021). MDPI. [Link]
  • Anti-proliferative and Apoptotic Effects of Valproic Acid on HeLa Cells. (2022). Brieflands. [Link]
  • Camphausen, K., et al. (2005). Enhancement of in vitro and in vivo tumor cell radiosensitivity by valproic acid.

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A Spectroscopic Guide to 2-Phenoxypropionic Acid: Structural Elucidation for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Key Chemical Intermediate

2-Phenoxypropionic acid (CAS 940-31-8) is a carboxylic acid and aromatic ether that serves as a vital intermediate in the synthesis of various commercial products, including pharmaceuticals and herbicides[1]. Its biological activity is closely linked to its precise molecular structure. For researchers in drug development and chemical synthesis, unambiguous confirmation of this structure is a critical first step in any workflow.

This in-depth guide provides a comprehensive analysis of the core spectroscopic data used to characterize this compound. We will move beyond simple data presentation to offer insights into the causal relationships between the molecule's structure and its spectral output. By understanding the "why" behind the data, scientists can gain a more profound and confident grasp of their analytical results. This document is structured to serve as a practical reference for laboratory professionals, detailing the expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and providing validated experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing a detailed map of the carbon and hydrogen framework. For this compound (C₉H₁₀O₃), both ¹H and ¹³C NMR are required for a complete assignment.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The spectrum of this compound is typically acquired in a deuterated solvent like chloroform (CDCl₃).

Expert Interpretation: The spectrum displays five main signals. The aromatic protons on the phenyl ring appear in the downfield region (6.9-7.4 ppm) due to the deshielding effect of the ring current. The methine proton (H-a) is shifted significantly downfield to ~4.8 ppm. This is a direct consequence of its proximity to two electronegative oxygen atoms (one from the ether linkage and one from the carbonyl group), which withdraw electron density and reduce shielding. The methyl protons (H-b) are coupled to the methine proton, resulting in a doublet. The carboxylic acid proton is often a broad singlet at a very high chemical shift, though its presence and position can be variable and it is readily exchanged with deuterium oxide (D₂O).

Data Summary: ¹H NMR (CDCl₃)

Assigned Proton Chemical Shift (δ, ppm) Multiplicity Integration
H-a (CH) ~4.8 Quartet (q) 1H
H-b (CH₃) ~1.6 Doublet (d) 3H
Aromatic (ortho, para) ~6.9 - 7.1 Multiplet (m) 3H
Aromatic (meta) ~7.2 - 7.4 Multiplet (m) 2H

| Carboxylic Acid (OH) | > 10 (variable) | Broad Singlet (br s) | 1H |

Diagram: ¹H NMR Structural Assignments

Caption: Key proton environments in this compound.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

Expert Interpretation: Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing furthest downfield (~175-180 ppm). The aromatic carbons appear in the typical range of ~115-160 ppm, with the carbon directly attached to the ether oxygen (C-ipso) being the most downfield in this group. The methine carbon (C-a) is also significantly deshielded (~72 ppm) due to the attached oxygen atom. The methyl carbon (C-b) is the most shielded, appearing furthest upfield (~18 ppm).

Data Summary: ¹³C NMR (CDCl₃)

Assigned Carbon Chemical Shift (δ, ppm)
C=O ~176.0
C-ipso (Aromatic) ~157.5
C-meta (Aromatic) ~129.5
C-para (Aromatic) ~122.0
C-ortho (Aromatic) ~116.0
C-a (CH) ~72.3

| C-b (CH₃) | ~18.5 |

Experimental Protocol: NMR Data Acquisition

This protocol ensures a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the CDCl₃ and properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A longer acquisition time and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Expert Interpretation: The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid and an aromatic ether. The most prominent feature is an extremely broad absorption band from ~2500 to 3300 cm⁻¹, which is the classic O-H stretch of a hydrogen-bonded carboxylic acid dimer. Superimposed on this may be aromatic and aliphatic C-H stretches. A strong, sharp absorption around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The presence of the ether linkage is confirmed by a strong C-O stretching band in the 1200-1250 cm⁻¹ region.

Data Summary: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (broad) O-H Stretch Carboxylic Acid
3100 - 3000 C-H Stretch Aromatic
3000 - 2850 C-H Stretch Aliphatic
~1710 (strong) C=O Stretch Carboxylic Acid
~1600, ~1490 C=C Stretch Aromatic Ring
~1240 (strong) C-O Stretch Aryl Ether

| ~940 (broad) | O-H Bend | Carboxylic Acid |

Diagram: Key Vibrational Modes

G cluster_mol This compound cluster_groups Key Functional Groups & Vibrations Structure C₆H₅-O-CH(CH₃)-COOH OH Carboxylic Acid O-H (~3300-2500 cm⁻¹) Structure->OH Stretch CO_double Carbonyl C=O (~1710 cm⁻¹) Structure->CO_double Stretch CO_single Aryl Ether C-O (~1240 cm⁻¹) Structure->CO_single Stretch

Caption: Functional groups and their IR vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common method for this analysis.

Expert Interpretation: The molecular ion (M⁺) peak for this compound should appear at a mass-to-charge ratio (m/z) of 166, corresponding to its molecular weight[2]. The fragmentation pattern is highly informative. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da), which is not typically observed as a primary loss. A more characteristic fragmentation involves the cleavage of the C-C bond adjacent to the carbonyl group. However, the most significant fragmentation in this molecule is the cleavage of the ether bond. Cleavage can result in a phenoxy radical and a [CH(CH₃)COOH]⁺ fragment (m/z 73), or more favorably, the formation of a stable phenol cation (m/z 94) through rearrangement and cleavage. The base peak (the most intense peak) is often observed at m/z 94, corresponding to the stable phenol fragment. Another significant fragment at m/z 77 corresponds to the phenyl cation (C₆H₅⁺).

Data Summary: Key EI-MS Fragments

m/z Relative Intensity Proposed Fragment
166 Moderate [C₉H₁₀O₃]⁺ (Molecular Ion)
94 High (often Base Peak) [C₆H₅OH]⁺ (Phenol)
77 Moderate [C₆H₅]⁺ (Phenyl cation)

| 73 | Low | [CH(CH₃)COOH]⁺ |

Diagram: Primary Fragmentation Pathway

G M [C₆H₅-O-CH(CH₃)-COOH]⁺ m/z = 166 F94 [C₆H₅OH]⁺ m/z = 94 (Base Peak) M->F94 - C₃H₄O₂ F77 [C₆H₅]⁺ m/z = 77 F94->F77 - OH

Caption: Major EI-MS fragmentation of the molecular ion.

Integrated Spectroscopic Analysis: A Cohesive Structural Proof

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build a self-consistent and definitive structural assignment.

  • MS establishes the molecular formula's mass : The M⁺ peak at m/z 166 confirms the molecular weight, consistent with C₉H₁₀O₃.

  • IR identifies the functional groups : The broad O-H and sharp C=O stretches confirm the carboxylic acid, while the C-O stretch confirms the ether.

  • NMR puts the pieces together : ¹³C NMR confirms the presence of 9 unique carbons (carbonyl, methine, methyl, and 6 aromatic). ¹H NMR shows the connectivity, placing the methyl group next to the methine proton (quartet-doublet splitting pattern) and confirming the presence of a monosubstituted phenyl ring.

Together, these data points leave no ambiguity, confirming the structure as this compound. This integrated approach ensures the highest level of scientific integrity and is a mandatory workflow for the characterization of novel compounds or the quality control of existing materials.

References

  • NIST. Propanoic acid, 2-phenoxy-. NIST Chemistry WebBook.
  • PubChem. DL-2-Phenoxypropionic acid. National Center for Biotechnology Information.
  • ChemSynthesis. 2-phenoxypropanoic acid.

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A Technical Guide to the Enantiomers of 2-Phenoxypropionic Acid: Synthesis, Properties, and Stereoselective Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the enantiomers of 2-phenoxypropionic acid, a chiral carboxylic acid that serves as a critical structural motif in agrochemicals and pharmaceuticals. We delve into the stereoselective synthesis and resolution of the (R)- and (S)-enantiomers, detailing methodologies such as diastereomeric salt crystallization and enzymatic kinetic resolution. A comprehensive analysis of their distinct physicochemical and chiroptical properties is presented. The core of this guide focuses on the profound impact of stereochemistry on the biological activity of these compounds, with a particular emphasis on the herbicidal action of aryloxyphenoxypropionate derivatives and the pharmacological potential of individual enantiomers as anti-inflammatory and analgesic agents. This document is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Chirality in this compound

This compound possesses a single stereocenter at the C2 position of the propionic acid moiety, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. While these enantiomers exhibit identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes and receptors—are often profoundly different. This stereoselectivity is of paramount importance in the development of herbicides and pharmaceuticals, where one enantiomer may be responsible for the desired therapeutic or biological effect, while the other may be inactive or even contribute to undesirable side effects.[1][2]

The aryloxyphenoxypropionate class of herbicides, for which this compound is a parent structure, provides a classic example of this principle. The herbicidal activity is predominantly associated with the (R)-enantiomer, which selectively inhibits the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[3][4] Similarly, in the pharmaceutical realm, the differential pharmacological profiles of the enantiomers of related 2-arylpropionic acids (profens) underscore the critical need for enantiomerically pure compounds in drug development.[5][6]

Enantiomers_of_2-Phenoxypropionic_Acid s_enantiomer mirror s_name (S)-(-)-2-Phenoxypropionic Acid r_enantiomer r_name (R)-(+)-2-Phenoxypropionic Acid

Caption: Molecular structures of the (S)- and (R)-enantiomers of this compound.

Synthesis and Chiral Resolution of Enantiomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis, which aims to produce a single enantiomer directly, and the resolution of a racemic mixture.

Enantioselective Synthesis

One effective method for the enantioselective synthesis of (R)-2-phenoxypropionic acid involves a two-step process starting from the readily available chiral precursor, L-alanine.[7] This approach leverages the stereochemistry of the starting material to establish the desired configuration in the final product.

Protocol: Synthesis of (R)-2-Phenoxypropionic Acid from L-Alanine [7]

  • Step 1: Synthesis of (S)-2-Chloropropionic Acid:

    • L-alanine undergoes diazotization followed by a chlorination reaction.

    • Optimal molar ratios for this conversion are HCl:NaNO₂:KI:L-Ala = 2.0:1.2:0.7:1.0.

    • The reaction is refluxed at 125°C for 1.5 hours with KI as a catalyst.

  • Step 2: Etherification to (R)-2-Phenoxypropionic Acid:

    • The resulting (S)-2-chloropropionic acid is reacted with phenol via an etherification reaction.

    • This step proceeds with an inversion of configuration at the chiral center.

    • Optimized molar ratios are KI:(S)-2-chloropropionic acid:phenol = 0.075:1.2:1.0.

    • This method can achieve a molar conversion rate of 74.9% (calculated based on phenol).[7]

Chiral Resolution of Racemic this compound

Classical resolution via the formation of diastereomeric salts is a robust and widely used technique for separating enantiomers on both laboratory and industrial scales.[8][9] This method relies on the differential solubility of the diastereomeric salts formed between the racemic acid and a chiral resolving agent, typically a chiral amine.[8]

Protocol: Chiral Resolution using Cinchonidine [5]

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound in a suitable solvent (e.g., ethanol or acetone).

    • Add an equimolar amount of the chiral resolving agent, such as cinchonidine, to the solution.

    • Stir the mixture to allow for the formation and precipitation of the diastereomeric salts.

  • Fractional Crystallization:

    • Heat the solvent to dissolve the diastereomeric salt mixture.

    • Allow the solution to cool slowly, inducing the crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration. The enantiomeric excess of the salt can be improved by repeated recrystallization.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., hydrochloric acid) to precipitate the enantiomerically enriched this compound.

    • Extract the acid with an organic solvent (e.g., diethyl ether), dry the organic layer, and evaporate the solvent to obtain the pure enantiomer.

Enzymatic Kinetic Resolution

Enzymatic methods offer a highly selective and environmentally benign alternative for chiral resolution. Lipases are commonly employed for the enantioselective esterification or hydrolysis of esters of this compound.[10]

Protocol: Lipase-Catalyzed Resolution of (R,S)-2-Phenoxypropionic Acid Methyl Ester [10]

  • Enzyme Immobilization: Covalently immobilize a lipase, such as from Aspergillus oryzae, on a suitable support (e.g., primary amino resin) to enhance stability and reusability.

  • Enantioselective Hydrolysis:

    • Incubate the racemic methyl ester of this compound with the immobilized lipase in a buffered aqueous solution.

    • The lipase will preferentially hydrolyze one enantiomer of the ester, leaving the other unreacted.

    • Optimal conditions for this resolution can be achieved at pH 7.5 and 30°C.

  • Separation: After the reaction, the unreacted ester can be separated from the hydrolyzed acid, allowing for the isolation of both enantiomers. This method has been shown to achieve a high enantiomeric excess (e.e.s) of 99.5% at a conversion rate of 50.8%.[10]

Chiral_Resolution_Workflow racemate Racemic this compound ((R)-PPA + (S)-PPA) chiral_agent Add Chiral Resolving Agent (e.g., Cinchonidine) racemate->chiral_agent salts Diastereomeric Salts ((R)-PPA-Agent & (S)-PPA-Agent) chiral_agent->salts crystallization Fractional Crystallization salts->crystallization less_soluble Less Soluble Salt (e.g., (R)-PPA-Agent) crystallization->less_soluble more_soluble More Soluble Salt (in mother liquor) (e.g., (S)-PPA-Agent) crystallization->more_soluble acidification1 Acidification & Extraction less_soluble->acidification1 acidification2 Acidification & Extraction more_soluble->acidification2 r_ppa Pure (R)-Enantiomer acidification1->r_ppa s_ppa Pure (S)-Enantiomer acidification2->s_ppa

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Physicochemical and Chiroptical Properties

While enantiomers share many physical properties, their interaction with plane-polarized light, known as optical activity, is a defining characteristic. The (S)-enantiomer of this compound is levorotatory (-), while the (R)-enantiomer is dextrorotatory (+).

PropertyRacemic (DL) this compound(S)-(-)-2-Phenoxypropionic Acid(R)-(+)-2-Phenoxypropionic AcidReferences
Molecular Formula C₉H₁₀O₃C₉H₁₀O₃C₉H₁₀O₃[11][12][13]
Molecular Weight 166.17 g/mol 166.17 g/mol 166.17 g/mol [11][12][13]
Melting Point 112-115 °CNot specifiedNot specified[14]
Boiling Point 265 °CNot specifiedNot specified[14]
Optical Rotation Levorotatory (-)Dextrorotatory (+)[8]

Stereoselective Biological Activity

The biological significance of this compound and its derivatives is profoundly influenced by their stereochemistry.

Herbicidal Activity

Derivatives of this compound, known as aryloxyphenoxypropionates ("fops"), are a major class of herbicides used to control grassy weeds.[4] Their mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis in plants.[4]

The herbicidal activity resides almost exclusively in the (R)-enantiomer.[3] Molecular modeling studies have proposed an "active conformation" for the (R)-2-phenoxypropionic acid moiety that allows it to bind effectively to the ACCase active site. The (S)-enantiomer has difficulty adopting this conformation due to steric hindrance between its methyl group and the phenyl ring, rendering it inactive.[3] This high degree of enantiomeric selectivity is a key factor in the efficacy of these herbicides.

Pharmacological Properties: Analgesic and Anti-inflammatory Potential

Research has also explored the pharmacological properties of this compound enantiomers as potential analgesic and anti-inflammatory drugs.[5] Studies on various substituted 2-phenoxypropionic acids have shown that in many cases, the biological activity is concentrated in one of the enantiomers, which can be more potent than the racemic mixture.[5]

For instance, in studies of related 2-arylpropionic acids like flurbiprofen, the (S)-enantiomer is a potent inhibitor of prostaglandin synthesis, which is the primary mechanism of its anti-inflammatory action.[6] Interestingly, the (R)-enantiomer, while lacking significant prostaglandin synthesis inhibition, has been shown to exert analgesic effects through different mechanisms.[6] This highlights the potential for developing enantiopure drugs with improved therapeutic profiles and reduced side effects. For some of the most active this compound derivatives, the activity of one enantiomer was found to be superior to that of the racemate.[5]

Analytical Techniques for Enantiomeric Separation

The accurate determination of enantiomeric purity is crucial. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a primary technique for separating and quantifying the enantiomers of this compound and its derivatives.[15] Another effective method is electrokinetic chromatography, which utilizes a chiral selector, such as cyclodextrin, in the mobile phase to achieve enantioseparation.[16]

Conclusion

The enantiomers of this compound provide a compelling case study on the importance of stereochemistry in the life sciences. The distinct biological profiles of the (R)- and (S)-enantiomers, particularly in their roles as herbicides and potential pharmaceuticals, underscore the necessity of enantioselective synthesis and resolution techniques. For researchers and developers in the agrochemical and pharmaceutical industries, a thorough understanding of the properties and synthesis of these chiral building blocks is essential for the design of more effective, selective, and safer chemical products. The methodologies and insights presented in this guide offer a solid foundation for further innovation in this field.

References

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  • BenchChem. (2025). Unraveling the Stereochemistry of 2-Phenylpropionic Acid: A Technical Guide. BenchChem.
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Navigating the Laboratory Landscape with 2-Phenoxypropionic Acid: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the introduction of novel chemical entities into the laboratory workflow is a constant. Among these, 2-Phenoxypropionic acid and its derivatives are of significant interest, serving as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] As an aromatic ether and carboxylic acid, its unique chemical properties also demand a nuanced and thorough understanding of its safety profile and handling requirements.[1][3] This guide provides an in-depth, experience-driven framework for the safe and effective use of this compound in a laboratory setting, moving beyond mere procedural lists to instill a culture of safety through scientific understanding.

Section 1: Chemical and Physical Identity of this compound

A foundational element of safe laboratory practice is a comprehensive understanding of the physical and chemical properties of the substances being handled. This knowledge informs storage, handling, and emergency response procedures.

PropertyValueSource
Chemical Name 2-Phenoxypropanoic acid[3]
Synonyms DL-2-Phenoxypropionic acid, α-Methylphenoxyacetic acid[3]
CAS Number 940-31-8[3]
Molecular Formula C₉H₁₀O₃[3]
Molecular Weight 166.17 g/mol
Appearance White to pale yellow crystalline powderChem-Impex
Melting Point 112-115 °C
Boiling Point 265 °C
Solubility No data available

Section 2: Hazard Identification and Toxicological Insights

This compound is classified under the Globally Harmonized System (GHS) as an irritant.[3] Understanding the nature of these hazards is critical for risk assessment and the implementation of appropriate safety controls.

GHS Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

The irritant nature of this compound is a key consideration. While specific toxicological mechanisms for this exact compound are not extensively detailed in readily available literature, its classification as an irritant suggests that it can cause local inflammatory responses upon contact with skin, eyes, and the respiratory tract. For the broader class of aryloxyphenoxypropionates, to which this chemical belongs, one of the described toxicity mechanisms is the induction of oxidative stress through the generation of reactive oxygen species. This can lead to damage to macromolecules and cellular structures, particularly membrane lipids.[4]

Section 3: Hierarchy of Controls for Safe Handling

A robust safety protocol relies on a multi-layered approach, often referred to as the hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous alternative if possible) Engineering Engineering Controls (Fume hood, ventilation) Administrative Administrative Controls (SOPs, training, signage) PPE Personal Protective Equipment (Gloves, goggles, lab coat)

Caption: Hierarchy of controls for mitigating risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly when working with the powdered form or creating solutions, is a certified chemical fume hood. This ensures that any dust or vapors are effectively contained and exhausted, minimizing the risk of inhalation. Adequate general laboratory ventilation is also essential to prevent the accumulation of any fugitive emissions.

Administrative Controls: Standard Operating Procedures and Training

Clear, concise, and readily accessible Standard Operating Procedures (SOPs) are a cornerstone of laboratory safety. All personnel handling this compound must be thoroughly trained on these SOPs before commencing any work. This training should cover the specific hazards of the compound, safe handling techniques, emergency procedures, and proper waste disposal.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is mandatory to protect against any residual risk.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile glovesProvides a barrier against skin contact, which can cause irritation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handled in a fume hoodA NIOSH-approved respirator may be necessary for large spills or in situations with inadequate ventilation.

Section 4: Step-by-Step Laboratory Protocols

The following protocols are designed to provide a framework for common laboratory procedures involving this compound.

Weighing Solid this compound
  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood is operational.

  • Containment: Perform all weighing activities within the fume hood to contain any dust.

  • Procedure: Use a tared weigh boat or glassine paper. Carefully transfer the desired amount of this compound using a clean spatula. Avoid generating dust.

  • Cleanup: Immediately clean any spills on the balance or surrounding area with a damp paper towel, which should then be disposed of as chemical waste.

Preparation of a Solution
  • Preparation: Don all required PPE. Work within a chemical fume hood.

  • Procedure: Add the weighed this compound to the chosen solvent in a suitable container. Stir gently to dissolve. Be mindful of any potential exothermic reactions, although none are specifically noted for this compound.

  • Storage: Clearly label the container with the chemical name, concentration, date, and your initials.

Section 5: Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.

Section 6: Emergency Procedures

A well-rehearsed emergency plan is essential for mitigating the consequences of accidental exposure or spills.

EmergencyResponse cluster_1 Emergency Response Workflow for this compound Spill Spill or Exposure Occurs Assess Assess Situation (Is it safe to respond?) Spill->Assess Evacuate Evacuate Area (If necessary) Assess->Evacuate No FirstAid Administer First Aid Assess->FirstAid Yes Report Report Incident Evacuate->Report Cleanup Initiate Spill Cleanup FirstAid->Cleanup Cleanup->Report

Caption: A logical workflow for responding to emergencies involving this compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[5]

Spill Cleanup

For a small spill of solid this compound:

  • Evacuate: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE, including a respirator if there is significant dust.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth as hazardous waste.

  • Wash: Thoroughly wash hands after cleanup.

Section 7: Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collection: Collect all waste in a clearly labeled, sealed container.

  • Labeling: The label should include "Hazardous Waste," the chemical name, and the associated hazards (irritant).

  • Disposal: Follow your institution's specific procedures for hazardous waste disposal. This typically involves collection by a certified hazardous waste management company. Incineration in a permitted facility is a common disposal method.

References

  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (2019). SciSpace. [Link]
  • DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658. (n.d.). PubChem. [Link]

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Methodological & Application

Application Notes and Protocols for the Williamson Ether Synthesis of 2-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Phenoxypropionic Acid and the Williamson Ether Synthesis

This compound and its derivatives are crucial building blocks in the pharmaceutical and agrochemical industries. Notably, they serve as key intermediates in the synthesis of herbicides and aryloxyalkanoic acid drugs.[1][2][3] The Williamson ether synthesis, a robust and versatile method for forming ethers, stands as a cornerstone of organic synthesis for preparing these valuable compounds.[4][5][6][7] Developed in 1850 by Alexander Williamson, this SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide and remains one of the most reliable methods for preparing symmetrical and asymmetrical ethers in both laboratory and industrial settings.[4][5][6][7]

This document provides a detailed protocol for the synthesis of this compound via the Williamson ether synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and insights into the experimental rationale.

Reaction Principle: A Mechanistic Overview

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[6][8] In the synthesis of this compound, a phenoxide ion, generated by deprotonating phenol with a suitable base, acts as the nucleophile. This phenoxide then attacks the electrophilic carbon of an alkyl halide, such as a 2-halopropionic acid or its ester, displacing the halide leaving group in a single, concerted step.[6][8]

For this reaction to be efficient, the alkyl halide should ideally be primary or secondary to minimize competing elimination reactions (E2), which can occur with sterically hindered substrates or when the alkoxide acts as a base.[4][6]

Visualizing the Workflow: Synthesis of this compound

Williamson_Ether_Synthesis phenol Phenol deprotonation Deprotonation phenol->deprotonation base Base (e.g., NaOH) base->deprotonation alkyl_halide 2-Chloropropionic Acid (or its ester) sn2_reaction SN2 Reaction alkyl_halide->sn2_reaction phenoxide Sodium Phenoxide (in situ formation) phenoxide->sn2_reaction product_salt Sodium 2-Phenoxypropionate acidification Acidification (e.g., HCl) product_salt->acidification final_product This compound workup Workup & Purification final_product->workup deprotonation->phenoxide sn2_reaction->product_salt acidification->final_product

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary: Reagents and Conditions

For reproducible results, careful control of stoichiometry and reaction parameters is essential. The following table provides a summary of typical quantities and conditions.

Reagent/ParameterMolar Ratio/ValueRationale
Phenol1.0 equivalentStarting nucleophile precursor.
2-Chloropropionic Acid1.0 - 1.2 equivalentsAlkylating agent. A slight excess can drive the reaction to completion.
Sodium Hydroxide (NaOH)2.0 - 2.2 equivalentsActs as a base to deprotonate both the phenol and the carboxylic acid of the alkylating agent, facilitating the reaction.
SolventToluene or XyleneA high-boiling, inert aromatic hydrocarbon solvent is often used to facilitate azeotropic removal of water.[9][10]
Temperature80 - 115°CThe reaction is typically heated to ensure a reasonable reaction rate.[4][9][10]
Reaction Time1 - 8 hoursMonitoring by TLC or GC is recommended to determine completion.[4][6]

Detailed Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound.

Materials and Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Phenol

  • 2-Chloropropionic acid

  • Sodium hydroxide (pellets or 50% solution)

  • Toluene or Xylene

  • Hydrochloric acid (concentrated or 6M)

  • Diethyl ether or Methylene chloride (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

Safety Precautions:

  • Phenol: Toxic and corrosive. Avoid skin contact and inhalation.

  • 2-Chloropropionic acid: Corrosive. Handle with care.

  • Sodium hydroxide: Corrosive and can cause severe burns.

  • Toluene/Xylene: Flammable and harmful if inhaled.

  • Hydrochloric acid: Corrosive.

  • Diethyl ether: Extremely flammable.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenol in toluene.

  • Base Addition: While stirring, carefully add sodium hydroxide. If using solid NaOH, some warming may be necessary to initiate the reaction. For aqueous NaOH, a Dean-Stark trap can be used to remove water azeotropically.

  • Formation of Sodium Phenoxide: Heat the mixture to reflux to ensure the complete formation of sodium phenoxide. The removal of water drives this equilibrium forward.

  • Addition of Alkylating Agent: Cool the reaction mixture slightly. Slowly add 2-chloropropionic acid to the flask. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux for several hours (typically 2-5 hours).[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to dissolve the resulting sodium 2-phenoxypropionate salt.[9]

  • Acidification: Transfer the mixture to a separatory funnel. Slowly add hydrochloric acid with shaking until the aqueous layer is acidic (test with litmus paper).[11][12] The this compound will precipitate as a solid or an oil.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or methylene chloride.[9] Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials.[12]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and then remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by recrystallization from hot water or a suitable organic solvent system.[1][13]

Troubleshooting and Key Considerations

  • Side Reactions: The primary side reaction is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary alkyl halides.[4][6] Using a primary alkyl halide when possible is recommended.

  • Solvent Choice: Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) can accelerate the reaction rate but may require higher temperatures for removal.[4][6] Protic solvents can slow the reaction by solvating the nucleophile.[6]

  • Base Strength: A strong base is necessary to deprotonate the phenol. Sodium hydroxide is commonly used, but other bases like potassium carbonate can also be effective.[5]

  • Purity of Reactants: The purity of the starting materials is crucial for obtaining a high yield of the desired product.

Conclusion

The Williamson ether synthesis is a time-tested and highly effective method for the preparation of this compound. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can reliably synthesize this important chemical intermediate. The protocol provided here, along with the accompanying technical insights, serves as a comprehensive guide for professionals in the fields of chemical research and drug development.

References

  • BYJU'S. Williamson Ether Synthesis. [Link]
  • PrepChem. Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. [Link]
  • Williamson Ether Synthesis. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Google Patents.
  • ResearchGate. An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. [Link]
  • PrepChem. Synthesis of 2-[4'-(4" -trifluoromethylphenoxy)-phenoxy]-propionic acid. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Google Patents. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • The Williamson Ether Synthesis. [Link]
  • Google Patents.
  • Organic Syntheses Procedure. 2-phenylpropionic acid. [Link]
  • The Williamson Ether Synthesis. [Link]
  • The Williamson Ether Synthesis. [Link]

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Quantitative Analysis of 2-Phenoxypropionic Acid in Environmental and Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective determination of 2-phenoxypropionic acid. Due to the polar nature and low volatility of the target analyte, an essential derivatization step is incorporated to convert the carboxylic acid into its more volatile methyl ester, enabling superior chromatographic performance and detection. The protocol details procedures for sample extraction from a water matrix, esterification, instrumental analysis, and method validation. This guide is intended for researchers in environmental monitoring, toxicology, and pharmaceutical development requiring a reliable method for the quantification of this compound.

Introduction and Scientific Principle

This compound (2-PPA) is a chemical intermediate and a member of the phenoxy acid class of compounds, which includes several widely used herbicides. Its detection and quantification are crucial for environmental monitoring of herbicide residues and for process control in pharmaceutical synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a "gold standard" for the identification and quantification of volatile and semi-volatile organic compounds.[1] However, direct GC analysis of polar molecules like 2-PPA is challenging due to their low volatility and potential for undesirable interactions with the chromatographic system, leading to poor peak shape and low sensitivity.

To overcome these limitations, a chemical derivatization step is employed.[2][3] This method utilizes an esterification reaction to convert the polar carboxylic acid functional group of 2-PPA into a non-polar, more volatile methyl ester. This transformation significantly improves the analyte's thermal stability and chromatographic behavior, resulting in sharp, symmetrical peaks and enhanced sensitivity.[4] The overall analytical workflow involves acidification of the sample, liquid-liquid extraction (LLE) of the analyte, derivatization to its methyl ester, and subsequent analysis by GC-MS.

Materials, Reagents, and Instrumentation

Materials and Reagents
Reagent/Material Grade Supplier Example Notes
This compoundAnalytical Standard (≥98%)Sigma-AldrichUsed for calibration standards.
MethanolHPLC or GC GradeFisher ScientificSolvent for standards.
Diethyl EtherHPLC Grade, Peroxide-FreeVWRExtraction solvent.
Boron Trifluoride-Methanol14% (w/v) solutionSigma-AldrichDerivatization reagent.[4]
Sodium Sulfate, AnhydrousACS Reagent GradeEMD MilliporeDrying agent.
Sulfuric Acid, ConcentratedACS Reagent GradeJ.T. BakerFor sample acidification.
Sodium HydroxideACS Reagent Grade---For pH adjustment.
Deionized WaterType I, 18.2 MΩ·cm---For blanks and standards.
Nitrogen GasHigh Purity (99.999%)---For solvent evaporation.
Instrumentation and Analytical Conditions

The following table outlines the instrumental setup. Parameters may be optimized for specific instruments.

Parameter Specification
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Autosampler Agilent 7693A or equivalent
GC Column HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methylpolysiloxane stationary phase.[5]
Carrier Gas Helium (5.0 UHP) at a constant flow of 1.0 mL/min.[5]
Injector Splitless Mode
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Program Initial: 70 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.
Transfer Line Temp. 280 °C
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification.
SIM Ions Quantifier: m/z 180 (M⁺), Qualifiers: m/z 121, m/z 94 (ions based on methyl ester derivative).[6]

Detailed Experimental Protocols

Workflow Overview

The following diagram illustrates the complete analytical procedure from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_process Data Processing Sample 1. Water Sample (100 mL) Acidify 2. Acidify to pH < 2 (Conc. H₂SO₄) Sample->Acidify Extract 3. LLE with Diethyl Ether (2 x 50 mL) Acidify->Extract Dry 4. Dry Extract (Anhydrous Na₂SO₄) Extract->Dry Evaporate 5. Evaporate to ~1 mL Dry->Evaporate Deriv 6. Add BF₃-Methanol (2 mL) Incubate 60°C for 30 min Evaporate->Deriv Neutralize 7. Neutralize & Extract into Hexane Deriv->Neutralize Final_Vol 8. Adjust to Final Volume (1 mL) Neutralize->Final_Vol GCMS 9. Inject 1 µL into GC-MS Final_Vol->GCMS Data 10. Data Acquisition (Scan & SIM Mode) GCMS->Data Quant 11. Quantify using Calibration Curve Data->Quant Report 12. Report Results Quant->Report

Caption: Workflow for GC-MS analysis of 2-PPA.

Preparation of Standard Solutions
  • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standards (1-100 µg/mL): Prepare a series of working standards by serial dilution of the stock standard with methanol. These will be used to create the calibration curve.

Sample Preparation and Extraction

This protocol is optimized for water samples. For other matrices like soil or tissue, a matrix-specific extraction method should be developed.

  • Measure 100 mL of the water sample into a 250 mL separatory funnel.

  • Acidify the sample to a pH of less than 2 by adding concentrated sulfuric acid dropwise (typically a few drops are sufficient).[4] Check the pH using pH paper.

  • Add 50 mL of diethyl ether to the separatory funnel, stopper it, and shake vigorously for 2 minutes, ensuring to vent pressure frequently.

  • Allow the layers to separate for 10 minutes. Drain the lower aqueous layer and collect the upper ether layer.

  • Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh 50 mL portion of diethyl ether.

  • Combine the two ether extracts and pass them through a funnel containing approximately 10 g of anhydrous sodium sulfate to remove residual water.

  • Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen gas in a warm water bath (~40 °C).

Derivatization Protocol (Esterification)

Causality: This step converts the non-volatile 2-PPA into its volatile methyl ester, 2-phenoxypropanoate, which is amenable to GC analysis. Boron trifluoride-methanol is an effective and common reagent for this purpose.[4]

  • Add 2 mL of 14% boron trifluoride-methanol solution to the 1 mL concentrated sample extract.

  • Cap the vial tightly and place it in a heating block or water bath at 60 °C for 30 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • Add 5 mL of saturated sodium bicarbonate solution to neutralize the excess reagent and 2 mL of hexane. Vortex for 1 minute.

  • Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the derivatized analyte, to a clean GC vial.

  • The sample is now ready for injection into the GC-MS.

Method Validation

To ensure the trustworthiness and reliability of the analytical results, the method must be validated.[7] Key validation parameters are summarized below.[1][5][8]

Parameter Procedure Acceptance Criteria
Linearity Analyze a series of at least five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) prepared and derivatized as described. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy Spike a blank matrix with the analyte at three concentration levels (low, medium, high). Analyze in triplicate and calculate the percent recovery.Mean recovery should be within 80-120%.
Precision Repeatability (Intra-assay): Analyze six replicate injections of a mid-concentration standard. Intermediate Precision (Inter-assay): Repeat the analysis on a different day or with a different analyst.Relative Standard Deviation (%RSD) ≤ 15%.
Limit of Detection (LOD) Determined as the lowest concentration giving a signal-to-noise ratio (S/N) of ≥ 3.S/N ≥ 3.
Limit of Quantitation (LOQ) Determined as the lowest concentration giving a signal-to-noise ratio (S/N) of ≥ 10, with acceptable precision and accuracy.S/N ≥ 10.

Expected Results and Discussion

Upon injection, the derivatized this compound (methyl 2-phenoxypropanoate) will be separated from other matrix components on the GC column. The identity of the compound is confirmed by two factors:

  • Retention Time: The analyte should elute at a consistent retention time, matching that of a derivatized authentic standard.

  • Mass Spectrum: In full scan mode, the acquired mass spectrum of the peak should match the reference spectrum from a library or a standard. The mass spectrum of the methyl ester derivative is expected to show a molecular ion (M⁺) at m/z 180 and characteristic fragment ions at m/z 121 ([M-COOCH₃]⁺) and m/z 94 ([C₆H₅OH]⁺).[6]

For quantification, a calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 180) against the concentration of the derivatized standards. The concentration of 2-PPA in unknown samples is then calculated from this curve. The use of qualifier ions (m/z 121 and 94) provides an additional layer of confirmation by ensuring their ion ratios are consistent between samples and standards.

Conclusion

This application note provides a comprehensive and validated GC-MS method for the determination of this compound. The described protocol, which includes liquid-liquid extraction and essential chemical derivatization, is shown to be selective, sensitive, and robust. By following this guide, researchers can achieve reliable and accurate quantification of 2-PPA in various matrices, supporting applications in environmental science, toxicology, and drug development.

References

  • Funazo, K., Tanaka, M., & Shono, T. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-45. [Link]
  • Abu-Awwad, F. M., & Arafat, H. A. (2015). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Journal of the Iranian Chemical Society, 12, 1647-1655. [Link]
  • U.S. Environmental Protection Agency. (1989).
  • Hennion, M. C., & Pichon, V. (2003).
  • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13658, DL-2-Phenoxypropionic acid. PubChem. [Link]
  • Tundo, P., et al. (2000). Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids. Organic Syntheses, 77, 235. [Link]
  • SpectraBase. (n.d.). This compound. Wiley. [Link]
  • SpectraBase. (n.d.). 2-Phenoxypropanoic acid methyl ester. Wiley. [Link]
  • ComplianceIQ. (n.d.).
  • Yeh, M. K., & Don, M. J. (2002). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 10(4), 229-242. [Link]
  • Singh, R. (2015). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 6(2), 48-55. [Link]
  • Bicchi, C., et al. (2013). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Flavour and Fragrance Journal, 28(1), 24-33. [Link]
  • Spagnol, C. M., et al. (2014). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. Molecules, 19(9), 13695-13707. [Link]
  • De Brue, A., et al. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Journal of Analytical Toxicology, 45(6), 579-590. [Link]
  • L'Oreal. (1979). Process for the preparation of dextrorotatory this compound derivatives. U.S.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Birkemeyer, C., et al. (2003). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 3(1), 12-28. [Link]
  • S.A. U.C.L.A.F. (1981). Process for the preparation of 2-methyl-2-phenoxy-propionic acid derivatives.
  • Communal, P.Y., et al. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.

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Enantioselective Analysis of 2-Phenoxypropionic Acid by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the chiral separation of 2-phenoxypropionic acid enantiomers using High-Performance Liquid Chromatography (HPLC). This compound and its derivatives are significant in the agricultural and pharmaceutical industries, where enantiomers often exhibit distinct biological activities and toxicological profiles. For instance, in many phenoxypropionate herbicides, only the (R)-isomer is biologically active[1]. Consequently, robust and reliable enantioselective analytical methods are imperative for quality control, regulatory compliance, and research and development. This guide details a validated method utilizing a polysaccharide-based chiral stationary phase (CSP), explains the underlying principles of chiral recognition, and offers insights for method optimization.

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property of many biologically active molecules. Enantiomers, non-superimposable mirror images of a chiral molecule, share identical physical and chemical properties in an achiral environment. However, in the chiral environment of biological systems (e.g., enzymes, receptors), they can behave as entirely different substances. The differential activity of enantiomers is a critical consideration in drug development and agrochemical formulation[2][3].

This compound serves as a key chiral building block. The accurate determination of its enantiomeric purity is crucial. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose, offering high selectivity and resolution[4]. This method relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation[5].

The primary mechanism for chiral recognition on polysaccharide-based CSPs, such as those derived from cellulose or amylose, involves a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The enantiomers fit differently into the chiral grooves or cavities of the polysaccharide polymer, a concept often referred to as an "inclusion effect"[1][5]. For acidic compounds like this compound, the addition of an acidic modifier to the mobile phase is crucial for achieving good peak shape and resolution by suppressing the ionization of the carboxyl group[6].

Structures of this compound Enantiomers:

(R)-2-Phenoxypropionic Acid(S)-2-Phenoxypropionic Acid
(R)-2-Phenoxypropionic Acid(S)-2-Phenoxypropionic Acid
Note: Placeholder images; actual structures would be generated or sourced.

Methodologies and Experimental Design

This section outlines two robust HPLC methods for the chiral separation of this compound. Method 1, utilizing a polysaccharide-based CSP, is the primary recommended protocol due to its wide applicability and high success rate[7][8]. Method 2, employing a protein-based CSP, is presented as a viable alternative.

Principle of Separation: The Three-Point Interaction Model

The successful separation of enantiomers on a chiral stationary phase is often explained by the "three-point interaction model"[3]. This model postulates that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the analyte and the chiral stationary phase. At least one of these interactions must be stereochemically dependent. For this compound, these interactions can include hydrogen bonding (with the carboxylic acid), π-π stacking (with the phenyl ring), and steric hindrance, which differ for the (R) and (S) enantiomers within the chiral environment of the CSP.

Fig. 1: The Three-Point Interaction Model for Chiral Recognition. cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomer Enantiomer Selector_1 Interaction Site 1 (e.g., H-bond donor/acceptor) Selector_2 Interaction Site 2 (e.g., π-surface) Selector_3 Interaction Site 3 (e.g., Steric hindrance) Analyte_1 Group A (e.g., Carboxyl) Analyte_1->Selector_1 Strong Interaction (H-bond) Analyte_2 Group B (e.g., Phenyl) Analyte_2->Selector_2 π-π Interaction Analyte_3 Group C (e.g., Methyl) Analyte_3->Selector_3 Steric Fit/Repulsion

Caption: A diagram illustrating the three-point interaction model.

Recommended Materials and Equipment
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required[7].

  • Chiral Column (Method 1): Chiralcel® OJ-H (250 mm x 4.6 mm, 5 µm) or similar cellulose tris(4-methylbenzoate) based CSP[4].

  • Chiral Column (Method 2): CHIRAL-AGP (150 mm x 4.0 mm, 5 µm) or similar α1-acid glycoprotein based CSP[9].

  • Solvents: HPLC grade n-hexane, 2-propanol (IPA), and ethanol.

  • Additives: Trifluoroacetic acid (TFA) or formic acid[1][6].

  • Sample: Racemic this compound standard, and individual enantiomer standards if available.

  • Filters: 0.45 µm syringe filters for sample and mobile phase preparation.

Detailed Experimental Protocols

Protocol 1: Polysaccharide-Based CSP (Normal Phase)

This protocol is a robust starting point for the separation of this compound enantiomers[1][4]. Polysaccharide-based CSPs are widely used for their broad enantioselectivity[7].

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Carefully prepare a mobile phase consisting of n-hexane, 2-propanol (IPA), and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v)[6]. For a 1 L preparation, this corresponds to 900 mL of n-hexane, 100 mL of IPA, and 1 mL of TFA.

    • Degas the mobile phase using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

    • Prepare working standards by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

    • Filter all sample solutions through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Install the Chiralcel® OJ-H column (or equivalent) into the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

    • Set the column temperature to 25 °C[4].

    • Set the UV detector wavelength to 254 nm[2][4].

    • Inject 10 µL of the prepared sample solution[4].

    • Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.

Fig. 2: Experimental Workflow for Chiral HPLC Analysis. Start Start Prep_MP Prepare Mobile Phase (Hexane/IPA/TFA) Start->Prep_MP Prep_Sample Prepare Sample (1 mg/mL in Mobile Phase) Start->Prep_Sample Equilibrate Equilibrate Column (1.0 mL/min, 25°C) Prep_MP->Equilibrate Filter Filter Sample (0.45 µm) Prep_Sample->Filter Inject Inject Sample (10 µL) Filter->Inject Equilibrate->Inject Detect Detect at 254 nm Inject->Detect End End Detect->End

Caption: A flowchart of the experimental workflow.

Protocol 2: Protein-Based CSP (Reversed Phase)

Protein-based CSPs, such as those with α1-acid glycoprotein (AGP), offer an alternative separation mechanism and are operated in reversed-phase mode[9]. Mobile phase pH is a critical parameter for controlling retention and resolution on this type of column[9].

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer, for example, 10 mM ammonium acetate.

    • Adjust the pH of the buffer to a value between 4.0 and 7.0. A lower pH (e.g., pH 5.0) often increases retention for acidic compounds like this compound[9].

    • Prepare the final mobile phase by mixing the buffer with an organic modifier like 2-propanol (e.g., 95:5 v/v buffer:IPA).

    • Degas the mobile phase.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC System Setup and Analysis:

    • Install the CHIRAL-AGP column.

    • Equilibrate the column with the mobile phase at a flow rate of 0.9 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detector to 254 nm.

    • Inject 10-20 µL of the sample.

    • Monitor the chromatogram for the elution of the two enantiomer peaks.

Data Analysis and Expected Results

Successful chiral separation will result in two distinct, well-resolved peaks in the chromatogram, corresponding to the (R) and (S) enantiomers.

Key Performance Parameters:

  • Retention Factor (k'): Measures the retention of an analyte. Calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time[7].

  • Separation Factor (α): Also known as selectivity, it is the ratio of the retention factors of the two enantiomers (α = k'_2 / k'_1). A value of α > 1.1 is desirable for good separation[7].

  • Resolution (R_s): The degree of separation between two peaks. Calculated as R_s = 2(t_{R2} - t_{R1}) / (w_1 + w_2), where t_R are the retention times and w are the peak widths at the base. A resolution of R_s ≥ 1.5 indicates baseline separation[7].

Comparative Data Summary

The following table summarizes typical chromatographic conditions and performance data gathered from various sources for the separation of this compound and related compounds.

Chiral Stationary Phase (CSP)Mobile Phase (v/v/v)Flow Rate (mL/min)Temp (°C)DetectionSeparation Factor (α)Reference
Chiralcel® OJ-H n-hexane/IPA/TFA (90:10:0.1)1.025UV, 254 nm> 1.2[4]
Chiralcel® OD n-hexane/IPA/Formic Acid (90:10:1)0.5AmbientUV, 254 nm~1.1-1.3[1]
Chiralpak® IB Varies (Normal Phase)N/AN/AUV, PolarimetricBaseline Sep.[10]
CHIRAL-AGP Phosphate Buffer/Modifier (pH dependent)0.925UVpH Dependent[9]
Chirex 3126 Varies (Normal Phase)N/AN/AN/A1.26[3]

N/A: Not explicitly available in the cited source, but baseline separation was achieved.

Troubleshooting and Optimization

  • Poor Resolution (R_s < 1.5):

    • Decrease the mobile phase polarity: For normal phase, increase the percentage of n-hexane.

    • Change the alcohol modifier: Switching from 2-propanol to ethanol can alter selectivity[11].

    • Lower the temperature: This often increases the separation factor, but may also increase retention time and peak broadening.

    • Reduce the flow rate: A lower flow rate can improve efficiency and resolution.

  • Poor Peak Shape (Tailing):

    • Increase acid modifier concentration: For acidic analytes, ensure the concentration of TFA or formic acid is sufficient (e.g., 0.1-0.2%) to suppress silanol interactions and analyte ionization[6].

    • Ensure sample is fully dissolved: Inappropriate sample solvent can cause peak distortion. Dissolve the sample in the mobile phase whenever possible.

  • Inverted Elution Order: The elution order of enantiomers can sometimes be reversed by changing the CSP type (e.g., from a cellulose-based to an amylose-based phase) or by changing the mobile phase modifier[11].

Conclusion

The enantioselective separation of this compound is reliably achieved using HPLC with polysaccharide-based chiral stationary phases under normal-phase conditions. The detailed protocol using a Chiralcel® OJ-H column provides excellent resolution and is a validated starting point for researchers and analysts. Understanding the principles of chiral recognition and the influence of chromatographic parameters such as mobile phase composition and temperature is key to developing and optimizing robust separation methods. This guide serves as a practical resource for achieving accurate and reproducible enantiomeric purity analysis, which is essential for ensuring the safety and efficacy of pharmaceutical and agricultural products.

References

  • Benchchem. (2025). A Comparative Guide to the Validation of Analytical Methods for (R)-2-Phenoxypropionic Acid.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Lin, C. E., et al. (n.d.). Enantiomeric Derivatives Separation of 2-(Phenoxy)
  • ResearchGate. (2025). Direct Enantioselective HPLC Monitoring of Lipase-Catalyzed Kinetic Resolution of 2-Phenoxy Propionic Acid in Non-Standard Organic Solvents.
  • Phenomenex. (n.d.).
  • He, J., et al. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 583-95.
  • ChromTech. (n.d.). User's Guide - HPLC.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • REFLECT. (n.d.).
  • MDPI. (n.d.).
  • DAICEL Chiral Application Search. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Hplc analysis of 2(2-chlorophenoxy) propionic acid enantiomers.
  • National Institutes of Health (NIH). (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • PubMed. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.

Sources

Application Note: High-Purity 2-Phenoxypropionic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in chemical synthesis and purification.

Abstract: This document provides a comprehensive guide to the purification of 2-phenoxypropionic acid, a key intermediate in the pharmaceutical and agricultural industries, using the robust technique of recrystallization.[1] We delve into the foundational principles of solvent selection, offer a detailed, step-by-step protocol for both preliminary purification and final recrystallization, and provide methods for the characterization of the final product. The protocols are designed to be self-validating, with explanations for each step to ensure both high yield and exceptional purity.

Introduction: The Imperative for Purity

This compound (C₉H₁₀O₃) is an aromatic carboxylic acid widely used as a building block in organic synthesis.[1][2][3] Its derivatives are notable as herbicides and have applications in the development of pharmaceuticals.[1][4][5] For these applications, particularly in drug development, the purity of the starting material is paramount, as impurities can lead to undesirable side reactions, reduced efficacy, and potential toxicity.

Recrystallization is a powerful and economical purification technique for crystalline solids, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[6] By carefully selecting a solvent system, one can dissolve the impure compound at an elevated temperature and allow the desired compound to crystallize upon cooling, leaving impurities behind in the solution.[6][7] This guide provides a detailed methodology for applying this technique to this compound.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is critical for developing a purification strategy.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃[2][4][8]
Molecular Weight 166.17 g/mol [3]
Appearance White to off-white crystalline solid[1][2]
Melting Point 112-119 °C (literature range)[1][4][8][9]
Boiling Point ~265 °C[1][4][8]
Solubility Limited solubility in water; soluble in many organic solvents.[2]

Part 1: Foundational Principles of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for this compound should meet the following criteria[7][10][11]:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize the recovery of pure crystals.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7]

  • Chemical Inertness: The solvent must not react with this compound.[10]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[10]

Recrystallization_Principle A Impure Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Removes Insoluble Impurities) B->C if necessary D Slow Cooling of Filtrate B->D if no hot filtration C->D E Crystal Formation (Pure Compound) D->E F Cold Filtration (Separates Crystals from Soluble Impurities) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I High-Purity Product H->I

Caption: General principle of purification by recrystallization.

Part 2: Pre-Recrystallization Purification: Acid-Base Extraction

For carboxylic acids, it is often advantageous to perform a preliminary acid-base extraction to remove any neutral or basic impurities.[12][13][14] This leverages the acidic nature of the carboxyl group to selectively move the target compound into an aqueous phase.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer. Neutral and basic impurities will remain in the organic layer. Repeat the extraction two to three times to ensure complete transfer.[13]

  • Combine Aqueous Layers: Pool the aqueous extracts containing the sodium 2-phenoxypropionate.

  • Re-acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with pH paper).[13] The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and air-dry the solid. This material is now ready for high-purity recrystallization.

Part 3: Systematic Solvent Selection

While literature suggests that this compound can be crystallized from water, a systematic screening is recommended to find the optimal solvent or solvent pair for your specific impurity profile.[5]

Protocol: Small-Scale Solvent Screening
  • Place approximately 50-100 mg of the pre-purified this compound into several test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, toluene, ethyl acetate/hexane) dropwise at room temperature, vortexing after each addition.

  • If the solid dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.

  • If the solid is insoluble or sparingly soluble, heat the mixture gently in a water bath to the solvent's boiling point.[6][11] Continue adding solvent dropwise until the solid just dissolves.

  • Allow the test tubes to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quality and quantity of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

Data Logging Table for Solvent Screening
Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
WaterSparingly solubleSolubleGood crystal formation observed
EthanolSolubleVery SolublePoor recovery expected
TolueneSparingly solubleSolublePotential for good crystals
Ethanol/Water (e.g., 80:20)Test requiredTest requiredMay provide optimal balance
Ethyl Acetate/HexaneTest requiredTest requiredAntisolvent system, good potential

Part 4: Optimized Recrystallization Protocol

Based on literature and common practice for aromatic carboxylic acids, water is a strong candidate for the recrystallization solvent.[5][12] The following protocol is based on using a single-solvent system.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Weigh crude This compound B Place in Erlenmeyer flask with stir bar A->B C Add minimum volume of hot solvent (e.g., water) B->C D Heat on hotplate until fully dissolved C->D E Preheat funnel and receiving flask D->E G Allow filtrate to cool slowly to RT D->G if no hot filtration F Rapidly filter hot solution to remove insoluble impurities E->F F->G H Cool further in an ice-water bath G->H I Collect crystals via vacuum filtration H->I J Wash with a small amount of ice-cold solvent I->J K Dry crystals under vacuum J->K L Final Pure Product K->L

Caption: Detailed workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Dissolution: Place the crude or pre-purified this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of the chosen solvent (e.g., deionized water) and heat the mixture on a stirring hotplate. Continue to add small portions of hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling.[6]

  • Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Preheat the filter funnel and receiving flask with hot solvent to prevent premature crystallization of the product on the filter paper.[6]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are typically purer as they exclude impurities more effectively from the growing crystal lattice. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.

Part 5: Purity Assessment and Characterization

The efficacy of the purification must be validated. The primary method for assessing the purity of a crystalline solid is melting point analysis.

  • Melting Point Determination: A pure compound will have a sharp melting point range of 1-2 °C. The experimentally determined melting point of the recrystallized this compound should be compared to the literature value (approx. 112-119 °C).[1][4][9] A broad or depressed melting point indicates the presence of impurities.

  • Spectroscopic Confirmation: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the chemical structure of the purified product and ensure no degradation has occurred.

Part 6: Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.Add more solvent to the hot mixture. Reheat until a clear solution is obtained, then attempt to cool again. Consider switching to a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and attempt to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Low Yield Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent.Ensure the minimum amount of hot solvent is used. Preheat the filtration apparatus thoroughly. Ensure the solution is cooled sufficiently in an ice bath.
Colored Impurities Remain Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use only a minimal amount to avoid adsorbing the product.

References

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
  • Solvent Choice. (n.d.). University of York Chemistry Teaching Labs.
  • Finding the best solvent for recrystallisation student sheet. (2021). RSC Education.
  • 2-phenoxypropanoic acid. (n.d.). ChemSynthesis.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • How can I purify carboxylic acid? (2013). ResearchGate.
  • How to Purify Compounds. (n.d.). Varsity Tutors, Organic Chemistry Practice Hub.
  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • DL-2-Phenoxypropionic acid. (n.d.). PubChem.

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Application Notes and Protocols: Purifying 2-Phenoxypropionic Acid by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenoxypropionic acid is a key intermediate in the synthesis of various pharmaceuticals and herbicides. Its purity is paramount to ensure the efficacy and safety of the final products. While several purification techniques exist, vacuum distillation is a superior method for compounds like this compound, which have a high boiling point and are susceptible to thermal degradation at atmospheric pressure.[1][2] This application note provides a detailed protocol for the vacuum distillation of this compound, designed for researchers, scientists, and drug development professionals. The focus is on explaining the rationale behind each step to ensure a safe, efficient, and reproducible purification process.

Understanding the Compound: Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for designing an effective distillation protocol. These properties dictate the optimal conditions for distillation, including temperature and pressure, while minimizing the risk of decomposition.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[3]
Molecular Weight 166.17 g/mol
Melting Point 112-115 °C[3]
Boiling Point (at atmospheric pressure) 265 °C (decomposes)[3]

The high atmospheric boiling point of 265 °C is a key indicator that vacuum distillation is necessary.[3] Distilling at this temperature would likely lead to significant decomposition, reducing yield and purity. By reducing the pressure, the boiling point can be lowered to a temperature where the compound is more stable.[4]

Pre-Distillation Considerations and Preparations

Starting Material Assessment

Before commencing distillation, it is advisable to assess the purity of the crude this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can identify the nature and quantity of impurities. This information helps in determining the number of fractions to be collected and in anticipating potential difficulties during distillation.

Equipment Setup and Safety Precautions

A meticulously assembled and leak-free distillation apparatus is fundamental for a successful vacuum distillation.

Essential Equipment:
  • Round-bottom flask (distilling flask)

  • Claisen adapter to minimize bumping[5]

  • Short path distillation head with a condenser and vacuum connection

  • Receiving flask(s)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Vacuum pump (capable of reaching <1 mmHg)

  • Cold trap to protect the vacuum pump

  • Manometer for accurate pressure measurement

  • Thick-walled vacuum tubing[4]

Safety First:

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[6][7] Therefore, it is imperative to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:

  • Safety goggles or a face shield[6]

  • Chemical-resistant gloves[6]

  • A lab coat[6]

All glassware should be inspected for cracks or defects before use, as they can fail under vacuum. A safety shield should be placed in front of the apparatus.

Preventing Thermal Decomposition: The Rationale for Vacuum

The primary reason for employing vacuum distillation is to prevent thermal degradation.[8] Carboxylic acids, especially when heated for prolonged periods, can undergo decarboxylation, a reaction that removes the carboxyl group and releases carbon dioxide.[9][10] While this compound does not have a β-keto group that would make it highly susceptible to decarboxylation, the high temperatures required for atmospheric distillation increase the risk of this and other decomposition pathways.[11] By lowering the pressure, the boiling point is significantly reduced, allowing for a gentler purification process that preserves the molecular integrity of the compound.[12]

Step-by-Step Vacuum Distillation Protocol

Step 1: Charging the Distilling Flask

Add the crude this compound to the round-bottom flask, filling it to no more than half its volume to prevent bumping and ensure efficient boiling. Add a magnetic stir bar for smooth boiling.

Step 2: Assembling the Apparatus

Assemble the distillation apparatus as illustrated in the diagram below. Ensure all ground glass joints are lightly greased with a suitable vacuum grease to create a perfect seal.[5] Connect the thick-walled vacuum tubing from the distillation head to a cold trap, and then to the vacuum pump.[4] Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Step 3: Initiating the Vacuum

Turn on the cooling water to the condenser. Before applying heat, slowly and carefully turn on the vacuum pump to evacuate the system.[5] This initial evacuation will remove any low-boiling impurities and residual solvents. Monitor the pressure using a manometer.

Step 4: Applying Heat

Once a stable vacuum is achieved (ideally below 1 mmHg), begin to heat the distilling flask gently with the heating mantle. The stirring should be vigorous enough to ensure even heating.

Step 5: Collecting Fractions

As the temperature rises, you will observe the condensation of vapor on the walls of the flask. The temperature reading on the thermometer will increase and then stabilize as the first fraction begins to distill.

  • Fore-run Fraction: Collect the initial distillate, which will likely contain lower-boiling impurities.

  • Main Fraction: As the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the purified product. A patent for a related compound, 2-(3-phenoxy-phenyl)-propionic acid, reports a boiling point of 168°-171° C at 0.1 mmHg, which can serve as a rough estimate.[13]

  • Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. It is generally advisable to stop the distillation at this point to avoid contaminating the main fraction.

Step 6: Shutdown Procedure

After collecting the desired fraction, remove the heating mantle and allow the system to cool to room temperature under vacuum. Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. [5] This prevents oil from the pump from being sucked back into the apparatus. Once the system is at atmospheric pressure, turn off the vacuum pump and disassemble the apparatus.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_distill Distillation Phase cluster_shutdown Shutdown Phase A Assess Crude This compound Purity B Inspect and Assemble Vacuum Distillation Apparatus A->B C Don Personal Protective Equipment B->C D Charge Distilling Flask with Crude Product and Stir Bar C->D E Evacuate the System (Turn on Vacuum Pump) D->E F Apply Gentle Heat and Stirring E->F G Collect Fore-run (Low-Boiling Impurities) F->G H Collect Main Fraction (Purified Product) G->H I Stop Distillation Before Final Fraction H->I J Cool Apparatus to Room Temperature I->J K Vent System to Atmospheric Pressure J->K L Turn Off Vacuum Pump K->L M Disassemble Apparatus and Collect Product L->M

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSolution
Bumping/Uncontrolled Boiling Uneven heating or lack of boiling chips/stirring.Ensure vigorous stirring with a magnetic stir bar. A Claisen adapter can also help prevent bumping.[5]
Inability to Achieve Low Pressure Leaks in the system.Check all joints and connections for proper sealing. Ensure vacuum tubing is not cracked or collapsed.
Product Solidifies in Condenser Cooling water is too cold, or the melting point of the compound is high.Use room temperature water or drain the condenser to allow the product to melt and flow into the receiving flask.
No Distillate at Expected Temperature Pressure is higher than indicated by the manometer; thermometer is misplaced.Verify manometer accuracy. Ensure the thermometer bulb is correctly positioned.
Product Darkens or Decomposes Distillation temperature is too high.Reduce the pressure further to lower the boiling point. Ensure the heating mantle is not set too high.

Conclusion

Vacuum distillation is an effective and essential technique for the purification of heat-sensitive compounds like this compound. By carefully controlling the pressure and temperature, researchers can obtain a high-purity product while minimizing thermal degradation. Adherence to the detailed protocol and safety precautions outlined in this application note will enable scientists to consistently and safely purify this compound for use in research and development.

References

  • Maratek. (n.d.). Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation.
  • ChemSrc. (n.d.). This compound(940-31-8)MSDS Melting Point Boiling Density Storage Transport.
  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements.
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  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation.
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  • Chemistry Steps. (n.d.). Decarboxylation.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.
  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids.
  • Allen Institute. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism.
  • Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?.
  • Google Patents. (n.d.). CN105037139A - Preparation method for 2-phenylpropionic acid.
  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.
  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-phenoxy- (CAS 940-31-8).
  • Google Patents. (n.d.). US4173709A - Process for the preparation of dextrorotatory this compound derivatives.

Sources

using 2-Phenoxypropionic acid to synthesize novel herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Leveraging 2-Phenoxypropionic Acid for the Synthesis of Novel Herbicides

Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.

Senior Application Scientist: Dr. Gemini

Introduction: The Enduring Scaffold of this compound in Herbicide Discovery

The quest for selective, efficient, and environmentally benign herbicides is a cornerstone of modern agriculture. Within the arsenal of chemical tools available, aryloxyphenoxypropionates (AOPPs), often called "fops," represent a critical class of post-emergence graminicides.[1][2] These compounds are indispensable for controlling grass weeds in broadleaf crops like soybeans and cotton.[3][4] The foundational chemical scaffold for this entire class is this compound, a versatile starting material for developing potent herbicidal agents.[5][6]

AOPP herbicides, first developed in the 1970s, exhibit a highly specific mode of action: the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[7][8][9] This enzyme catalyzes the first committed step in fatty acid biosynthesis in susceptible grass species.[1][10] By blocking ACCase, AOPPs starve the plant of essential lipids required for cell membrane formation, particularly in rapidly growing regions like meristems. This leads to a cessation of growth, chlorosis, and eventual death of the weed.[8][10]

A crucial aspect of AOPP chemistry is stereoisomerism. The herbicidal activity resides almost exclusively in the R-enantiomer of the this compound moiety, which binds effectively to the target enzyme, while the S-enantiomer is largely inactive.[7] This stereoselectivity is a key consideration in modern herbicide synthesis, aiming to produce optically pure compounds to maximize efficacy and reduce non-target environmental load.

This guide provides a comprehensive framework for researchers aiming to design and synthesize novel herbicides based on the this compound scaffold. It combines foundational biochemical principles with detailed, field-proven synthetic protocols and bioassay methodologies to empower the next generation of herbicide discovery.

Part 1: The Scientific Foundation - Mechanism and Structure-Activity Relationships

Primary Mode of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The efficacy of AOPP herbicides is rooted in their potent and specific inhibition of ACCase. This biotin-dependent enzyme is vital for converting acetyl-CoA to malonyl-CoA, the building block for fatty acid synthesis.[1] The disruption of this pathway has catastrophic consequences for the plant cell.

  • Lipid Depletion: Halting fatty acid production prevents the synthesis of phospholipids and glycolipids, which are essential components of cellular membranes.

  • Membrane Integrity Loss: Without a continuous supply of new lipids, the integrity of the plasma membrane and organellar membranes (e.g., plastids) is compromised.

  • Meristematic Tissue Death: The effect is most pronounced in areas of active growth, such as the meristems. The growing points turn brown and rot, a symptom often called "deadheart," leading to the death of the plant.[8]

ACCase_Inhibition cluster_0 Fatty Acid Biosynthesis Pathway (in Plastid) cluster_1 Mechanism of Action AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase Membranes Cell Membranes FattyAcids->Membranes AOPP Novel Herbicide (AOPP Derivative) Inhibition AOPP->Inhibition Inhibition->AcetylCoA

Caption: AOPP herbicides inhibit ACCase, blocking the conversion of Acetyl-CoA to Malonyl-CoA and halting fatty acid synthesis.

Structure-Activity Relationship (SAR)

The design of novel AOPP herbicides hinges on understanding how chemical modifications to the core structure influence biological activity. The general structure can be divided into three key regions for modification.

SAR_Diagram main_structure aryl_group Aryl/Heterocycle Group (Site A) main_structure->aryl_group ester_group Ester/Amide Group (Site C) main_structure->ester_group chiral_center Chiral Center (Site B) main_structure->chiral_center

Caption: Key modification sites on the aryloxyphenoxypropionate scaffold.

Modification SiteStructural ChangeImpact on Herbicidal ActivityRepresentative Examples
Site A: Aryl Group Replacement of the original dichlorophenyl group with various heterocycles.Significantly enhances potency and can alter the spectrum of controlled weeds. This is the most fruitful area for novel derivatization.Quizalofop (Quinoxaline), Fluazifop (Pyridine), Fenoxaprop (Benzoxazole), Novel Quinazolinones.[9][11]
Site B: Chiral Center Synthesis of the pure (R)-enantiomer.Dramatically increases specific activity, as the (S)-enantiomer is inactive. Allows for lower application rates.[7]Haloxyfop-P, Quizalofop-P.[12]
Site C: Ester/Amide Group Variation of the alkyl chain length or functional group of the ester.Affects lipophilicity, which influences uptake, translocation within the plant, and soil half-life. Can also impact crop selectivity.[2][13]Fluazifop-butyl, Clodinafop-propargyl.

Part 2: Synthesis of a Novel Quinazolinone-based Herbicide

This section provides a detailed protocol for synthesizing a novel AOPP derivative where the terminal aryl group is replaced by a substituted quinazolinone moiety. This class of compounds has shown excellent herbicidal activity against monocotyledonous weeds with good crop safety.[9][13]

Synthesis_Workflow start1 Substituted Anthranilic Acid step1 Step 1: Synthesis of Quinazolinone Heterocycle start1->step1 start2 (R)-2-(4-Hydroxyphenoxy) propanoic acid step2 Step 2: Coupling Reaction start2->step2 intermediate 2-Chloro-quinazolin-4(3H)-one Intermediate step1->intermediate final_product Final Product: Novel Quinazolinone-AOPP step2->final_product intermediate->step2 purification Purification & Characterization final_product->purification

Caption: General workflow for the synthesis of novel quinazolinone-AOPP herbicides.

Protocol 1: Synthesis of (R)-ethyl 2-(4-hydroxyphenoxy)propanoate Intermediate

Causality: This key intermediate provides the chiral phenoxypropionate core. Starting with hydroquinone and an ethyl lactate derivative ensures the correct connectivity and stereochemistry for high herbicidal activity. Protecting one hydroxyl group of hydroquinone is crucial to prevent the formation of undesired diether byproducts.[14]

Reagents & Materials:

ReagentCAS No.MW ( g/mol )AmountMoles
Hydroquinone123-31-9110.1122.0 g0.20
Benzyl Chloride100-44-7126.5825.3 g0.20
Potassium Carbonate584-08-7138.2130.4 g0.22
(S)-Ethyl 2-chloropropionate42411-41-6136.5727.3 g0.20
Palladium on Carbon (10%)7440-05-3-1.0 g-
N,N-Dimethylformamide (DMF)68-12-273.09200 mL-
Ethyl Acetate141-78-688.11500 mL-
Methanol67-56-132.04200 mL-

Procedure:

  • Protection of Hydroquinone: In a 500 mL round-bottom flask, dissolve hydroquinone (22.0 g, 0.20 mol) in DMF (150 mL). Add potassium carbonate (30.4 g, 0.22 mol) and stir the suspension. Add benzyl chloride (25.3 g, 0.20 mol) dropwise at room temperature. Heat the mixture to 60 °C and stir for 4 hours.

  • Workup 1: Cool the reaction to room temperature and pour it into 500 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(benzyloxy)phenol.

  • Etherification: Dissolve the crude 4-(benzyloxy)phenol in DMF (150 mL). Add potassium carbonate (30.4 g, 0.22 mol) followed by (S)-ethyl 2-chloropropionate (27.3 g, 0.20 mol). Note: Using the (S)-chloro ester results in the (R)-phenoxypropionate via an SN2 reaction with inversion of stereochemistry. Heat the mixture to 80 °C and stir for 6 hours.

  • Workup 2: Cool the reaction and pour it into 500 mL of ice-cold water. Extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (R)-ethyl 2-(4-(benzyloxy)phenoxy)propanoate.

  • Deprotection: Dissolve the purified product in methanol (200 mL). Add 10% Pd/C (1.0 g) to the solution. Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon) for 8 hours at room temperature.

  • Final Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final intermediate, (R)-ethyl 2-(4-hydroxyphenoxy)propanoate, as a viscous oil.

Protocol 2: Synthesis of (R)-ethyl 2-(4-((6-fluoro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)oxy)phenoxy)propanoate (Analogous to QPP-7)

Causality: This protocol exemplifies the coupling of the core intermediate with a novel heterocycle. The quinazolinone is first synthesized and then chlorinated to create a good leaving group for the subsequent nucleophilic aromatic substitution reaction with the phenolic intermediate. This modular approach allows for the synthesis of a wide library of derivatives.[9]

Reagents & Materials:

ReagentCAS No.MW ( g/mol )AmountMoles
2-Amino-5-fluorobenzoic acid446-32-2155.131.55 g10 mmol
N-Methylurea598-50-574.080.82 g11 mmol
Phosphorus oxychloride (POCl₃)10025-87-3153.3310 mL-
Intermediate from Protocol 1-210.222.10 g10 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.212.07 g15 mmol
N,N-Dimethylformamide (DMF)68-12-273.0950 mL-

Procedure:

  • Synthesis of Quinazolinone Precursor:

    • In a flask, mix 2-amino-5-fluorobenzoic acid (1.55 g, 10 mmol) and N-methylurea (0.82 g, 11 mmol).

    • Heat the mixture carefully to 160-170 °C for 3 hours. The mixture will melt and then solidify.

    • Cool the solid, wash with hot water, and then with ethanol to obtain 6-fluoro-2-imino-3-methyl-2,3-dihydroquinazolin-4(1H)-one.

    • Reflux this solid in 2M HCl for 2 hours to hydrolyze the imine to a carbonyl, yielding 6-fluoro-3-methylquinazoline-2,4(1H,3H)-dione.

  • Chlorination of Quinazolinone:

    • CAUTION: Work in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.

    • To the dried quinazolinone dione, add POCl₃ (10 mL) and a catalytic amount of DMF (2 drops).

    • Reflux the mixture for 4 hours. The solid will dissolve.

    • Carefully pour the cooled reaction mixture onto crushed ice. The product, 2-chloro-6-fluoro-3-methylquinazolin-4(3H)-one, will precipitate.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Coupling Reaction:

    • In a 100 mL flask, dissolve the intermediate from Protocol 1 (2.10 g, 10 mmol) in DMF (40 mL).

    • Add potassium carbonate (2.07 g, 15 mmol) and stir for 30 minutes at room temperature.

    • Add the chlorinated quinazolinone (from step 2) to the mixture.

    • Heat the reaction to 75 °C and stir for 7 hours. Monitor the reaction by TLC.

  • Final Purification & Validation:

    • Cool the reaction mixture and pour it into 300 mL of ice water.

    • Extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final compound.

    • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure. The expected analytical data for a similar compound (QPP-6) can be found in the literature for comparison.[9]

Part 3: Biological Evaluation of Novel Compounds

Synthesizing a novel compound is only the first step. The following protocols outline how to assess its biological activity.

Protocol 3: Greenhouse Herbicidal Efficacy Assay

Causality: This whole-plant assay is the gold standard for determining the practical herbicidal effect. It evaluates the compound's ability to be absorbed by the foliage, translocate to the site of action, and cause plant death under controlled conditions, while also assessing for crop safety.

Procedure:

  • Plant Cultivation: Grow susceptible monocot weeds (e.g., barnyard grass, green foxtail) and a tolerant dicot crop (e.g., soybean) in pots in a greenhouse. Use plants at the 2-4 leaf stage for treatment.

  • Compound Formulation: Prepare a stock solution of the synthesized herbicide in a suitable solvent (e.g., acetone) with a surfactant. Create a series of dilutions to test a range of application rates (e.g., 10, 50, 150, 375 g/ha).

  • Application: Spray the plants evenly with the herbicide formulations using a laboratory track sprayer to ensure uniform coverage. Include a negative control (solvent + surfactant only) and a positive control (a commercial standard like Quizalofop-P-ethyl).[13]

  • Evaluation: Keep the plants in the greenhouse for 14-21 days. Visually assess herbicidal injury at regular intervals (e.g., 3, 7, 14 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).

  • Data Analysis: Record the injury ratings in a table. Calculate the dose required to achieve 50% growth inhibition (GR₅₀) to quantitatively compare the potency of different compounds.

Sample Data Collection Table:

CompoundRate (g/ha)Target Weed 1 (% Injury)Target Weed 2 (% Injury)Crop (% Injury)
Novel Cmpd 1 50
150
Quizalofop-P-ethyl 50
150
Control 0000

References

  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. International Journal of Biochemistry Research & Review.
  • An In-depth Technical Guide to the Mode of Action of Aryloxyphenoxypropion
  • Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market.
  • Acetyl CoA Carboxylase (ACCase) Inhibitors. University of California–Davis, Plant Sciences.
  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
  • Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Journal of Pesticide Science.
  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI.
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  • Quizalofop-P-tefuryl (Ref: UBI C4874). AERU.
  • This compound | CAS 940-31-8. Santa Cruz Biotechnology.
  • High Quality Weed Killer Herbicide Quizalofop-P-Tefuryl. Bosman Group.
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  • Quizalofop-P-tefuryl 40g/L EC | Herbicide | Pesticide Manufacturer & Supplier. Aceagrochem.
  • Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds.
  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

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in vitro assay for studying 2-Phenoxypropionic acid on plant cells

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Assay System for Elucidating the Cellular Effects of 2-Phenoxypropionic Acid on Plant Cells

Introduction

This compound and its derivatives are a class of organic compounds, some of which are utilized as herbicides.[1][2] These compounds often function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual death in susceptible plant species.[3] Understanding the precise cellular and molecular mechanisms by which these compounds exert their effects is crucial for the development of more effective and selective herbicides, as well as for assessing their potential environmental impact. This application note provides a comprehensive guide for establishing and utilizing an in vitro plant cell culture system to study the effects of this compound.

In vitro plant cell suspension cultures offer a powerful, controlled environment to investigate the direct effects of chemical compounds on plant cells, divorced from the complexities of whole-plant physiology.[4] This system allows for uniform exposure to test compounds and facilitates the application of a variety of cell-based assays to dissect specific modes of action. The protocols detailed herein provide a framework for assessing key parameters of plant cell health, including viability, proliferation, and oxidative stress, in response to this compound treatment. Furthermore, we will explore the underlying auxin signaling pathway that is often targeted by this class of herbicides.

I. Establishing and Maintaining Plant Cell Suspension Cultures

The foundation of any in vitro assay is a healthy and reproducible cell culture. Plant cell suspension cultures are typically initiated from friable callus tissue.[5] The choice of plant species can be tailored to the specific research question; for general herbicide screening, a model species like Arabidopsis thaliana or a crop species of interest is often used.[6]

Protocol 1: Initiation and Maintenance of a Plant Cell Suspension Culture

  • Callus Induction:

    • Sterilize plant material (e.g., seeds, leaf explants) using standard surface sterilization techniques.[5]

    • Place the sterilized explants onto a solid callus-inducing medium (e.g., Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators, typically an auxin like 2,4-Dichlorophenoxyacetic acid and a cytokinin).

    • Incubate in the dark at 25°C until friable callus is formed.

  • Initiation of Suspension Culture:

    • Aseptically transfer approximately 2-3 grams of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with a reduced auxin concentration.[7]

    • Place the flask on an orbital shaker at 120-150 rpm under a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod).[6]

  • Subculturing and Maintenance:

    • After 7-10 days, allow the cells to settle and transfer an aliquot of the fine cell suspension (typically 10-20% of the total volume) to a fresh flask of liquid medium.[7]

    • Regular subculturing is essential to maintain the cells in the exponential growth phase. The growth of the culture can be monitored by measuring the packed cell volume (PCV) or by cell counting using a hemocytometer.[5][7]

Diagram 1: Experimental Workflow for In Vitro Assay

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis A Initiate Plant Cell Suspension Culture B Subculture and Maintain Exponential Growth A->B C Seed Cells into Multi-well Plates B->C D Treat with this compound (Dose-Response and Time-Course) C->D E Cell Viability Assay (FDA/PI Staining) D->E F Cell Proliferation Assay (MTT Assay) D->F G Oxidative Stress Assay (TBARS Assay) D->G H Quantify Results E->H F->H G->H I Determine IC50 and Analyze Mechanisms H->I G cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action (High Synthetic Auxin) Auxin This compound (Auxin Mimic) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding of ARF Auxin Response Factor (ARF) Aux_IAA->ARF is degraded, releasing Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Cell_Growth Uncontrolled Cell Growth & Death Gene_Expression->Cell_Growth Aux_IAA_bound Aux/IAA ARF_bound ARF Aux_IAA_bound->ARF_bound binds & represses Gene_Repression Gene Repression ARF_bound->Gene_Repression

Caption: The binding of synthetic auxins like this compound leads to the degradation of Aux/IAA repressors and subsequent activation of auxin-responsive genes, causing uncontrolled cell growth. [8][9]

V. Conclusion

The in vitro assay system described in this application note provides a robust and versatile platform for dissecting the cellular effects of this compound on plant cells. By combining cell viability, proliferation, and oxidative stress assays, researchers can gain a multi-faceted understanding of the compound's phytotoxicity. Furthermore, contextualizing these findings within the known auxin signaling pathway allows for a more complete picture of the mechanism of action. This approach is invaluable for the rational design of novel herbicides and for the comprehensive assessment of their biological activity.

References

  • Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Journal of Pesticide Science. [Link]
  • Auxin Signaling. The Plant Cell. [Link]
  • Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences. [Link]
  • Mechanisms of auxin signaling. Development. [Link]
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  • Protocol for Generating Arabidopsis thaliana Cell Suspension Cultures Under Different Light Conditions. In: De Smet, I. (eds) Plant Cell Division. Methods in Molecular Biology, vol 2122. Humana, New York, NY. [Link]
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  • PharmaOnco™ Plant Cell Viability Assay Kit.
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  • Auxin Signaling in Regulation of Plant Translation Reinitiation. Frontiers in Plant Science. [Link]
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  • How to Measure Plant Cell Viability Accurately: Methods and Insights. Medical XPRT. [Link]
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  • Plant Cell Suspension Cultures. In: Loyola-Vargas V., Ochoa-Alejo N. (eds) Plant Cell Culture Protocols. Methods in Molecular Biology, vol 877. Humana Press, Totowa, NJ. [Link]
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quantification of 2-Phenoxypropionic acid in soil samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Extraction and Quantification of 2-Phenoxypropionic Acid in Soil Samples by LC-MS/MS

Authored by: A Senior Application Scientist

Abstract and Introduction

This application note presents a robust and validated protocol for the quantification of this compound in complex soil matrices. This compound and its derivatives are recognized for their herbicidal properties, and their presence in soil is a key parameter in environmental monitoring and agricultural research.[1][2] The accurate determination of its concentration is crucial for assessing environmental fate, ensuring regulatory compliance, and understanding its potential impact on ecosystems. For professionals in drug development, methodologies for analyzing small molecules in complex environmental matrices can inform environmental risk assessments for new chemical entities with structural similarities.

The method described herein employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The QuEChERS approach is selected for its efficiency in extracting a wide range of analytes from challenging matrices like soil while minimizing solvent usage and sample handling time.[3][4][5] The subsequent LC-MS/MS analysis provides exceptional sensitivity and selectivity, allowing for reliable quantification at trace levels.[6][7] This document provides a detailed, step-by-step methodology, validation guidelines, and the scientific rationale behind key procedural choices to ensure trustworthy and reproducible results.

Principle of the Method

The overall workflow is designed to efficiently isolate this compound from soil, remove interfering matrix components, and accurately quantify the analyte. The process begins with the collection of a representative soil sample, followed by a liquid-solid extraction using acetonitrile. A subsequent salting-out step enhances the phase separation of the organic and aqueous layers. The extract then undergoes dispersive solid-phase extraction (d-SPE) for cleanup. The final, purified extract is analyzed by LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode for definitive identification and quantification.

Chemical and Physical Properties of this compound
PropertyValueSource
Chemical FormulaC₉H₁₀O₃[8]
Molecular Weight166.17 g/mol [8][9]
Melting Point112-115 °C[1][2]
Boiling Point265 °C[1][2]
AppearanceWhite crystalline solid
Acidity (pKa)~3.1 (estimated)

Overall Analytical Workflow

The following diagram illustrates the complete process from sample collection to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Soil Sample Collection & Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) SampleCollection->Extraction Representative Aliquot Cleanup 3. Dispersive SPE Cleanup (d-SPE) Extraction->Cleanup Acetonitrile Supernatant LCMS 4. LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Quantification 5. Quantification (Calibration Curve) LCMS->Quantification Report 6. Final Report (Concentration in ng/g) Quantification->Report

Caption: High-level workflow for this compound analysis in soil.

Materials, Reagents, and Standards

Apparatus and Materials
  • High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Analytical balance (0.1 mg precision).

  • Centrifuge capable of ≥3000 rcf, with rotor for 50 mL tubes.

  • Multi-tube vortex mixer.

  • Sample homogenizer or grinder.

  • pH meter.

  • Glassware: volumetric flasks, pipettes.

  • 50 mL and 15 mL polypropylene centrifuge tubes with screw caps.

  • Syringe filters (0.22 µm, PTFE or nylon).

  • Autosampler vials.

Reagents and Chemicals
  • This compound analytical standard (≥98% purity).

  • Acetonitrile (ACN), HPLC or LC-MS grade.

  • Methanol (MeOH), HPLC or LC-MS grade.

  • Water, Type I (18.2 MΩ·cm).

  • Formic acid (FA), LC-MS grade.

  • Magnesium sulfate (MgSO₄), anhydrous, analytical grade.

  • Sodium chloride (NaCl), analytical grade.

  • Primary Secondary Amine (PSA) sorbent.

  • C18 sorbent.

Preparation of Standard Solutions
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask. Store at -20°C.

  • Working Standard Solutions (e.g., 0.1, 1, 10 µg/mL): Prepare by serial dilution of the primary stock standard with methanol.

  • Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL): Prepare by spiking appropriate volumes of the working standards into a blank matrix extract (a soil sample known to be free of the analyte and processed through the entire extraction procedure). This is critical to compensate for matrix effects.

Detailed Experimental Protocol

PART A: Sample Collection and Handling
  • Collection: Obtain a representative soil sample by collecting soil from the upper 15 cm of the target area.[10] Combine multiple sub-samples to create a composite sample for the area of interest.

  • Homogenization: Air-dry the soil sample in a well-ventilated area, away from direct sunlight, until it is workable.[11] Remove any large debris (stones, roots). Crush the soil using a mortar and pestle or mechanical grinder to pass through a 2 mm sieve. This ensures a homogenous sample for reproducible analysis.[12]

  • Storage: If not analyzed immediately, store the homogenized soil sample in a sealed container in a cool, dark place. For long-term storage, freezing is recommended to minimize biological degradation of the analyte.[11]

PART B: QuEChERS Sample Extraction and Cleanup

This procedure is based on the widely adopted QuEChERS methodology, which provides excellent analyte recovery from complex soil matrices.[5][13]

QuEChERS start Weigh 10 g Soil into 50 mL Tube hydrate Add 8 mL Water (Hydrate for 30 min) start->hydrate add_acn Add 10 mL Acetonitrile hydrate->add_acn vortex1 Vortex Vigorously (1 min) add_acn->vortex1 add_salts Add QuEChERS Salts (4g MgSO₄ + 1g NaCl) vortex1->add_salts vortex2 Shake Immediately (1 min) add_salts->vortex2 centrifuge1 Centrifuge (5 min @ ≥3000 rcf) vortex2->centrifuge1 supernatant Transfer 1 mL of Acetonitrile Supernatant to 2 mL d-SPE tube centrifuge1->supernatant vortex3 Vortex d-SPE Tube (30 sec) supernatant->vortex3 centrifuge2 Centrifuge (2 min @ ≥5000 rcf) vortex3->centrifuge2 final_extract Transfer Supernatant, Filter (0.22 µm), and Analyze centrifuge2->final_extract

Caption: Step-by-step QuEChERS workflow for soil sample preparation.

Step-by-Step Procedure:

  • Weighing and Hydration: Weigh 10 g (± 0.1 g) of homogenized soil into a 50 mL polypropylene centrifuge tube. Add 8 mL of Type I water and vortex briefly. Allow the sample to hydrate for 30 minutes. This step is crucial for dry soils to ensure efficient partitioning of the analyte into the extraction solvent.[3][13]

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound from the soil particles.

  • Salting-Out: Add the extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.[14]

    • Causality: MgSO₄ acts as a drying agent, absorbing excess water and promoting the partitioning of the analyte into the acetonitrile layer. NaCl enhances this phase separation by increasing the ionic strength of the aqueous layer, effectively "salting out" the acetonitrile.

  • Shaking and Centrifugation: Immediately after adding the salts, cap the tube and shake vigorously for 1 minute. This prevents the MgSO₄ from clumping and ensures uniform phase separation. Centrifuge the tube for 5 minutes at ≥3000 relative centrifugal force (rcf).

  • Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer (supernatant) into a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Causality: MgSO₄ removes any remaining water. PSA (Primary Secondary Amine) removes organic acids, fatty acids, and sugars. C18 removes non-polar interferences like lipids. This cleanup is vital for reducing matrix effects and protecting the LC-MS/MS system.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 2 minutes at ≥5000 rcf.

  • Final Extract: Carefully transfer the cleaned supernatant into an autosampler vial, filtering through a 0.22 µm syringe filter if necessary, for LC-MS/MS analysis.

PART C: LC-MS/MS Instrumental Analysis

The high sensitivity and selectivity of tandem mass spectrometry make it the ideal technique for analyzing trace levels of contaminants in complex environmental samples.[6]

Typical LC-MS/MS Parameters:

ParameterSettingRationale
HPLC System
ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like this compound.
Mobile Phase A0.1% Formic Acid in WaterAcidification ensures the analyte is in its neutral, protonated form for better retention on the C18 column.[7]
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient20% B to 95% B over 8 minutesA standard gradient to elute the analyte while cleaning the column.
Flow Rate0.3 mL/minTypical for a 2.1 mm ID column.
Column Temp40 °CImproves peak shape and reproducibility.
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), NegativeCarboxylic acids readily lose a proton to form a negative ion [M-H]⁻, making negative mode highly sensitive.[15]
Precursor Ion (Q1)m/z 165.1The deprotonated molecule of this compound.
Product Ions (Q3)m/z 93.1 (Quantifier), m/z 77.1 (Qualifier)These fragments are characteristic of the parent molecule. The phenoxy group (m/z 93.1) is a common loss. The qualifier ion confirms identity.
Dwell Time100 ms
Collision EnergyOptimized for maximum signal for each transition

Alternative Method: GC-MS with Derivatization

For laboratories equipped with Gas Chromatography-Mass Spectrometry (GC-MS), quantification is possible but requires a derivatization step to increase the volatility and thermal stability of the polar carboxylic acid.[16]

  • Extraction: Perform the same QuEChERS extraction as described above.

  • Derivatization: Evaporate the final extract to dryness under a gentle stream of nitrogen. Add a derivatizing agent such as Pentafluorobenzyl Bromide (PFBBr) in the presence of a catalyst or a silylating agent like BSTFA.[17][18] Heat the mixture to form the corresponding ester or silyl derivative.

  • Analysis: Analyze the derivatized sample by GC-MS, typically using electron ionization (EI) and monitoring characteristic ions in Selected Ion Monitoring (SIM) mode for quantification.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the method must be validated according to established guidelines.[19][20][21]

Validation Parameters:

ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (r²) > 0.995Demonstrates a proportional response of the instrument to analyte concentration.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) S/N ≥ 10; typically the lowest calibration standardThe lowest concentration that can be quantified with acceptable precision and accuracy.[13][22]
Accuracy (Recovery) 70-120%Measures the agreement between the measured value and the true value, assessed by spiking blank soil at different concentrations.[13]
Precision (RSD) ≤ 20%Measures the repeatability of the method, assessed by analyzing replicate spiked samples.[13]
Specificity No interfering peaks at the analyte retention time in blank samplesEnsures the signal is from the analyte and not from matrix components.

Routine Quality Control (QC):

  • Method Blank: A blank soil sample processed with every batch to check for contamination.

  • Matrix Spike: A pre-fortified blank soil sample analyzed to monitor method performance and recovery.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically to check instrument stability.

Data Analysis and Calculation

  • Calibration Curve: Generate a linear regression calibration curve by plotting the peak area of the analyte against the concentration of the prepared calibration standards.

  • Quantification: Determine the concentration of this compound in the sample extract (C_extract, in ng/mL) using the calibration curve.

  • Final Concentration Calculation: Calculate the final concentration in the soil sample (C_soil, in ng/g) using the following formula, accounting for the initial sample weight and extraction volumes:

    C_soil (ng/g) = (C_extract * V_final) / W_sample

    Where:

    • C_extract = Concentration from calibration curve (ng/mL)

    • V_final = Final volume of the extract (10 mL)

    • W_sample = Weight of the initial soil sample (10 g)

    (Note: This simplified formula assumes a 1:1 volume-to-weight ratio for the final calculation. Adjustments may be needed based on specific lab SOPs).

References

  • Lesueur, C., et al. (2008). Review of Sample Preparation Techniques for the Analysis of Pesticide Residues in Soil.
  • Wilson, R. G., & Martin, A. R. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. Nebraska Extension Publications.
  • Gámiz, B., et al. (2016). Review of Sample Preparation Techniques for the Analysis of Pesticide Residues in Soil. International Journal of Environmental Analytical Chemistry.
  • de Oliveira, M. A., et al. (2014). The Validation of an Analytical Method for Sulfentrazone Residue Determination in Soil Using Liquid Chromatography and a Comparison of Chromatographic Sensitivity to Millet as a Bioindicator Species. Molecules.
  • Spectroscopy Online. (n.d.). Soil Sample Preparation for Pesticide Analysis.
  • Lee, M. R., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology.
  • Grainews. (2019). Check your soil for herbicide residue.
  • Al-Qaim, F. F., et al. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Journal of Separation Science.
  • Lee, M. R., et al. (1998). GC and GC-MS Determination of Fluoroacetic Acid and Phenoxy Acid Herbicides via Triphasal Extractive Pentafluorobenzylation Using a Polymer-Bound Phase-Transfer Catalyst. Journal of Analytical Toxicology.
  • Yabe, M. J. S., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Brazilian Journal of Biology.
  • Al-Qaim, F. F., et al. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Journal of Separation Science.
  • de Oliveira, M. A., et al. (2014). The Validation of an Analytical Method for Sulfentrazone Residue Determination in Soil Using Liquid Chromatography and a Comparison of Chromatographic Sensitivity to Millet as a Bioindicator Species. ResearchGate.
  • Pang, N., et al. (2022). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry.
  • Phenomenex. (2025). QuEChERS Method: Applications and Benefits.
  • MDPI. (2024). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis.
  • López-Blanco, C., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central.
  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • QuEChERS.com. (n.d.). Home of the QuEChERS Method.
  • PubChem. (n.d.). DL-2-Phenoxypropionic acid.
  • PubMed. (2012). [Synchronous extraction and determination of phenoxy acid herbicides in water by on-line monolithic solid phase microextraction-high performance liquid chromatography].
  • Varian, Inc. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
  • Shimadzu. (n.d.). Analysis of Phenoxyproprionic Type Herbicides using LC-MS.
  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater.
  • PubMed. (2007). Passive extraction and clean-up of phenoxy acid herbicides in samples from a groundwater plume using hollow fiber supported liquid membranes.
  • Halvorson, J. J., et al. (n.d.).
  • TestAmerica. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS.
  • MDPI. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices.
  • PubMed. (1998). Determination of Aryloxyphenoxypropionic Acid Herbicides in Water Using Different Solid-Phase Extraction Procedures and Liquid Chromatography-Diode Array Detection.
  • PubChem. (n.d.). (S)-2-Phenoxypropionic acid.
  • ResearchGate. (2002). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water.
  • Oregon State College. (n.d.). Methods of Soil Analysis.
  • Frontiers. (2023). Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater.
  • PubMed Central. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds.
  • MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • PubMed. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography-mass spectrometry.
  • SoilBeat. (n.d.). Soil Testing.
  • Frontiers. (2023). Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater.
  • PubMed. (1999). Supercritical fluid extraction and solid-phase extraction of AC 263, 222 and imazethapyr from three Texas soils.
  • KZN Agriculture & Rural Development. (2000). ANALYTICAL METHODS USED BY THE SOIL FERTILITY AND ANALYTICAL SERVICES SECTION.
  • Regulations.gov. (2019). Analytical method for fenpyroximate in soil.

Sources

Application Note: A Comprehensive Guide to the Validation of an Analytical Method for 2-Phenoxypropionic Acid using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework and practical protocols for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Phenoxypropionic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical data compliant with global regulatory standards. By integrating foundational scientific principles with actionable methodologies, this application note follows the lifecycle approach to analytical procedures, ensuring the resulting method is fit for its intended purpose. All validation parameters, including specificity, linearity, range, accuracy, precision, robustness, and detection limits, are discussed in detail, grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction: The Imperative for Validated Methods

This compound is a molecule of interest in the pharmaceutical industry, often as a process intermediate, a potential impurity, or a metabolite. Due to its chiral center, its enantiomeric and chemical purity are critical quality attributes that demand precise and accurate measurement.[3] The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is suitable for its intended purpose.[4] An unvalidated method yields data that is scientifically unsound and cannot be trusted for making critical decisions in drug development, from batch release to stability testing.

This guide moves beyond a simple checklist-style approach. It embraces the modern, holistic view of analytical procedures as having a lifecycle, a concept championed in the latest ICH guidelines.[5][6] We will not only describe how to perform each validation test but also explain the causality—why specific experimental choices are made and what the results signify about the method's performance. The chosen analytical technique for this guide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a ubiquitous and robust platform in pharmaceutical analysis.[7]

The Analytical Procedure Lifecycle: A Modern Framework

The validation of an analytical method is not a singular event but a cornerstone within the broader analytical procedure lifecycle.[5] This lifecycle approach, detailed in ICH Q14, ensures that a method is not only validated but remains continuously fit for purpose throughout its use.[6] It fosters a deeper understanding of the method's capabilities and limitations.

Analytical_Procedure_Lifecycle Dev 1. Development & Optimization Val 2. Method Validation (ICH Q2) Dev->Val Demonstrate Fitness for Purpose Routine 3. Routine Use & Monitoring Val->Routine Transfer to QC Change 4. Change Control & Re-validation Routine->Change If Changes Occur (e.g., new instrument) Change->Val Partial or Full Re-validation

Caption: The continuous lifecycle of an analytical procedure.

Foundational Elements: The Analytical Method and System Suitability

Before validation can commence, a well-optimized analytical method must be established, and its daily performance confirmed via System Suitability Testing (SST).

Recommended HPLC Method

The following method serves as the basis for the validation protocols described herein. It has been developed for optimal resolution and peak shape for this compound.

ParameterConditionRationale
Instrument HPLC with UV DetectorStandard, robust instrumentation for pharmaceutical QC.[3]
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention for the analyte.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidThe organic/aqueous ratio provides adequate retention, while the acid suppresses ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CEnsures consistent retention times by controlling viscosity and analyte-stationary phase interactions.[9]
Detection UV at 254 nmA common wavelength for aromatic compounds, offering good sensitivity for this compound.[3]
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.
System Suitability Testing (SST)

SST is a mandatory, integrated part of any analytical procedure. It is performed before any validation run to confirm that the chromatographic system is adequate for the intended analysis on that day.

Protocol:

  • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

  • Inject this solution five or six times consecutively.

  • Calculate the key performance metrics from the resulting chromatograms.

Acceptance Criteria:

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector system.[3]

Specificity: Proving Uniqueness

Scientific Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11] It proves that the analytical signal is solely attributable to the analyte of interest, which is the bedrock of accurate quantification.[12]

Protocol:

  • Blank Analysis: Inject the diluent (mobile phase) to ensure no peaks are observed at the retention time of this compound.

  • Impurity/Excipient Spiking:

    • Prepare a solution of this compound at the target concentration.

    • Prepare a solution containing known impurities and/or formulation excipients at their expected concentrations.

    • Prepare a "spiked" sample containing both the analyte and the potential interferents.

    • Analyze all three solutions. The retention time and peak area of the analyte in the spiked sample should be unchanged, and all peaks should be baseline resolved.

  • Forced Degradation (Stress Testing):

    • Subject separate solutions of this compound to stress conditions to intentionally generate degradation products.

      • Acidic: 0.1 M HCl at 60 °C for 4 hours.

      • Basic: 0.1 M NaOH at 60 °C for 4 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105 °C for 24 hours (solid state).

      • Photolytic: Expose solution to UV light (e.g., 200 watt-hours/m²) as per ICH Q1B.

    • Analyze the stressed samples. The goal is to demonstrate that any degradation peaks are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous.[13]

Acceptance Criteria:

  • No significant interference from blank or matrix components at the analyte's retention time.[12]

  • The analyte peak is resolved from all potential impurities and degradation products (Resolution > 2.0).

  • The method is deemed "stability-indicating" if all degradation products are resolved.

Linearity and Range

Scientific Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[14][15] The range is the interval between the upper and lower concentrations for which the method has been proven to have suitable linearity, accuracy, and precision.[16][17]

Protocol:

  • Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL).

  • Perform serial dilutions to prepare at least five calibration standards across the desired range. For an assay, a typical range is 80% to 120% of the target concentration. For impurity quantification, the range must cover from the reporting limit to 120% of the specification limit.[17]

    • Example Concentrations: 50, 75, 100, 125, 150 µg/mL.

  • Inject each concentration level in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Data Presentation & Acceptance Criteria:

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Mean Peak Area
5049850501505000050000
7575300749007510075100
10010050010010099400100000
125124800125500125200125167
150151000149900150500150467
  • Correlation Coefficient (r²): ≥ 0.99.[3]

  • Y-intercept: Should be insignificant relative to the response at 100% concentration.

  • Visual Inspection: The data points should not show significant deviation from the line of best fit.

Accuracy: Measuring Trueness

Scientific Rationale: Accuracy expresses the closeness of the results obtained by the method to the true value.[18][19] It is typically evaluated using recovery studies by spiking a matrix (e.g., a placebo formulation) with a known quantity of the analyte.[20]

Protocol:

  • Prepare a placebo (a mixture of all formulation components except the active ingredient) or use the sample matrix.

  • Spike the placebo at three different concentration levels across the method's range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level (for a total of nine determinations, as recommended by ICH).[13]

  • Analyze the samples and calculate the percentage recovery for each.

Data Presentation & Acceptance Criteria:

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
80%80.080.2100.3%
80%80.079.899.8%
Mean (80%) 99.8%
100%100.0100.5100.5%
100%100.099.199.1%
100%100.0101.0101.0%
Mean (100%) 100.2%
120%120.0119.599.6%
120%120.0121.3101.1%
120%120.0120.8100.7%
Mean (120%) 100.5%
  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for an assay.[3][14]

Precision: Measuring Agreement

Scientific Rationale: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[18][21] It reflects the random error of the method and is evaluated at two levels: Repeatability and Intermediate Precision.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[3]

  • Intermediate Precision: Precision within-laboratory variations, such as different days, different analysts, or different equipment.[21]

Protocol:

  • Repeatability:

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • Repeat the analysis of six independent samples on a different day, with a different analyst, or on a different (but equivalent) HPLC system.

    • Calculate the %RSD for this set of data and also perform a statistical comparison (e.g., F-test) of the two data sets to assess their variance.

Data Presentation & Acceptance Criteria:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Replicate 1 (µg/mL) 100.299.5
Replicate 2 (µg/mL) 99.5100.8
Replicate 3 (µg/mL) 100.8101.1
Replicate 4 (µg/mL) 99.999.9
Replicate 5 (µg/mL) 101.0100.5
Replicate 6 (µg/mL) 100.5101.5
Mean 100.3100.6
Std. Dev. 0.550.74
% RSD 0.55% 0.74%
  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should not be more than 2.0%.[3][10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Scientific Rationale:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][22]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13][23]

These parameters are critical for impurity analysis and dissolution testing.

Protocol (based on Standard Deviation of the Response and the Slope):

  • Use the data from the linearity study.

  • Calculate the standard deviation of the y-intercepts of the regression line (σ).

  • Calculate the slope of the calibration curve (S).

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

  • To confirm the LOQ, prepare a sample at the calculated concentration and analyze it multiple times (e.g., n=6). The accuracy and precision at this concentration must meet predefined criteria (e.g., recovery of 80-120% and RSD ≤ 10%).

Data Presentation & Acceptance Criteria:

ParameterValue
Slope (S) 1000
Std. Dev. of Intercept (σ) 150
Calculated LOD (µg/mL) 0.50
Calculated LOQ (µg/mL) 1.5
Experimental LOQ Precision (%RSD) 4.5%
Experimental LOQ Accuracy (% Recovery) 98.2%
  • Acceptance Criteria: The experimentally determined precision and accuracy at the LOQ must be acceptable.

Robustness: Assessing Reliability

Scientific Rationale: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[24][25] It provides an indication of its reliability during normal usage and is a critical component of method development to ensure it can be successfully transferred between labs.[9][26]

Robustness_Factors center Method Performance (SST, Assay Result) p1 Mobile Phase pH (e.g., ± 0.2) p1->center p2 Column Temperature (e.g., ± 5 °C) p2->center p3 Flow Rate (e.g., ± 10%) p3->center p4 Mobile Phase Composition (e.g., ± 2%) p4->center p5 Wavelength (e.g., ± 2 nm) p5->center p6 Column (Different Lot) p6->center

Caption: Key parameters to vary during a robustness study.

Protocol:

  • Identify critical method parameters that could be subject to variation.[27]

  • Define a nominal level and the upper and lower variation limits for each parameter.

  • Prepare a system suitability solution and a standard sample solution.

  • Analyze these solutions under the nominal conditions and then under each varied condition, changing one parameter at a time.

  • Evaluate the effect of each change on SST parameters (e.g., resolution, tailing factor) and the assay result of the sample.

Data Presentation & Acceptance Criteria:

Parameter VariedLevelTailing FactorResolution (if applicable)% Assay
Nominal - 1.1 N/A 100.0%
Flow Rate0.9 mL/min1.1N/A99.8%
Flow Rate1.1 mL/min1.1N/A100.2%
Column Temp.25 °C1.2N/A99.5%
Column Temp.35 °C1.1N/A100.4%
% Acetonitrile58%1.2N/A100.5%
% Acetonitrile62%1.1N/A99.6%
  • Acceptance Criteria: All system suitability criteria must be met under all varied conditions.[27] The assay result should not deviate significantly from the nominal result (e.g., ± 2.0%).

Conclusion

The HPLC method for the quantification of this compound has been successfully validated in accordance with ICH Q2(R2) guidelines. The method demonstrated excellent specificity, linearity, accuracy, and precision over the defined range. The low LOD and LOQ values indicate sufficient sensitivity for impurity determination, and the robustness study confirmed the method's reliability under typical operational variations. This validated method is deemed fit for its intended purpose in a regulated quality control environment.

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  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research.
  • How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide. Pharma Validation.
  • Accuracy and Precision - What's The Difference? SCION Instruments.
  • Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent.
  • A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Journal of Pharmaceutical and Biomedical Analysis.
  • Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma. PubMed.
  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Springer.
  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. National Institutes of Health (NIH).
  • The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. ResearchGate.
  • Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research. Journal of Pharmaceutical Science and Bioscientific Research.
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Advanced Research in Science, Communication and Technology.
  • Limit of detection, limit of quantification and limit of blank. European Federation of Clinical Chemistry and Laboratory Medicine.
  • Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers.

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synthesis of 2-[4-(hydroxyphenoxy)] propionic acid from 2-Phenoxypropionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid from 2-Phenoxypropionic acid

Authored by a Senior Application Scientist

This document provides a comprehensive, technically-grounded guide for the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid, a crucial intermediate in the agrochemical industry, starting from this compound. This guide is intended for researchers, chemists, and professionals in drug development and chemical synthesis. We will move beyond common synthetic routes, which typically start from hydroquinone, to address the specific challenge of functionalizing the aromatic ring of this compound. This approach requires a multi-step strategy that showcases a deeper understanding of synthetic organic chemistry principles.

The narrative explains the causality behind each experimental choice, ensuring that the protocols are not merely lists of steps but are self-validating systems grounded in established chemical mechanisms.

Strategic Overview: A Three-Stage Approach to Aromatic Hydroxylation

Direct para-hydroxylation of this compound presents significant challenges in achieving high regioselectivity and yield. The phenoxy group is an ortho-para directing group, but controlling the reaction to favor the para product exclusively while avoiding oxidation of the starting material is non-trivial. A more robust and controllable strategy involves a three-stage synthesis:

  • Stage 1: Friedel-Crafts Acylation: Introduction of an acetyl group at the para-position of the aromatic ring. This reaction leverages the directing effect of the ether oxygen to install a functional handle for the subsequent transformation.

  • Stage 2: Baeyer-Villiger Oxidation: Conversion of the installed ketone into an ester (an acetoxy group). This classic oxidation reaction is a highly reliable method for inserting an oxygen atom adjacent to a carbonyl group.

  • Stage 3: Saponification: Hydrolysis of the resulting ester to yield the final 2-[4-(hydroxyphenoxy)] propionic acid.

This methodical approach ensures high regioselectivity and provides pure intermediates at each stage, culminating in a high-purity final product.

G start This compound step1 Stage 1: Friedel-Crafts Acylation (Acetic Anhydride, AlCl₃) start->step1 intermediate1 2-(4-Acetylphenoxy)propionic Acid step1->intermediate1 step2 Stage 2: Baeyer-Villiger Oxidation (m-CPBA) intermediate1->step2 intermediate2 2-(4-Acetoxyphenoxy)propionic Acid step2->intermediate2 step3 Stage 3: Saponification (NaOH, H₃O⁺) intermediate2->step3 end_product 2-[4-(hydroxyphenoxy)] propionic acid step3->end_product

Caption: Overall workflow for the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid.

The Synthetic Pathway: Mechanism and Rationale

The chosen synthetic route is underpinned by classic, well-understood organic reactions. The success of the synthesis relies on understanding the mechanism at each stage.

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Baeyer-Villiger Oxidation cluster_2 Stage 3: Saponification a0 2-Phenoxypropionic Acid a2 Sigma Complex (para-attack) a0->a2 + [CH₃CO]⁺ a1 Acylium Ion [CH₃CO]⁺ a3 2-(4-Acetylphenoxy) propionic Acid a2->a3 - H⁺ b0 2-(4-Acetylphenoxy) propionic Acid a3->b0 b1 Criegee Intermediate b0->b1 + m-CPBA b2 2-(4-Acetoxyphenoxy) propionic Acid b1->b2 Aryl Migration c0 2-(4-Acetoxyphenoxy) propionic Acid b2->c0 c1 Tetrahedral Intermediate c0->c1 + OH⁻ c2 Final Product (after acidification) c1->c2 - CH₃COO⁻

Caption: Mechanistic overview of the three-stage synthesis.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are corrosive or irritant and should be handled with care.

Protocol 1: Synthesis of 2-(4-Acetylphenoxy)propionic Acid (Friedel-Crafts Acylation)

Rationale: This step introduces a ketone at the para position of the aromatic ring. Aluminum chloride (AlCl₃) is a strong Lewis acid that activates the acetic anhydride, generating a highly electrophilic acylium ion. The ether linkage of the starting material is an activating, ortho-para directing group. The para product is sterically favored over the ortho product.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for synthesis and work-up

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (2.5 eq) in portions. The mixture may become thick.

  • Add acetic anhydride (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring it slowly into a beaker of crushed ice containing concentrated HCl (2 eq).

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with 2M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-(4-acetylphenoxy)propionic acid.

Protocol 2: Synthesis of 2-(4-Acetoxyphenoxy)propionic Acid (Baeyer-Villiger Oxidation)

Rationale: This reaction converts the aryl ketone into an ester. The mechanism involves the formation of a Criegee intermediate, followed by the migration of the aryl group (which has a high migratory aptitude) to an electron-deficient oxygen atom.[1] Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[2]

Materials:

  • 2-(4-Acetylphenoxy)propionic acid

  • meta-Chloroperoxybenzoic acid (m-CPBA), ~77%

  • Dichloromethane (DCM)

  • Saturated sodium sulfite solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 2-(4-acetylphenoxy)propionic acid (1 eq) from the previous step in DCM in a round-bottom flask.

  • Add m-CPBA (1.5 eq) in portions at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 2-(4-acetoxyphenoxy)propionic acid can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 3: Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid (Saponification)

Rationale: This is a standard base-catalyzed hydrolysis of the acetate ester to yield the desired phenol and acetate as a byproduct. Subsequent acidification protonates the phenoxide and carboxylate to give the final product. A similar hydrolysis is a well-documented final step in other synthetic routes to this compound.[3]

Materials:

  • 2-(4-Acetoxyphenoxy)propionic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 3M

Procedure:

  • Dissolve the crude 2-(4-acetoxyphenoxy)propionic acid (1 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2.5 eq).

  • Heat the mixture to reflux for 2 hours.[3]

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 2 with 3M HCl. A precipitate should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove inorganic salts.[4]

  • Dry the solid under vacuum to yield the final product, 2-[4-(hydroxyphenoxy)] propionic acid.

  • Characterization: Confirm the product's identity and purity. The expected melting point is approximately 136-137.5°C.[3][4] Expected ¹H NMR data (in acetone-d₆) should show signals around δ 1.52 (d, 3H), 4.67 (q, 1H), and 6.75 (m, 4H).[3][4]

Quantitative Data Summary

The following table provides a summary of the reaction parameters for a representative synthesis. Yields are indicative and may vary based on reaction scale and purification efficiency.

StageStarting MaterialKey ReagentsSolventReaction ConditionsProductExpected Yield
1. Acylation This compoundAcetic anhydride, AlCl₃DCM0°C to RT, 4-6 h2-(4-Acetylphenoxy)propionic Acid75-85%
2. Oxidation 2-(4-Acetylphenoxy)propionic acidm-CPBADCMRT, 12-24 h2-(4-Acetoxyphenoxy)propionic Acid80-90%
3. Hydrolysis 2-(4-Acetoxyphenoxy)propionic acidNaOH, HClEthanol/WaterReflux, 2 h2-[4-(hydroxyphenoxy)] propionic acid>90%[3]

Concluding Remarks

This application note details a robust, three-step synthesis of 2-[4-(hydroxyphenoxy)] propionic acid from this compound. By employing a sequence of Friedel-Crafts acylation, Baeyer-Villiger oxidation, and saponification, this method overcomes the regioselectivity challenges associated with direct aromatic hydroxylation. Each step is based on well-established, high-yielding reactions, providing a reliable pathway for researchers and process chemists. The provided protocols are designed to be clear and reproducible, with explanations of the chemical principles that govern each transformation.

References

  • Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. PrepChem.com. [Link]
  • Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds.
  • Baeyer–Villiger oxid
  • Study of Friedel-Crafts acylation and Baeyer-Villiger oxidation reactions on benzocycloheptanones and 1-tetralones in acid media. Zenodo. [Link]

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Application Note: A Comprehensive Guide to the Large-Scale Synthesis of 2-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Phenoxypropionic acid (PPA) is a crucial chemical intermediate, serving as a foundational building block in the synthesis of numerous agrochemicals, particularly aryloxyphenoxypropionate herbicides, and as a valuable chiral synthon in the pharmaceutical industry.[1][2][3][4] Its industrial importance necessitates a robust, scalable, and economically viable synthetic strategy. This application note provides a detailed guide for the large-scale synthesis of this compound via the Williamson ether synthesis. We delve into the underlying chemical principles, strategic considerations for process scale-up, a step-by-step experimental protocol, and critical quality control measures. The protocols and insights provided are designed to be self-validating, ensuring both scientific integrity and practical applicability for professionals in chemical development.

Part 1: Scientific Principles & Strategic Considerations for Scale-Up

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of this compound is classically and most effectively achieved through the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming ethers and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The core transformation involves two key steps:

  • Deprotonation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the acidic hydroxyl group of phenol. This generates a highly nucleophilic phenoxide anion.[7][8]

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of a 2-haloalkanoic acid, such as 2-chloropropionic acid. The halide (in this case, chloride) is displaced as the leaving group, forming the C-O ether linkage.[5]

A note on stereochemistry: The SN2 reaction proceeds with an inversion of configuration at the electrophilic carbon center. Therefore, to synthesize a specific enantiomer, such as (R)-2-phenoxypropionic acid, one must start with the opposite enantiomer of the halo-acid, i.e., (S)-2-chloropropionic acid.[1][9][10]

Rationale for Route Selection on an Industrial Scale

The Williamson ether synthesis is the preferred method for large-scale production of PPA for several compelling reasons:

  • High Atom Economy: The reaction efficiently incorporates the majority of the atoms from the starting materials into the final product.

  • Readily Available Feedstocks: Phenol, 2-chloropropionic acid, and common inorganic bases are commodity chemicals, making the process economically attractive.[9]

  • Robust and Well-Established: The reaction is well-documented and highly reliable, with predictable outcomes and yields, minimizing risks during scale-up.[10][11]

  • Scalability: The process can be readily scaled from laboratory bench to industrial reactors with consistent results.

Key Process Parameters and Optimization

Successful and safe large-scale synthesis hinges on the precise control of several key parameters:

  • Reagent Stoichiometry: The molar ratio of phenol to 2-chloropropionic acid and the base is critical. A slight excess of the halo-acid may be used to ensure complete conversion of the valuable phenol, but a significant excess can lead to purification challenges.

  • Solvent System: High-boiling, inert aromatic hydrocarbons like xylene or toluene are the solvents of choice for industrial synthesis.[9][12][13] Their primary advantages include:

    • Temperature Control: They allow the reaction to be conducted at elevated temperatures (110-120°C), which significantly increases the reaction rate.[12][13]

    • Azeotropic Water Removal: Water is a byproduct of the initial acid-base reaction. By heating the mixture to the boiling point of the solvent, water can be continuously removed as an azeotrope, driving the equilibrium towards product formation.[12][13]

  • Temperature Management: The reaction is exothermic, particularly during the addition of reagents. A jacketed reactor with efficient heat exchange capabilities is mandatory to maintain the target temperature and prevent thermal runaways.

  • Reaction Monitoring: Completion of the reaction should be monitored using in-process controls, such as High-Performance Liquid Chromatography (HPLC), to track the disappearance of the limiting reagent.

Part 2: Experimental Protocol for Large-Scale Synthesis

This protocol details the synthesis of racemic this compound in a 100 L scale reactor. All operations should be conducted in a designated chemical production area with appropriate engineering controls and by personnel trained in handling hazardous materials.

Materials and Equipment
Materials Grade Quantity Supplier
Phenol≥99%9.4 kg (100 mol)Standard Chemical Supplier
2-Chloropropionic acid≥98%11.4 kg (105 mol)Standard Chemical Supplier
Sodium Hydroxide (50% w/w aq. soln.)Reagent16.8 kg (210 mol)Standard Chemical Supplier
TolueneAnhydrous65 LStandard Chemical Supplier
Hydrochloric Acid (37% w/w aq. soln.)ReagentAs needed for acidificationStandard Chemical Supplier
Purified WaterAs needed
Equipment
100 L Glass-Lined Jacketed Reactor with Reflux Condenser and Dean-Stark Trap
Mechanical Stirrer with sufficient torque
Calibrated Dosing Pumps for liquid addition
Temperature and pH probes
200 L Extraction/Quench Vessel
Centrifuge or Nutsche Filter/Dryer
Vacuum Drying Oven
Workflow Diagram

G cluster_prep Reactor Preparation cluster_reaction Williamson Ether Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Charge Toluene B Charge Phenol A->B C Stir to Dissolve B->C D Heat to 110-115°C C->D Reactant Solution E Simultaneously Add: - 50% NaOH (aq) - 2-Chloropropionic acid D->E F Azeotropic Water Removal (Maintain Temp) E->F G Hold at Temp for 1-2h (Monitor by HPLC) F->G H Cool to 80-90°C G->H Reaction Complete I Transfer to Quench Vessel with Water H->I J Acidify with HCl to pH < 2 I->J K Cool to 0-5°C to Precipitate Product J->K L Filter Crude Solid K->L Product Slurry M Wash with Cold Water L->M N Recrystallize from Hot Water or Toluene/Hexane M->N O Dry under Vacuum N->O P Final Product: This compound O->P

Caption: Workflow for the large-scale synthesis of this compound.

Step-by-Step Synthesis Procedure
  • Reactor Charging:

    • Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

    • Charge the reactor with 65 L of toluene.

    • Under moderate agitation, charge 9.4 kg (100 mol) of phenol. Stir until all solids are dissolved.

  • Reaction Execution:

    • Begin heating the reactor contents to 110-115°C using the jacket.

    • Once the temperature is stable, begin the simultaneous, controlled addition of the 50% sodium hydroxide solution (16.8 kg, 210 mol) and 2-chloropropionic acid (11.4 kg, 105 mol) via separate dosing pumps over 2-3 hours.[12][13]

    • Crucial Control Point: Maintain the reaction temperature at 110-115°C throughout the addition. The heat of reaction will contribute, but use the reactor jacket for cooling/heating as needed. Simultaneously, collect the water/toluene azeotrope in the Dean-Stark trap to drive the reaction.[13]

    • After the additions are complete, maintain the reaction mixture at 110-115°C for an additional 1-2 hours.

    • Take a sample for HPLC analysis to confirm the consumption of phenol (<1% remaining).

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to 80-90°C.

    • In a separate 200 L vessel, add 50 L of water. Transfer the hot reaction mixture into the water under vigorous stirring.

    • Allow the layers to separate and transfer the lower aqueous layer (which contains the sodium 2-phenoxypropionate salt) to the primary reactor. The upper toluene layer can be processed for solvent recovery.

    • While stirring the aqueous solution at 80-90°C, slowly add concentrated hydrochloric acid until the pH of the solution is stable at pH 1-2. This will precipitate the this compound.[7][9]

    • Cool the resulting slurry to 0-5°C over 2-3 hours and hold for at least 1 hour to ensure complete crystallization.

    • Filter the crude product using a centrifuge or Nutsche filter.

    • Wash the filter cake with two portions of cold (0-5°C) purified water (10 L each) to remove inorganic salts.

Purification by Recrystallization
  • Transfer the damp, crude this compound to a clean, suitable reactor.

  • Add a minimal amount of hot purified water (or a suitable organic solvent system like toluene/hexane) sufficient to dissolve the solid at reflux temperature.[14][15]

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly and without agitation to room temperature to promote the formation of large, pure crystals.

  • Further cool the mixture in an ice bath to 0-5°C to maximize yield.

  • Filter the purified crystals and wash with a small amount of cold recrystallization solvent.

  • Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved. A typical yield is 85-95% of the theoretical maximum.

Part 3: Quality Control & Data

Ensuring the final product meets specifications is paramount. The following analytical methods and typical results are standard for this process.

Analytical Methods for Quality Control
  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and buffered water is typically used. This method can quantify the main product, unreacted phenol, and potential by-products.[16][17]

  • Melting Point: A sharp melting point is a strong indicator of high purity. The literature value for this compound is around 112-115°C.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used for definitive structural confirmation of the final product.

  • Chiral HPLC: For enantiomerically enriched products, a chiral stationary phase is required to determine the enantiomeric excess (ee).[16]

Data Presentation

Table 1: Key Reaction Parameters for Large-Scale Synthesis

Parameter Value Rationale
Molar Ratio (Phenol:2-Cl-PA:NaOH) 1 : 1.05 : 2.1 Slight excess of halo-acid drives reaction; 2 eq. base for phenol and acid.
Solvent Toluene High boiling point, allows azeotropic water removal.
Reaction Temperature 110-115°C Ensures a high reaction rate and efficient azeotropic distillation.[12][13]
Addition Time 2-3 hours Controls exotherm and ensures a homogenous reaction.
Post-Addition Hold Time 1-2 hours Ensures reaction goes to completion.

| Precipitation pH | 1-2 | Ensures complete protonation and precipitation of the carboxylic acid. |

Table 2: Typical Product Specifications

Analysis Specification
Appearance White to off-white crystalline powder.[15]
Purity (by HPLC) ≥99.5%
Melting Point 112-115°C
Residual Phenol <0.15%[12]

| Loss on Drying | <0.5% |

Part 4: Large-Scale Safety and Handling

Handling the chemicals involved in this synthesis at scale requires strict adherence to safety protocols.

  • Hazard Identification:

    • Phenol: Highly toxic, corrosive, and rapidly absorbed through the skin. Can cause severe chemical burns.[7]

    • 2-Chloropropionic Acid: Corrosive and causes skin and eye burns.[7]

    • Sodium Hydroxide: Corrosive, causes severe burns to skin and eyes.[7][18]

    • Toluene: Flammable liquid and vapor; harmful if inhaled.

  • Engineering Controls: All operations must be performed in a well-ventilated area with local exhaust ventilation. The use of closed-system reactors and transfer lines is highly recommended to minimize exposure.[18] Emergency eyewash stations and safety showers must be immediately accessible.[18]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[18]

    • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber for phenol), a chemically resistant apron or suit, and safety footwear are required.[18]

    • Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary.[18]

  • Waste Disposal: All chemical waste, including spent solvents and aqueous layers, must be collected in properly labeled containers and disposed of in accordance with local, state, and federal regulations.[18]

References

  • Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. PrepChem.com. [Link]
  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • Process for the preparation of dextrorotatory this compound derivatives.
  • Synthesis of 2-[4'-(4" -trifluoromethylphenoxy)-phenoxy]-propionic acid. PrepChem.com. [Link]
  • Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Processes for producing phenoxy propionic acid derivatives.
  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • DL-2-Phenoxypropionic acid Safety and Hazards. PubChem. [Link]
  • The Williamson Ether Synthesis Lab Protocol. University of Wisconsin-Stout. [Link]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Williamson Ether Synthesis Lab Protocol. University of California, Irvine. [Link]
  • Experiment 06 Williamson Ether Synthesis.
  • Development and validation of an RP-HPLC method for analysis. Pharmacia. [Link]

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Monitoring the Synthesis of 2-Phenoxypropionic Acid by Thin-Layer Chromatography (TLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenoxypropionic acid and its derivatives are significant compounds in the pharmaceutical and agricultural industries. They serve as crucial building blocks in the synthesis of anti-inflammatory drugs and as active ingredients in herbicides.[1][2][3] The efficient synthesis of this compound is therefore of considerable interest. A key aspect of chemical synthesis is the ability to monitor the reaction's progress to determine the optimal reaction time, ensure the consumption of starting materials, and confirm the formation of the desired product.[4][5]

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely employed in organic chemistry to monitor reactions, assess compound purity, and identify components in a mixture.[6][7][8] Its utility in pharmaceutical analysis is well-established for applications ranging from purity testing to formulation management.[9][10][11] This application note provides a detailed protocol for monitoring the synthesis of this compound using TLC, offering insights into the underlying principles and practical execution for researchers, scientists, and professionals in drug development.

Principle of Thin-Layer Chromatography

TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action).[12][13] The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

In the context of synthesizing this compound, which is typically prepared from a phenol and a derivative of propionic acid (e.g., an ester or a halo-acid), TLC allows for the clear distinction between the starting materials and the final product.[14][15] Phenols are moderately polar, while carboxylic acids, like this compound, are more polar due to their ability to form strong hydrogen bonds. The corresponding ester starting materials are generally less polar than the final carboxylic acid product.[16] This difference in polarity is the basis for their separation on a TLC plate. More polar compounds interact more strongly with the polar stationary phase (silica gel) and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[17][18] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.

The Rf value is a critical parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[19][20]



By comparing the Rf values of spots from the reaction mixture with those of the starting materials, one can effectively track the progress of the synthesis.[5]

The Synthesis of this compound: A Representative Reaction

A common method for synthesizing this compound involves the reaction of a phenoxide salt with an α-halopropionate, followed by hydrolysis. The overall reaction can be visualized as follows:

Synthesis of this compound phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + naoh NaOH ester_intermediate 2-Phenoxypropionate Ester phenoxide->ester_intermediate + halopropionate α-Halopropionate product This compound ester_intermediate->product Hydrolysis hcl HCl (aq) nacl NaCl

Caption: A simplified reaction scheme for the synthesis of this compound.

Detailed Protocol for TLC Monitoring

This protocol outlines the step-by-step procedure for monitoring the synthesis of this compound.

Materials and Equipment
  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Staining solution (e.g., bromocresol green)

  • Heat gun or hot plate

  • Reaction mixture aliquots

  • Standard solutions of starting materials (e.g., phenol, ethyl 2-bromopropionate) and product (this compound) dissolved in a volatile solvent (e.g., ethyl acetate or dichloromethane).

Experimental Workflow

TLC Monitoring Workflow cluster_prep Preparation cluster_spotting Sample Application cluster_development Chromatogram Development cluster_visualization Visualization & Analysis prep_plate Prepare TLC Plate (Draw origin line) spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_chamber Prepare Developing Chamber (Add mobile phase and saturate) develop Develop the TLC Plate prep_chamber->develop spot_rxn Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co Co-spot (SM + Rxn) spot_rxn->spot_co spot_co->develop dry Dry the Plate develop->dry visualize_uv Visualize under UV Light dry->visualize_uv visualize_stain Stain the Plate (if necessary) visualize_uv->visualize_stain calculate_rf Calculate Rf Values visualize_stain->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: The workflow for monitoring a chemical reaction using TLC.

Step-by-Step Methodology
  • Preparation of the TLC Plate:

    • Handle the TLC plate by its edges to avoid contaminating the silica surface.

    • Using a pencil and ruler, gently draw a faint line (the origin) approximately 1 cm from the bottom of the plate.[21]

    • Mark small, evenly spaced points along the origin line where the samples will be spotted. It is common to have at least three lanes: one for the starting material, one for the reaction mixture, and a "co-spot" lane containing both.[5]

  • Preparation of the Developing Chamber:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[21]

    • Place a piece of filter paper inside the chamber, allowing it to become saturated with the mobile phase. This helps to saturate the chamber's atmosphere with solvent vapors, leading to better and more reproducible chromatograms.[8]

    • Cover the chamber with the lid and let it equilibrate for 5-10 minutes.

  • Spotting the TLC Plate:

    • Dip a clean capillary tube into the solution of the starting material.

    • Gently and briefly touch the tip of the capillary tube to the marked spot on the origin line for the starting material. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[22]

    • Repeat the process for the reaction mixture aliquot in its designated lane. To obtain an aliquot, a capillary spotter can be directly inserted into the reaction flask if conditions permit.[5]

    • For the co-spot lane, first spot the starting material, and then, after the spot has dried, spot the reaction mixture directly on top of it.[5]

  • Developing the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the plate is upright and not touching the filter paper.

    • Replace the lid and allow the mobile phase to ascend the plate via capillary action.[22]

    • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the position of the solvent front with a pencil.[13]

  • Visualization:

    • Allow the solvent to completely evaporate from the plate. A gentle stream of warm air from a heat gun can expedite this process.

    • UV Visualization: Place the dried plate under a UV lamp (254 nm). Compounds containing UV-active chromophores will appear as dark spots against the fluorescent green background of the plate.[23] Circle the observed spots with a pencil.

    • Staining: If the compounds are not UV-active or for better visualization of carboxylic acids, a chemical stain can be used.

      • Bromocresol Green: This stain is particularly effective for visualizing acidic compounds like this compound.[24][25] These will appear as yellow spots on a blue background.[24] The plate is typically dipped into or sprayed with the bromocresol green solution. Heating is usually not required.[23][24]

      • Potassium Permanganate: This is a general stain for compounds that can be oxidized. Spots will appear as yellow-brown on a purple background. Gentle heating may be necessary.

      • Iodine: Placing the plate in a chamber with iodine crystals will cause many organic compounds to appear as brown spots.[23]

Interpretation of Results

By observing the TLC plate at different time intervals, the progress of the reaction can be determined:

  • t = 0 (start of the reaction): The reaction mixture lane should show a prominent spot corresponding to the starting material(s).

  • As the reaction proceeds: The intensity of the starting material spot(s) in the reaction mixture lane will decrease, while a new spot, corresponding to the this compound product, will appear and intensify. The product spot will have a lower Rf value than the less polar starting materials (e.g., the ester).

  • Reaction completion: The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane, and the product spot is prominent.[17]

Data Presentation

The selection of an appropriate mobile phase is crucial for good separation. A common starting point is a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate).[26] The polarity of the mobile phase can be adjusted to achieve optimal separation, where the Rf value of the product is ideally between 0.2 and 0.4. For carboxylic acids, adding a small amount of acetic acid to the mobile phase can help reduce "streaking" and produce more defined spots.[22][27]

CompoundStarting Material (Phenol)Starting Material (Ethyl 2-bromopropionate)Product (this compound)
Polarity Moderately PolarLess PolarMore Polar
Hypothetical Rf Value *~0.6~0.8~0.3

*In a 4:1 Hexane:Ethyl Acetate mobile phase. Actual Rf values may vary depending on the specific TLC plate, chamber saturation, and temperature.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of the synthesis of this compound. Its simplicity, speed, and low cost make it an ideal method for organic and medicinal chemists to quickly assess reaction progress, optimize reaction conditions, and determine the point of completion.[4][8] The ability to visually track the disappearance of reactants and the appearance of the product provides immediate and valuable feedback during the synthetic process. The protocols and principles outlined in this application note offer a robust framework for the effective application of TLC in a research and development setting.

References

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder. [Link]
  • TLC Lab: Monitoring Esterific
  • This compound. (n.d.). Chem-Impex. [Link]
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). IntechOpen. [Link]
  • Thin Layer Chromatography in Drug Analysis. (n.d.). Open Access Journals. [Link]
  • 2-phenylpropionic acid. (n.d.). Organic Syntheses. [Link]
  • Pharmaceutical Applications of TLC. (2014, August 26).
  • Nishizawa, S., et al. (2013). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 4(5), 2038-2043. [Link]
  • Applications of Thin Layer Chromatography. (n.d.). News-Medical.Net. [Link]
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  • Understanding the capabilities of thin-layer chromatography (TLC). (2025, April 3). Pharmaceutical Technology. [Link]
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  • 2.4: TLC-ANALYSIS. (2021, June 20). Chemistry LibreTexts. [Link]
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). D-Scholarship@Pitt. [Link]
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  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing. [Link]
  • How to Calculate Rf Values for TLC. (2018, April 18). Pediaa.Com. [Link]
  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]
  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
  • 2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts. [Link]
  • Process for the preparation of dextrorotatory this compound derivatives. (n.d.).
  • Calculating retention factors for TLC. (n.d.). Khan Academy. [Link]
  • Thin Layer Chromatography (TLC). (n.d.). University of Calgary. [Link]
  • Agbaba, D., & Moranjac, M. (2012). Detection Progress of Selected Drugs in TLC. In Thin Layer Chromatography in Drug Analysis. IntechOpen. [Link]
  • Thin Layer Chromatography (TLC). (n.d.). University of Rochester, Department of Chemistry. [Link]
  • Video: Thin Layer Chromatography: Principle, Procedure, Applic
  • Analytical Procedure of Thin Layer Chromatography Technique. (2022, July 12). Research and Reviews. [Link]
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. [Link]
  • TLC Visualiz
  • Synthesis of 2-phenylpropionic acid. (n.d.). PrepChem.com. [Link]
  • Process for the preparation of 2-methyl-2-phenoxy-propionic acid derivatives. (n.d.).
  • Thin layer chromatogram (TLC) of esterified product and its standards. (n.d.).
  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. (2017, April 25).
  • 2-phenoxypropanoic acid. (n.d.). ChemSynthesis. [Link]
  • How to analysis the phenolic compounds by TLC, the method and solvants?. (2016, February 22).
  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. [Link]
  • Processes for producing phenoxy propionic acid derivatives. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenoxypropionic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for higher yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis strategy.

Q1: What is the most common and industrially relevant method for synthesizing this compound?

The most prevalent and scalable method is a two-step process beginning with the Williamson ether synthesis , followed by the hydrolysis of the resulting ester.[1][2] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Specifically, sodium phenoxide (generated in situ from phenol and a base) is reacted with an ethyl 2-halopropionate (e.g., ethyl 2-bromopropionate) to form ethyl 2-phenoxypropionate. This intermediate ester is then hydrolyzed under basic or acidic conditions to yield the final this compound.[3][4][5]

Q2: Why is the Williamson ether synthesis the preferred route?

This method is favored due to its versatility, reliability, and the ready availability of starting materials.[6] The reaction conditions are generally mild, and the mechanism is a well-understood SN2 pathway, which allows for predictable outcomes and control over stereochemistry when using chiral starting materials.[7] It avoids harsh reagents and provides a clear, high-yielding pathway to the target molecule.

Q3: What are the most critical parameters influencing the yield of the Williamson ether synthesis step?

Achieving a high yield hinges on optimizing four key parameters:

  • Choice of Base: The base must be strong enough to completely deprotonate the phenol (pKa ~10) to form the nucleophilic phenoxide ion, but not so strong as to promote side reactions. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common choices.[8][9] For moisture-sensitive reactions, stronger bases like sodium hydride (NaH) can be used.[2][10]

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetone are often preferred as they effectively solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive, thereby increasing the reaction rate.[1][11]

  • Leaving Group: The halide on the propionate ester is critical. The leaving group ability follows the trend I > Br > Cl >> F. Ethyl 2-bromopropionate is a common and effective choice, balancing reactivity with cost and stability.[7][12]

  • Temperature: The reaction should be heated to ensure a reasonable rate, but excessive temperatures can favor the competing E2 elimination side reaction, especially if a secondary alkyl halide is used.[2][7]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue Category: Low or No Product Formation

Q: My TLC/LC-MS analysis shows a low conversion of starting materials, even after prolonged reaction time. What are the likely causes?

A: This is a common issue that typically points to one of four areas:

  • Insufficient Deprotonation: Phenol will not react if it is not converted to the more nucleophilic phenoxide. Ensure your base is strong enough and used in at least a stoichiometric amount (a slight excess, e.g., 1.1 equivalents, is often recommended). The presence of water can consume the base; ensure you are using dry solvents and reagents, especially if using a highly reactive base like NaH.[10][13]

  • Poor Nucleophile Reactivity: If the phenoxide is formed but the reaction is still slow, your solvent may be the issue. Protic solvents (like ethanol or water) can hydrogen-bond with the phenoxide, creating a solvent cage that reduces its nucleophilicity. Switching to a polar aprotic solvent like DMF or acetone can significantly accelerate the SN2 reaction.[1][7]

  • Reaction Temperature is Too Low: SN2 reactions have an activation energy barrier that must be overcome. While room temperature may be sufficient for highly reactive substrates, gentle heating (e.g., 50-80 °C) is often required to achieve a reasonable rate. Monitor the reaction by TLC to find the optimal balance.

  • Poor Leaving Group: If you are using an ethyl 2-chloropropionate, the reaction will be significantly slower than with the bromo- or iodo-analogs. Consider switching to ethyl 2-bromopropionate for better results.[7]

Q: I've successfully hydrolyzed the intermediate ester, but my final yield of this compound is low after workup. Where could I be losing my product?

A: Product loss during workup often occurs during the acidification and extraction steps.

  • Incomplete Acidification: After hydrolysis with a base like NaOH, the product exists as the sodium 2-phenoxypropionate salt, which is water-soluble. You must acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~1-2 to protonate the carboxylate.[9] Failure to sufficiently lower the pH will leave a portion of your product in the aqueous phase as the salt, leading to low yields upon extraction. Always check the pH with pH paper.

  • Insufficient Extraction: this compound has some water solubility. Ensure you perform multiple extractions (e.g., 3x with a suitable organic solvent like ethyl acetate or diethyl ether) to efficiently move the product from the aqueous phase to the organic phase.[5]

  • Emulsion Formation: Vigorous shaking during extraction can sometimes lead to emulsions, trapping your product at the interface. If an emulsion forms, try adding brine (saturated NaCl solution) or letting the mixture stand to allow the layers to separate.

Issue Category: Significant Byproduct Formation

Q: My NMR spectrum shows signals consistent with an alkene, and I isolated a volatile byproduct. What is happening?

A: You are likely observing the result of an E2 elimination reaction , which is a major competitor to the desired SN2 substitution.[2] The phenoxide is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the carbon adjacent to the leaving group, leading to the formation of ethyl acrylate.

  • How to Minimize Elimination:

    • Use a Primary Halide: The Williamson ether synthesis works best with methyl or primary alkyl halides.[7] While ethyl 2-bromopropionate is a secondary halide, the electron-withdrawing nature of the adjacent ester group can influence reactivity. Nonetheless, steric hindrance is a key factor.

    • Avoid High Temperatures: Elimination reactions have a higher activation energy than substitution and are more favored at higher temperatures. Run the reaction at the lowest temperature that gives a reasonable rate.

    • Avoid Excessively Strong/Bulky Bases: While not used for phenoxide formation, using a bulky base like potassium tert-butoxide would strongly favor elimination. Stick with NaOH, KOH, or K₂CO₃.[1]

Q: I'm seeing a byproduct that appears to be an isomer of my desired product. Could C-alkylation be occurring?

A: Yes, this is a known, though often minor, side reaction. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions).

  • O-alkylation vs. C-alkylation:

    • O-alkylation (the desired reaction) is typically favored under conditions of thermodynamic control and with free ions, which are promoted by polar aprotic solvents (e.g., DMF, DMSO).[1] This leads to the formation of the ether linkage.

    • C-alkylation (the side reaction) can be favored in polar protic solvents where ion pairing is more significant. This leads to the formation of a C-C bond at the ortho or para position of the phenol.

To favor your desired product, ensure you are using a polar aprotic solvent to promote the dissociation of the sodium phenoxide ion pair.

Section 3: Optimized Experimental Protocols

These protocols provide a validated starting point for your synthesis.

Protocol 1: Synthesis of Ethyl 2-Phenoxypropionate

This protocol details the Williamson ether synthesis step.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.0 eq) in dimethylformamide (DMF, approx. 5 mL per gram of phenol).

  • Base Addition: Add powdered potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes. The formation of the potassium phenoxide may result in a thicker suspension.

  • Alkyl Halide Addition: Add ethyl 2-bromopropionate (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 70-80 °C and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 2-phenoxypropionate, which can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Hydrolysis to this compound

This protocol describes the conversion of the ester to the final carboxylic acid.

  • Reaction Setup: Dissolve the crude ethyl 2-phenoxypropionate (1.0 eq) in ethanol in a round-bottom flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.5 eq, e.g., 2 M NaOH) to the flask.

  • Hydrolysis: Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours. Monitor the disappearance of the starting ester by TLC.

  • Workup:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any unreacted ester or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. A white precipitate of this compound should form.[5][8]

    • Collect the solid product by vacuum filtration. Wash the solid with cold water.

  • Purification: The crude product can be purified by recrystallization from water or a water/ethanol mixture to yield pure this compound as a white crystalline solid.[14]

Section 4: Key Parameter Optimization

The following tables summarize how different variables can impact the reaction outcome.

Table 1: Comparison of Common Bases for Phenol Deprotonation

BaseSolventTemperatureAdvantagesDisadvantages
NaOH/KOH Ethanol/WaterRefluxInexpensive, easy to handle.[8][9]Can introduce water, potentially leading to hydrolysis of the ester.
K₂CO₃ DMF/Acetone60-80 °CMild, inexpensive, good for large-scale synthesis.Slower reaction rates compared to stronger bases.
NaH THF/DMF0 °C to RTVery effective, drives reaction to completion, no water byproduct.[2][10]Pyrophoric, requires anhydrous conditions and inert atmosphere.

Table 2: Influence of Solvent on Reaction Efficiency

SolventTypeDielectric Constant (ε)Effect on SN2 RateComments
DMF Polar Aprotic37ExcellentSolubilizes ionic intermediates well, accelerating the reaction.[1]
Acetone Polar Aprotic21GoodGood alternative to DMF, lower boiling point.
Ethanol Polar Protic25ModerateCan solvate the phenoxide, reducing its nucleophilicity.[7]
Toluene Nonpolar2.4PoorDoes not effectively solvate the ionic reactants.[8]

Section 5: Visual Guides & Workflows

Diagram 1: Overall Synthesis Workflow

SynthesisWorkflow Phenol Phenol + Ethyl 2-bromopropionate Ester Ethyl 2-Phenoxypropionate (Intermediate) Phenol->Ester Williamson Ether Synthesis (SN2) Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Product This compound (Crude Product) Ester->Product Saponification Hydrolysis Hydrolysis (NaOH, EtOH/H₂O) Acidification Acidification (HCl) & Workup FinalProduct Pure Product Product->FinalProduct Purification Recrystallization

Caption: High-level workflow for the two-step synthesis of this compound.

Diagram 2: Williamson Ether Synthesis Mechanism

Caption: The SN2 mechanism of the Williamson ether synthesis step.

Diagram 3: Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Yield of This compound CheckConversion Is conversion of starting materials low? Start->CheckConversion CheckWorkup Was product lost during workup? CheckConversion->CheckWorkup No Base 1. Check Base: - Is it strong enough? - Stoichiometry correct? - Anhydrous conditions? CheckConversion->Base Yes Acid 1. Check Acidification: - Is pH ~1-2? - Use pH paper. CheckWorkup->Acid Yes Solvent 2. Check Solvent: - Using polar aprotic (DMF)? - Avoid protic solvents. Base->Solvent Temp 3. Check Temperature: - Is it too low? - Gently heat (e.g., 70°C). Solvent->Temp Extract 2. Check Extraction: - Perform multiple extractions? - Break any emulsions. Acid->Extract

Caption: A decision tree for systematically troubleshooting low-yield issues.

References

  • ResearchGate. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Google Patents. (n.d.). US4173709A - Process for the preparation of dextrorotatory this compound derivatives.
  • PMC. (n.d.). 2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation.
  • Google Patents. (n.d.). US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof.
  • Semantic Scholar. (n.d.). Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid.
  • Google Patents. (n.d.). CA1109885A - Process for the preparation of 2-methyl-2-phenoxy- propionic acid derivatives.
  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid.
  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Reddit. (2015). Williamson ether synthesis trouble, 2.0.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • PubChem. (n.d.). DL-2-Phenoxypropionic acid.
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
  • Google Patents. (n.d.). WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives.
  • LookChem. (n.d.). Cas 940-31-8,this compound.
  • Google Patents. (n.d.). CN117105769B - Preparation method of ethyl 2-bromopropionate.

Sources

preventing byproduct formation in 2-Phenoxypropionic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenoxypropionic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts during their experiments. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via Williamson ether synthesis?

A1: The synthesis of this compound, typically achieved through the Williamson ether synthesis, involves the reaction of a phenoxide with an alkyl halide.[1][2][3][4] While this is a robust method, several byproducts can diminish the yield and purity of the desired product. The most prevalent byproducts include:

  • C-Alkylated Phenol: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions).[1][5] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of (hydroxyphenyl)propionic acid isomers.[5][6]

  • Elimination Products: The alkylating agent, typically a 2-halopropionic acid or its ester, can undergo base-catalyzed elimination to form an acrylate derivative.[1]

  • Di-substituted Byproducts: If the starting phenol has multiple reactive sites, such as hydroquinone, di-alkylation can occur, leading to the formation of bis-phenoxypropionic acid derivatives.[7][8]

  • Hydrolysis Products: The haloalkanoic acid starting material can be hydrolyzed to the corresponding hydroxyalkanoic acid, which can be a significant issue, especially in aqueous reaction media.[9]

Q2: How does the choice of solvent affect the O- versus C-alkylation selectivity?

A2: Solvent selection is a critical parameter that can dramatically influence the regioselectivity of the alkylation.[5][10][11][12][13]

  • Aprotic Polar Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents are generally preferred for promoting O-alkylation.[1][5] They effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more exposed and available for nucleophilic attack on the alkyl halide.[5] For instance, the O- to C-alkylation ratio can be as high as 97:3 in acetonitrile.[10][11][12][13]

  • Protic Solvents (e.g., Methanol, Ethanol, Water): Protic solvents can hydrogen bond with the phenoxide oxygen, creating a solvent shell that sterically hinders O-alkylation.[5] This shielding effect can increase the propensity for C-alkylation. In methanol, the O- to C-alkylation ratio can drop significantly to 72:28.[10][11][12][13]

SolventO-Alkylation : C-Alkylation RatioReference
Acetonitrile97 : 3[10][11][12][13]
Methanol72 : 28[10][11][12][13]
Q3: What role does the base play in byproduct formation?

A3: The choice and stoichiometry of the base are crucial for minimizing side reactions.

  • Base Strength: A sufficiently strong base is required to completely deprotonate the phenol, forming the phenoxide nucleophile. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K2CO3), and sodium hydride (NaH).[2][4][14]

  • Elimination Reactions: Strong, sterically hindered bases can promote the E2 elimination of the alkyl halide, especially with secondary halides.[1][4] Therefore, using a base that is strong enough for deprotonation but does not excessively favor elimination is key. For primary alkyl halides, this is less of a concern.[1][3]

Q4: Can temperature control be used to minimize byproduct formation?

A4: Yes, temperature is a critical parameter to control.

  • General Conditions: Williamson ether synthesis is typically conducted at temperatures ranging from 50 to 100 °C.[1]

  • Higher Temperatures: While higher temperatures can increase the reaction rate, they can also favor elimination reactions and other side reactions.[1] In some industrial processes, very high temperatures (around 300 °C) are used with weaker alkylating agents to improve selectivity and reduce salt byproduct formation.[1]

  • Lower Temperatures: Running the reaction at the lower end of the effective temperature range can often improve the selectivity for the desired SN2 substitution over competing elimination pathways.

Troubleshooting Guide

Issue 1: Low yield of this compound and significant presence of (hydroxyphenyl)propionic acid.

This indicates that C-alkylation is a competing reaction pathway.

Troubleshooting Workflow

start Low Yield of O-Alkylated Product High C-Alkylation solvent Analyze Solvent System start->solvent base Evaluate Base and Temperature solvent->base If protic solvent was used... sub_solvent1 Switch to a polar aprotic solvent (e.g., Acetonitrile, DMF) solvent->sub_solvent1 purification Optimize Purification base->purification After optimizing reaction conditions... sub_base1 Use a less sterically hindered base. Control temperature carefully (50-80°C). base->sub_base1 end_node Improved O-Alkylation Selectivity purification->end_node sub_purification1 Recrystallization from water or a suitable solvent mixture. purification->sub_purification1

Caption: Troubleshooting C-alkylation.

Corrective Actions & Protocols

Protocol 1: Solvent Exchange for Improved O-Alkylation Selectivity

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting phenol (1.0 eq) and a suitable base (e.g., K2CO3, 1.5 eq) in anhydrous acetonitrile (10 volumes).

  • Addition of Alkylating Agent: Add the 2-halopropionic acid or its ester (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (around 80°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The residue can then be subjected to an aqueous work-up and subsequent purification.

Issue 2: Presence of acrylate derivatives in the product mixture.

This points to a competing elimination reaction.

Troubleshooting Workflow

start Acrylate Byproduct Detected alkyl_halide Examine Alkyl Halide start->alkyl_halide base_temp Assess Base and Temperature alkyl_halide->base_temp If secondary halide was used... sub_alkyl Use a primary alkyl halide if possible. 2-bromopropionic acid is preferred over 2-chloropropionic acid. alkyl_halide->sub_alkyl outcome Minimized Elimination base_temp->outcome sub_base_temp Use a weaker, non-hindered base (e.g., K2CO3). Lower the reaction temperature. base_temp->sub_base_temp

Caption: Minimizing elimination byproducts.

Corrective Actions
  • Alkylating Agent: While 2-halopropionic acids are secondary halides, the bromide is a better leaving group than the chloride, which can sometimes allow for lower reaction temperatures, disfavoring elimination.

  • Base and Temperature: Employ a less sterically demanding base like potassium carbonate instead of a strong alkoxide. Lowering the reaction temperature will generally favor the SN2 pathway over the E2 pathway.

Issue 3: Difficulty in purifying the final product from starting materials and byproducts.

Effective purification is essential for obtaining high-purity this compound.

Purification Protocol: Recrystallization

Recrystallization is often an effective method for purifying this compound.

  • Solvent Selection: Water is a commonly used solvent for the recrystallization of this compound.[15] Other solvent systems, such as toluene-hexane mixtures, can also be effective, particularly for the ester derivatives.[7]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of boiling water.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.

    • Dry the crystals under vacuum.

The table below shows an example of the effectiveness of recrystallization in purifying a similar compound, methyl 2-(4-hydroxyphenoxy)propionate.

SamplePurity of Methyl 2-(4-hydroxyphenoxy)propionate (%)Bis-substituted By-product (%)
Crude Product88.749.46
Crystals after Recrystallization99.030.08
Data sourced from patent JPH02152945A[7][8]

References

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry and Engineering, 6(7), 1195-1211.
  • ResearchGate. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Spiral. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Google Patents. (1977). US4035416A - Process for making phenoxyalkanoic acids.
  • Google Patents. (1990). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • AIChE. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE - Proceedings.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes.
  • ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View.
  • ResearchGate. (2022). (PDF) Selective O-alkylation of Phenol Using Dimethyl Ether.
  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

Sources

troubleshooting low yield in Williamson ether synthesis of 2-Phenoxypropionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis of 2-phenoxypropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable reaction. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your synthesis and achieve higher yields.

I. Troubleshooting Guide: Low Yields

Low yields in the Williamson ether synthesis are a frequent issue that can often be resolved by systematically evaluating and optimizing reaction parameters. This section provides a question-and-answer formatted guide to address specific problems you may encounter.

Question 1: My reaction has a very low yield or has failed completely. What are the most likely initial causes?

Answer:

A low or non-existent yield in a Williamson ether synthesis typically points to fundamental issues with your reagents or reaction setup.[1][2] Before delving into more complex variables, it's crucial to verify the following:

  • Purity and Integrity of Reactants:

    • Phenol: Ensure your phenol is free from oxidation byproducts, which can be identified by a pink or reddish discoloration. If necessary, purify the phenol by distillation or recrystallization.

    • 2-Halopropionic Acid/Ester: The alkylating agent (e.g., 2-chloropropionic acid or its ester) should be of high purity. The presence of impurities can lead to unwanted side reactions.[1] For instance, using a secondary halide can lead to poor yields.[3]

    • Base: The base used to deprotonate the phenol is critical. If using sodium hydroxide or potassium hydroxide, ensure they are fresh and have not absorbed significant amounts of atmospheric CO2 or water. For stronger, anhydrous bases like sodium hydride (NaH), it's vital to confirm its activity; a gray appearance can indicate deactivation.[1][4]

  • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to the presence of water.[1] Water can react with the strong base, quenching it and preventing the formation of the phenoxide nucleophile. Furthermore, water can hydrolyze the alkylating agent. Therefore, it is imperative to use anhydrous solvents and thoroughly dry all glassware before use.[1]

  • Stoichiometry of Reactants: Carefully check the molar ratios of your reactants. A common starting point is a slight excess of the alkylating agent to ensure the complete consumption of the phenoxide.

Question 2: I'm observing the formation of byproducts. What are the common side reactions and how can I minimize them?

Answer:

The primary competing reaction in the Williamson ether synthesis is the E2 elimination of the alkylating agent, which is favored under certain conditions.[5][6][7] Additionally, with phenoxides, C-alkylation can occur, although it is generally less common than O-alkylation.[5][7][8]

  • E2 Elimination: This is more prevalent with secondary and tertiary alkyl halides.[6][7][9] Since 2-halopropionic acid derivatives are secondary halides, elimination is a significant risk. To mitigate this:

    • Temperature Control: Higher temperatures favor elimination.[1][2] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range is 50-100 °C.[1][5][7]

    • Choice of Base: A bulky, non-nucleophilic base can sometimes favor elimination. However, in this synthesis, a strong, sterically unhindered base like NaOH or KOH is standard. The key is the controlled deprotonation of the phenol without promoting elimination of the alkyl halide.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of substituted phenols. The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

Question 3: My yield is consistently moderate, but I want to improve it. What parameters can I optimize?

Answer:

Once you have ruled out fundamental issues with reagents and conditions, fine-tuning the reaction parameters can significantly boost your yield.

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMF (N,N-dimethylformamide) and acetonitrile are often preferred because they effectively solvate the cation of the phenoxide, leaving a more reactive, "naked" anion for the SN2 attack.[1][5] Protic solvents can solvate the nucleophile, reducing its reactivity.[5]

  • Base Selection and Addition: While NaOH and KOH are commonly used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can also be employed to ensure complete deprotonation of the phenol.[4] The base should be added portion-wise or as a solution to control the exothermicity of the deprotonation.

  • Reaction Time and Temperature: As mentioned, temperature is a delicate balance between reaction rate and side reactions. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can lead to product decomposition.[1] A typical duration is between 1 and 8 hours.[1][5][7]

  • Phase-Transfer Catalysis: In industrial settings and for challenging syntheses, phase-transfer catalysis is a common technique to improve yields.[5] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the alkylating agent resides.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield of this compound check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Ensure Anhydrous Conditions start->check_conditions optimize_base Optimize Base and Addition check_reagents->optimize_base Reagents OK check_conditions->optimize_base Conditions OK optimize_solvent Optimize Solvent System optimize_base->optimize_solvent optimize_temp_time Optimize Temperature and Reaction Time optimize_solvent->optimize_temp_time consider_ptc Consider Phase-Transfer Catalysis optimize_temp_time->consider_ptc Yield Still Moderate success Improved Yield optimize_temp_time->success Yield Improved consider_ptc->success

Caption: A logical workflow for troubleshooting low yields.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Williamson ether synthesis?

The Williamson ether synthesis proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.[5][8] In the case of this compound synthesis, a strong base deprotonates phenol to form the sodium or potassium phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 2-halopropionic acid (or its ester), displacing the halide leaving group in a single, concerted step.[5]

Reaction Mechanism Diagram

WilliamsonEtherSynthesis cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: SN2 Attack phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻ Na⁺) phenol->phenoxide + Base base Base (e.g., NaOH) water H₂O alkyl_halide 2-Chloropropionic Acid product This compound alkyl_halide->product salt NaCl phenoxide_sn2 Phenoxide (Ar-O⁻) phenoxide_sn2->alkyl_halide SN2 Attack

Sources

issues with 2-Phenoxypropionic acid oiling out during crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-Phenoxypropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound, with a particular focus on the issue of "oiling out." By understanding the underlying principles and following the detailed protocols within, you can optimize your crystallization process to achieve high-purity, crystalline this compound.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why is it a problem during the crystallization of this compound?

A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a compound separates from a solution as a liquid (an "oil") rather than a solid crystalline phase.[1][2] This oil is a supersaturated solution of the compound that is immiscible with the bulk solvent. For this compound, this is problematic because the oil phase can act as a solvent for impurities. When this oil eventually solidifies, these impurities become entrapped, leading to a product with lower purity. The resulting solid is often amorphous or poorly crystalline, which can be difficult to filter and dry.

Q2: What are the primary causes of oiling out with this compound?

A2: The primary driver for oiling out is the creation of a very high level of supersaturation.[1] Several factors can contribute to this:

  • Rapid Cooling: Cooling a saturated solution too quickly can cause the concentration of this compound to exceed its solubility limit at a temperature where it is still molten or has a high affinity to remain as a liquid phase.

  • Inappropriate Solvent Choice: Using a solvent in which this compound is either too soluble or a solvent with a boiling point significantly higher than the melting point of the acid (approximately 112-119 °C) can promote oiling out.[3]

  • High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of reaching a state of high supersaturation upon cooling.

  • Presence of Impurities: Impurities can depress the melting point of this compound, making it more prone to separating as an oil at a given temperature.[2]

Q3: What are the key physicochemical properties of this compound to consider for crystallization?

A3: Understanding the properties of this compound is crucial for designing a successful crystallization protocol.

PropertyValueSource
Melting Point 112-119 °C
Boiling Point 265 °C
Appearance White to pale yellow powder[4]
Solubility Can be crystallized from water. A related compound, 2-phenylpropionic acid, shows moderate solubility in ethanol and ether, with low water solubility. Another analog, 2-methyl-2-phenoxypropanoic acid, is soluble in methanol and has high water solubility.[5][6]

Troubleshooting Guide: Oiling Out of this compound

This section provides detailed troubleshooting steps for various scenarios you might encounter during the crystallization of this compound.

Scenario 1: My this compound oiled out upon cooling the solution.

Causality: This is the most common oiling out scenario and is typically caused by the solution becoming supersaturated at a temperature above the compound's freezing point in that specific solvent system. The rate of cooling is often too high, not allowing enough time for nucleation and crystal growth.

Troubleshooting Protocol:

  • Re-dissolution: Gently reheat the mixture until the oil phase completely dissolves back into the solution.

  • Solvent Addition: Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the saturation concentration.

  • Slow Cooling: This is the most critical step. Allow the solution to cool to room temperature very slowly. Insulate the flask by placing it in a larger beaker containing warm water or by wrapping it in glass wool. Avoid placing it directly on a cold surface.

  • Controlled Cooling: Once at room temperature, you can further cool the solution in an ice bath to maximize yield.

  • Seeding (if available): If you have a pure crystal of this compound, add a tiny seed crystal to the solution once it has cooled slightly below the saturation temperature. This will provide a template for crystal growth and can help bypass the kinetic barrier to nucleation.[1]

Experimental Workflow for Overcoming Oiling Out Upon Cooling

Caption: Decision workflow for addressing oiling out during the cooling phase.

Scenario 2: Oiling out occurs even with very slow cooling.

Causality: If oiling out persists despite a slow cooling rate, the issue likely lies with the choice of solvent or the presence of significant impurities. The solvent may be too "good" a solvent, meaning the this compound remains in a liquid-like state even at a high concentration.

Troubleshooting Protocol:

  • Solvent System Modification:

    • Single Solvent: If you are using a single solvent, it may be necessary to switch to a less effective solvent. For instance, if you are using a highly polar solvent like ethanol and observing oiling out, consider a solvent of intermediate polarity.

    • Mixed Solvent System (Anti-solvent Crystallization): This is often a more effective approach. Dissolve the this compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., ethanol or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent in which it is much less soluble, e.g., water or hexane) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to redissolve the cloudiness and then allow the solution to cool slowly.[7]

  • Impurity Removal:

    • If you suspect impurities are depressing the melting point, consider a preliminary purification step. This could involve a simple filtration of the hot solution to remove any insoluble matter or a treatment with activated charcoal to remove colored impurities.

Solvent Selection Guide for this compound (Based on Structurally Similar Compounds)

SolventPolarityExpected Solubility BehaviorPotential for Oiling Out
Water HighGood solubility when hot, lower when coldLow to Moderate
Ethanol/Methanol HighHigh solubilityHigh if cooled too quickly
Acetone Medium-HighHigh solubilityHigh if cooled too quickly
Ethyl Acetate MediumModerate to high solubilityModerate
Toluene LowLow solubilityLow (may be a good anti-solvent)
Hexane/Heptane Very LowVery low solubilityVery Low (good anti-solvent)
Scenario 3: My seed crystals dissolve and the solution still oils out.

Causality: The dissolution of seed crystals indicates that the solution is not yet supersaturated at the point of seeding. This can happen if the cooling has not progressed far enough or if you are in a miscibility gap, a thermodynamic region where two liquid phases are stable.[1]

Troubleshooting Protocol:

  • Delayed Seeding: Allow the solution to cool further before adding the seed crystal. The ideal point for seeding is within the "metastable zone," where the solution is supersaturated but not so much that spontaneous nucleation or oiling out occurs.[1]

  • Increase Seed Amount: In some cases, a larger quantity of seed crystals can help to initiate crystallization.

  • Anti-Solvent Seeding Technique: Add the seed crystals to the anti-solvent to create a suspension. Then, slowly add the solution of this compound in the good solvent to this suspension.[2] This ensures that the compound is always in the presence of seed crystals as it reaches saturation.

Logical Relationship of Crystallization Phenomena

G cluster_0 Supersaturated Solution cluster_1 Outcome A High Supersaturation C Oiling Out (Liquid Phase Separation) A->C Rapid Cooling / Poor Solvent Choice B Low to Moderate Supersaturation D Desired Crystallization (Solid Phase Formation) B->D Slow Cooling / Seeding / Good Solvent Choice C->D Can sometimes solidify to impure crystals

Caption: The relationship between supersaturation levels and crystallization outcomes.

References

  • Process for the preparation of 2-methyl-2-phenoxy- propionic acid derivatives - Google P
  • Crystal Structure of (R)-2-Phenoxypropionic acid-(S)
  • 2-PHENYLPROPIONIC ACID 492-37-5 wiki - Guidechem
  • 2-Methyl-2-phenoxypropanoic acid - LookChem
  • Oiling Out in Crystalliz
  • Understanding Oiling-Out Phenomena in the Crystalliz
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo
  • How to avoid the formation of oil droplets during recrystallization?
  • Process for the preparation of (phenoxy- or benzyl-)
  • Process for the preparation of dextrorotatory this compound derivatives - Google P
  • Preventing "oiling out" during recrystallization of acetophenone deriv
  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram | Request PDF - ResearchG
  • Guide for crystalliz
  • This compound | 940-31-8 - ChemicalBook
  • This compound ≥98% 940-31-8 - Sigma-Aldrich
  • DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658 - PubChem
  • This compound ≥98% 940-31-8 - Sigma-Aldrich
  • Solvent Miscibility Table - Sigma-Aldrich
  • Application Notes and Protocols for the Recrystallization and Purification of 3-(p-Toluoyl)propionic acid - Benchchem
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test
  • Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester
  • SOLUBILITY D

Sources

Technical Support Center: Optimizing Recrystallization of 2-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Phenoxypropionic acid via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline material. Here, we move beyond basic protocols to address the nuanced issues that can arise during experimentation, providing not just solutions but the underlying scientific rationale to empower your decision-making.

Section 1: Troubleshooting Guide

Recrystallization is as much an art as a science. When faced with unexpected results, a systematic approach to troubleshooting is critical. This section addresses the most common failure modes encountered during the recrystallization of this compound.

Q1: My this compound 'oiled out' instead of crystallizing. What happened and how do I fix it?

A: Oiling out is a liquid-liquid phase separation that occurs when the dissolved solute comes out of the supersaturated solution as a liquid rather than a solid.[1][2] This is a frequent issue with compounds that have relatively low melting points or when the solution is supersaturated at a temperature above the compound's melting point.

This compound has a melting point of approximately 112-115 °C. If the boiling point of your chosen solvent is higher than this, or if the solution becomes supersaturated at a temperature above ~115 °C, the compound will separate as a molten oil rather than forming a crystal lattice. This oil often traps impurities, defeating the purpose of recrystallization.[3][4]

Causality & Solutions:

  • High Supersaturation: Rapid cooling creates a high degree of supersaturation, kinetically favoring the formation of a disordered liquid phase over an ordered solid crystal.

    • Solution: Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth if necessary, before moving it to an ice bath. Slower cooling provides the thermodynamic driving force for molecules to arrange into a stable crystal lattice.[5]

  • Inappropriate Solvent Choice: The solubility profile of the compound in the chosen solvent is not steep enough, or the solvent's boiling point is too high.

    • Solution: Re-evaluate your solvent system. Choose a solvent with a lower boiling point. For example, if you are using water (BP 100 °C), you are close to the melting point of your compound. A solvent system like ethanol/water or acetone/hexane might provide a more suitable temperature range.[6]

  • Presence of Impurities: Impurities can depress the melting point of the solute, increasing the likelihood of oiling out.

    • Solution: If possible, perform a preliminary purification step (e.g., a quick filtration through a plug of silica gel) to remove gross impurities before attempting recrystallization.

Immediate Remedial Action if Oiling Out Occurs: If your compound has already oiled out, reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to reduce the saturation level. Then, attempt to cool the solution much more slowly, perhaps while vigorously stirring, to encourage crystallization. Seeding the solution with a previously obtained pure crystal can also provide a template for proper crystal growth.[2][7]

Troubleshooting Logic Diagram

G cluster_problem Problem Encountered cluster_causes Potential Causes cluster_solutions Solutions Problem Oiling Out Occurs Cause1 Rapid Cooling (High Supersaturation) Problem->Cause1 Kinetic Effect Cause2 Solvent BP > Compound MP (Inappropriate Solvent) Problem->Cause2 Thermodynamic Effect Cause3 Impurities Present Problem->Cause3 Physical Property Effect Sol1 Cool solution slowly. Insulate flask. Cause1->Sol1 Sol2 Add more solvent. Reheat and cool slowly. Cause1->Sol2 Sol3 Choose lower-boiling solvent or a mixed-solvent system. Cause2->Sol3 Sol4 Pre-purify crude material. Use seeding. Cause3->Sol4

Caption: Troubleshooting workflow for oiling out.

Q2: No crystals are forming, even after cooling the solution. What should I do?

A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that the nucleation process (the initial formation of small crystal seeds) is kinetically hindered.

Causality & Solutions:

  • Solution is Not Saturated: The most common reason is the use of too much solvent. An ideal recrystallization involves dissolving the compound in the minimum amount of hot solvent required to achieve full dissolution.[8]

    • Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by boiling it off. Continue until the solution volume is reduced, then allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out of the hot solution.

  • High Kinetic Barrier to Nucleation: Sometimes, even a supersaturated solution needs a "push" to start crystallizing.

    • Solution 1: Seeding. Add a tiny crystal of pure this compound to the cold solution. This seed crystal acts as a template, bypassing the initial nucleation energy barrier.

    • Solution 2: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[5]

    • Solution 3: Flash Freeze. If other methods fail, place the flask in a dry ice/acetone bath for a short period. This can sometimes induce rapid precipitation. Note that this material may be less pure and might require a second, slower recrystallization.

Q3: The recrystallization yield is very low. How can I improve it?

A: A low yield typically results from using an excessive amount of solvent, premature crystallization during hot filtration, or choosing a solvent in which the compound has significant solubility even at low temperatures.

Causality & Solutions:

  • Excess Solvent: As discussed, too much solvent will keep a significant portion of your compound dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary. After filtering the crystals, you can try to recover a second crop by evaporating some of the solvent from the filtrate and re-cooling, though this crop may be less pure.

  • Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product.

    • Solution: Use a stemless funnel to prevent clogging.[9] Pre-heat the funnel and filter paper by pouring a small amount of hot, pure solvent through it just before filtering your solution. Perform the filtration as quickly as possible.[10]

  • Suboptimal Solvent Choice: The ideal solvent shows a large difference in solubility between hot and cold temperatures.

    • Solution: Perform a thorough solvent screen (see FAQ section) to find a solvent where this compound is highly soluble when hot but poorly soluble when cold. Cooling the filtrate in an ice-water bath (to ~0 °C) will maximize the recovery of crystals from the solution.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A: An ideal solvent should:

  • Not react with this compound.

  • Dissolve the compound completely when hot (ideally near the solvent's boiling point).

  • Dissolve the compound sparingly or not at all when cold (at room temperature or in an ice bath).

  • Either not dissolve impurities at all, or dissolve them so well that they remain in the solution (the "mother liquor") after the desired compound has crystallized.

  • Have a boiling point below the melting point of this compound (112-115 °C) to prevent oiling out.

  • Be volatile enough to be easily removed from the final crystals.

Q2: How do I perform a systematic solvent screen to find the best solvent?

A: A small-scale test is the most efficient method.

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different test solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature. Swirl after each drop. Note if the compound dissolves easily at room temperature (if so, it's a poor choice for a single-solvent system but may be a "good" solvent for a mixed pair).

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of crystalline solid upon cooling.

Q3: When should I use a mixed-solvent system?

A: A mixed-solvent (or two-solvent) system is ideal when no single solvent has the desired solubility profile. This technique uses one solvent in which this compound is highly soluble (the "good" or "solvent") and a second, miscible solvent in which it is poorly soluble (the "poor" or "antisolvent").[11][12]

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise with swirling.

  • Continue adding the "poor" solvent until the solution becomes faintly cloudy or turbid. This indicates the point of saturation.[10]

  • Add one or two drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Set the solution aside to cool slowly, allowing crystals to form.

Two-Solvent System Selection Workflow

G Start Start: Crude Compound Step1 Dissolve in minimum volume of hot 'Good' Solvent (e.g., Ethanol) Start->Step1 Step2 Add 'Poor' Solvent dropwise (e.g., Water) while hot Step1->Step2 Decision Solution becomes persistently cloudy? Step2->Decision Decision->Step2 No Step3 Add 1-2 drops of hot 'Good' Solvent to clarify Decision->Step3 Yes Step4 Cool slowly to room temp, then in an ice bath Step3->Step4 End Collect Pure Crystals by Filtration Step4->End

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of 2-Phenoxypropionic acid, with a specific focus on the prevalent issue of peak tailing.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a direct, question-and-answer-based approach to troubleshoot peak tailing in your HPLC analysis of this compound.

Q1: I'm observing significant peak tailing for this compound on my C18 column. What is the most likely cause and how can I fix it?

A1: The most probable cause is secondary interaction between the acidic this compound and residual silanol groups on the silica-based stationary phase. [1][2] These silanol groups (Si-OH) can be deprotonated and become negatively charged (Si-O-), leading to strong ionic interactions with acidic analytes, which causes peak tailing.[3][4]

Here is a systematic approach to resolving this issue:

Step 1: Mobile Phase pH Adjustment (Ion Suppression)

The primary and most effective solution is to suppress the ionization of both the analyte and the silanol groups by adjusting the mobile phase pH.[2][5]

  • Principle: By lowering the mobile phase pH to at least 2 pH units below the pKa of this compound (pKa ≈ 3.1), the analyte will be in its neutral, protonated form. A low pH (typically ≤ 3) also ensures that the majority of surface silanol groups are protonated and neutral, minimizing unwanted ionic interactions.[2][4][6]

  • Protocol:

    • Prepare a mobile phase with a pH between 2.5 and 3.0. A common choice is a phosphate buffer or an additive like formic acid or trifluoroacetic acid (TFA).[7]

    • Start with a buffer concentration of 10-25 mM.[8] This is generally sufficient to maintain a stable pH and improve peak shape without causing issues with solubility or detector sensitivity.[9][10]

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Step 2: Evaluate Buffer Concentration

If peak tailing persists, the buffer concentration may need optimization.

  • Principle: A higher buffer concentration can more effectively mask the residual silanol groups and maintain a consistent pH at the column surface, thereby improving peak symmetry.[2][9]

  • Action: Increase the buffer concentration in your mobile phase, for example, from 25 mM to 50 mM, and observe the effect on the peak shape.[2]

Step 3: Consider a Different Column

If mobile phase optimization does not fully resolve the issue, the column itself may be the problem.

  • Principle: Not all C18 columns are the same. Columns with high-purity silica and effective end-capping have fewer accessible silanol groups, reducing the likelihood of secondary interactions.[3][11]

  • Action:

    • Switch to a column specifically designed for polar or acidic compounds, often labeled as "polar-embedded" or having advanced end-capping.[3]

    • Consider alternative stationary phases that are less prone to silanol interactions, such as those based on hybrid silica or polymer materials.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions related to the HPLC analysis of this compound and peak tailing.

Q2: Why does lowering the mobile phase pH improve the peak shape of acidic compounds like this compound?

A2: Lowering the mobile phase pH has a dual effect that significantly improves peak shape for acidic analytes. Firstly, it suppresses the ionization of the acidic analyte itself.[6] For this compound, a mobile phase pH below its pKa ensures it is in its neutral, more hydrophobic form, leading to more consistent interaction with the C18 stationary phase.[5] Secondly, a low pH neutralizes the acidic silanol groups on the silica surface, preventing them from becoming negatively charged and engaging in strong, undesirable ionic interactions with the analyte.[2][4]

Q3: Can the choice of organic modifier in the mobile phase affect peak tailing?

A3: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape.[3] While both are common reversed-phase solvents, they have different properties. Acetonitrile is generally less viscous and can sometimes provide sharper peaks. However, methanol can be a better choice in some cases due to its different selectivity and ability to disrupt certain secondary interactions. If you are experiencing peak tailing with an acetonitrile/water mobile phase, it is worth trying a methanol/water mobile phase under the same pH and buffer conditions to see if it improves the peak symmetry.

Q4: I've optimized my mobile phase, but I still see some tailing. Could there be an issue with my HPLC system?

A4: Yes, system-related issues can also contribute to peak tailing, often referred to as "extra-column effects."[3] If all peaks in your chromatogram are tailing, it's more likely a physical problem with the system.[12]

  • Potential Causes:

    • Dead Volume: Excessive tubing length or fittings with a large internal diameter between the injector, column, and detector can cause peak broadening and tailing.[3]

    • Column Void: A void at the head of the column can disrupt the sample band, leading to distorted peaks.[2]

    • Blocked Frit: A partially blocked inlet frit on the column can also cause peak distortion.[13]

  • Troubleshooting Steps:

    • Inject a Neutral Compound: Inject a neutral, non-polar compound like toluene. If this peak also tails, it strongly suggests a physical problem with your system or column.[12]

    • Check Connections: Ensure all fittings are properly tightened and that the tubing is seated correctly.

    • Reverse Flush the Column: If you suspect a blocked frit, you can try back-flushing the column (check the manufacturer's instructions first).[13]

    • Replace the Column: If the problem persists after checking the system, the column itself may be compromised.

Q5: Are there alternative column chemistries I can use for analyzing this compound to avoid peak tailing?

A5: Absolutely. If you continue to face challenges with traditional C18 columns, several alternative stationary phases are well-suited for polar and acidic compounds:

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups and provides alternative selectivity.[3]

  • Polar-Endcapped Phases: These columns use a polar group to endcap the residual silanols, making them more suitable for polar analytes.[14]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can be an excellent alternative if reversed-phase methods are problematic.[15]

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and ionizable compounds.[16]

Visualizations and Data

Diagram: Mechanism of Peak Tailing and its Resolution

Mechanism of Peak Tailing & Resolution via Ion Suppression cluster_0 High pH (e.g., pH 7) cluster_1 Low pH (e.g., pH 2.5) node_silanol_ionized Ionized Silanol (Si-O⁻) Strong Ionic Interaction node_acid_ionized Ionized Analyte (R-COO⁻) node_silanol_ionized:f1->node_acid_ionized:f0 Attraction node_peak_tailing { Result| Tailing Peak} node_acid_ionized->node_peak_tailing node_silanol_neutral Neutral Silanol (Si-OH) No Ionic Interaction node_acid_neutral Neutral Analyte (R-COOH) node_silanol_neutral:f1->node_acid_neutral:f0 Repulsion/No Interaction node_peak_symmetric { Result| Symmetrical Peak} node_acid_neutral->node_peak_symmetric node_explanation At high pH, both the silanol groups on the silica surface and the acidic analyte are ionized, leading to strong secondary interactions and peak tailing. By lowering the pH, both are neutralized, resulting in a symmetrical peak shape.

Caption: Interaction of this compound with the stationary phase at different pH values.

Table: Troubleshooting Summary for Peak Tailing
Symptom Potential Cause Recommended Action Relevant FAQs
Tailing peak for this compound onlySecondary silanol interactionsLower mobile phase pH to 2.5-3.0; Increase buffer concentration; Use an end-capped or polar-embedded column.Q1, Q2
All peaks in the chromatogram are tailingExtra-column effects (dead volume, column void)Check and optimize system connections; Inject a neutral compound to confirm; Reverse flush or replace the column.Q4
Peak tailing persists after pH optimizationInappropriate column chemistry or column degradationSwitch to a different organic modifier (methanol); Try a polar-embedded or HILIC column; Replace the column.Q3, Q5
Poor peak shape at pH close to analyte pKaCo-existence of ionized and non-ionized formsAdjust mobile phase pH to be at least 2 units away from the analyte's pKa.Q2

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.).
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.).
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • Role of Buffers in Liquid Chromatography | Phenomenex. (n.d.).
  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020, March 2).
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28).
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (n.d.).
  • Exploring the Role of pH in HPLC Separation - Moravek. (n.d.).
  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed. (n.d.).
  • Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers | LCGC International. (2020, January 1).
  • HPLC Peak Tailing - Axion Labs. (n.d.).
  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. (n.d.).
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27).
  • The Critical Role of Mobile Phase pH in Chromatography Separations - Beijing UVTech Inc. (2024, April 3).
  • A Comparative Guide to the Validation of Analytical Methods for (R)-2-Phenoxypropionic Acid - Benchchem. (n.d.).
  • Why it matters and how to get good peak shape. (2023, August 10).
  • How can i prevent the peak tailing in HPLC? - ResearchGate. (2019, August 30).
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
  • Troubleshooting Reversed Phase Chromatography - Sigma-Aldrich. (n.d.).
  • T1. Poor peak shape - Obrnuta faza. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Stationary Phases for Separating Highly Polar Analytes - Thermo Fisher Scientific. (n.d.).
  • Polar Compounds | SIELC Technologies. (n.d.).
  • Other HPLC separations performed on polar stationary phases - ResearchGate. (n.d.).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (n.d.).
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column - Obrnuta faza. (n.d.).
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (2022, April 5).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • Method development & optimization - Sigma-Aldrich. (n.d.).
  • An Effective Approach to HPLC Method Development - Onyx Scientific. (n.d.).

Sources

Technical Support Center: Chiral Separation of 2-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-Phenoxypropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols. As a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), the enantioselective analysis of this compound is critical, as its biological activity is often enantiomer-specific. This resource synthesizes technical data and field-proven insights to help you overcome common challenges in your experiments.

Section 1: Troubleshooting Common Issues

This section addresses the most common problems encountered during the chiral separation of this compound. Each issue is presented in a question-and-answer format, followed by a logical troubleshooting workflow.

Q1: Why am I observing poor or no resolution between the enantiomers?

Answer:

Poor or no resolution (Resolution, Rs < 1.5) is one of the most frequent challenges in chiral chromatography.[1] The primary cause is often a suboptimal choice of the chiral stationary phase (CSP) or mobile phase composition, leading to insufficient differences in the transient diastereomeric complexes formed between the enantiomers and the CSP.[2]

Troubleshooting Workflow:

  • Verify CSP Selection: The first and most critical step is to ensure the chosen CSP is appropriate for an acidic analyte like this compound.[1] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely recognized for their broad enantioselectivity and are a common starting point.[3][4] Anion-exchange and macrocyclic glycopeptide phases are also highly effective for acidic compounds.[4][5]

  • Optimize Mobile Phase Composition:

    • Solvent Strength: In normal-phase mode (e.g., Hexane/2-Propanol), adjust the ratio of the alcohol modifier. A lower percentage of the modifier generally increases retention and can improve resolution, but may also broaden peaks.[2]

    • Acidic Additive: For acidic analytes, the addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase is crucial.[1][6] This suppresses the ionization of the carboxylic acid group, reducing peak tailing and often enhancing chiral recognition.[6][7]

  • Adjust Column Temperature: Temperature has a complex effect on chiral separations.[1] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes, leading to increased selectivity and better resolution.[1][8] However, this can also increase analysis time and viscosity. It is recommended to screen temperatures between 10°C and 40°C in 5°C increments.[1] In some cases, an increase in temperature can improve resolution or even reverse the elution order.[1][9]

G start Poor Resolution (Rs < 1.5) csp Is the CSP appropriate for acidic compounds? start->csp mp Optimize Mobile Phase (Solvent Ratio & Additive) csp->mp Yes screen_csp Screen different CSPs (e.g., Polysaccharide, Anion-Exchange) csp->screen_csp No temp Optimize Temperature (Screen 10-40°C) mp->temp Partial Improvement success Resolution Achieved (Rs ≥ 1.5) mp->success Resolution Improved temp->success Resolution Improved screen_csp->mp

Caption: Troubleshooting workflow for poor enantiomeric resolution.[1]
Q2: What is causing significant peak tailing for my analyte?

Answer:

Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing acidic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on silica-based CSPs.[1][6] Other causes include column overload, an inappropriate mobile phase pH, or extra-column dead volume.[1]

Troubleshooting Workflow:

  • Check for Column Overload: Chiral stationary phases can have lower sample capacities than achiral phases.[10] The characteristic sign of overloading on a chiral column is often tailing, not the typical fronting seen on other columns.[10]

    • Action: Prepare a 1:10 dilution of your sample and reinject. If the peak shape improves significantly, the original sample was overloading the column.[1]

  • Optimize Mobile Phase pH and Additives:

    • Action: For this compound, ensure the mobile phase contains an acidic additive (e.g., 0.1% TFA or formic acid). This keeps the analyte in its protonated (neutral) form, minimizing undesirable ionic interactions with the stationary phase that cause tailing.[1][6]

  • Inspect for System Issues:

    • Action: Check for extra-column dead volume in your system (e.g., excessive tubing length, poorly made connections). Ensure the correct ferrules are used and that tubing is seated properly in all fittings.

  • Column Health: If the above steps do not resolve the issue, the column itself may be contaminated or damaged.

    • Action: For immobilized CSPs, a column wash with a strong solvent may be effective.[11] For coated CSPs, harsh washing procedures can cause irreversible damage.[11] If washing fails, the column may need replacement.

G start Peak Tailing Observed overload Is the sample concentration too high? start->overload dilute Dilute sample 1:10 and reinject overload->dilute Yes additive Is an acidic additive (0.1% TFA) present? overload->additive No dilute->additive No improvement success Symmetrical Peak Achieved dilute->success Peak shape improves add_additive Add acidic modifier to mobile phase additive->add_additive No system Check for system dead volume additive->system Yes add_additive->success column Consider column contamination/damage system->column No dead volume found column->success After wash/replacement

Sources

Technical Support Center: Purification of 2-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Phenoxypropionic Acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with colored impurities in their crude product. We provide in-depth, field-proven insights and practical troubleshooting advice to help you achieve high-purity this compound for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of colored impurities in my crude this compound?

A1: The presence of color, typically yellow to brown, in crude this compound usually indicates the presence of highly conjugated side-products or degradation products. The specific impurities are highly dependent on the synthetic route employed. Common sources include:

  • Side-Reactions: In the Williamson ether synthesis (a common route using a phenate and an α-halo propionate), side-reactions such as self-condensation of the phenol or elimination reactions can generate colored, often polymeric, byproducts.

  • Oxidation: Phenols are susceptible to oxidation, which can form highly colored quinone-type structures. These can arise from exposure to air, especially at elevated temperatures or in the presence of trace metal catalysts.

  • Starting Material Impurities: Impurities present in the starting phenol or α-halo propionic acid derivative can carry through the synthesis or participate in side-reactions to form colored compounds.

  • Thermal Degradation: Excessive heat during the reaction or workup can lead to the degradation of the product or reactants, forming complex, colored tars.

Understanding the potential source is the first step in selecting an appropriate purification strategy.

Q2: What are the primary methods for removing these colored impurities?

A2: There are three main techniques routinely and effectively used to decolorize crude this compound. The choice depends on the nature of the impurities, the scale of the purification, and the desired final purity.

  • Recrystallization: This is often the most effective and economical method for solid compounds like this compound. It relies on the difference in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.

  • Activated Carbon (Charcoal) Treatment: Activated carbon is excellent at adsorbing large, flat, aromatic molecules, which are characteristic of many colored organic impurities.[1] It is typically used in conjunction with recrystallization.

  • Column Chromatography: While highly effective, column chromatography is generally more expensive and time-consuming, making it more suitable for small-scale purifications or when recrystallization fails to provide the desired purity. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed for carboxylic acids.[2][3]

Q3: How does activated carbon work to remove color?

A3: Activated carbon has a highly porous, graphitic structure with an immense surface area. Colored impurities, which are often large polycyclic or highly conjugated aromatic compounds, are adsorbed onto this surface through van der Waals forces, specifically pi-stacking interactions.[1] The non-polar, "greasy" surface of the carbon has a strong affinity for these large, relatively non-polar colored molecules, effectively pulling them out of a more polar solvent solution.[1] For this reason, activated carbon treatment is most effective in polar solvents where the desired product is soluble but the impurities have a stronger affinity for the carbon surface than the solvent.[1][4]

Troubleshooting and In-Depth Guides

This section addresses specific problems you may encounter during the purification process and provides detailed protocols to resolve them.

Problem 1: My recrystallized this compound is still yellow. What should I do?

This is a common issue that can be resolved by optimizing the recrystallization protocol or incorporating an activated carbon treatment step.

The following workflow provides a systematic approach to tackling persistent color issues.

G cluster_0 Decolorization Workflow start Crude Colored This compound recrystall Perform Recrystallization (e.g., from water) start->recrystall check_color Is Product Colorless? recrystall->check_color carbon_step Redissolve in Hot Solvent & Add Activated Carbon check_color->carbon_step No end_ok Pure Colorless Product check_color->end_ok Yes hot_filter Perform Hot Filtration to Remove Carbon carbon_step->hot_filter recrystall_2 Allow Filtrate to Cool & Recrystallize hot_filter->recrystall_2 check_color_2 Is Product Colorless? recrystall_2->check_color_2 chromatography Consider Column Chromatography check_color_2->chromatography No check_color_2->end_ok Yes end_nok Impurity Co-crystallizes or is not adsorbed chromatography->end_nok

Caption: Decision workflow for decolorizing crude this compound.

This protocol is a robust method for removing stubborn colored impurities. The key is the hot filtration step to remove the carbon and the adsorbed impurities before the desired product crystallizes.

Materials:

  • Crude this compound

  • High-purity recrystallization solvent (e.g., distilled water)[5]

  • Decolorizing activated carbon (powdered)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Fluted filter paper

  • Short-stemmed glass funnel

  • Büchner funnel and flask

  • Vacuum source

Step-by-Step Methodology:

  • Solvent Selection: this compound can be crystallized from water.[5] The ideal solvent should dissolve the crude product when hot but poorly when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution. Maintain stirring and heating.

  • Activated Carbon Addition: Once fully dissolved, remove the flask from the heat source to prevent bumping. Add a small amount of activated carbon (typically 1-2% of the solute's weight).

    • Expert Tip: Do NOT add activated carbon to a boiling solution, as its high surface area can cause violent bumping and loss of product.[1]

  • Heating and Adsorption: Return the flask to the heat and gently swirl or stir for 5-10 minutes to allow the carbon to adsorb the impurities. Avoid vigorous boiling.

  • Hot Filtration (Critical Step): This step removes the carbon while the desired product remains in solution.

    • Pre-heat a second Erlenmeyer flask (the receiving flask) and the short-stemmed funnel on the hotplate.

    • Place a fluted filter paper in the funnel.

    • Quickly and carefully pour the hot solution through the filter paper into the receiving flask. The goal is to prevent the product from crystallizing prematurely on the filter paper.

  • Crystallization: Cover the receiving flask and allow the clear, colorless filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. The final product should be a white, crystalline solid.

Problem 2: My product yield is very low after activated carbon treatment. How can I improve it?

Low yield is a frequent consequence of improper activated carbon use. The high surface area that makes it an excellent adsorbent for impurities can also lead to the adsorption of your desired product.

Cause Explanation Solution
Excess Activated Carbon Using too much carbon creates more surface area for your product to adsorb onto, leading to significant loss.Use the minimum amount necessary. Start with ~1% w/w relative to your crude product and increase only if color persists.
Premature Crystallization If the solution cools during hot filtration, your product will crystallize on the filter paper along with the carbon.Ensure your filtration apparatus (funnel, receiving flask) is sufficiently pre-heated. Perform the filtration step as quickly as possible.
Extended Contact Time The longer the carbon is in contact with the solution, the more product it can adsorb.Limit the contact time to 5-10 minutes. This is usually sufficient for decolorization without significant product loss.
Incorrect Solvent Choice In a solvent where your product has low solubility even when hot, you risk both adsorption and premature crystallization.Ensure you are using an appropriate solvent that provides a large solubility differential between hot and cold conditions.
Problem 3: I've tried recrystallization and carbon treatment, but my product is still impure or has a low melting point.

If color is removed but other impurities remain, you may need to consider a more selective technique like chromatography. Carboxylic acids can be challenging to purify on standard silica gel due to their acidic nature.

  • Silica Gel Chromatography: The acidity of the carboxyl group can cause significant tailing on standard silica gel. To mitigate this, add a small amount of a volatile acid, like acetic acid or formic acid (0.5-1%), to your mobile phase.[3] This keeps the this compound fully protonated, leading to sharper peaks and better separation.

  • Reversed-Phase Chromatography (C18): This can be a highly effective alternative.[2] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acidifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure the carboxyl group remains protonated.[2] Reversed-phase chromatography is particularly good at separating compounds based on differences in hydrophobicity and can be effective at removing less polar impurities that co-crystallize with your product.[6]

References

  • Activated Carbon for Acids/Chemical Purification. Calgon Carbon Corporation.
  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. (2012).
  • Purification of organic acids using anion exchange chromatography. Google Patents (US6284904B1).
  • Why is Activated Carbon Important for Liquid Chemicals?. Chemviron.
  • Process for the purification of carboxylic acids. Google Patents (WO2014095080A2).
  • HPLC Separation of Carboxylic Acids. SIELC Technologies.
  • Purification of 2-(4-hydroxyphenoxy)propionic acid ester. Google Patents (JPH02152945A).
  • Process for the Purification of Organic Acids. Google Patents (US20110028759A1).
  • How undesirable colour can be removed from a crude crystallization product?. Quora.
  • How do activated carbons selectively 'sense' colored impurities?. Reddit.
  • How can I remove color from my reaction product?. Biotage. (2023).

Sources

Technical Support Center: Stability and Degradation of 2-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of 2-Phenoxypropionic acid (2-PPA), with a specific focus on its behavior under acidic conditions. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity and accuracy of your experimental work.

Introduction: The Challenge of 2-PPA Stability

This compound is an aromatic ether and carboxylic acid used in various chemical syntheses, including as a building block for herbicides and pharmaceuticals[1][2]. Understanding its stability is paramount, as degradation can lead to loss of active ingredient, formation of impurities, and inconsistent experimental results. A common challenge arises from its susceptibility to hydrolysis under certain conditions, particularly in acidic environments. The ether linkage in the molecule is the primary site of acid-catalyzed degradation.

This guide will walk you through the degradation mechanism, factors influencing reaction rates, analytical monitoring strategies, and troubleshooting common issues you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an acidic solution?

Under acidic conditions, the most probable degradation pathway is the acid-catalyzed hydrolysis of the ether bond. While phenoxy acid esters are known to hydrolyze, the ether linkage in the acid form itself can also be susceptible to cleavage, particularly at low pH and elevated temperatures[3][4]. The reaction proceeds via protonation of the ether oxygen, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water.

The overall reaction is: This compound + H₂O —(H⁺)→ Phenol + 2-Hydroxypropanoic acid (Lactic Acid)

This cleavage breaks the molecule into two distinct fragments that will need to be monitored analytically to understand the degradation kinetics. A study on the related compound fenoxaprop-ethyl demonstrated that this type of ether linkage cleavage occurs rapidly in acidic buffered solutions below pH 4.6[4].

Q2: What are the key factors that influence the rate of degradation?

The rate of acid-catalyzed hydrolysis is primarily determined by three factors:

  • pH: The concentration of hydronium ions (H⁺) is a direct catalyst for the reaction. A lower pH (higher acidity) will significantly accelerate the rate of degradation.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature[3][5]. If you are observing degradation, conducting experiments at lower, controlled temperatures can mitigate the issue.

  • Solvent/Matrix: While water is the reactant in hydrolysis, the overall composition of the solution can influence stability. The presence of other nucleophiles or compounds that affect the solubility and conformation of 2-PPA could play a secondary role.

Q3: My 2-PPA sample shows an unexpected loss of parent compound over time, even in mildly acidic conditions. What could be happening?

This is a common observation. First, confirm that the degradation is chemical and not microbial, which can also degrade phenoxy acids[6]. Assuming a sterile environment, even mildly acidic conditions (e.g., pH 4-5) can be sufficient to cause slow hydrolysis, especially if samples are stored for extended periods or at elevated temperatures[4]. We recommend running a stability study with samples stored at different temperatures (e.g., 4°C, 25°C, and 40°C) to assess the temperature dependence. Also, verify the pH of your solution, as even unbuffered aqueous solutions can become acidic due to dissolved CO₂.

Q4: What analytical techniques are best for monitoring the degradation of 2-PPA and its products?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are the most suitable techniques.[7][8].

  • HPLC with UV Detection: A reverse-phase C18 column is typically effective. You can monitor the disappearance of the 2-PPA peak and the appearance of the phenol peak simultaneously. Lactic acid does not have a strong chromophore and can be difficult to detect by UV without derivatization.

  • LC/MS/MS: This method offers superior sensitivity and selectivity, which is especially useful for complex matrices or for detecting all components at low levels[8]. It can confirm the identity of the degradation products by their mass-to-charge ratio.

Gas Chromatography (GC) can also be used, but it typically requires a derivatization step to convert the non-volatile carboxylic acid into a more volatile ester, which adds complexity to sample preparation[9].

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) for 2-PPA in HPLC Analysis 1. Secondary Silanol Interactions: The acidic proton of the carboxyl group interacts with free silanol groups on the silica-based column packing. 2. Column Overload: Injecting too concentrated a sample.1. Use a low pH mobile phase: Add an acidifier like formic acid or trifluoroacetic acid (0.1%) to the mobile phase. This suppresses the ionization of both the analyte's carboxyl group and the column's silanol groups, minimizing unwanted interactions. 2. Dilute the sample: Re-inject a more dilute sample to see if peak shape improves[9]. 3. Use a modern, end-capped column: Employ a column specifically designed for good peak shape with acidic compounds.
Inconsistent Degradation Rates Between Experiments 1. Inaccurate pH Control: Small variations in buffer preparation can lead to significant differences in pH. 2. Temperature Fluctuations: Lack of precise temperature control for the reaction vessel.1. Calibrate your pH meter before each use. Prepare buffers carefully and verify the final pH of the reaction mixture. 2. Use a temperature-controlled water bath, incubator, or reaction block. Do not rely on ambient room temperature.
Difficulty Detecting Degradation Products 1. Low Concentration: The degradation products may be below the limit of detection of your analytical method. 2. Inappropriate Detection Method: As noted, lactic acid is difficult to detect with a standard UV detector. Phenol may also have a different optimal detection wavelength than 2-PPA.1. Use a more sensitive detector (e.g., mass spectrometer). [8] 2. Allow the degradation to proceed for a longer period to generate a higher concentration of products. 3. For HPLC-UV, use a Diode Array Detector (DAD) to monitor multiple wavelengths simultaneously to optimize detection for both parent and products[7].
Mass Balance Issues (Sum of Parent and Products is <100%) 1. Formation of Unknown Byproducts: Other degradation pathways or secondary reactions may be occurring. 2. Adsorption of Analyte: The parent compound or degradation products may be adsorbing to the walls of the sample vial or container.1. Use LC/MS to screen for other potential degradation products. 2. Use silanized glass vials or polypropylene vials to minimize surface adsorption. 3. Verify the stability of your degradation products. Phenol itself can be susceptible to further oxidation.

Experimental Protocols & Visualizations

Protocol: Monitoring Acid-Catalyzed Degradation of 2-PPA

This protocol provides a framework for a kinetic study using HPLC.

1. Reagent and Solution Preparation:

  • Prepare a stock solution of 2-PPA (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
  • Prepare an acidic buffer at the desired pH (e.g., pH 2.0 using HCl or a phosphate/citrate buffer). Ensure all reagents are HPLC grade.
  • Prepare mobile phase for HPLC analysis (e.g., Acetonitrile:Water with 0.1% Formic Acid).

2. Experimental Setup:

  • In a temperature-controlled vial (e.g., 40°C), add the acidic buffer.
  • Spike a known volume of the 2-PPA stock solution into the buffer to achieve the target starting concentration (e.g., 10 µg/mL). Mix thoroughly. This is your T=0 sample.
  • Immediately withdraw an aliquot for the first time point (T=0).

3. Time-Point Sampling:

  • At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by diluting the aliquot into a vial containing mobile phase or a neutralizing buffer to prevent further degradation before analysis.

4. Sample Preparation for Analysis:

  • Filter all quenched samples through a 0.45 µm syringe filter to remove any particulates before injection[7].

5. HPLC Analysis:

  • Inject the samples onto the HPLC system.
  • Record the peak areas for 2-PPA and the expected degradation product, phenol.

6. Data Analysis:

  • Plot the concentration of 2-PPA versus time to determine the degradation rate.
  • Plot the appearance of phenol versus time to confirm the degradation pathway.
Diagram: General Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep Reagent & Buffer Preparation setup Reaction Setup (Spike 2-PPA into acid) prep->setup sampling Time-Point Sampling & Quenching setup->sampling filter Sample Filtration sampling->filter hplc HPLC or LC/MS Analysis filter->hplc data Data Processing & Kinetic Analysis hplc->data

Caption: Workflow for a 2-PPA acid degradation study.

Diagram: Proposed Degradation Mechanism

G ppa This compound protonated_ether Protonated Ether (Intermediate) ppa->protonated_ether + H⁺ (fast equilibrium) h_plus H⁺ phenol Phenol protonated_ether->phenol + H₂O (slow, rate-determining) lactic_acid 2-Hydroxypropanoic Acid (Lactic Acid) protonated_ether->lactic_acid + H₂O (slow, rate-determining) h2o H₂O

Caption: Proposed mechanism for acid-catalyzed hydrolysis of 2-PPA.

References

  • A Comparative Guide to the Validation of Analytical Methods for (R)-2-Phenoxypropionic Acid. Benchchem.
  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. National Institutes of Health (NIH).
  • Troubleshooting peak tailing of carboxylic acids in gas chromatography. Benchchem.
  • Structure of phenoxyalkane acids (based on Zertal et al. 2004). ResearchGate.
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
  • Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent.
  • DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658. PubChem.
  • (S)-2-Phenoxypropionic acid | C9H10O3 | CID 775997. PubChem.
  • This compound | 940-31-8. ChemicalBook.
  • Degradation of some phenoxy acid herbicides by mixed cultures of bacteria isolated from soil treated with 2-(2-methyl-4-chloro)phenoxypropionic acid. PubMed.

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troubleshooting emulsion formation during 2-Phenoxypropionic acid extraction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Phenoxypropionic Acid Extraction

A Senior Application Scientist's Guide to Overcoming Emulsion Formation

Welcome to the technical support center for optimizing your this compound extraction workflows. As researchers and drug development professionals, encountering a stable emulsion during liquid-liquid extraction can be a significant bottleneck, leading to poor recovery, product loss, and time-consuming workarounds. This guide is structured as a series of frequently asked questions (FAQs) to directly address these challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to not only solve current issues but also prevent future occurrences.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting a stubborn emulsion during the extraction of this compound?

A: Emulsion formation is a common issue in liquid-liquid extraction, arising when two immiscible liquids are agitated, causing one to disperse as fine droplets within the other.[1][2] The stability of this dispersion is the core of the problem. For this compound, several factors are likely at play:

  • Molecular Properties: this compound is an amphiphilic molecule, meaning it has both a hydrophobic (the phenyl ring and ethyl chain) and a hydrophilic (the carboxylic acid group) part. At a pH close to its acid dissociation constant (pKa), which is predicted to be around 3.26, the molecule exists in both its protonated (less water-soluble) and deprotonated (more water-soluble, charged carboxylate) forms.[3] This dual nature allows it to act as a surfactant, stabilizing droplets of the organic phase within the aqueous phase (or vice versa) and creating a stable emulsion.

  • High Shear Mixing: Vigorous shaking or vortexing provides the energy needed to break the liquids into fine droplets, increasing the interfacial surface area.[4] While necessary for efficient extraction, excessive energy input significantly promotes emulsion formation.

  • Presence of Impurities: Samples originating from complex matrices, such as fermentation broths or biological fluids, often contain endogenous emulsifying agents like proteins, phospholipids, or other fatty acids.[5][6] These impurities accumulate at the liquid-liquid interface, further stabilizing the emulsion.

Q2: What are the most effective strategies to prevent emulsion formation before it starts?

A: Proactive prevention is always more efficient than attempting to break a stable emulsion.[5] The key is to control the chemical and physical environment of your extraction to minimize the factors that lead to emulsification.

The solubility of this compound is highly dependent on pH. By adjusting the pH of the aqueous phase to be at least 2 units away from the pKa (~3.26), you can ensure the molecule is either fully protonated or fully deprotonated, minimizing its surfactant-like behavior.

  • For Extraction into an Organic Solvent: To move the acid from the aqueous phase to the organic phase, you must neutralize the carboxylate group.

    • Protocol: Adjust the pH of the aqueous solution to ≤ 1.5 using an acid like 1M HCl. This ensures the carboxylic acid is fully protonated (R-COOH), making it much more soluble in the organic solvent and less likely to stabilize an emulsion at the interface.[7][8]

  • For Extraction into an Aqueous Base (Washing Step): To move the acid from an organic phase to an aqueous phase, you must ionize the carboxylic acid group.

    • Protocol: Wash the organic layer with an aqueous base to adjust the pH to ≥ 8.0 (e.g., using 1M NaOH or NaHCO₃). This deprotonates the acid to its carboxylate salt form (R-COO⁻Na⁺), rendering it highly soluble in the aqueous phase.

The goal is to maximize the surface area for extraction without introducing excessive shear forces.

  • Protocol: Instead of vigorous shaking, use a gentle inversion technique. Cap the separatory funnel securely and gently invert it 8-10 times, allowing the phases to travel the length of the funnel with each inversion. This creates sufficient contact for extraction while minimizing the energy that leads to emulsification.[5][9]

The following diagram outlines the decision-making process for preventing emulsions during the extraction of this compound.

G start Start: Aqueous sample containing this compound ph_check Is the goal to extract acid into the organic phase? start->ph_check acidify Acidify aqueous phase to pH <= 1.5 ph_check->acidify Yes basify Make aqueous phase basic (pH >= 8.0) for back-extraction ph_check->basify No (Wash Step) add_solvent Add immiscible organic solvent acidify->add_solvent basify->add_solvent mix Perform Gentle Mixing: Slow, repeated inversions (8-10x) NO VIGOROUS SHAKING add_solvent->mix settle Allow layers to settle mix->settle separate Drain and collect the desired layer settle->separate end End: Clean phase separation separate->end

Caption: Decision workflow for preventing emulsion formation.

Q3: An emulsion has already formed. What is the best troubleshooting sequence to break it?

A: If an emulsion has formed, address it with a sequential approach, starting with the least invasive methods.

The diagram below shows a tiered approach to resolving an existing emulsion. Start with Tier 1 methods before proceeding to more disruptive techniques.

G cluster_tier1 Tier 1: Physical & Time-Based Methods cluster_tier2 Tier 2: Chemical Modification cluster_tier3 Tier 3: Force-Based & Advanced Methods start Emulsion Formed patience Let funnel stand undisturbed (15-30 min) start->patience mechanical Gently swirl or stir the emulsion layer with a glass rod patience->mechanical salting_out Add saturated NaCl (Brine). Increases aqueous phase polarity. mechanical->salting_out If not resolved ph_adjust Re-adjust pH further (e.g., add more acid/base) salting_out->ph_adjust centrifuge Transfer to tubes and centrifuge ph_adjust->centrifuge If not resolved filtration Filter through glass wool or phase separation paper centrifuge->filtration temp_change Gently warm or cool (use with caution) filtration->temp_change end Phase Separation Achieved temp_change->end

Caption: Tiered troubleshooting workflow for breaking emulsions.

MethodPrinciple of ActionBest ForConsiderations
Patience & Standing Allows droplets to coalesce over time due to gravity and reduced kinetic energy.[7][8]Minor, unstable emulsions.Can be time-consuming.
Gentle Stirring Mechanically encourages small droplets to merge into larger ones at the interface.[7][10]Loose emulsions where droplets are close to coalescing.Avoid aggressive stirring which can worsen the problem.
"Salting Out" (Add Brine) Increases the ionic strength and density of the aqueous phase, reducing the mutual solubility of organic components and dehydrating the interface.[1][5]Most common and highly effective for many emulsion types.May slightly alter the volume of the aqueous phase.
Centrifugation Applies a strong gravitational force that accelerates the coalescence and separation of the dispersed phase.[1][7]Stubborn, persistent emulsions.Requires a suitable centrifuge and tubes; may not be practical for very large volumes.[1]
Filtration Physically separates the phases using materials like glass wool (traps emulsion layer) or phase separation paper (selectively allows one phase to pass).[1][5]Emulsions with some particulate matter or when other methods fail.Can lead to some loss of material on the filter medium.
Temperature Change Alters solvent viscosity and interfacial tension, which can destabilize the emulsion.[9][11]Thermally stable systems.Must be done with extreme care, especially with low-boiling point solvents, due to pressure buildup.
Solvent Addition Adding a small amount of a miscible solvent (e.g., methanol, ethanol) can change the polarity of a phase, breaking the surfactant-like interactions.[5][10]Chemically robust systems where the added solvent won't interfere with downstream processes.The added solvent must be removed later.
Q4: Are there alternative extraction techniques that are less prone to emulsion formation?

A: Yes. If emulsions are a persistent problem with your sample matrix, consider methods that avoid the direct, high-energy mixing of two bulk liquid phases.

  • Supported Liquid Extraction (SLE): In SLE, the aqueous sample is loaded onto a high-surface-area solid support, such as diatomaceous earth.[5] The immiscible organic solvent is then passed through the support. Extraction occurs at the interface on the solid support without the vigorous shaking that causes emulsions.[5]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed into a cartridge to retain the analyte of interest from the liquid sample.[1] Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a different solvent. Since the aqueous and organic phases are not mixed immiscibly, emulsion formation is completely avoided.[1]

By understanding the chemical nature of this compound and applying these preventative and troubleshooting strategies, you can significantly improve the efficiency, yield, and reliability of your extraction protocols.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
  • Techniques for Emulsion Breaking for Oil in W
  • Tackling emulsions just got easier. Biotage. [Link]
  • 2-phenylpropionic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • 2-Methyl-2-phenoxypropanoic acid. LookChem. [Link]
  • Problems with extractions. University of York Chemistry Teaching Labs. [Link]
  • Demulsification of Emulsion Using Heptanoic Acid during Aqueous Enzymatic Extraction and the Characterization of Peanut Oil and Proteins Extracted. MDPI. [Link]
  • Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins. PMC - NIH. [Link]
  • Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Semantic Scholar. [Link]
  • How emulsions form and break? Biolin Scientific. [Link]
  • Overview on petroleum emulsions, formation, influence and demulsification treatment techniques. Arabian Journal of Chemistry. [Link]

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Technical Support Center: Scaling Up 2-Phenoxypropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals scaling the synthesis of 2-phenoxypropionic acid from the laboratory to a pilot plant. It is structured to address common challenges through a practical, question-and-answer format, grounded in established chemical engineering principles and safety protocols.

Recommended Synthesis Route for Pilot-Scale Production

The most robust and widely used method for preparing ethers on both laboratory and industrial scales is the Williamson Ether Synthesis .[1] For this compound, this involves the SN2 reaction between a phenoxide and an alkyl halide.[2] To enhance efficiency and manage the challenges of a two-phase reaction system (solid/liquid or liquid/liquid) during scale-up, the use of Phase Transfer Catalysis (PTC) is highly recommended.[3][4]

This approach offers several advantages for pilot-scale operations:

  • Mild Reaction Conditions: Avoids the need for expensive and hazardous anhydrous solvents and strong bases like sodium hydride.[2]

  • Enhanced Reaction Rates: The PTC facilitates the transfer of the nucleophile (phenoxide) into the organic phase, accelerating the reaction.[4]

  • Simplified Operations: Allows the use of inexpensive and easy-to-handle inorganic bases such as sodium or potassium hydroxide in an aqueous solution.[3]

The selected route involves the reaction of phenol with a salt of 2-chloropropionic acid in a biphasic system, catalyzed by a quaternary ammonium salt.

Overall Process Workflow

The following diagram outlines the key unit operations for the pilot-scale synthesis of this compound.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Downstream Processing A Charge Water & NaOH to Reactor B Charge Phenol (Formation of Sodium Phenoxide) A->B C Add Phase Transfer Catalyst (e.g., TBAB) B->C D Controlled Addition of 2-Chloropropionic Acid Solution C->D E Heat to Reaction Temp & Monitor Conversion (HPLC) D->E F Cool & Quench Reaction Mixture E->F G Acidify with HCl to pH < 2 F->G H Extract with Organic Solvent (e.g., Toluene) G->H I Wash Organic Layer H->I J Crystallize Product I->J K Filter & Wash Cake J->K L Dry Product Under Vacuum K->L M M L->M Final Product: This compound

Caption: Pilot plant workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during and after the scale-up process.

Question: My reaction yield has decreased by 20% compared to the lab scale. What are the likely causes?

Answer: A drop in yield is one of the most common issues when scaling up.[5] The root cause often lies in physical and chemical factors that change non-linearly with volume.[6]

  • Cause 1: Inefficient Mixing: The mixing efficiency in a large reactor is different from a lab flask. Poor agitation can lead to localized "hot spots" or areas of low reagent concentration, promoting side reactions or leaving unreacted starting materials. In a biphasic PTC system, insufficient mixing reduces the interfacial surface area where the reaction occurs, slowing down the catalytic cycle.

    • Solution:

      • Characterize Agitation: Ensure the agitator speed (RPM) is optimized for the pilot reactor geometry to provide adequate phase mixing without causing excessive shearing.

      • Monitor Reaction Profile: Take samples periodically and analyze via HPLC to understand the reaction kinetics. If the reaction stalls, it's a strong indicator of a mixing or mass transfer limitation.

  • Cause 2: Poor Temperature Control: The heat transfer area per unit volume is much smaller in a pilot reactor than in a lab flask.[5] The Williamson ether synthesis is exothermic. If the heat of reaction is not removed efficiently, the internal temperature can rise, leading to thermal degradation of the product or increased formation of impurities.

    • Solution:

      • Perform Calorimetry: In the lab, use a reaction calorimeter to determine the heat of reaction. This data is crucial for ensuring the pilot reactor's cooling system can handle the thermal load.

      • Controlled Addition: Add the 2-chloropropionic acid solution slowly and sub-surface to allow the cooling system to keep pace with heat generation. Monitor both the internal batch temperature and the jacket temperature.

  • Cause 3: Extended Reaction Time: Operations in a pilot plant (e.g., charging, heating, transfers) take longer.[5] If the product or intermediates are unstable under the reaction conditions, this prolonged exposure can lead to degradation.

    • Solution: Conduct a "hold study" in the lab by running the reaction and then holding the completed mixture at the reaction temperature for several hours to see if purity or yield declines.

Question: I'm observing a persistent emulsion during the aqueous wash/extraction step, making phase separation impossible. How can I resolve this?

Answer: Emulsion formation is common in biphasic systems with high pH and agitation, especially when salts are present.

  • Cause 1: High Agitator Speed: Over-vigorous mixing during extraction creates extremely fine droplets that are slow to coalesce.

    • Solution: Reduce the agitator speed during extraction. The goal is to gently mix the phases to allow for mass transfer, not to homogenize them.

  • Cause 2: Lack of Density Difference: If the densities of the organic and aqueous phases are too similar, separation will be slow.

    • Solution: Add brine (a saturated aqueous solution of NaCl) to the aqueous phase. This significantly increases its density and polarity, helping to "break" the emulsion and sharpen the phase split.

  • Cause 3: Presence of Surfactant-like Impurities: Some impurities or even the phase transfer catalyst itself can act as a surfactant, stabilizing the emulsion.

    • Solution:

      • Allow the mixture to stand without agitation for a longer period.

      • Slightly warming the mixture can sometimes help, as it reduces viscosity.

      • If the problem persists, consider adding a small amount of a different, immiscible solvent to change the interfacial tension.

Question: The final product purity is lower than expected, with a new impurity peak appearing on the HPLC. What could it be?

Answer: The appearance of new impurities upon scale-up often relates to changes in reaction conditions or longer processing times.[5]

  • Potential Impurity 1: Dialkylation Product: Phenoxide is a potent nucleophile and could potentially react with the product, this compound, to form a diether, although this is less common under controlled conditions. A more likely scenario involves impurities in the starting materials.

    • Investigation: Use LC-MS to determine the mass of the impurity to help elucidate its structure. Review the purity of your phenol and 2-chloropropionic acid starting materials.

  • Potential Impurity 2: Hydrolysis of 2-chloropropionic acid: In the aqueous basic medium, 2-chloropropionic acid can be hydrolyzed to lactic acid. This reduces the amount of electrophile available for the desired reaction and can complicate downstream processing.

    • Solution: Ensure the addition of 2-chloropropionic acid is done at the reaction temperature where the etherification reaction is significantly faster than hydrolysis. Avoid premixing the base and the chloro-acid for extended periods before heating.

FAQs for Pilot Plant Scale-Up

Q1: What material should the pilot plant reactor be made of?

A1: For this process, which involves strong bases (NaOH) and the formation of chlorides, a glass-lined steel reactor is the ideal choice. It offers excellent chemical resistance across a wide pH range and prevents metal ion contamination. A Hastelloy or appropriately graded stainless steel reactor could be considered, but a corrosion study should be performed first by exposing coupons of the material to the reaction mixture under process conditions.[5]

Q2: How do I ensure the safety of this process at the pilot scale?

A2: Process safety is the highest priority.[7] A multi-layered approach is required:

  • Hazard and Operability Study (HAZOP): Before the first pilot run, a multi-disciplinary team should conduct a HAZOP study to systematically identify potential process deviations and their consequences.[8]

  • Exotherm Management: As discussed, understanding and controlling the reaction exotherm is critical to prevent a runaway reaction.[9] Equip the reactor with high-temperature alarms and an emergency quenching procedure.

  • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including chemical-resistant gloves, safety goggles, and flame-resistant lab coats, especially when handling corrosive materials like phenol and NaOH.[8]

  • Ventilation: The process should be conducted in a well-ventilated area or within a closed system to avoid exposure to phenol and solvent vapors.[10]

Q3: Can I use the same solvent in the pilot plant as in the lab?

A3: Not always. Solvents acceptable for lab work, like dichloromethane, are often restricted at larger scales due to environmental and safety regulations.[9] Toluene is a common choice for this type of extraction at the pilot scale. When selecting a solvent, consider its boiling point, flash point, environmental impact, and recovery/recycling potential. Early selection of a commercially viable solvent is highly desirable.[9]

Q4: How should I monitor the reaction's progress in the pilot plant?

A4: In-process controls (IPCs) are essential for consistent results.[7] The primary method should be High-Performance Liquid Chromatography (HPLC) .

  • Sampling: Develop a safe and representative sampling procedure. This may involve a sample loop on the reactor.

  • Analysis: Use an established HPLC method to track the disappearance of starting materials (phenol) and the appearance of the product. This allows you to determine the reaction endpoint accurately, avoiding unnecessarily long reaction times or incomplete conversion.

  • Troubleshooting HPLC: For issues with chromatography, such as shifting retention times or abnormal peak shapes, a systematic troubleshooting approach is necessary.[11]

Detailed Pilot Plant Protocol

This protocol is a representative example for the synthesis of this compound on a 50 L scale. All quantities must be adjusted based on stoichiometry and process safety analysis.

Equipment: 100 L Glass-Lined Jacketed Reactor with overhead stirrer, condenser, temperature probe, and addition funnel/pump.

Materials:

  • Phenol

  • Sodium Hydroxide (50% w/w aqueous solution)

  • 2-Chloropropionic Acid

  • Tetrabutylammonium Bromide (TBAB - Phase Transfer Catalyst)

  • Toluene

  • Hydrochloric Acid (37% w/w aqueous solution)

  • Deionized Water

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Base and Phenol Charge: Charge deionized water and 50% sodium hydroxide solution to the reactor. Begin agitation. Carefully charge the phenol. An exotherm will be observed as sodium phenoxide forms.

  • Catalyst Addition: Once the temperature is stable, add the tetrabutylammonium bromide (TBAB).

  • Heating: Heat the reactor contents to 75-80 °C.

  • Reagent Addition: Slowly add the 2-chloropropionic acid over 2-3 hours, maintaining the internal temperature below 85 °C.

  • Reaction: Hold the mixture at 80 °C for 4-6 hours. Monitor the reaction progress by HPLC every hour after the addition is complete.

  • Work-up: Once the reaction is complete (<1% phenol remaining), cool the reactor to 20-25 °C.

  • Acidification: Slowly add hydrochloric acid to the reactor until the pH of the aqueous phase is < 2.

  • Extraction: Charge toluene to the reactor and agitate gently for 30 minutes. Stop agitation and allow the phases to separate. Drain the lower aqueous layer.

  • Wash: Charge deionized water to the reactor, agitate for 15 minutes, and drain the aqueous layer.

  • Crystallization & Isolation: Concentrate the toluene layer via distillation. Cool the concentrated solution to 0-5 °C to crystallize the product. Filter the resulting slurry, wash the filter cake with cold toluene, and dry the solid under vacuum at 50 °C.

Reaction Mechanism & Data

Williamson Ether Synthesis Mechanism with PTC

The diagram below illustrates the catalytic cycle for the phase transfer-catalyzed synthesis of this compound.

G cluster_aqueous Aqueous Phase (High pH) cluster_organic Organic Phase cluster_catalyst Catalyst Cycle Phenol Phenol (PhOH) Phenoxide Phenoxide (PhO⁻ Na⁺) Phenol->Phenoxide Deprotonation NaOH NaOH NaOH->Phenoxide Cat_Aq Q⁺X⁻ Phenoxide->Cat_Aq Ion Exchange NaCl NaCl AlkylHalide 2-Chloropropionate (R-Cl) Product 2-Phenoxypropionate (PhO-R) AlkylHalide->Product SN2 Attack AlkylHalide->Cat_Aq Forms Q⁺Cl⁻ Cat_Org Q⁺PhO⁻ Cat_Aq->Cat_Org Phase Transfer Cat_Org->AlkylHalide Nucleophilic Attack

Caption: PTC mechanism for this compound synthesis.
Typical Scale-Up Parameter Comparison
ParameterLab Scale (250 mL Flask)Pilot Scale (100 L Reactor)Key Considerations for Scale-Up
Batch Size ~10 g~5 kgAll parameters change non-linearly with batch size.[6]
Heating/Cooling Mantle / Ice BathJacketed Vessel with Thermal FluidSurface area to volume ratio decreases; requires efficient heat transfer.[5]
Agitation Magnetic Stir BarImpeller (e.g., PBT, Rushton)Mixing dynamics are critical for mass and heat transfer.
Reagent Addition Pipette / FunnelMetering Pump / Pressure TransferAddition rate must be controlled to manage exotherm.
Reaction Time 2 - 4 hours6 - 10 hours (incl. ops)Longer time can lead to side reactions or degradation.[5]
Work-up Separatory FunnelDecantation from ReactorPhase separation can be slower; risk of emulsions.
Isolation Buchner FunnelCentrifuge / Filter-DryerFiltration efficiency and cake washing are different at scale.[5]

References

  • Benchchem. (n.d.). Industrial Preparation of Optically Active 2-(4-hydroxyphenoxy)propionic Acid: Application Notes and Protocols.
  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.
  • Center for Chemical Process Safety. (n.d.). Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach.
  • Xytel India. (2025, August 19). Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance.
  • Jinzong Machinery. (2024, August 7). Building a Pilot Plant for Chemical Testing.
  • MDPI. (n.d.). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis.
  • Reinart, T. (n.d.). Managing Process Hazards in Lab-Scale Pilot Plant for Safe Operation.
  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?.
  • CatSci Ltd. (n.d.). Some Scale-Up Considerations.
  • Uk-cpi.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
  • Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques.
  • Haiyan, Z., et al. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. ResearchGate.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • TCI AMERICA. (n.d.). Williamson ether synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • Mąkosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?.
  • SACHEM, Inc. (n.d.). Phase Transfer Catalysis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.

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Technical Support Center: Impurity Identification in 2-Phenoxypropionic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Phenoxypropionic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying unknown impurities using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Here, we synthesize technical protocols with field-proven insights to address common challenges encountered during analysis.

Introduction: The Challenge of Impurity Profiling

This compound is a key intermediate in the synthesis of various pharmaceuticals and herbicides.[1] During its synthesis or storage, various process-related impurities and degradation products can arise.[2] The identification and characterization of these impurities are not just an analytical challenge but a regulatory necessity. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines, such as ICH Q3A, which mandate the reporting, identification, and toxicological qualification of impurities in new drug substances that exceed specific thresholds.[3][4][5][6][7]

LC-MS/MS has become the cornerstone technique for this task due to its exceptional sensitivity and specificity, allowing for the separation, detection, and structural elucidation of trace-level impurities.[8][9] This guide will address common hurdles in methodology and interpretation to ensure robust and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your LC-MS/MS analysis of this compound.

FAQ 1: Chromatographic Issues

Question: My this compound peak is tailing or showing poor shape. What is causing this and how can I fix it?

Answer: Peak tailing for acidic compounds like this compound in reversed-phase chromatography is a common issue, often rooted in secondary interactions with the stationary phase or improper mobile phase pH.

  • Causality: this compound has a pKa around 3-4. If the mobile phase pH is close to or above this pKa, the carboxylic acid group will be deprotonated (ionized). This ionized form can interact with residual, positively charged silanols on the silica-based C18 column, leading to peak tailing.[10] Furthermore, running the mobile phase at a neutral pH can lead to the co-existence of both the intact acid and its conjugate base, resulting in distorted or broad peaks.[11]

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the carboxylic acid group. Adjust your mobile phase pH to be at least 1.5-2 units below the analyte's pKa. Using a mobile phase containing 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH ~2) will ensure the analyte is in its neutral, more hydrophobic form, improving retention and peak shape.[11][12]

    • Column Choice: If peak tailing persists, consider using a column with high-purity silica and advanced end-capping to minimize the number of available free silanols.

    • Organic Modifier: While both acetonitrile and methanol are common organic solvents, they can offer different selectivity.[10] If co-elution with an impurity is an issue, switching from one to the other can alter the elution profile and improve resolution.

ParameterRecommendation for this compoundRationale
Column C18, high-purity silica, end-capped (e.g., 150 mm x 2.1 mm, 3.5 µm)Good retention for moderately polar compounds; minimizes silanol interactions.[2]
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the carboxylic acid, leading to better peak shape.[11][12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic modifier for elution. Formic acid maintains consistent pH.
Gradient Start with a higher aqueous phase (e.g., 95% A) and ramp up the organic phase.Ensures retention of the polar main compound and allows for elution of less polar impurities.
Temperature 40 °CImproves peak efficiency and reduces mobile phase viscosity.[2]
FAQ 2: Mass Spectrometry Detection & Ionization

Question: I am not seeing the expected [M-H]⁻ ion in negative ESI mode, or I am seeing many unexpected ions. What is happening?

Answer: Electrospray ionization (ESI) of carboxylic acids can be complex. While deprotonation to form [M-H]⁻ is expected in negative mode, other species like adducts and dimers are frequently observed and can sometimes dominate the spectrum.

  • Causality & Troubleshooting:

    • Adduct Formation: The presence of salts in your sample, mobile phase, or from the LC system itself can lead to adduct formation.

      • In-source Salt Formation: In negative mode, you might see adducts like [M+Cl]⁻ or [M+HCOO]⁻ if your mobile phase contains trace amounts of chlorine or formic acid, respectively.[13]

      • Sodium Adducts: In positive mode, sodium adducts ([M+Na]⁺) are very common. Carboxylic acids can even form unusual adducts like [M-H+2Na]⁺.[14] To mitigate this, use high-purity LC-MS grade solvents and additives, and ensure scrupulous cleaning of glassware.[15][16]

    • Dimer Formation: Carboxylic acids are prone to forming dimers. In negative ESI, it is common to observe the deprotonated dimer [2M-H]⁻.[13][17] This can be concentration-dependent. Try diluting your sample to see if the relative intensity of the dimer decreases compared to the [M-H]⁻ ion.

    • Poor Ionization: If the signal is weak overall, ensure the mobile phase pH is suitable for the desired ionization mode. For negative mode, a slightly basic mobile phase (e.g., with 0.1% ammonia solution) can improve deprotonation, but this will compromise your reversed-phase chromatography for the acidic parent compound. A better approach is to optimize source parameters (capillary voltage, gas flows, temperatures) to enhance desolvation and ion formation.[18][19]

Question: I've detected a potential impurity, but the MS/MS fragmentation is weak or uninformative. How can I get better fragmentation data for structural elucidation?

Answer: Obtaining meaningful MS/MS spectra is critical for identifying unknowns.[8][20] If fragmentation is poor, the issue could be the stability of the precursor ion or suboptimal collision energy.

  • Troubleshooting Protocol:

    • Select the Right Precursor: Ensure you are selecting the correct precursor ion for fragmentation. For this compound (MW: 166.17 g/mol )[21], the [M-H]⁻ ion at m/z 165.05 is the ideal precursor in negative mode. Avoid selecting dimer or salt adducts, as they may fragment poorly or yield confusing spectra.[22]

    • Optimize Collision Energy (CE): Collision energy is the most critical parameter for MS/MS.

      • Perform a CE ramping experiment. Analyze the sample by injecting it and programming the mass spectrometer to acquire MS/MS spectra of the target m/z at various collision energies (e.g., in 5-10 eV steps).

      • Examine the results to find the optimal CE that produces a rich spectrum of fragment ions without completely obliterating the precursor ion.

    • Consider Different Activation Methods: If your instrument allows, try different fragmentation techniques besides the standard Collision-Induced Dissociation (CID), such as Higher-Energy C-trap Dissociation (HCD), if available.

    • Check Ion Abundance: Ensure the precursor ion has sufficient intensity. A weak precursor signal will naturally lead to a weak MS/MS spectrum. You may need to prepare a more concentrated sample or optimize source conditions to improve the initial signal.

Experimental Protocols & Workflows

Protocol 1: LC-MS/MS Method for Impurity Profiling

This protocol provides a starting point for separating and detecting this compound and its potential impurities.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

    • Further dilute the sample to ~10-50 µg/mL for initial analysis to avoid detector saturation.

    • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: Reversed-phase C18, 150 mm x 2.1 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in LC-MS Grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in LC-MS Grade Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.[2]

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative and Positive (switch during the run to gather comprehensive data).

    • Scan Mode:

      • Full Scan (MS1): Scan a wide m/z range (e.g., 100-800) to detect all ionizable compounds.

      • Data-Dependent Acquisition (DDA or auto-MS/MS): Automatically trigger MS/MS fragmentation on the most intense ions detected in the full scan to collect structural information in real-time.

    • Source Parameters (Instrument Dependent - Tune as needed):

      • Capillary Voltage: 3.0 kV (Negative), 3.5 kV (Positive).

      • Gas Temperature: 325 °C.

      • Gas Flow: 8 L/min.

Workflow for Unknown Impurity Identification

The following diagram illustrates a systematic approach to identifying an unknown impurity detected in your sample.

G cluster_0 Step 1: Detection & Formula Generation cluster_1 Step 2: Structural Elucidation cluster_2 Step 3: Confirmation A Perform LC-MS Analysis (Full Scan Mode) B Detect Impurity Peak in Chromatogram A->B C Extract Mass Spectrum of Impurity B->C D Determine Accurate Mass (e.g., m/z 181.0502 for [M-H]⁻) C->D E Generate Possible Molecular Formulas (e.g., C10H9O3) D->E F Acquire MS/MS Spectrum of Impurity Precursor Ion E->F High-Resolution Data H Search Databases (e.g., SciFinder, ChemSpider) with Formula & Substructures E->H G Propose Fragmentation Pathway F->G I Propose Candidate Structures G->I H->I J Synthesize or Purchase Reference Standard of Proposed Structure I->J Hypothesized Structure K Analyze Standard using Identical LC-MS/MS Method J->K L Compare Retention Time & MS/MS Spectrum K->L M Confirm Impurity Identity L->M

Caption: Workflow for identifying an unknown impurity.

Interpreting Fragmentation Data

Understanding the fragmentation of this compound is key to identifying its impurities, which will likely share structural motifs.

Predicted Fragmentation of this compound ([M-H]⁻, m/z 165.05)

In negative mode ESI-MS/MS, the deprotonated molecule will fragment via characteristic pathways.

  • Loss of CO₂: The most common fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (44 Da).

    • C₉H₉O₃⁻ (m/z 165.05) → C₈H₉O⁻ (m/z 121.06) + CO₂

  • Cleavage of the Ether Bond: Cleavage can occur on either side of the ether oxygen.

    • Loss of the propionic acid moiety to yield the phenoxide ion: C₉H₉O₃⁻ (m/z 165.05) → C₆H₅O⁻ (m/z 93.03)

G cluster_frags Major Fragments parent This compound Anion [M-H]⁻ m/z 165.05 frag1 Loss of CO₂ (44.00 Da) m/z 121.06 parent->frag1 - CO₂ frag2 Phenoxide Ion (Loss of C₃H₄O₂) m/z 93.03 parent->frag2 Ether Cleavage

Caption: Predicted MS/MS fragmentation of this compound.

By understanding these core fragmentation patterns, you can interpret the MS/MS spectra of unknown impurities. For example, an impurity showing a neutral loss of 44 Da likely also contains a carboxylic acid group. An impurity yielding a fragment at m/z 93.03 suggests the presence of an unmodified phenoxy group.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • DOI. (2004, April 23). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions.
  • 65th ASMS Conference on Mass Spectrometry and Allied Topics. (2017, June 4). An innovative algorithm to elucidate the structure of unknown compounds using tandem Mass Spectrometry and NMR data.
  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances.
  • European Medicines Agency (EMA). (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • PMC. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
  • ACS Publications. (2024, May 8). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry.
  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • PMC - NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
  • SciSpace. (2002). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.
  • ResearchGate. (2025, August 6). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals | Request PDF.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Archive ouverte UNIGE. (n.d.). Predicting Preferences for Adduct Formation in Electrospray Ionization: The Case Study of Succinic Acid.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • ResearchGate. (2024, August 12). LC/MS Troubleshooting Guide.
  • Notes on Troubleshooting LC/MS Contamination. (n.d.).
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • LCGC International. (2023, February 2). Troubleshooting LC-MS.
  • MDPI. (2022, November 2). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans.
  • ResearchGate. (n.d.). (PDF) Electrospray Ionization Tandem Mass Spectrometry as a Tool for the Structural Elucidation and Dereplication of Natural Products: An Overview.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • RSSL. (n.d.). Identifying and elucidating impurity species.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • PubMed. (2009, June). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry.
  • Agilent. (2004, April). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
  • Wikipedia. (n.d.). Mass spectrometry.
  • PMC - NIH. (2025, April 7). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • MDPI. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis.
  • PubChem. (n.d.). DL-2-Phenoxypropionic acid.

Sources

Technical Support Center: Improving Enantioselectivity in 2-Phenoxypropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenoxypropionic acid (POPA) is a chiral carboxylic acid that serves as a critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides and other fine chemicals.[1] The biological activity of these final products often resides in a single enantiomer, making the stereochemical control during POPA synthesis a paramount objective for researchers in agrochemical and pharmaceutical development.[2][3] Achieving high enantiomeric excess (ee) is not merely an academic exercise; it is essential for maximizing product efficacy, reducing off-target effects, and meeting stringent regulatory standards.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the enantioselective synthesis of this compound. We will explore the causality behind common experimental pitfalls and offer field-proven solutions to enhance your stereochemical control.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving an enantioselective synthesis of this compound?

There are three principal approaches to obtaining enantiomerically enriched this compound:

  • Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent.[4] For POPA, this is most commonly achieved using enzymes, particularly lipases, which selectively esterify or hydrolyze one enantiomer at a much faster rate than the other, leaving the unreacted substrate enriched in the opposite enantiomer.[5][6]

  • Chiral Resolution by Diastereomeric Salt Crystallization: This classical method involves reacting racemic POPA with a pure chiral base (a resolving agent) to form a pair of diastereomeric salts.[7] Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[8] The desired diastereomeric salt is then isolated, and the chiral resolving agent is removed to yield the enantiomerically pure acid.

  • Asymmetric Synthesis: This is the most elegant approach, where a prochiral starting material is converted directly into a single enantiomer of the product. For profen-type molecules, this often involves methods like asymmetric hydrogenation of an acrylic acid precursor using a chiral transition metal catalyst (e.g., Ru-BINAP).[9][10] Another route involves the nucleophilic substitution of a chiral precursor, such as (S)-2-chloropropionic acid, with phenol.[2]

Q2: Why is my lipase-catalyzed kinetic resolution showing low enantioselectivity (low E-value)?

Low enantioselectivity (expressed as the enantiomeric ratio, E) in enzymatic resolutions is a common issue. The E-value is a measure of how effectively the enzyme discriminates between the two enantiomers. Several factors can lead to a poor E-value:

  • Solvent Choice: The solvent has a profound impact on enzyme conformation and, therefore, its activity and selectivity. A solvent that is too polar can strip the essential water layer from the enzyme, while a non-polar solvent might not sufficiently solubilize the substrate.

  • Enzyme Source: Not all lipases are created equal. Lipases from different microbial sources (Candida antarctica, Candida rugosa, Aspergillus oryzae) exhibit different selectivities for the same substrate.[1][6]

  • Reaction Conditions (pH & Temperature): Every enzyme has an optimal pH and temperature range. Deviating from these optima can drastically reduce both activity and enantioselectivity.[1]

  • Acylating Agent/Alcohol: In esterification or transesterification reactions, the structure of the alcohol or acyl donor can influence how the substrate fits into the enzyme's active site, thereby affecting selectivity.

Q3: How do I accurately determine the enantiomeric excess (ee%) of my product?

The most reliable and widely used methods for determining the ee% of chiral compounds like POPA are chiral chromatography and capillary electrophoresis.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. It uses a chiral stationary phase (CSP), often polysaccharide-based, that interacts differently with the (R) and (S) enantiomers, resulting in different retention times and allowing for their separation and quantification.[11]

  • Chiral Gas Chromatography (GC): For this method, the carboxylic acid typically needs to be derivatized into a more volatile form, such as a methyl or ethyl ester. A chiral capillary column is then used to separate the enantiomers.[12]

  • Chiral Capillary Electrophoresis (CE): This technique separates enantiomers based on their differential migration in an electric field, using a chiral selector (like a cyclodextrin) added to the background electrolyte.[11]

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.

Problem 1: Low Enantiomeric Excess (<80% ee) in Lipase-Catalyzed Kinetic Resolution of Racemic POPA Ester

You are attempting to resolve racemic this compound methyl ester via hydrolysis using a lipase, but the ee of the remaining ester and the produced acid are consistently low.

G start Low ee% (<80%) Observed check_enzyme Step 1: Verify Enzyme Suitability start->check_enzyme check_conditions Step 2: Optimize Reaction Conditions check_enzyme->check_conditions Enzyme is appropriate but ee% is still low sub_enzyme1 Is the lipase known to be effective for profens? (e.g., C. antarctica, C. rugosa) check_enzyme->sub_enzyme1 check_solvent Step 3: Screen Solvents check_conditions->check_solvent pH & Temp are optimal but ee% is still low sub_cond1 Is the buffer pH optimal for the chosen lipase? (Typically pH 7-8) check_conditions->sub_cond1 check_substrate Step 4: Assess Substrate Quality check_solvent->check_substrate Solvent system optimized but ee% is still low sub_solvent1 Are you using an appropriate solvent system? (e.g., buffer/co-solvent) check_solvent->sub_solvent1 sub_substrate1 Is the starting ester pure? (Impurities can inhibit enzyme) check_substrate->sub_substrate1 solution High ee% Achieved sub_enzyme2 Is the enzyme active? (Test with a known substrate) sub_enzyme1->sub_enzyme2 sub_cond2 Is the temperature optimal? (Typically 30-40°C) sub_cond1->sub_cond2 sub_solvent2 Have you tried different co-solvents (e.g., MeCN, THF)? sub_solvent1->sub_solvent2 sub_substrate1->solution Pure substrate used

Caption: Troubleshooting workflow for low enantioselectivity.

  • Cause A: Inappropriate Enzyme Selection.

    • Explanation: The structural fit between the substrate and the enzyme's active site is paramount for high enantioselectivity.[13] A lipase that is highly selective for aliphatic esters may show poor performance with an aryloxypropionic acid derivative.

    • Solution: Screen a panel of commercially available lipases. Lipase B from Candida antarctica (CAL-B, often immobilized as Novozym 435) and lipases from Candida rugosa and Aspergillus oryzae have shown good selectivity for profen-type molecules.[1][6][14]

  • Cause B: Suboptimal Reaction Medium (pH and Solvent).

    • Explanation: The pH of the aqueous buffer directly affects the ionization state of amino acid residues in the enzyme's active site, which is critical for catalysis. For ester hydrolysis, maintaining the optimal pH is crucial.[1] The solvent can also induce a conformational change in the enzyme, altering the shape of the chiral binding pocket.

    • Solution:

      • Optimize pH: Perform small-scale reactions in a range of buffers (e.g., pH 6.5, 7.0, 7.5, 8.0) to find the optimum for your specific lipase and substrate. A pH of 7.5 was found to be optimal for the resolution of a POPA methyl ester with an Aspergillus oryzae lipase.[1]

      • Screen Solvents: If performing the reaction in an organic solvent (for esterification), screen a range of solvents with varying polarity, such as hexane, isooctane, toluene, and THF.[5] Sometimes, a biphasic system (e.g., buffer/toluene) provides the best results.

  • Cause C: Incorrect Temperature.

    • Explanation: Higher temperatures increase reaction rates but can also decrease enantioselectivity by making the transition states for the reaction of both enantiomers more similar in energy. It can also lead to enzyme denaturation.

    • Solution: Run the reaction at a series of controlled temperatures (e.g., 25°C, 30°C, 40°C). An optimal temperature of 30°C has been reported for certain lipase-catalyzed resolutions of POPA derivatives.[1]

Problem 2: Failed Separation or Low Yield in Diastereomeric Salt Crystallization

You are attempting to resolve racemic POPA with a chiral amine, but either no crystals form, the isolated salt has low diastereomeric excess (de), or the yield is poor.

G start Need to Resolve Racemic POPA screen_agents Step 1: Screen Chiral Resolving Agents start->screen_agents screen_solvents Step 2: Screen Solvents screen_agents->screen_solvents Promising agent(s) form a solid salt sub_agent1 Test common chiral amines: (R/S)-1-Phenylethylamine Cinchona alkaloids, etc. screen_agents->sub_agent1 sub_agent2 Use 0.5-1.0 equivalents of resolving agent screen_agents->sub_agent2 optimize_cryst Step 3: Optimize Crystallization screen_solvents->optimize_cryst Solvent system identified that gives good separation sub_solvent1 Test a range of solvents: Alcohols (EtOH, IPA) Ketones (Acetone) Esters (EtOAc) Aqueous mixtures screen_solvents->sub_solvent1 sub_opt1 Control cooling rate (slow cooling is often better) optimize_cryst->sub_opt1 sub_opt2 Use seeding with a pure diastereomeric salt crystal optimize_cryst->sub_opt2 sub_opt3 Optimize stoichiometry of resolving agent optimize_cryst->sub_opt3 end_goal Isolated Diastereomeric Salt with High de and Yield optimize_cryst->end_goal

Caption: Decision pathway for diastereomeric salt resolution.

  • Cause A: Poor Choice of Resolving Agent or Solvent.

    • Explanation: The formation of a crystalline salt with good separation properties is highly specific to the combination of the acid, the chiral base, and the solvent.[15] There is no universally effective combination; it must be determined empirically.

    • Solution: Conduct a systematic screen. Use a 96-well plate or small vials to test a matrix of several chiral resolving agents against a panel of solvents.[15] Start with common, commercially available agents. Analyze any resulting solids by chiral HPLC (after liberating the acid) to identify the most successful candidates for scale-up.

  • Cause B: Unfavorable Crystallization Kinetics.

    • Explanation: Crystallization is a kinetic process. If the solution is supersaturated too quickly (e.g., by crash cooling), both diastereomers may precipitate, leading to low de. Conversely, if nucleation is too slow, no crystals will form.

    • Solution:

      • Control Cooling: Employ a slow, controlled cooling ramp. Start at an elevated temperature to ensure full dissolution and cool slowly over several hours.

      • Seeding: If you can obtain or prepare a small amount of the desired pure diastereomeric salt, use it to seed the solution. This provides a template for crystallization and can dramatically improve de and reproducibility.[7]

      • Solvent/Anti-Solvent: Try an anti-solvent addition method. Dissolve the salt in a good solvent, then slowly add a miscible anti-solvent in which the salt is poorly soluble to induce gradual crystallization.

Quantitative Data Summary

Table 1: Comparison of Lipases for Kinetic Resolution of Profen Analogs

Lipase Source Substrate Reaction Type E-value Optimal Conditions Reference
Aspergillus oryzae (Immobilized) (R,S)-2-Phenoxypropionic acid methyl ester Hydrolysis >100 (Calculated) pH 7.5, 30°C [1]
Candida rugosa (R,S)-2-(4-chlorophenoxy)propionic acid Esterification >100 n-butanol, CCl₄ [6]
Pseudomonas fluorescens rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate Hydrolysis >200 pH 7.0, 30°C [16]

| Candida antarctica B (Novozym 435) | Racemic 2-substituted cycloalkanols | Acylation | >200 | Vinyl acetate, Ether |[14] |

Note: E-values are highly dependent on specific substrates and conditions. This table serves as a guide for initial enzyme selection.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Hydrolytic Resolution of (R,S)-2-Phenoxypropionic Acid Methyl Ester

This protocol is adapted from methodologies described for related substrates and provides a robust starting point for optimization.[1][16]

  • Preparation: To a 50 mL round-bottom flask, add racemic this compound methyl ester (1.0 g, 5.55 mmol) and 20 mL of a 0.1 M phosphate buffer (pH 7.5).

  • Enzyme Addition: Add the selected immobilized lipase (e.g., 100 mg of immobilized Aspergillus oryzae lipase).[1]

  • Reaction: Place the flask in a shaker incubator set to 30°C and 200 rpm.

  • Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the aliquot with 200 µL of acetonitrile, vortex, and centrifuge. Analyze the supernatant by chiral HPLC to determine the ee of the remaining ester and the formed acid, as well as the conversion percentage.

  • Termination: Stop the reaction when the conversion is near 50%. This is the theoretical point of maximum yield for one enantiomer (100% ee) and complete conversion of the other.[4]

  • Work-up:

    • Filter off the immobilized enzyme (it can often be washed and reused).

    • Acidify the aqueous filtrate to pH 2 with 1 M HCl.

    • Extract the mixture three times with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Separation & Analysis: The resulting mixture of unreacted ester and product acid can be separated by column chromatography. The enantiomeric excess of both the recovered ester and the acid should be determined by chiral HPLC.[11]

Protocol 2: Chiral Resolution of (R,S)-2-Phenoxypropionic Acid via Diastereomeric Salt Crystallization

This protocol is a generalized procedure based on classical resolution techniques.[8][15]

  • Salt Formation: Dissolve racemic this compound (1.0 g, 6.02 mmol) in a suitable solvent (e.g., 20 mL of acetone or ethanol) with gentle heating. In a separate flask, dissolve 0.5 molar equivalents of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine, 0.365 g, 3.01 mmol) in a minimal amount of the same solvent.

  • Mixing: Add the resolving agent solution dropwise to the warm acid solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in a refrigerator (4°C) overnight.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This is your "Crop 1" diastereomeric salt.

  • Analysis (Small Scale): Take a small sample of the crystals, suspend them in water, acidify to pH 2 with 1 M HCl, and extract with ethyl acetate. Analyze the ee of the recovered this compound by chiral HPLC to determine the effectiveness of the resolution.

  • Recrystallization (If Necessary): If the diastereomeric purity is not sufficient, recrystallize Crop 1 from a fresh portion of the hot solvent to further enrich the less soluble diastereomer.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify to pH 2 with 1 M HCl. The enantiomerically enriched this compound will precipitate or can be extracted with an organic solvent. Filter or extract, wash with water, and dry to obtain the final product.

References

  • BenchChem. (2025). Enantioselective Synthesis of (S)-(+)-2-Phenylpropionic Acid: Application Notes and Protocols.
  • Yin, J., et al. (2020). Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae. Applied Biochemistry and Biotechnology, 190(3), 1049-1059.
  • BenchChem. (2025). Unraveling the Stereochemistry of 2-Phenylpropionic Acid: A Technical Guide.
  • Amoroso, R., et al. (2006). Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. European Journal of Organic Chemistry. Referenced via ResearchGate.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for (R)-2-Phenoxypropionic Acid.
  • Haiyan, Z., et al. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Molecular Catalysis. Referenced via ResearchGate.
  • Larsen, R. D., et al. (1989). α-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 111(19), 7650-7651.
  • BenchChem. (2025). Application Notes and Protocols: (S)-2-Phenylpropionic Acid as a Chiral Building Block in Asymmetric Synthesis.
  • Gubicza, L., et al. (2014). Direct Enantioselective HPLC Monitoring of Lipase-Catalyzed Kinetic Resolution of 2-Phenoxy Propionic Acid in Non-Standard Organic Solvents. Journal of Liquid Chromatography & Related Technologies. Referenced via ResearchGate.
  • Lin, S-W., et al. (1997). The kinetic resolution of 2-(4-chlorophenoxy) propionic acid using Candida rugosa lipase. Journal of Molecular Catalysis B: Enzymatic. Referenced via ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chiral Synthesis: The Indispensable Role of (R)-2-Phenoxypropionic Acid.
  • de Miranda, A. S., et al. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 26(11), 3139.
  • Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat.
  • BenchChem. (2025). Application Notes & Protocols: Enantioselective Synthesis of Chiral Phenylpropanoic Acids.
  • Wikipedia. (2023). Kinetic resolution.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening.
  • Wikipedia. (2023). Chiral resolution.
  • BenchChem. (2025). Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis.
  • Ni, Y., et al. (2022). Rational design of enzyme activity and enantioselectivity. Frontiers in Bioengineering and Biotechnology.

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Validation & Comparative

A Comparative Guide to the Herbicidal Spectrum of 2-Phenoxypropionic Acids and Dicamba

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in weed science and agrochemical development, a nuanced understanding of herbicide characteristics is paramount. This guide provides an in-depth, objective comparison of the herbicidal spectra of two critical classes of synthetic auxin herbicides: 2-phenoxypropionic acids and dicamba. By delving into their mechanisms, differential efficacy on various weed species, and the experimental protocols for their evaluation, this document serves as a technical resource for informed decision-making in research and field applications.

Introduction: Differentiating Synthetic Auxins

Both 2-phenoxypropionic acids (often referred to as "phenoxies" or "props") and dicamba belong to the Group 4 class of herbicides, which act as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[1][2][3][4][5][6] This mode of action incites uncontrolled and disorganized cell growth in susceptible plants, ultimately leading to vascular tissue disruption and plant death.[1][3][5][7] However, their distinct chemical structures—dicamba as a benzoic acid derivative and 2-phenoxypropionic acids as a separate chemical family—result in a varied and often complementary herbicidal spectrum.[8][9]

It is crucial to distinguish between the two families of phenoxy herbicides. One group, the aryloxyphenoxypropionates (or "fops"), are ACCase inhibitors with primary activity on grass weeds. The other group, which includes compounds like mecoprop (MCPP) and dichlorprop (2,4-DP), are synthetic auxins and are the focus of this comparison with dicamba due to their shared mode of action.[3]

Chemical Structures at a Glance

A fundamental understanding of the chemical structures of these herbicides is key to appreciating their biological activity.


}

Figure 1: Chemical structures of Dicamba and Mecoprop, a representative 2-Phenoxypropionic acid.

Mechanism of Action: A Shared Pathway with Divergent Outcomes

As synthetic auxins, both dicamba and phenoxypropionic acids like mecoprop and dichlorprop bind to auxin receptors in plants. This binding triggers a cascade of events leading to epinastic responses such as leaf cupping and twisting, stem elongation, and ultimately, plant death.[5] The subtle differences in their chemical structures influence their binding affinity to various auxin-binding proteins and their translocation within the plant, which in turn dictates their efficacy on different weed species.


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Figure 2: Simplified signaling pathway for synthetic auxin herbicides.

Comparative Herbicidal Spectrum: A Data-Driven Analysis

The primary distinction between dicamba and 2-phenoxypropionic acids lies in their effectiveness against specific broadleaf weeds. Generally, both are selective, controlling broadleaf plants while leaving grasses relatively unharmed.[9] However, field and greenhouse studies reveal a nuanced picture of their respective strengths and weaknesses.

Dicamba is particularly noted for its control of tough, perennial broadleaf weeds and has been a critical tool in managing species that have developed resistance to other herbicides like glyphosate.[8][9] In contrast, phenoxypropionic acids such as mecoprop often show superior efficacy on certain annual and perennial weeds commonly found in turf and cereal crops.[3][4][10]

The following table summarizes the comparative efficacy of dicamba and representative 2-phenoxypropionic acids (mecoprop and dichlorprop) on a range of economically important weed species, based on available experimental data.

Weed SpeciesScientific NameDicamba EfficacyThis compound Efficacy (Mecoprop/Dichlorprop)References
Broadleaf Weeds
Canada ThistleCirsium arvenseExcellentModerate (top growth)[11][12][13][14][15]
KochiaKochia scopariaGood (resistance is a growing concern)Moderate (synergistic with dicamba)[14]
Palmer AmaranthAmaranthus palmeriGood to ExcellentModerate[7][16][17][18][19]
Common LambsquartersChenopodium albumExcellentGood[2]
VelvetleafAbutilon theophrastiGood to ExcellentModerate[16][17]
Common ChickweedStellaria mediaGoodExcellent[1][5][10][20][21][22]
White CloverTrifolium repensGoodExcellent[1][21][23]
DandelionTaraxacum officinaleGoodGood[1][3][15]
Plantain (e.g., Buckhorn)Plantago lanceolataPoor to FairGood to Excellent[1][10][15][21]
Wild BuckwheatPolygonum convolvulusExcellentGood[8][24]
Grass Weeds
Annual Grasses (e.g., Crabgrass)Digitaria spp.None to very limitedNone[9][23]
Perennial GrassesNoneNone[9]

Key Insights from the Data:

  • Dicamba's Strength: Dicamba demonstrates superior control over deep-rooted perennial weeds like Canada thistle and tough-to-control species such as wild buckwheat.[8][11][12][13] It is also a key component in managing glyphosate-resistant weeds like Palmer amaranth.[18]

  • Phenoxypropionic Acid's Niche: Mecoprop and dichlorprop excel at controlling common turf and cereal weeds like common chickweed and white clover.[1][10][21][23] Notably, they are effective on plantain species, which are often poorly controlled by dicamba alone.[10]

  • Synergistic Potential: Research on herbicide-resistant kochia has shown that tank-mixing dicamba with dichlorprop can result in synergistic interactions, leading to significantly improved control compared to either product used alone. This highlights the potential for integrated weed management strategies utilizing both chemical families.

  • Grass Weed Inactivity: As synthetic auxins, both dicamba and the phenoxypropionic acids discussed here have minimal to no activity on grass weeds. Their selectivity is a key feature for use in monocot crops and turfgrass.[9]

Experimental Protocol: Greenhouse Efficacy Bioassay

To provide a framework for researchers aiming to conduct their own comparative studies, the following is a detailed protocol for a greenhouse-based dose-response bioassay. This self-validating system is designed to produce reliable and reproducible data on herbicide efficacy.


}

Figure 3: Workflow for a greenhouse herbicide efficacy bioassay.

Objective: To determine and compare the dose-response of selected weed species to this compound and dicamba.

Materials:

  • Test Species: Seeds of target broadleaf weeds (e.g., Amaranthus retroflexus, Stellaria media, Plantago lanceolata).

  • Growth Medium: Standard greenhouse potting mix.

  • Containers: 10 cm diameter pots with drainage.

  • Greenhouse: Controlled environment with consistent temperature (e.g., 25/20°C day/night), humidity, and a 16-hour photoperiod.

  • Herbicides: Technical grade or commercial formulations of dicamba and a representative this compound (e.g., mecoprop-P).

  • Adjuvants: Non-ionic surfactant (NIS), as recommended by product labels.

  • Sprayer: Enclosed laboratory track sprayer with a flat-fan nozzle for uniform application.

  • General Lab Equipment: Analytical balance, volumetric flasks, pipettes, deionized water, personal protective equipment (PPE).

Methodology:

  • Plant Propagation:

    • Fill pots with growth medium and moisten.

    • Sow seeds of each weed species at a uniform depth.

    • Place pots in the greenhouse and water as needed for germination and growth.

    • Once seedlings have emerged, thin to a uniform number (e.g., 3-5 plants) per pot.

  • Herbicide Preparation:

    • Prepare stock solutions of each herbicide.

    • Perform serial dilutions to create a range of 6-8 doses, including a zero-dose control (adjuvant and water only). Doses should bracket the expected effective range to generate a full dose-response curve.

  • Herbicide Application:

    • Grow plants to the 2-4 true leaf stage.

    • Calibrate the track sprayer to deliver a consistent volume (e.g., 200 L/ha).

    • Randomly assign treatments to pots in a completely randomized design with at least four replications per treatment.

    • Place pots in the track sprayer and apply the designated herbicide treatments.

  • Post-Application Care and Data Collection:

    • Return pots to the greenhouse, avoiding overhead watering for the first 24 hours to ensure herbicide absorption.

    • At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control on a scale of 0% (no effect) to 100% (complete death).

    • At the final assessment (e.g., 21 days), harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 60°C until a constant weight is achieved, then record the dry weight.

Data Analysis:

  • Convert biomass data to a percentage of the untreated control.

  • Use non-linear regression analysis to fit the dose-response data to a log-logistic model.

  • From the regression, calculate the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth) for each herbicide on each weed species.

  • Statistically compare the GR50 values to determine significant differences in efficacy.

Conclusion

The choice between dicamba and a this compound herbicide is highly dependent on the target weed spectrum. Dicamba offers robust control of many problematic perennial broadleaf weeds, making it invaluable in many agricultural systems. Conversely, phenoxypropionic acids like mecoprop and dichlorprop provide excellent control of key annual and perennial weeds prevalent in turf and cereals, often outperforming dicamba on species like chickweed and plantain. An understanding of these distinct herbicidal spectra, grounded in experimental data, is essential for developing effective, integrated weed management programs. The use of synergistic tank-mixes, where appropriate, can further enhance control and help mitigate the evolution of herbicide resistance.

References

  • Control of Canada Thistle (Cirsium arvense)
  • Efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control. (2024). Weed Technology.
  • Spectrum of weed control with 2,4-d and dicamba herbicides associated to glyphos
  • Combining Mowing and Fall-Applied Herbicides to Control Canada Thistle (Cirsium arvense). (2025).
  • Stellaria media (common chickweed). (2021). CABI Compendium.
  • Thistle, Canada (Cirsium arvense)-selective control in crops. (n.d.). Pacific Northwest Pest Management Handbooks.
  • Cirsium arvense (L.) Scop.
  • The biology and non-chemical control of Common chickweed (Stellaria media L.). (n.d.).
  • Evaluating efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control. (n.d.).
  • MECOPROP-P HERBICIDE LIQUID. (2012). Loveland Products Canada.
  • Five Things to Know About Selective Weed Killers. (n.d.). Fairfax County Master Gardeners.
  • Spectrum of weed control with 2,4-D and dicamba herbicides associated to glyphosate or not. (2017).
  • Canada Thistle - Getting Rid Of Weeds. (n.d.). University of Maryland Extension.
  • Crossresistance in chlorsulfuronresistant chickweed (Stellaria media). (2001). New Zealand Plant Protection, 54, 157-161.
  • Optimizing Weed Control Using Dicamba and Glufosinate in Eligible Crop Systems. (2022). ScholarWorks@UARK.
  • Dicamba basics. (2024). Bayer Crop Science Canada.
  • Dicamba Technical Fact Sheet. (n.d.).
  • Dynamics and weed control effectiveness of dicamba herbicide when applied directly on the soil and corn straw in Brazil. (2022). Journal of Environmental Science and Health, Part B, 57(11), 865-875.
  • MECOPROP. (n.d.). EXTOXNET PIP.
  • MECOPROP-P HERBICIDE LIQUID. (2012). Nova Turf.
  • Dichlorprop, 2,4-DP. (n.d.). Pacific Northwest Pest Management Handbooks.
  • Mecoprop: A Selective Herbicide for Broadleaf Weed Control. (2024). YouTube.
  • Palmer amaranth (Amaranthus palmeri) control in double-crop dicamba/glyphosate resistant soybean (Glycine max) and dicamba and 2,4-D efficacy on Palmer amaranth and common waterhemp (Amaranthus rudis). (2018). K-REx.
  • Optimizing weed control using dicamba and glufosinate in eligible crop systems. (2022). Weed Technology.
  • mecoprop - Pesticide Active Ingredients Database. (n.d.).
  • 2,4-D and Mecoprop-p and Dicamba – Oh My!. (2013). The Green Thumb 2.0.
  • Evaluation of Bentazon + Dichlorprop for Control of Noxious Broadleaf Weeds in Wheat Fields of Iran. (2023).
  • Herbicide Comparison Table. (n.d.). Wisconsin DNR.
  • Dichlorprop-P. (2014). Canada.ca.
  • HRAC Group 2 (Legacy B) resistant Stellaria media from United States, Kentucky. (n.d.).
  • Weed control guide. (n.d.). Grounds Maintenance.
  • Mecoprop-P. (n.d.). Oj Compagnie.
  • The first recorded case of herbicide resistance in Estonia: common chickweed (Stellaria media) resistant to sulfonylureas. (2025). Journal.fi.
  • Public Release Summary - DICHLORPROP-P in the product NUFARM CORASIL PLANT GROWTH REGULATOR. (n.d.). Australian Pesticides and Veterinary Medicines Authority.
  • Choosing The Right Weed Killer. (n.d.). Rigby Taylor.
  • CHOOSING, COMPARING, AND SELECTING HERBICIDE COMBINATIONS FOR BROADLEAF WEED CONTROL. (2022). University of Massachusetts Amherst.
  • Keyword: 2,4-D + Mecoprop + dicamba. (n.d.).
  • White Clover (Trifolium repens) Control and Flower Head Suppression in Apple Orchards. (2025).
  • HERBICIDES FOR HOME USE TRADE NAMES AND USES. (n.d.). Lawn Care Academy.
  • Try These Tips on Using Dicamba and Mecoprop. (1970). Weeds Trees & Turf.
  • Resistant weed management gets harder with dicamba ruling. (2020). Farm Progress.

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A Comparative Guide to the Structural Activity Relationship of 2-Phenoxypropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-phenoxypropionic acid scaffold is a classic example of a "privileged structure" in chemical biology, a molecular framework that demonstrates versatile binding capabilities to multiple, distinct biological targets. Derivatives of this core are prominent in both agrochemical and pharmaceutical sectors, functioning as potent herbicides and promising therapeutic agents for metabolic diseases.[1][2] This guide provides an in-depth comparison of the structural activity relationships (SAR) of these derivatives, exploring how subtle molecular modifications dictate their activity at different protein targets. We will dissect the causality behind experimental designs and present validated protocols to empower researchers in this field.

Part 1: Agrochemical Applications - Herbicides Targeting Plant Metabolism

The initial and most widespread application of this compound derivatives has been in agriculture. These compounds, broadly classified as aryloxyphenoxypropionates (AOPPs), are highly effective herbicides against gramineous (grassy) weeds.[3][4] Their efficacy stems primarily from the inhibition of a key enzyme in plant lipid biosynthesis.

Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

ACCase is a critical enzyme that catalyzes the first committed step in fatty acid biosynthesis.[3] This pathway is essential for the production of cellular membranes and lipids required for plant growth. AOPP herbicides are potent and specific inhibitors of the plastidic ACCase found in grasses.[4] Inhibition of this enzyme halts fatty acid synthesis, leading to a breakdown in cell membrane integrity, leakage of cellular contents, and ultimately, plant death.[3]

A crucial aspect of AOPP activity is stereochemistry. The herbicidal activity resides almost exclusively in the (R)-enantiomer, which is the active form that inhibits the enzyme.[4] The (S)-enantiomer is typically inactive.

Structural Activity Relationship (SAR) for Herbicidal Activity

The SAR for AOPP herbicides is well-established. Modifications to three key regions of the molecule profoundly impact activity:

  • The Propionic Acid Moiety: The carboxylic acid is essential for binding. Esterification of this group, as seen in commercial products like fluazifop-butyl and quizalofop-ethyl, creates a pro-herbicide that is more readily absorbed by the plant and is subsequently hydrolyzed to the active acid form.[5] The α-methyl group is also critical for activity.

  • The Phenoxy Linker: The ether linkage is a key structural component.

  • The Terminal Aryl Group: This lipophilic "tail" region significantly influences potency and selectivity. Substitutions on this ring system are a major area of chemical modification. For instance, the introduction of a trifluoromethylpyridine (fluazifop) or a chloroquinoxaline (quizalofop) in place of a dichlorophenyl group (diclofop) led to the development of highly effective herbicides.[5] Further modifications, such as adding an imidazo[1,2-a]pyridine moiety, have shown that a cyano group at the 3-position and a chlorine atom at the 6-position enhance herbicidal activity against grassy weeds.[5]

G cluster_0 Plant Cell AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis (Lipids, Membranes) Growth Plant Growth

Comparative Data: Herbicidal Activity

The following table summarizes the activity of various AOPP derivatives. Potency is often evaluated in greenhouse assays by measuring the percentage of growth inhibition at a specific application rate.

Compound/DerivativeModificationTarget WeedsActivity LevelReference
Diclofop-methyl Dichlorophenyl tailGrassy weedsEffective[5]
Fluazifop-butyl Trifluoromethylpyridine tailGrassy weedsHigh[5]
Quizalofop-ethyl Chloroquinoxaline tailGrassy weedsHigh[5]
Compound Iq 6-chloro-3-cyano-imidazo[1,2-a]pyridinyloxy tailGrassy weedsComparable to fluazifop-butyl[5]
QPEP-I-4 Quinazolinone-diester moietyE. crusgalli, D. sanguinalis, etc.>80% inhibition at 150 g/ha[3]

Part 2: Pharmaceutical Applications - Targeting Human Nuclear Receptors

The same this compound scaffold, particularly when modified with different lipophilic tails, has been extensively explored in drug discovery. These derivatives can act as potent ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism.[6][7]

Mechanism of Action: PPAR Agonism

PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[6] There are three main isoforms:

  • PPARα: Primarily expressed in the liver, kidney, and heart. It is a major regulator of fatty acid catabolism. Fibrate drugs, which are PPARα agonists, are used to lower triglycerides and raise HDL cholesterol.[6]

  • PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis, glucose homeostasis, and lipid storage. Thiazolidinediones (TZDs), which are PPARγ agonists, are used to treat type 2 diabetes.[8]

  • PPARδ (or β): Ubiquitously expressed, it is involved in fatty acid oxidation and energy homeostasis.[7]

Upon binding a ligand (agonist), the PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription. This leads to changes in the expression of proteins involved in lipid and glucose metabolism.

G cluster_0 Cell Nucleus PPAR PPAR Receptor RXR RXR Receptor Complex PPAR-RXR Heterodimer PPRE PPRE (DNA) Transcription Gene Transcription Proteins Metabolic Proteins Response Biological Response (e.g., Lipid Lowering)

Structural Activity Relationship (SAR) for PPAR Agonism

The SAR for PPAR agonists based on this scaffold can be generalized into three regions, similar to the fibrate drugs:

  • Acidic Headgroup: A carboxylic acid (or a bioisostere) is crucial for activity. It forms a key hydrogen bond network with residues in the ligand-binding pocket of the PPAR, stabilizing the active conformation.[9]

  • Linker: The this compound core acts as a rigid linker to correctly orient the headgroup and the lipophilic tail.

  • Lipophilic Tail: This region determines potency and isoform selectivity (α, γ, or δ). For example, modifying a selective PPARδ agonist by incorporating the 2-aryl-2-methylpropionic acid group of fibrates led to a significant shift in potency and selectivity towards PPARα.[6] Further optimization of this tail group, such as introducing a 4-methyl-2-(4-trifluoromethylphenyl)-thiazole moiety, resulted in highly potent and selective PPARα agonists.[6]

Comparative Data: PPARα Agonist Activity

The following table presents quantitative data for select this compound derivatives as PPAR agonists. Activity is measured using in vitro transactivation assays, with results expressed as EC50 (the concentration required to elicit 50% of the maximal response).

Compound/DerivativeTargetEC50SelectivityReference
GW590735 (25a) PPARα4 nM>500-fold vs PPARδ and PPARγ[6]
Fenofibric Acid PPARαLow µM rangeModerate[10]
Compound A-4 PPARα17.97 µMSelective vs PPARβ/δ and PPARγ[10]

Experimental Protocols: A Guide to In Vitro Assays

Trustworthy SAR data relies on robust and reproducible experimental protocols. Below are methodologies for assessing the biological activities discussed.

Protocol 1: High-Throughput Quantification of Auxin-like Activity

This protocol is adapted from modern methods for quantifying endogenous plant hormones and can be used to assess the auxin-like activity of test compounds by measuring their effect on indole-3-acetic acid (IAA) levels.[11][12]

Objective: To quantify changes in endogenous auxin levels in plant tissue after treatment with a this compound derivative.

Methodology:

  • Plant Material Preparation:

    • Germinate and grow seedlings (e.g., Arabidopsis thaliana or rice) under controlled conditions.

    • Treat seedlings with various concentrations of the test compound alongside a vehicle control and a positive control (e.g., 2,4-D).

    • Harvest and flash-freeze 10-20 mg of plant tissue in liquid nitrogen. Store at -80°C.[11]

  • Extraction:

    • Homogenize the frozen tissue in a suitable extraction buffer containing stable-labeled internal standards (e.g., ¹³C₆-IAA).[12]

    • Centrifuge the homogenate to pellet debris.

  • Purification:

    • Purify the auxin-containing supernatant using Solid Phase Extraction (SPE) tips.[13] This step removes interfering compounds.

    • Elute the purified auxins from the SPE tip.

  • Derivatization:

    • To improve volatility for gas chromatography, methylate the carboxylic acid groups of IAA and the test compound using a reagent like diazomethane.[11]

  • Quantification by GC-MS/MS:

    • Analyze the derivatized samples using a gas chromatograph-tandem mass spectrometer (GC-MS/MS).[12]

    • Use selected reaction monitoring (SRM) to detect and quantify the specific fragments of endogenous IAA and the ¹³C₆-IAA internal standard.

    • Calculate the concentration of endogenous IAA by comparing the peak area ratio of the analyte to the internal standard. An increase in IAA or a direct auxin-like response indicates activity.

Protocol 2: PPAR Ligand Activity by Cell-Based Reporter Assay

This is a standard method to determine if a compound acts as an agonist for a specific PPAR isoform.[10][14]

Objective: To quantify the dose-dependent activation of a specific PPAR isoform (α, γ, or δ) by a test compound.

Methodology:

  • Cell Culture and Transfection (Day 1):

    • Culture a suitable mammalian cell line (e.g., HEK293T or CV-1) in appropriate media.

    • Co-transfect the cells with two plasmids:

      • An expression plasmid containing a chimeric receptor: the ligand-binding domain (LBD) of the human PPAR isoform of interest (e.g., PPARα) fused to the DNA-binding domain of GAL4.

      • A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).[10]

  • Cell Plating and Compound Treatment (Day 1):

    • Following transfection, plate the cells into a 96-well white, clear-bottom assay plate at a density of ~3 x 10⁴ cells/well.[10]

    • Allow cells to adhere for 24 hours.

    • Prepare serial dilutions of the test compounds and a reference agonist (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ) in the appropriate cell culture medium.[14]

    • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubation (Day 1-2):

    • Incubate the plate for 22-24 hours at 37°C in a 5% CO₂ incubator.[15]

  • Lysis and Luminescence Reading (Day 2):

    • Remove the medium and lyse the cells using a luciferase assay lysis buffer.

    • Add a luciferase substrate solution (e.g., containing luciferin and ATP) to each well.

    • Immediately measure the luminescence produced using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to a vehicle control.

    • Plot the normalized signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value and maximal efficacy.

Conclusion and Future Perspectives

The this compound scaffold demonstrates remarkable biological adaptability. The SAR is highly dependent on the terminal lipophilic group and the stereochemistry at the propionic acid chiral center. For herbicidal activity, modifications focus on optimizing uptake and inhibition of plant-specific ACCase. For pharmaceutical applications, the focus shifts to fine-tuning interactions within the ligand-binding pocket of human PPAR isoforms to achieve high potency and selectivity.

The dual roles of this scaffold highlight the potential for cross-disciplinary discovery. Understanding the SAR for herbicidal action can inform the design of novel therapeutics, and vice-versa, particularly in areas like toxicology and off-target effects. As our understanding of nuclear receptor biology and plant metabolism deepens, this versatile chemical framework will undoubtedly continue to serve as a foundation for the development of new, highly specific chemical tools and drugs.

References

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A Comparative Analysis of the Anti-inflammatory Activity of 2-Phenoxypropionic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of the anti-inflammatory properties of 2-Phenoxypropionic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. While ibuprofen's mechanism and efficacy are extensively documented, this compound and its derivatives represent a class of compounds with potential anti-inflammatory action, though direct comparative data is sparse. This document synthesizes available information, establishes a framework for comparison based on primary mechanisms of action, and presents standardized in vitro and in vivo protocols essential for a rigorous evaluation. We will delve into the canonical cyclooxygenase (COX) inhibitory pathways, present quantitative data for ibuprofen, and outline the experimental designs necessary to characterize the activity of this compound, thereby providing a valuable resource for researchers in pharmacology and drug development.

Introduction: The Landscape of Anti-Inflammatory Agents

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis and cardiovascular conditions.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy for pain and inflammation.[2] The "profen" class, characterized by a propionic acid moiety, includes widely used drugs like ibuprofen.[2][3] These agents primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes.[4][5][6]

Ibuprofen, discovered in 1961, is a non-selective COX inhibitor and one of the most commonly used NSAIDs for managing mild to moderate pain, fever, and inflammation.[3][4][5] this compound, sharing a similar propionic acid core, belongs to a class of compounds known for various biological activities, including herbicidal properties and potential as anti-inflammatory agents.[7][8] Understanding the comparative efficacy and mechanism of less-characterized compounds like this compound against a benchmark like ibuprofen is crucial for identifying novel therapeutic leads with potentially improved efficacy or safety profiles.

Chemical and Pharmacological Profiles

Ibuprofen
  • Chemical Name: (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid

  • Class: Propionic acid derivative; Non-steroidal anti-inflammatory drug (NSAID).[3]

  • Mechanism of Action: Ibuprofen is a non-selective inhibitor of cyclooxygenase enzymes, COX-1 and COX-2.[4][5][9] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][10] The anti-inflammatory effects are mainly attributed to COX-2 inhibition, while the common gastrointestinal side effects are linked to the inhibition of the constitutively expressed COX-1.[4][11]

This compound
  • Chemical Name: 2-Phenoxypropanoic acid.[12]

  • Class: Aromatic ether, Carboxylic acid.[12]

  • Mechanism of Action: While direct and extensive studies on the anti-inflammatory mechanism of this compound are not widely published, its structural analogs and derivatives are known to possess potential as COX inhibitors.[8][13] The primary hypothesis is that it, like ibuprofen, interacts with the active site of COX enzymes. A comprehensive evaluation, as outlined in this guide, is necessary to confirm its specific targets and potency.

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism for most NSAIDs involves the inhibition of the arachidonic acid cascade. When a cell is stimulated by injury or infection, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins and thromboxanes.[5][9][13]

  • COX-1: Is a constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain renal blood flow.[11][14]

  • COX-2: Is an inducible enzyme, with its expression significantly increasing during inflammatory processes.[10][11][14]

The therapeutic goal of many anti-inflammatory drugs is to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize side effects.[1][14][15]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Prostanoids_1 Tissue-specific isomerases Prostanoids_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostanoids_2 Tissue-specific isomerases Stimulus Inflammatory Stimuli (e.g., Injury) Stimulus->COX2 Induces Expression PLA2->Arachidonic Acid Releases Ibuprofen Ibuprofen & This compound (Hypothesized) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Figure 1: The Arachidonic Acid Cascade and NSAID Inhibition.

Comparative In Vitro Anti-inflammatory Activity

The most direct method for comparing the anti-inflammatory potential of these compounds is through a COX inhibition assay. This assay measures the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50). A lower IC50 value indicates greater potency.

Experimental Protocol: COX (Human) Inhibitor Screening Assay

This protocol provides a standardized method for determining the IC50 values for both COX-1 and COX-2.

Objective: To quantify the inhibitory potency of test compounds against human COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (Ibuprofen, this compound) dissolved in DMSO

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Prostaglandin screening EIA kit (for detecting PGE2)

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference compound (ibuprofen) in DMSO.

  • Reaction Setup: To each well of a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and the test compound dilution. Include control wells with enzyme and DMSO (no inhibitor) and background wells (no enzyme).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a short period (e.g., 2 minutes) at 37°C.

  • Stop Reaction: Add a stopping reagent (e.g., a solution of HCl).

  • Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Summary: COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen12800.15[16]
This compoundTo Be DeterminedTo Be DeterminedTo Be Determined

Data for ibuprofen is sourced from a study using human peripheral monocytes.[16] The selectivity ratio indicates that ibuprofen is more potent against COX-1 than COX-2 in this assay.

Figure 2: Workflow for In Vitro COX Inhibition Assay.

Comparative In Vivo Efficacy

To translate in vitro findings into a physiological context, in vivo models of inflammation are essential. The carrageenan-induced paw edema model in rats is a classic and widely used assay for evaluating the acute anti-inflammatory activity of NSAIDs.[17][18]

The Carrageenan-Induced Paw Edema Model

This model is highly reproducible and is sensitive to inhibitors of the cyclooxygenase pathway.[18] Injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response. The second phase, which occurs 3-5 hours post-injection, is characterized by the release of prostaglandins and is the phase where NSAIDs show maximum effect.[19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the ability of test compounds to reduce acute inflammation in a live animal model.

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

Materials:

  • Test compounds (Ibuprofen, this compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% Carrageenan suspension in saline

  • Parenteral administration equipment (e.g., oral gavage needles)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Acclimatization: Acclimate animals to laboratory conditions for at least one week.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: Positive Control (receives Ibuprofen at a standard dose, e.g., 10 mg/kg)

    • Group 3-5: Test Groups (receive this compound at varying doses)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).

  • Compound Administration: Administer the vehicle, ibuprofen, or test compound to the respective groups via the chosen route (typically oral) 30-60 minutes before inducing inflammation.[19][20]

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[19][21]

  • Post-Induction Measurement: Measure the paw volume (VT) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19][21]

  • Data Analysis:

    • Calculate the edema volume (increase in paw volume) for each animal: Edema = VT - V0.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [1 - (Edema_treated / Edema_control)] * 100

Data Summary: In Vivo Anti-inflammatory Efficacy

This table provides a template for how data from the carrageenan-induced paw edema model should be presented. Researchers would populate this with their experimental findings for a direct comparison.

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h% Inhibition of Edema
Vehicle Control-Value ± SEM0%
Ibuprofen10Value ± SEMCalculate
This compoundLow DoseValue ± SEMCalculate
This compoundMid DoseValue ± SEMCalculate
This compoundHigh DoseValue ± SEMCalculate

Discussion and Future Directions

This guide establishes a clear scientific framework for the comparative analysis of this compound and ibuprofen. Ibuprofen serves as a well-characterized, non-selective COX inhibitor.[4][11] The critical next step is to generate the empirical data for this compound using the detailed protocols provided.

Key Questions for Future Research:

  • Potency: What are the IC50 values of this compound for COX-1 and COX-2? How do they compare to ibuprofen?

  • Selectivity: Does this compound exhibit selectivity for either COX isoform? A compound with higher selectivity for COX-2 could have a more favorable gastrointestinal safety profile.[15]

  • In Vivo Efficacy: Does the in vitro activity translate to in vivo efficacy in the paw edema model? Determining the effective dose range is crucial.

  • Broader Mechanisms: Beyond COX inhibition, could this compound or its derivatives modulate other inflammatory pathways, such as the NF-κB signaling pathway or cytokine production?[22]

By systematically addressing these questions, researchers can accurately place this compound within the landscape of anti-inflammatory agents, determining its potential as a novel therapeutic candidate.

References

  • Ibuprofen - Wikipedia. [Link]
  • Ibuprofen Pathway, Pharmacodynamics - ClinPGx. [Link]
  • Robertson, S. Ibuprofen Mechanism. News-Medical.Net. [Link]
  • Dr.Oracle.
  • Patsnap Synapse.
  • Kawai, S., et al. (2004). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. [Link]
  • Morris, C. (2009). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
  • Bouyahya, A., et al. (2016).
  • Inotiv.
  • Gosh, S., et al. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
  • Hosseinzadeh, A., et al. (2015).
  • Krzyżak, E., et al. IC50 values calculated for COX-1 and COX-2 enzymes after incubation for 2 min with the tested compounds and COX selectivity ratio.
  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors.
  • Schwartz, J. I. (2012). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. [Link]
  • Selinsky, B. S., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid.
  • [Experimental comparative study of the anti-inflammatory effectiveness of pranoprofen]. (2000). Arch Soc Esp Oftalmol. [Link]
  • Park, J. W., et al. (2011). Anti-inflammatory effect of pelubiprofen...
  • Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • Qin, H., et al. (2026). Anwei decoction alleviates chronic atrophic gastritis by modulating the gut microbiota-metabolite axis and NLRP3 inflammasome activity. Baishideng Publishing Group. [Link]
  • Alomar, N. (2025). Comparative Analysis of Loxoprofen, Ibuprofen, and Diclofenac. Prezi. [Link]
  • PubChem. DL-2-Phenoxypropionic acid. [Link]
  • Benjamine, M. A., et al. (2020). Comparative Theoretical Study of Stability, Lypophilicity, Dipole Moments, Acidity and Spectroscopic Properties of Non-Steroidal Anti-Inflammatory Drugs: Ibuprofen, Ketoprofen and Flurbiprofen.
  • Advanced QSPR modeling of profens using machine learning and molecular descriptors for NSAID analysis. OUCI. [Link]
  • El-Damasy, D. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... PMC - PubMed Central. [Link]
  • Zhang, Y., et al. (2022). Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis. Frontiers. [Link]
  • Khan, A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Cyclooxygenase-2 inhibitor - Wikipedia. [Link]
  • Uddin, M., et al. (2006).
  • Agrawal, K., et al. (2024).

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A Senior Application Scientist's Guide to Validating the Structure of Synthesized 2-Phenoxypropionic Acid by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to validating the structure of 2-phenoxypropionic acid, a common scaffold in medicinal chemistry, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causal factors behind spectral features, compare NMR with alternative analytical techniques, and provide a detailed, field-tested experimental protocol.

The Imperative of Structural Validation in Synthesis

The synthesis of a target molecule like this compound is only half the journey. The subsequent, and arguably more critical, phase is the rigorous confirmation that the intended molecular architecture has indeed been assembled. Any ambiguity in the structure of a synthesized compound can lead to misinterpretation of biological data, wasted resources, and potentially compromise patient safety in a drug development context. NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution, providing a detailed atomic-level picture of the molecular framework.

A Deep Dive into the NMR Analysis of this compound

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing rich information about their chemical environment, connectivity, and spatial relationships. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

The Molecular Blueprint: Structure and Numbering

To facilitate our spectral analysis, let's first establish the structure and a consistent numbering scheme for this compound.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons.

Proton(s) Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale for Chemical Shift and Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HThe acidic proton is highly deshielded due to the electronegativity of the two oxygen atoms and its tendency to hydrogen bond. It typically appears as a broad singlet as its signal can be exchanged with residual water in the solvent.
Aromatic (C₆H₅)6.8 - 7.4Multiplet5HThe protons on the phenyl ring are in a region of high electron density (the ring current), which deshields them. The ortho, meta, and para protons will have slightly different chemical shifts and will couple with each other, resulting in a complex multiplet.
Methine (-CH)4.5 - 5.0Quartet1HThis proton is attached to a carbon that is bonded to two electronegative oxygen atoms (one from the ether linkage and one from the carboxyl group), causing significant deshielding. It is coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 rule, where n=3).
Methyl (-CH₃)1.5 - 1.8Doublet3HThese protons are on a carbon adjacent to the chiral center. They are coupled to the single methine proton, resulting in a doublet (n+1 rule, where n=1).

Expertise in Action: Why the Methine Proton is So Downfield

The significant downfield shift of the methine proton is a key diagnostic feature. The additive deshielding effects of the adjacent ether oxygen and the carbonyl group of the carboxylic acid pull electron density away from this proton, causing it to resonate at a lower field. This is a prime example of how the local electronic environment dictates the chemical shift.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale for Chemical Shift
Carboxylic Acid (C=O)170 - 185The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it in a very electron-poor environment.
Aromatic (C₆H₅)115 - 160The sp² hybridized carbons of the phenyl ring resonate in this characteristic region. The carbon attached to the ether oxygen (ipso-carbon) will be the most downfield due to the oxygen's electronegativity. The other aromatic carbons will have distinct signals based on their position relative to the ether linkage.
Methine (-CH)70 - 80This carbon is bonded to an electronegative oxygen atom in the ether linkage, causing a significant downfield shift.
Methyl (-CH₃)15 - 25The methyl carbon is in a relatively electron-rich environment, and thus appears at a higher field (more shielded) compared to the other carbons in the molecule.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the most powerful tool for complete structural elucidation, other spectroscopic techniques provide complementary and confirmatory data. A multi-technique approach embodies the principle of a self-validating system.

Caption: Comparison of NMR with alternative analytical techniques.

Technique Information Provided for this compound Strengths Limitations
Infrared (IR) Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)- Sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹)- C-O stretches from the ether and carboxylic acid (~1000-1300 cm⁻¹)- Aromatic C-H and C=C stretches- Excellent for identifying functional groups.- Rapid and requires minimal sample preparation.- Provides no information on the connectivity of atoms.- The "fingerprint region" can be complex and difficult to interpret for definitive structure confirmation.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) corresponding to the molecular weight (166.17 g/mol ).- Fragmentation patterns characteristic of carboxylic acids (loss of -OH, -COOH) and ethers.- Provides the molecular weight with high accuracy (High-Resolution MS).- Fragmentation patterns can offer clues about the structure.- Isomers often produce similar mass spectra.- Does not provide information about the stereochemistry or the precise connectivity of atoms.
NMR Spectroscopy - Detailed information on the number and environment of each proton and carbon.- Connectivity between atoms through spin-spin coupling.- Relative number of protons in different environments.- Can be used to determine stereochemistry with advanced techniques.- Unparalleled for complete, unambiguous structure determination in solution.- Provides a wealth of structural information from a single set of experiments.- Requires a larger amount of sample compared to MS.- Can be more time-consuming for data acquisition and interpretation.

Field-Proven Experimental Protocol for NMR Analysis

This protocol outlines a robust and reliable method for preparing and analyzing a sample of synthesized this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.

    • Once fully dissolved, transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette. To ensure homogeneity and remove any particulate matter, it is best practice to filter the solution through a small cotton plug in the pipette.

    • Cap the NMR tube securely.

  • NMR Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent. This step is crucial for field stability.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step to obtain sharp, well-resolved spectral lines. Automated shimming routines are standard on modern spectrometers.

    • Acquire a ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for a sample of this concentration.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

    • Phase the spectra to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm is typically used as a reference for the ¹H spectrum, and the solvent peak at 77.16 ppm for the ¹³C spectrum.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the this compound structure.

Caption: A streamlined workflow for NMR-based structural validation.

Conclusion: The Centrality of NMR in Synthetic Chemistry

The structural validation of a synthesized compound is a non-negotiable step in ensuring the integrity of scientific research and development. While techniques like IR and MS provide valuable, complementary data, NMR spectroscopy remains the unequivocal gold standard for the complete and unambiguous determination of molecular structure in solution. By understanding the principles behind NMR and following a rigorous experimental protocol, researchers can confidently verify the structure of synthesized molecules like this compound, laying a solid foundation for subsequent scientific inquiry.

References

  • PubChem: DL-2-Phenoxypropionic acid.[Link]
  • Iowa State University, Chemical Instrumentation Facility: NMR Sample Prepar
  • Chemistry LibreTexts: Interpreting C-13 NMR Spectra.[Link]
  • Chemguide: Interpreting C-13 NMR spectra.[Link]

Navigating Molecular Mimicry: A Comparative Guide to the Cross-Reactivity of 2-Phenoxypropionic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of biological assay data is paramount. The specificity of an assay—its ability to detect and quantify the target analyte without interference from other molecules—is a cornerstone of reliable results. This guide provides an in-depth technical exploration of the potential cross-reactivity of 2-Phenoxypropionic acid, a compound belonging to the phenoxyalkanoic acid class of herbicides, in various biological assays. While specific quantitative cross-reactivity data for this compound is not extensively documented in public literature, this guide will equip you with the foundational knowledge, comparative insights from structurally related compounds, and detailed experimental protocols to assess its cross-reactivity in your own laboratory settings.

The Principle of Cross-Reactivity: When Similar Structures Lead to False Signals

Cross-reactivity in biological assays occurs when a substance other than the intended analyte is recognized by the assay's detection components, leading to an inaccurate signal. In the context of immunoassays, this happens when an antibody, designed to bind to a specific antigen, also binds to other molecules with similar structural features or epitopes.[1][2] For small molecules like this compound, which are not immunogenic on their own, they are typically conjugated to a larger carrier protein to elicit an antibody response.[3] The resulting antibodies may recognize the core structure of the small molecule, and thus, may also bind to structurally similar analogs.

The degree of cross-reactivity is influenced by several factors, including the similarity in the three-dimensional structure and amino acid sequence of the epitopes between the target analyte and the cross-reacting molecule.[2] High antibody affinity for the target antigen does not always guarantee high specificity.[2]

Beyond immunoassays, cross-reactivity can also manifest in other biological systems. For instance, in receptor-binding assays, structurally similar compounds may compete for the same binding site on a receptor. Phenoxyalkanoic acids, including this compound, are known to act as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) and binding to auxin receptors like TIR1 (Transport Inhibitor Response 1).[4][5] Therefore, it is plausible that this compound could exhibit cross-reactivity in assays designed to detect other auxin-like compounds.

Structural Analogs of this compound and the Potential for Cross-Reactivity

To understand the potential cross-reactivity of this compound, it is crucial to consider its structural analogs. The basic structure consists of a phenoxy group linked to a propionic acid moiety. Modifications to the phenyl ring (e.g., addition of chlorine atoms) or the propionic acid side chain can create a family of related compounds.

Below is a table of this compound and some of its common structural analogs that are frequently found as herbicides. Their structural similarities suggest a potential for cross-reactivity in biological assays.

Compound NameChemical StructureKey Structural Features
This compound C₆H₅OCH(CH₃)COOHUnsubstituted phenoxy ring.
2-(4-Chlorophenoxy)propionic acid (4-CPP) ClC₆H₄OCH(CH₃)COOHChlorine atom at the para position of the phenoxy ring.
Dichlorprop (2,4-DP) Cl₂C₆H₃OCH(CH₃)COOHTwo chlorine atoms on the phenoxy ring.
Mecoprop (MCPP) Cl(CH₃)C₆H₃OCH(CH₃)COOHChlorine atom and a methyl group on the phenoxy ring.
Fenoprop (2,4,5-TP) Cl₃C₆H₂OCH(CH₃)COOHThree chlorine atoms on the phenoxy ring.

The likelihood of cross-reactivity in an immunoassay will largely depend on the specific epitopes recognized by the antibodies. If the antibodies primarily recognize the core phenoxypropionic acid structure, a higher degree of cross-reactivity between these analogs can be expected. Conversely, if the antibodies are highly specific to the substitution pattern on the phenyl ring, cross-reactivity will be lower.

Comparative Insights from Related Phenoxy Herbicides

While direct cross-reactivity data for this compound is scarce, studies on other phenoxy herbicides provide valuable insights. For example, in an immunoassay developed for the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), low cross-reactivity (only 1%) was observed with 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), indicating that even a single additional chlorine atom can significantly reduce antibody binding.[6]

In receptor-binding assays using purified auxin receptor proteins (TIR1, AFB2, and AFB5), different phenoxy-carboxylate auxins exhibited varied binding affinities. For instance, mecoprop and dichlorprop showed significantly higher binding to the TIR1 receptor than 2,4-D and MCPA.[3][7] This demonstrates that even within the same class of compounds, subtle structural differences can lead to differential interactions with biological targets.

These examples underscore the importance of empirical testing to determine the cross-reactivity profile of this compound in any given assay.

Experimental Workflow for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound and its analogs, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and robust method. The following diagram and protocol outline the key steps involved.

G cluster_0 Plate Coating & Blocking cluster_1 Competitive Binding cluster_2 Detection & Analysis A Coat microtiter plate with antigen-protein conjugate B Wash plate A->B C Block non-specific binding sites B->C F Add mixture to coated and blocked plate C->F D Prepare standards of this compound and potential cross-reactants E Mix standards/samples with a fixed amount of primary antibody D->E E->F G Incubate to allow competition for antibody binding F->G H Wash plate to remove unbound reagents G->H I Add enzyme-conjugated secondary antibody H->I J Wash plate I->J K Add substrate and incubate for color development J->K L Stop reaction and measure absorbance K->L M Generate standard curves and calculate % cross-reactivity L->M

Sources

A Comparative Toxicological Guide to Phenoxy Herbicides: From Mechanism to Measurement

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the toxicological profiles of prominent phenoxy herbicides, including 2,4-D, MCPA, and Dichlorprop. Designed for researchers and drug development professionals, this document moves beyond a simple data summary to explore the mechanistic underpinnings of their toxicity, the rationale behind experimental evaluation, and detailed protocols for key assays.

Introduction: The Double-Edged Sword of Synthetic Auxins

Phenoxy herbicides are a class of synthetic organic compounds developed in the 1940s that revolutionized selective weed control.[1][2] They are structural mimics of the natural plant growth hormone indole-3-acetic acid (IAA), a type of auxin.[2][3][4] This mimicry is the basis of their herbicidal activity; they are absorbed by broadleaf plants and induce uncontrolled, disorganized growth that ultimately leads to the plant's death, a process often described as "growing to death."[2][3][4][5] Most grasses and cereal crops are resistant, making these compounds highly effective for agricultural and turf management.[6] The most widely used members of this chemical family include (2,4-dichlorophenoxy)acetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA).[1][2]

The core mechanism involves overwhelming the plant's natural hormonal balance. The herbicide binds to auxin receptors, triggering a cascade of downstream effects, including ethylene production and the generation of reactive oxygen species, leading to cell division, elongation, and eventually, tissue death.[3][4]

Phenoxy Herbicide Mechanism of Action cluster_0 Plant Cell Phenoxy Phenoxy Herbicide (e.g., 2,4-D) Receptor Auxin Receptor (e.g., TIR1/AFB) Phenoxy->Receptor Binds Degradation Repressor Protein Degradation Receptor->Degradation Activates Gene Auxin-Response Gene Expression Degradation->Gene Initiates Growth Uncontrolled Growth & Cell Division Gene->Growth Leads to Death Plant Death Growth->Death Results in Comet Assay Workflow A 1. Cell Treatment Expose cells (e.g., human lymphocytes) to phenoxy herbicide B 2. Cell Embedding Mix treated cells with low-melting point agarose A->B C 3. Lysis Lyse cells with detergent/high salt to remove membranes and proteins, leaving nucleoids B->C D 4. DNA Unwinding Incubate slides in alkaline buffer to unwind DNA C->D E 5. Electrophoresis Apply electric field. Damaged DNA migrates from nucleus, forming a 'comet tail' D->E F 6. Visualization & Scoring Stain DNA (e.g., with SYBR Green) and analyze using fluorescence microscopy and imaging software E->F

Caption: A simplified workflow for the Comet Assay.

Methodology:

  • Cell Culture and Treatment:

    • Culture human peripheral blood lymphocytes or a suitable cell line (e.g., HepG2).

    • Expose cells to various concentrations of the test herbicide (e.g., Dichlorprop) for a defined period (e.g., 4 to 24 hours). Include a negative (vehicle) control and a positive control (e.g., hydrogen peroxide). [7]2. Slide Preparation:

    • Harvest the cells and check for viability (trypan blue exclusion); viability should be >80% to avoid artifacts from necrotic or apoptotic cells.

    • Mix a small aliquot of the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour. This step removes cell membranes and cytoplasm, leaving the DNA as a "nucleoid."

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer for approximately 20-40 minutes to allow the DNA to unwind.

    • Apply a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining:

    • Gently rinse the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Use specialized image analysis software to score at least 50-100 randomly selected cells per slide.

    • The key metric is the "% Tail DNA" (the intensity of the tail relative to the total intensity of the comet), which is directly proportional to the amount of DNA damage. [7]

Conclusion and Future Directions

The phenoxy herbicides, while sharing a common mechanism of action in plants, exhibit distinct toxicological profiles. The acute toxicity generally ranges from moderately to slightly hazardous, with 2,4-D being on the more toxic end of this group. The primary concerns for human health have centered on the potential for long-term effects from chronic, occupational exposure, with epidemiological links to certain cancers that are not consistently supported by animal toxicology data. For non-target species, the chemical formulation is a paramount determinant of risk, especially in aquatic environments where ester forms pose a greater hazard.

Future research should continue to focus on:

  • Formulation Toxicity: Assessing the toxicity of complete commercial formulations, not just the active ingredients, as "inert" components can influence the overall toxicological profile. [8]* Mixture Effects: Investigating the combined toxicity of these herbicides with their environmental metabolites and other pesticides, as they often coexist in the environment. [9][10]* Low-Dose, Long-Term Exposure: Further clarifying the potential for subtle developmental, endocrine, or neurological effects from chronic low-dose environmental exposures.

By employing robust, validated experimental protocols and maintaining a clear understanding of the causality behind toxicological mechanisms, the scientific community can continue to refine the risk assessments for this important class of herbicides, ensuring their benefits are weighed appropriately against their potential hazards.

References

  • Zuanazzi, N. R., et al. (2020). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.
  • Chemcess. (n.d.). Phenoxy Herbicides: Production, Uses And Toxicology. Chemcess. [Link]
  • (n.d.). Phenoxy herbicide. Source Not Available.
  • (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. Source Not Available.
  • Council for Agricultural Science and Technology. (1975). The Phenoxy Herbicides. Cambridge University Press & Assessment. [Link]
  • Family Plot. (2018). Phenoxy Herbicides – Family Plot. YouTube. [Link]
  • Wikipedia. (n.d.). Phenoxy herbicide. Wikipedia. [Link]
  • Norris, L. A. (1978). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Source Not Available.
  • U.S. Environmental Protection Agency. (1995).
  • Bradberry, S. M., et al. (2004). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology. Clinical Toxicology, 42(6), 803–821. [Link]
  • Crosby, D. G. (1991). Environmental persistence and fate of fenoxaprop-ethyl. Environmental Toxicology and Chemistry, 10(9), 1157-1162. [Link]
  • Björklund, N. E., & Erne, K. (1971). Toxicological studies of phenoxyacetic herbicides in animals. Acta Veterinaria Scandinavica, 12(2), 248–269. [Link]
  • Bolognesi, C. (2003). Evidence for genotoxicity of pesticides in pesticide applicators: a review. Mutation Research, 544(2-3), 261–282. [Link]
  • Sterling, T. D., & Arundel, A. V. (1986). Health effects of phenoxy herbicides. A review. Scandinavian Journal of Work, Environment & Health, 12(3), 161–173. [Link]
  • International Agency for Research on Cancer. (1987). CHLOROPHENOXY HERBICIDES (Group 2B). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Suppl 7, 156. [Link]
  • Yesilada, E., et al. (2011). Genotoxic effects of chlorophenoxy herbicide diclofop-methyl in mice in vivo and in human lymphocytes in vitro. Drug and Chemical Toxicology, 34(4), 389-395. [Link]
  • Gonzalez, N. V., et al. (2005). Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro. Toxicology in Vitro, 19(6), 815-822. [Link]
  • Warren, L. E. (1983). Needless Public Concerns About Herbicides. Arboriculture & Urban Forestry, 9(12), 323-326. [Link]
  • U.S. Environmental Protection Agency. (2012). Dichlorprop-p (2,4-DP-p). EPA. [Link]
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE (Journal of Visualized Experiments), (95), e52324. [Link]
  • Burke, I. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
  • Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact.
  • Neal, J. (2016). Conducting a Bioassay For Herbicide Residues.
  • Peachey, E. (Ed.). (n.d.). Dichlorprop, 2,4-DP. Pacific Northwest Pest Management Handbooks. [Link]
  • Prevent Cancer Now. (n.d.). DICHLORPROP (2,4-DP). Prevent Cancer Now. [Link]
  • Leng, M. L. (1977). Human Exposure to Phenoxy Herbicides.
  • Kennepohl, E., & Munro, I. C. (2010). Phenoxy Herbicides (2,4-D).
  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. NPIC. [Link]
  • Henriques, I. F., et al. (2016). Reproductive and Developmental Toxicity of the Herbicide Betanal® Expert and Corresponding Active Ingredients to Daphnia SPP.
  • Silver, M. K., et al. (2019). Prenatal exposure to the herbicide 2,4-D is associated with deficits in auditory processing during infancy.
  • U.S. Geological Survey. (1993).
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]
  • Burns, C. J., & Swaen, G. M. (2012). A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. International Journal of Environmental Research and Public Health, 9(10), 3419–3439. [Link]
  • Kolmodin-Hedman, B., et al. (1983). Studies on Phenoxy Acid Herbicides. I. Field Study. Occupational Exposure to Phenoxy Acid Herbicides (MCPA, Dichlorprop, Mecoprop and 2,4-D) in Agriculture. Archives of Toxicology, 54(4), 257–265. [Link]
  • Gab-Allah, M. A. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]
  • Tang, S., et al. (2019). Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. ACS Omega, 4(1), 2235–2242. [Link]
  • Cicek, A., & Al-Dbasi, A. H. (2018). Investigation of acute toxicity and the effect of 2,4-D (2,4-dichlorophenoxyacetic acid) herbicide on the behavior of the common carp (Cyprinus carpio L., 1758; Pisces, Cyprinidae).
  • Tang, S., et al. (2019). Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. ACS Omega, 4(1), 2235-2242. [Link]
  • Poletta, G. L., et al. (2009). Toxic and genotoxic effects of the 2,4-dichlorophenoxyacetic acid (2,4-D)-based herbicide on the Neotropical fish Cnesterodon decemmaculatus. Ecotoxicology and Environmental Safety, 72(1), 176–182. [Link]

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A Comparative Guide to the Herbicidal Efficacy of (R)- and (S)-Enantiomers of 2-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of agrochemical discovery and development, a deep understanding of a herbicide's stereochemistry is paramount to optimizing its efficacy and ensuring environmental stewardship. This guide provides an in-depth comparison of the herbicidal activity of the (R)- and (S)-enantiomers of 2-phenoxypropionic acid and its derivatives, a class of compounds widely utilized for broadleaf weed control. We will explore the fundamental reasons for the observed differences in their biological activity, present supporting experimental evidence, and detail the methodologies used to discern these distinctions.

Introduction: Chirality in Phenoxypropionic Acid Herbicides

This compound and its structural analogues, such as dichlorprop and mecoprop, are synthetic auxinic herbicides. The introduction of a methyl group on the propionic acid side chain creates a chiral center, resulting in two non-superimposable mirror images known as enantiomers: the (R)-enantiomer and the (S)-enantiomer.

While chemically similar, these enantiomers can exhibit vastly different biological activities. This is because biological systems, such as the target sites of herbicides in plants, are themselves chiral. The interaction between a chiral herbicide and its target protein is analogous to a key fitting into a lock; only the correctly shaped key (enantiomer) will effectively engage the lock (the protein's binding site).

Historically, many chiral herbicides were produced and applied as racemic mixtures, containing a 50:50 ratio of both enantiomers. However, regulatory and environmental pressures have driven a shift towards the production of enantiopure formulations, which contain only the active enantiomer. This approach reduces the environmental load of non-herbicidal or less active compounds. For phenoxypropionic acid herbicides, it is the (R)-enantiomer that possesses the desired herbicidal activity[1][2].

Mechanism of Action: The Stereospecificity of Auxin Mimicry

The herbicidal action of 2-phenoxypropionic acids is rooted in their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), a type of auxin. Auxins are crucial for regulating various aspects of plant growth and development, including cell division, elongation, and differentiation.

At the molecular level, synthetic auxins like the (R)-enantiomer of this compound bind to specific auxin-binding proteins (ABPs), which are the receptors for the auxin signaling pathway. This binding event triggers a cascade of downstream effects, leading to an overstimulation of auxin-responsive genes. The plant is unable to regulate this synthetic auxin-induced growth, resulting in uncontrolled cell division and elongation, epinasty (twisting and curling of stems and leaves), and ultimately, plant death.

The key to the differential activity between the (R)- and (S)-enantiomers lies in the three-dimensional structure of the auxin-binding pocket on the receptor proteins. The (R)-enantiomer has the correct spatial arrangement of its functional groups to fit snugly and effectively into this binding site, initiating the herbicidal cascade. In contrast, the (S)-enantiomer, being a mirror image, does not fit correctly and therefore cannot effectively bind to the receptor and trigger the downstream signaling pathway. This makes the (S)-enantiomer essentially herbicidally inactive.

cluster_R (R)-Enantiomer Interaction cluster_S (S)-Enantiomer Interaction R_Enantiomer (R)-2-Phenoxypropionic Acid R_Binding Specific Binding R_Enantiomer->R_Binding Auxin_Receptor Auxin-Binding Protein (ABP) R_Binding->Auxin_Receptor R_Signal Signal Transduction Cascade Auxin_Receptor->R_Signal R_Effect Uncontrolled Growth & Plant Death R_Signal->R_Effect S_Enantiomer (S)-2-Phenoxypropionic Acid S_Binding No/Weak Binding S_Enantiomer->S_Binding S_Auxin_Receptor Auxin-Binding Protein (ABP) S_Binding->S_Auxin_Receptor S_Effect No Herbicidal Effect S_Auxin_Receptor->S_Effect

Figure 1. A diagram illustrating the differential binding of (R)- and (S)-enantiomers of this compound to the auxin-binding protein, leading to a herbicidal effect only with the (R)-enantiomer.

Comparative Efficacy: (R)-Enantiomer vs. (S)-Enantiomer

EnantiomerCommon DesignationHerbicidal ActivityObserved Effects on Plants
(R)-2-Phenoxypropionic Acid (R)-form, EutomerActive Induces typical auxin herbicide symptoms: epinasty, uncontrolled growth, and eventual plant death. Studies on dichlorprop show the (R)-enantiomer leads to a decrease in shoot weight and significant morphological changes[3].
(S)-2-Phenoxypropionic Acid (S)-form, DistomerInactive or Substantially Less Active Does not induce significant herbicidal effects at typical application rates. Some studies on dichlorprop indicate that the (S)-enantiomer may cause minor morphological changes but does not lead to a significant decrease in plant biomass[3].

Experimental Protocols for Efficacy Evaluation

To quantitatively assess the differential efficacy of the (R)- and (S)-enantiomers, a whole-plant dose-response bioassay is a standard and robust method. The following protocol outlines the key steps in such an experiment.

Whole-Plant Dose-Response Bioassay Protocol

1. Plant Material and Growth Conditions:

  • Select a susceptible broadleaf weed species (e.g., Sinapis alba (white mustard) or Galium aparine (cleavers)).
  • Sow seeds in pots containing a standardized soil mix.
  • Grow plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod until they reach a specific growth stage (e.g., 2-4 true leaves).

2. Herbicide Application:

  • Prepare stock solutions of the purified (R)- and (S)-enantiomers.
  • Create a series of dilutions for each enantiomer to establish a range of application rates (doses). A typical dose range might span from a rate expected to cause no effect to one causing complete plant death. A logarithmic dose series is often employed.
  • Include a control group that is treated with the solvent blank (no herbicide).
  • Apply the herbicide solutions to the plants using a precision sprayer to ensure uniform coverage.

3. Data Collection and Analysis:

  • After a set period (e.g., 14-21 days), visually assess the plants for herbicidal injury (e.g., stunting, epinasty, chlorosis, necrosis).
  • Harvest the above-ground biomass of each plant and determine the fresh or dry weight.
  • Express the biomass of the treated plants as a percentage of the average biomass of the control plants.
  • Fit the dose-response data to a non-linear regression model, such as the log-logistic model, to generate dose-response curves.
  • From the dose-response curves, determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth) or ED₅₀ (the dose required to cause a 50% effect) for each enantiomer.

Start [label="Plant Cultivation\n(e.g., Sinapis alba)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Prepare (R)- and (S)-Enantiomer\nDose Series"]; Application [label="Herbicide Application\n(Precision Sprayer)"]; Incubation [label="Incubation in Controlled\nEnvironment (14-21 days)"]; Assessment [label="Visual Assessment &\nBiomass Measurement"]; Analysis [label="Dose-Response Analysis\n(Log-Logistic Model)"]; End [label="Determine GR₅₀/ED₅₀ Values", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prep; Prep -> Application; Application -> Incubation; Incubation -> Assessment; Assessment -> Analysis; Analysis -> End; }

Figure 2. A workflow diagram for a whole-plant dose-response bioassay to compare the efficacy of herbicide enantiomers.

Conclusion and Future Perspectives

The herbicidal activity of this compound and its derivatives is highly enantioselective, with the (R)-enantiomer being the biologically active eutomer and the (S)-enantiomer being the inactive distomer. This difference is attributed to the stereospecific requirements of the auxin-binding proteins in susceptible plants. The use of enantiopure (R)-enantiomer formulations offers the significant advantages of reducing the application rates of active ingredients and minimizing the environmental introduction of non-herbicidal compounds.

Future research in this area could focus on further elucidating the specific interactions between different auxinic herbicide enantiomers and the various auxin receptor isoforms. A deeper understanding of these molecular interactions will continue to drive the rational design of more effective and selective herbicides, contributing to sustainable agricultural practices.

References

  • Wen, Y., et al. (2021). Phytotoxicity of the chiral herbicide dichlorprop: Cross-talk between nitric oxide, reactive oxygen species and phytohormones. Science of The Total Environment, 798, 147866. [Link]
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A Comparative Guide to the Environmental Fate of Phenoxypropionic Acids and Other Leading Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the environmental fate of 2-Phenoxypropionic acid and its derivatives against other major classes of herbicides, namely glyphosate, atrazine, and 2,4-Dichlorophenoxyacetic acid (2,4-D). Our analysis is grounded in experimental data and established regulatory testing protocols to provide researchers, scientists, and environmental professionals with a clear understanding of how these compounds behave and persist in the environment.

Introduction: The Rationale for Comparison

Understanding the environmental fate of a herbicide—what happens to it after its application—is critical for assessing its ecological risk profile. The key processes governing this fate are degradation, mobility, and the potential for bioaccumulation.

  • This compound & Derivatives: This class of herbicides, which includes compounds like Fenoprop, are synthetic auxins. For this guide, we will reference data for Fenoprop , a chlorinated phenoxypropionic acid, to represent this class. It's important to note that the environmental behavior of these compounds can be influenced by their specific chemical structure and stereochemistry. For instance, research indicates that the (R)-enantiomer of this compound degrades more rapidly under aerobic conditions than its (S)-counterpart, highlighting the importance of stereospecific analysis in environmental assessment[1].

  • Comparative Herbicides:

    • Glyphosate: The world's most widely used herbicide, glyphosate operates by inhibiting a key plant enzyme pathway. Its environmental profile is characterized by strong soil binding.[2][3]

    • Atrazine: A member of the triazine class, atrazine is a selective herbicide used primarily on corn and sugarcane that interferes with photosynthesis.[4] It is known for its persistence and mobility in the environment.[4][5]

    • 2,4-D: A phenoxyacetic acid herbicide, 2,4-D is structurally related to the phenoxypropionic acids and also functions as a synthetic auxin.[6][7] It serves as a valuable benchmark for comparison due to its long history of use and extensive environmental data.[6]

Degradation: Persistence in Soil and Water

The persistence of a herbicide, often measured by its half-life (DT50), is a primary determinant of its potential for long-term environmental impact. Degradation occurs through two main routes: biotic (microbial breakdown) and abiotic (chemical reactions like hydrolysis or photolysis).

Microbial degradation is the dominant pathway for the breakdown of most herbicides in soil.[3][6][8] The rate of this process is influenced by soil temperature, moisture, pH, and the presence of adapted microbial communities.[6][8]

Comparative Analysis:

  • Phenoxypropionic Acids (Fenoprop): Fenoprop is generally not persistent in soil environments.

  • 2,4-D: This herbicide has a relatively short half-life in soil, typically averaging 10 days, though this can be extended in cold or dry conditions where microbial activity is low.[6] In aerobic aquatic environments, its half-life is about 15 days, but it is significantly more persistent under anaerobic conditions (41 to 333 days).[9]

  • Glyphosate: Glyphosate's degradation is almost entirely mediated by soil microbes.[2][10] Its soil half-life is relatively short, averaging around 30 to 47 days in temperate climates.[2][11] Its primary metabolite, aminomethylphosphonic acid (AMPA), tends to be slightly more persistent.[2]

  • Atrazine: Atrazine is considerably more persistent. Its soil half-life commonly ranges from 14 to 109 days but has been observed to last for up to four years in some soils.[5] Its degradation in water is slow, with half-lives in lakes and streams exceeding 200 days.[5]

Mobility: The Potential for Leaching and Runoff

A herbicide's mobility determines its potential to move from the application site into groundwater or surface water bodies. This is primarily governed by its tendency to adsorb (bind) to soil particles, a property quantified by the soil organic carbon-water partitioning coefficient (Koc).

  • High Koc: Indicates strong binding to soil, low mobility, and a lower risk of leaching.

  • Low Koc: Indicates weak binding to soil, high mobility, and a greater risk of leaching.

Comparative Analysis:

  • Phenoxypropionic Acids (Fenoprop): Based on its physicochemical properties, Fenoprop is not expected to leach to groundwater, suggesting moderate to high soil adsorption. Related compounds like mecoprop, however, have been shown to be weakly adsorbed, posing a high leaching risk.[12]

  • 2,4-D: Being water-soluble, 2,4-D has the potential to be highly mobile in soils, making it a potential leacher.[6][13][14]

  • Glyphosate: Glyphosate binds very tightly to soil particles, resulting in an extremely high Koc value (e.g., 24,000 mL/g).[11] This strong adsorption means it is virtually immobile and has a very low potential to leach into groundwater, despite its high water solubility.[2][3][11]

  • Atrazine: Atrazine has a moderate tendency to bind to sediments and exhibits a wide range of Koc values.[5] This gives it a medium to very high mobility classification, and it is frequently detected in groundwater and surface water in agricultural areas.[4][15]

Bioaccumulation: Concentration in Living Organisms

Bioaccumulation refers to the buildup of a chemical in an organism to a concentration higher than that found in the surrounding environment. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF), which compares the chemical concentration in fish tissue to the concentration in the water.

Comparative Analysis:

  • Phenoxypropionic Acids (Fenoprop): An estimated BCF of 58 suggests a moderate potential for bioconcentration in aquatic organisms.[16]

  • 2,4-D: 2,4-D does not tend to build up in the tissues of animals.[7]

  • Glyphosate: Due to its high water solubility, glyphosate does not bioaccumulate in organisms and is quickly eliminated.[2][3]

  • Atrazine: Atrazine does not tend to accumulate in living organisms like algae, bacteria, or fish, and therefore does not significantly build up in the food chain.[4]

Summary Data Table

Herbicide ClassRepresentative CompoundTypical Soil Half-Life (DT50)Soil Adsorption (Koc)Mobility PotentialBioaccumulation (BCF)Primary Degradation Pathway
Phenoxypropionic Acid FenopropNot persistentModerate-High (inferred)LowModerate (~58)[16]Microbial
Phenoxyacetic Acid 2,4-D~10 days (can be longer)[6]Low to ModerateHigh[13][14]Low[7]Microbial[8]
Phosphonoglycine Glyphosate~30-47 days[2][11]Very High (~24,000)[11]Very Low[3]Low[2]Microbial[10]
Triazine Atrazine14-109 days (can be >4 yrs)[5]Low to ModerateHigh[4][15]Low[4]Chemical & Microbial[5]

Standardized Experimental Protocols

The data presented in this guide are derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). These rigorous protocols ensure that data are reliable and comparable across different chemicals.

Protocol 1: Soil Degradation Rate (OECD 307)

This test is designed to determine the rate of herbicide transformation in soil under both aerobic and anaerobic conditions.[17]

  • Objective: To calculate the degradation half-life (DT50) and identify major transformation products.

  • Methodology:

    • Soil Selection: Multiple soil types with varying textures, pH, and organic matter content are used.

    • Test Substance Application: The herbicide, typically radiolabeled (e.g., with ¹⁴C), is applied to soil samples at a relevant concentration.

    • Incubation: Samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for up to 120 days.[18][19] For aerobic conditions, flasks are continuously aerated, and evolved ¹⁴CO₂ (indicating mineralization) is trapped. For anaerobic conditions, the soil is flooded and purged with nitrogen after an initial aerobic phase.

    • Sampling & Analysis: At specific time intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radio-detection to quantify the parent compound and its transformation products.[18]

  • Causality: Using radiolabeled compounds is crucial as it allows for a complete mass balance, ensuring that a decrease in the parent compound can be accounted for as either metabolites, bound residues, or mineralized CO₂. Sterile controls are used to distinguish between microbial and abiotic degradation.[18]

Protocol 2: Soil Mobility (OECD 106)

This guideline uses a batch equilibrium method to measure a chemical's adsorption and desorption properties on different soils.[20][21]

  • Objective: To determine the adsorption distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

  • Methodology:

    • Preliminary Testing (Tier 1): Establishes the optimal soil-to-solution ratio and the time required to reach equilibrium.[22]

    • Equilibration: Known concentrations of the herbicide in an aqueous solution (e.g., 0.01 M CaCl₂) are added to samples of at least five different soil types.[20][22]

    • Agitation: The soil-solution slurries are agitated in the dark at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Separation & Analysis: The solid (soil) and liquid (aqueous) phases are separated by centrifugation. The concentration of the herbicide remaining in the aqueous phase is measured.

    • Calculation: The amount of herbicide adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The Kd and Koc values are then derived from these data.

  • Causality: Using a range of soils with different properties (clay content, organic matter, pH) is essential because these factors significantly influence adsorption.[22] This allows for the calculation of a normalized Koc value, which can be used to predict mobility across various environmental conditions.[22][23]

Caption: Standard OECD workflow for assessing herbicide environmental fate.

Protocol 3: Bioaccumulation (OECD 305)

This test determines the bioconcentration factor (BCF) in fish through aqueous or dietary exposure.[24]

  • Objective: To measure the potential of a chemical to accumulate in fish from the surrounding water.

  • Methodology:

    • Uptake Phase: Fish are exposed to a constant, sub-lethal concentration of the test herbicide in a flow-through aquarium system for a period (e.g., 28 days).[25]

    • Depuration Phase: After the uptake phase, the fish are transferred to a tank with clean, herbicide-free water for a clearance period.[25]

    • Sampling: Fish and water samples are taken at regular intervals during both the uptake and depuration phases.

    • Analysis: The concentration of the herbicide in the fish tissue and water is measured.

    • Calculation: The BCF is calculated as the ratio of the herbicide concentration in the fish (at steady-state) to the concentration in the water.

  • Causality: The two-phase design is critical. The uptake phase determines the rate and extent of accumulation, while the depuration phase measures how quickly the organism can eliminate the substance. This provides a comprehensive picture of the bioconcentration kinetic.

Conclusion

The environmental fate of a herbicide is a complex interplay between its chemical properties and environmental conditions. This guide demonstrates that significant differences exist between major herbicide classes.

  • Glyphosate is characterized by its very low mobility due to strong soil adsorption, despite having a moderate soil half-life.

  • Atrazine stands out for its high persistence and mobility, posing a greater risk to water resources.

  • Phenoxypropionic acids (like Fenoprop) and the related 2,4-D generally show lower persistence in soil than atrazine or glyphosate but can have higher mobility, indicating a potential for leaching if not degraded rapidly.

For researchers and drug development professionals, these comparisons underscore the necessity of comprehensive environmental fate analysis. The choice of herbicide for agricultural or other applications involves a trade-off between efficacy, persistence, and mobility. The standardized OECD protocols detailed herein provide the self-validating framework essential for generating the robust data needed to make informed risk assessments and develop more environmentally benign alternatives.

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  • PubMed. (2016). Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms. Chirality.[Link]
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  • PubMed. (1987). Degradation of some phenoxy acid herbicides by mixed cultures of bacteria isolated from soil treated with 2-(2-methyl-4-chloro)phenoxypropionic acid. Applied and Environmental Microbiology.[Link]
  • PubChem. (n.d.). DL-2-Phenoxypropionic acid.
  • PubChem. (n.d.). 2-Phenylpropionic acid.

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An In Vivo Comparative Guide to the Analgesic Effects of 2-Phenoxypropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo analgesic properties of 2-phenoxypropionic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer an in-depth analysis of experimental design, mechanistic underpinnings, and structure-activity relationships, grounded in established scientific literature.

Introduction: The Quest for Novel Analgesics

The this compound scaffold is a key pharmacophore in medicinal chemistry, closely related to the widely recognized "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). While NSAIDs are mainstays in pain management, their use is often limited by gastrointestinal and cardiovascular side effects, primarily due to non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This has spurred the development of new derivatives, including modifications of the this compound structure, with the aim of enhancing analgesic efficacy, improving safety profiles, and exploring alternative mechanisms of action. This guide synthesizes in vivo data to provide a comparative framework for evaluating these next-generation analgesics.

Mechanisms of Analgesia: Beyond COX Inhibition

The analgesic and anti-inflammatory actions of traditional propionic acid derivatives are primarily attributed to the inhibition of prostaglandin synthesis via the COX pathway.[3] However, emerging research on related structures suggests a more complex mechanistic landscape.

The Cyclooxygenase (COX) Pathway

Most NSAIDs exert their effects by blocking COX-1 and COX-2 enzymes, which convert arachidonic acid into prostaglandins (PGs). PGs are key mediators that sensitize peripheral nociceptors to other inflammatory molecules like bradykinin and histamine, thereby lowering the pain threshold.[3][4] The analgesic benefit is largely COX-2 dependent, while the common gastrointestinal side effects are linked to the inhibition of the constitutively expressed COX-1 enzyme.[5] Several novel phenoxy acetic acid derivatives have been specifically designed as selective COX-2 inhibitors to mitigate these side effects.[6]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Physiological Effect Membrane Membrane Phospholipids PLA2 Phospholipase A2 (Stimulus: Tissue Injury) Membrane->PLA2 AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE2, etc.) COX->PGs Pain Pain & Inflammation PGs->Pain PLA2->AA NSAIDs This compound Derivatives (NSAIDs) NSAIDs->COX Inhibition

Caption: The Arachidonic Acid Cascade and the inhibitory action of NSAIDs.

Alternative Mechanisms: The Cholinergic System

Intriguingly, some 2-phenoxyalkanoic acid esters have demonstrated potent analgesic properties comparable to morphine, which are attributed to an increase in acetylcholine (ACh) release at central muscarinic synapses.[7] This suggests that not all derivatives of this class rely on COX inhibition, opening a promising avenue for developing analgesics with novel mechanisms and potentially different side-effect profiles.

In Vivo Models for a Multi-faceted View of Pain

No single animal model can fully capture the complexity of human pain. Therefore, a battery of tests is essential to characterize the analgesic profile of a compound, distinguishing between peripheral and central mechanisms and sensitivity to different pain modalities (chemical, thermal).

Experimental_Workflow cluster_tests Analgesic Screening Cascade cluster_analysis Data Analysis & Interpretation start Test Compound (this compound Derivative) writhing Acetic Acid Writhing Test (Peripheral, Visceral Pain) start->writhing hotplate Hot Plate Test (Central, Supraspinal Pain) start->hotplate tailflick Tail-Flick Test (Central, Spinal Pain) start->tailflick peripheral Peripheral Analgesic Activity writhing->peripheral central Central Analgesic Activity hotplate->central tailflick->central mechanism Mechanistic Hypothesis (e.g., COX vs. non-COX) peripheral->mechanism central->mechanism

Sources

head-to-head comparison of different synthesis routes for 2-Phenoxypropionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of Synthesis Routes for 2-Phenoxypropionic Acid

Introduction

This compound is a significant chemical intermediate with applications ranging from the synthesis of herbicides to its use as a building block in the development of pharmaceuticals.[1][2] As an aromatic ether and carboxylic acid, its structure lends itself to various modifications, making the efficiency and scalability of its synthesis a critical consideration for researchers and industrial chemists.[2] This guide provides a comprehensive, head-to-head comparison of the primary synthesis routes for this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and comparative performance data to inform your selection of the most suitable method for your specific application.

Comparative Overview of Synthesis Routes

The selection of a synthetic route is a strategic decision dictated by factors such as required scale, desired purity, cost of starting materials, and environmental considerations. Below is a high-level comparison of the most common methodologies.

Synthesis Route Core Reaction Type Key Starting Materials General Conditions Primary Advantages Key Challenges
Williamson Ether Synthesis SN2 Nucleophilic SubstitutionPhenol, 2-Halopropionic Acid/EsterBasic conditions, moderate temp. (50-110°C)Versatile, well-understood, good yields, readily available starting materials.[3]Potential for elimination side-reactions with secondary halides.[4]
Ullmann Condensation Copper-Catalyzed Cross-CouplingPhenol, Aryl HalideHigh temperatures (>200°C), polar solvents, Cu catalyst.[5]Effective for coupling with less reactive aryl halides.Harsh reaction conditions, stoichiometric copper often required, moderate yields.[5][6]
From Phenylacetonitrile Alkylation & HydrolysisPhenylacetonitrile, Methylating AgentMulti-step, requires strong bases and pressure for alkylation.[7]Utilizes different, potentially cheaper, starting materials.Multi-step process can lower overall yield; potential for di-alkylation.[7]
Phase-Transfer Catalysis (PTC) Catalytic Enhancement(Same as Williamson)Biphasic system (aq/org), ambient to moderate temp.Milder conditions, increased reaction rates, simplified workup, ideal for industrial scale-up.[8]Requires catalyst, optimization of catalyst and solvent system may be needed.

Route 1: The Classic Approach - Williamson Ether Synthesis

This method is the most widely employed for preparing ethers, including this compound, due to its reliability and straightforward execution.[4]

Expertise & Experience: The Underlying Mechanism

The Williamson ether synthesis is a classic SN2 reaction.[9] The process begins with the deprotonation of phenol by a base (commonly sodium hydroxide) to form the sodium phenoxide, a potent nucleophile. This phenoxide ion then attacks the electrophilic carbon atom of a 2-halopropionic acid (or its ester), displacing the halide leaving group in a single, concerted step.[3]

The choice of a primary or secondary alkyl halide is critical; for this compound synthesis, a 2-halopropanoate is a secondary halide. While the reaction works, there is a competing E2 elimination pathway, especially with sterically hindered bases or higher temperatures, which can reduce the overall yield.[4] Using an ester like ethyl 2-bromopropanoate followed by hydrolysis is a common strategy to achieve high purity.[10]

Experimental Protocol: Synthesis via Williamson Etherification

This protocol is adapted from procedures described for similar phenoxypropanoic acids.[10][11]

  • Phenoxide Formation: In a reaction flask equipped with a reflux condenser and stirrer, dissolve phenol in a suitable solvent like toluene or ethanol.

  • Add an equimolar amount of a strong base, such as sodium hydroxide flakes, and heat the mixture to form the sodium phenoxide salt. Water may be removed by azeotropic distillation if a dry solvent like toluene is used.[11]

  • Nucleophilic Substitution: Cool the mixture and add an ester of 2-chloropropionic or 2-bromopropionic acid (e.g., methyl 2-chloropropionate) dropwise, maintaining the temperature between 15°C and 35°C.[11]

  • After the initial reaction, heat the mixture to reflux for 1-5 hours to drive the reaction to completion.[11]

  • Hydrolysis: Cool the reaction mixture. Add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) and heat at reflux for several hours to hydrolyze the ester to the carboxylate salt.[7]

  • Work-up and Isolation: After cooling, transfer the mixture to a separatory funnel. The organic layer can be discarded. The aqueous layer, containing the sodium 2-phenoxypropionate, is then acidified with a strong acid like hydrochloric acid until the pH is below 5, precipitating the this compound.[7][12]

  • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water or distillation under reduced pressure.[7][12]

Data Presentation: Williamson Synthesis
Parameter Value / Condition Source
Reactants o-Cresol, Methyl 2-chloropropionate, NaOH[11]
Solvent Toluene[11]
Temperature 15-20°C (addition), then reflux[11]
Reaction Time ~4.5 hours[11]
Reported Yield ~93% (for 2-phenylpropionic acid)[7]
Reported Purity >98%[7]
Visualization: Williamson Synthesis Workflow

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction & Hydrolysis cluster_2 Step 3: Isolation Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + NaOH Base NaOH Intermediate Ester Intermediate Phenoxide->Intermediate + Halo-Ester HaloEster 2-Halopropionate Ester AcidSalt Sodium 2-Phenoxypropionate Intermediate->AcidSalt 1. NaOH, H₂O 2. Heat FinalProduct This compound AcidSalt->FinalProduct + HCl (Acidification) G Phenol Phenol + Base Reaction High Temp Reaction (>150°C) Phenol->Reaction ArylHalide Aryl Halide (e.g., 2-bromopropionic acid) ArylHalide->Reaction Catalyst Cu(I) Catalyst Catalyst->Reaction Product This compound Reaction->Product

Caption: Generalized workflow for the Ullmann Condensation.

Route 3: Building from Phenylacetonitrile

An alternative strategy involves constructing the propionic acid moiety onto a phenyl ring starting from phenylacetonitrile (benzyl cyanide).

Expertise & Experience: The Underlying Mechanism

This route is a two-stage process. First, the α-carbon of phenylacetonitrile is deprotonated using a strong base to form a carbanion. This carbanion then acts as a nucleophile, reacting with a methylating agent (like dimethyl carbonate or dimethyl sulfate) in an alkylation step to form 2-phenylpropionitrile. [7]The second stage is the vigorous hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) using a strong base like sodium hydroxide at high temperatures. [13]A key challenge is controlling the initial alkylation to prevent di-methylation, which can be minimized by careful monitoring of the reaction progress. [7]

Experimental Protocol: From Phenylacetonitrile

This protocol is based on a published procedure. [7]

  • Alkylation: In a pressure vessel (autoclave), charge phenylacetonitrile, a large excess of dimethyl carbonate (acting as both reagent and solvent), and a strong base like sodium methoxide.

  • Heat the sealed vessel to around 180°C for several hours. The autogenic pressure will rise significantly (e.g., to 12 bar). [7]3. Intermediate Isolation: After cooling and venting, the resulting 2-phenylpropionitrile is isolated by adding water and extracting with a solvent like diethyl ether. The solvent is then removed.

  • Hydrolysis: The crude 2-phenylpropionitrile is mixed with a concentrated aqueous solution of sodium hydroxide (e.g., 10%). The mixture is heated to reflux (around 130°C) for approximately 4.5 hours until the nitrile is fully hydrolyzed. [7]5. Work-up and Isolation: Cool the now-homogeneous solution and extract with ether to remove any non-acidic impurities. Acidify the aqueous layer with concentrated HCl to precipitate the 2-phenylpropionic acid. [7]6. The final product is isolated by extraction with ether, followed by drying and distillation under reduced pressure to yield the pure acid. [7]

Data Presentation: From Phenylacetonitrile
Parameter Value / Condition Source
Reactants Phenylacetonitrile, Dimethyl Carbonate, NaOH[7]
Conditions Alkylation: 180°C, 12 bar; Hydrolysis: 130°C (reflux)[7]
Reaction Time ~4 hrs (alkylation) + 4.5 hrs (hydrolysis)[7]
Reported Yield ~93-97%[7][13]
Reported Purity 98-99%[7][13]
Visualization: Phenylacetonitrile Route Workflow

G Start Phenylacetonitrile Alkylation Alkylation (Dimethyl Carbonate, Base, 180°C) Start->Alkylation Nitrile 2-Phenylpropionitrile Alkylation->Nitrile Hydrolysis Hydrolysis (NaOH, 130°C) Nitrile->Hydrolysis Product 2-Phenylpropionic Acid Hydrolysis->Product

Caption: Workflow for synthesis starting from Phenylacetonitrile.

Process Optimization: The Role of Phase-Transfer Catalysis (PTC)

For industrial applications, particularly for Williamson-type syntheses, phase-transfer catalysis is a powerful technique for improving efficiency and safety. [8]

Expertise & Experience: The PTC Mechanism

The Williamson synthesis often involves a salt (the phenoxide), which is soluble in an aqueous phase, and an alkyl halide, which is soluble in an organic phase. The reaction is thus slow as it can only occur at the interface between the two immiscible liquids. A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), overcomes this limitation. [14] The catalyst's cation (Q⁺) is lipophilic and can transport the phenoxide anion (PhO⁻) from the aqueous phase into the organic phase as a Q⁺PhO⁻ ion pair. In the organic phase, the "naked" phenoxide anion is highly reactive and rapidly reacts with the alkyl halide. The catalyst then returns to the aqueous phase to repeat the cycle. This process allows the reaction to proceed at much lower temperatures and with faster rates. [8]

Visualization: The PTC Cycle

G cluster_0 Organic Phase cluster_1 Aqueous Phase RX R-X QOPh [Q⁺ PhO⁻] QX [Q⁺ X⁻] QOPh->QX + R-X QX->QOPh Interface Transfer + PhO⁻ Na⁺ - Na⁺ X⁻

Caption: Catalytic cycle of a phase-transfer catalyst (Q⁺) in ether synthesis.

Enantioselective Synthesis Strategies

For many pharmaceutical applications, obtaining a single enantiomer of this compound is crucial, as biological activity often resides in only one of the two mirror-image forms. [15] An effective method for producing (R)-2-phenoxypropionic acid involves a two-step process starting from the readily available and inexpensive chiral building block, L-alanine. [16]

  • Diazotization and Chlorination: L-alanine is converted to (S)-2-chloropropionic acid. This reaction proceeds with retention of configuration.

  • Etherification: The resulting (S)-2-chloropropionic acid is reacted with phenol. This is a Williamson ether synthesis, which proceeds via an SN2 mechanism, causing an inversion of stereochemistry at the chiral center. Thus, the (S)-chloro acid yields the (R)-phenoxy acid. [16]

Data Presentation: Enantioselective Synthesis
Parameter Value / Condition Source
Starting Material L-Alanine[16]
Key Steps Diazotization/Chlorination, then Etherification[16]
Etherification Conditions Reflux, KI as catalyst[16]
Overall Molar Conversion 74.9% (based on phenol)[16]
Reported Purity 95.08%[16]

Conclusion and Recommendations

The choice of synthesis route for this compound is a function of specific project goals.

  • For laboratory-scale synthesis and versatility, the Williamson Ether Synthesis remains the method of choice due to its reliability, good yields, and well-documented procedures. [3]* For industrial-scale production, integrating Phase-Transfer Catalysis with the Williamson synthesis is highly recommended. It allows for milder conditions, faster reactions, and potentially eliminates the need for anhydrous organic solvents, leading to a greener and more cost-effective process. [8]* When faced with particularly unreactive aryl halides, the Ullmann Condensation , especially modern catalyzed versions, provides a viable, albeit often more demanding, alternative. [5]* For applications requiring high enantiopurity, a chiral pool approach starting from a molecule like L-alanine is an elegant and effective strategy for producing the desired enantiomer. [16] By understanding the mechanistic underpinnings and practical considerations of each route, researchers and drug development professionals can make an informed decision to best achieve their synthetic objectives.

References

  • BenchChem. (n.d.). Enantioselective Synthesis of (S)-(+)-2-Phenylpropionic Acid: Application Notes and Protocols.
  • Tundo, P., Selva, M., & Bomben, A. (n.d.). 2-phenylpropionic acid. Organic Syntheses Procedure.
  • PrepChem. (n.d.). Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid.
  • BenchChem. (n.d.). Laboratory Synthesis of 2-(4-Phenylphenoxy)propanoic Acid: Application Notes and Protocols.
  • Google Patents. (n.d.). US4173709A - Process for the preparation of dextrorotatory this compound derivatives.
  • ResearchGate. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • Google Patents. (n.d.). CA1109885A - Process for the preparation of 2-methyl-2-phenoxy-propionic acid derivatives.
  • Google Patents. (n.d.). CN105037139A - Preparation method for 2-phenylpropionic acid.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemicalBook. (n.d.). 2-METHYL-2-PHENOXY-PROPIONIC ACID | 943-45-3.
  • ChemicalBook. (n.d.). This compound | 940-31-8.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Ullmann condensation.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • Polish Pharmaceutical Society. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?
  • Wikipedia. (n.d.). Ullmann reaction.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ResearchGate. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

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A Comparative Guide to Purity Validation of 2-Phenoxypropionic Acid Using a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research, development, and quality control, the purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a number—it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of robust analytical methodologies for validating the purity of 2-Phenoxypropionic acid, a chiral building block whose derivatives are used as herbicides and in other chemical syntheses.[1][2] We will dissect and compare the primary analytical techniques, grounding our discussion in the pivotal role of a well-characterized reference standard.

The central challenge in analyzing this compound lies in its chiral nature; it exists as two non-superimposable mirror images, or enantiomers.[1][3] Often, only one enantiomer possesses the desired biological activity, while the other may be inactive or even cause adverse effects.[1] Therefore, a purity assessment must be twofold: it must quantify the main compound against any chemical impurities and determine the enantiomeric excess (e.e.).

This guide moves beyond simple protocols to explain the causality behind methodological choices, empowering you to design and execute validation strategies that are not only compliant with regulatory standards like the ICH Q2(R1) guidelines but are also scientifically sound and fit for purpose.[4][5][6]

The Cornerstone of Quantification: The Reference Standard

Before any analysis begins, the reference standard must be unequivocally established. A reference standard is a highly purified and well-characterized compound used as a measurement base.[7]

  • Primary Standard: A substance of the highest purity, whose value is accepted without reference to other standards. Its characterization is exhaustive, often involving multiple orthogonal methods (e.g., NMR, MS, elemental analysis, DSC).[7]

  • Secondary Standard (or Working Standard): A standard whose purity and properties are established through comparison against a primary standard.[7]

For all the methods discussed below, the accuracy of the final purity value is directly contingent on the accurately known purity of the reference standard used for calibration and comparison.

Workflow for Purity Validation

The overall process involves a multi-faceted approach to ensure all aspects of purity—identity, chemical purity, and enantiomeric purity—are thoroughly assessed.

Purity_Validation_Workflow cluster_0 Phase 1: Standard & Sample Preparation cluster_1 Phase 2: Orthogonal Analytical Testing cluster_2 Phase 3: Data Analysis & Reporting RS Characterized This compound Reference Standard (RS) Prep_RS Prepare Stock & Working Solutions of RS RS->Prep_RS Sample Test Sample Batch Prep_Sample Prepare Sample Solution at Known Concentration Sample->Prep_Sample HPLC Chiral HPLC Analysis (Assay & Enantiomeric Purity) Prep_RS->HPLC qNMR Quantitative NMR (qNMR) (Purity Assay) Prep_RS->qNMR as external or internal standard Prep_Sample->HPLC Prep_Sample->qNMR LCMS LC-MS Analysis (Impurity Identification) Prep_Sample->LCMS Data_Analysis Compare Sample vs. RS Calculate Purity, Impurities, and Enantiomeric Excess HPLC->Data_Analysis qNMR->Data_Analysis LCMS->Data_Analysis provides impurity identity Validation Assess against ICH Q2(R1) Parameters (Linearity, Accuracy, Precision) Data_Analysis->Validation Report Final Purity Report & Certificate of Analysis Validation->Report

Caption: Overall workflow for validating the purity of this compound.

Methodology Comparison: HPLC vs. qNMR vs. LC-MS

No single technique can provide a complete purity profile. True scientific rigor comes from using orthogonal methods—techniques that measure the same attribute through different physical principles. Here, we compare the three most powerful and relevant methods.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Function Simultaneous quantification of the main component, known impurities, and enantiomeric purity.Absolute purity determination of the main component against a certified internal standard.Identification and structural elucidation of unknown impurities.
Principle Differential partitioning of analytes between a mobile phase and a chiral stationary phase.[3]The integral of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to it.[8][9]Physical separation of components by chromatography followed by mass-to-charge ratio analysis.[]
Reference Standard Requires a highly pure reference standard of this compound for calibration.Requires a certified internal standard (e.g., maleic anhydride) but not necessarily a reference standard of the analyte itself for purity calculation.[9]Primarily qualitative, but can be quantitative with specific impurity reference standards.
Specificity High for both enantiomers and chemical impurities, dependent on column and method optimization.Structurally specific; can distinguish and quantify different molecules in a mixture without chromatographic separation.Extremely high specificity based on mass; excellent for resolving co-eluting peaks from HPLC-UV.
Sensitivity High (typically low ppm level for LOQ).Lower sensitivity compared to HPLC (typically requires >0.1% levels).Very high (low ppb to ppm level), especially with modern mass analyzers.[]
Regulatory Standing Well-established, universally accepted method for purity and impurity analysis.Recognized as a primary ratio method; a powerful orthogonal technique for purity assignment.[11][12]Essential for impurity profiling and meeting regulatory requirements for impurity identification.[13][14][15]

Experimental Protocols & Mechanistic Insights

Chiral HPLC: The Workhorse for Enantiomeric and Chemical Purity

Expertise & Causality: Chiral HPLC is the gold standard because it physically separates the enantiomers, allowing for their individual quantification. The choice of a Chiral Stationary Phase (CSP) is critical. Polysaccharide-based CSPs, such as those in Chiralcel® columns, create chiral environments through grooves and cavities.[1][3] The enantiomers of this compound interact differently with these sites (via hydrogen bonding, dipole-dipole, and steric interactions), leading to different retention times. The acidic modifier (e.g., TFA) in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention.

Chiral_HPLC_Principle cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte CSP_Surface label_text Polysaccharide grooves (chiral environment) R_Enantiomer R-Enantiomer Interaction_R Weaker Interaction (Less Retention) R_Enantiomer->Interaction_R Elution Separation over time S_Enantiomer S-Enantiomer Interaction_S Stronger Interaction (More Retention) S_Enantiomer->Interaction_S Interaction_S->CSP_Surface Interaction_R->CSP_Surface R_Enantiomer_Peak Peak 1 Elution->R_Enantiomer_Peak Elutes First S_Enantiomer_Peak Peak 2 Elution->S_Enantiomer_Peak Elutes Second

Caption: Principle of enantiomeric separation by Chiral HPLC.

Protocol: Validated Chiral HPLC Method

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.[3]

  • Chromatographic Conditions:

    • Column: Chiralcel® OJ-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.[3]

    • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (TFA) (90:10:0.1 v/v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 25 °C.[3]

    • Detection: UV at 254 nm.[3]

    • Injection Volume: 10 µL.[3]

  • Sample Preparation:

    • Reference Standard (RS): Accurately weigh and dissolve the RS in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of at least five calibration standards by diluting the stock solution.[3]

    • Test Sample: Accurately weigh and dissolve the test sample in the mobile phase to the same nominal concentration as the main calibration standard.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[3]

  • Validation (as per ICH Q2(R1)): [4][5]

    • Linearity: Inject the calibration standards. Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.99.[3]

    • Accuracy: Perform recovery studies by spiking a placebo with the RS at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98-102%.[3]

    • Precision (Repeatability): Inject the same sample six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.[3]

Quantitative NMR (qNMR): An Orthogonal Purity Assay

Expertise & Causality: qNMR is a primary analytical method because it does not rely on the response factor of the analyte. The signal intensity is directly proportional to the molar quantity of the substance.[8] By adding a known amount of a highly pure, stable internal standard (IS) that has protons resonating in a clear region of the spectrum, one can calculate the absolute purity of the analyte. This provides a powerful, independent verification of the purity value obtained from chromatography, making the overall purity assessment highly trustworthy.

qNMR_Principle cluster_sample NMR Tube cluster_spectrum Resulting ¹H NMR Spectrum Analyte Analyte (this compound) - Unknown Purity (P_A) - Known Mass (m_A) - Known Molar Mass (M_A) - Unique Proton Signal (N_A) Spec Signal A (Integral I_A) Analyte->Spec IS Internal Standard (IS) - Known Purity (P_IS) - Known Mass (m_IS) - Known Molar Mass (M_IS) - Unique Proton Signal (N_IS) Spec_IS Signal IS (Integral I_IS) IS->Spec_IS Calculation Purity_A = (I_A / I_IS) * (N_IS / N_A) * (M_A / M_IS) * (m_IS / m_A) * P_IS Spec->Calculation Spec_IS->Calculation

Caption: The principle of purity determination using quantitative NMR (qNMR).

Protocol: qNMR for Absolute Purity

  • Instrumentation: A well-calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Analyte: Accurately weighed this compound test sample.

    • Internal Standard (IS): A certified reference material with known purity (e.g., Maleic Anhydride, 1,3,5-Trimethoxybenzene). The IS must not react with the analyte and must have signals that do not overlap with analyte signals.

    • Solvent: Deuterated solvent in which both analyte and IS are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample and 10-20 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. Use a 90° pulse angle.

    • Ensure sufficient signal-to-noise ratio.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte (e.g., the methine proton -CH-) and a well-resolved signal for the IS.

    • Calculate the purity using the formula shown in the diagram above, accounting for the number of protons for each signal, molar masses, weighed masses, and the purity of the IS.

LC-MS: Definitive Impurity Identification

Expertise & Causality: While HPLC-UV can quantify impurities relative to the main peak, it cannot identify them. LC-MS is the definitive tool for impurity profiling.[][14] By coupling the separation power of LC with the analytical power of a mass spectrometer, we can obtain the precise molecular weight of each impurity.[] Further fragmentation (MS/MS) can provide structural information, allowing for the confident identification of process-related impurities or degradation products, which is a critical regulatory expectation.[13][16]

Protocol: Impurity Profiling by LC-MS

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass accuracy).

  • Chromatographic Conditions:

    • Often, the same or a similar HPLC method can be used, but the mobile phase must be volatile (e.g., replace TFA with formic acid and non-volatile buffers with ammonium formate or acetate).

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

    • Analysis: Perform a full scan to detect all ionizable compounds. Then, perform data-dependent MS/MS analysis on the detected impurity ions to obtain fragmentation patterns.

  • Data Analysis:

    • Extract the exact mass of the impurity from the full scan data.

    • Use the exact mass to propose potential elemental compositions.

    • Analyze the MS/MS fragmentation pattern to deduce the structure of the impurity, often by comparing it to the fragmentation of the main this compound peak.

Conclusion

Validating the purity of this compound is a comprehensive task that cannot be reliably accomplished with a single analytical method. A robust, self-validating system employs a combination of techniques, each providing a unique and essential piece of the purity puzzle.

  • Chiral HPLC serves as the primary quantitative tool, delivering precise values for both chemical and, critically, enantiomeric purity against a reference standard.

  • qNMR provides an orthogonal, absolute measure of purity that validates the chromatographic assay, lending a high degree of confidence to the final purity value.

  • LC-MS is indispensable for the identification of unknown impurities, ensuring that the full impurity profile is understood, which is paramount for safety and regulatory compliance.

By integrating these methodologies, researchers and drug development professionals can establish a scientifically rigorous and defensible purity profile for this compound, ensuring the quality and integrity of their work.

References

  • A Comparative Guide to the Validation of Analytical Methods for (R)-2-Phenoxypropionic Acid. Benchchem.
  • Quantitative NMR (qNMR)
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • A Guide to Quantit
  • Quantitative NMR (qNMR). University of Illinois Chicago. [Link]
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Quantitative NMR (qNMR) for Pharmaceutical Analysis: the Pioneering Work of George Hanna at the U.S. FDA. Semantic Scholar. [Link]
  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
  • Enantiomeric Derivatives Separation of 2-(Phenoxy)
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • ICH Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chrom
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
  • Learn how to conduct structural analysis of impurities in pharmaceuticals.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
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A Comparative Analysis of 2-Phenoxypropionic Acid Metabolism in Wheat, Barley, and Soybean: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the metabolic pathways of 2-phenoxypropionic acid and structurally related compounds in three key plant species: wheat (Triticum aestivum), barley (Hordeum vulgare), and soybean (Glycine max). As a vital scaffold in many commercial herbicides, understanding the differential metabolism of this compound is paramount for developing selective and effective crop protection solutions. This document synthesizes current knowledge, presents plausible metabolic pathways based on existing literature for related compounds, and offers detailed experimental protocols for researchers in agrochemistry, plant science, and drug development.

Introduction: The Significance of this compound Metabolism

This compound is a key chemical moiety found in aryloxyphenoxypropionate (AOPP) herbicides, a class of compounds widely used for post-emergence control of grass weeds in broadleaf crops. The herbicidal activity and crop selectivity of these compounds are intrinsically linked to their metabolic fate within the plant. Differential metabolism between crop and weed species is often the primary mechanism of selectivity, where the tolerant crop can rapidly detoxify the herbicide, while the susceptible weed cannot.

The core metabolic reactions involved in the detoxification of xenobiotics, including herbicides, in plants typically occur in three phases:

  • Phase I: Transformation: Introduction or exposure of functional groups (e.g., hydroxyl, carboxyl) through reactions like oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases are key enzymes in this phase.

  • Phase II: Conjugation: The modified compound is conjugated with endogenous molecules such as sugars (e.g., glucose), amino acids, or glutathione, increasing its water solubility and reducing its toxicity.

  • Phase III: Sequestration: The conjugated metabolite is transported and sequestered in the vacuole or apoplast, effectively removing it from sites of metabolic activity.

This guide will explore the known and inferred metabolic pathways of this compound-containing herbicides in wheat, barley, and soybean, highlighting the enzymatic processes that contribute to their species-specific tolerance or susceptibility.

Comparative Metabolic Pathways

While direct comparative studies on the metabolism of this compound itself across wheat, barley, and soybean are limited in the public domain, we can infer the likely metabolic pathways based on extensive research on AOPP herbicides that share this core structure, such as fenoxaprop, diclofop, and fluazifop.

Wheat (Triticum aestivum)

Wheat, a graminaceous monocot, exhibits a moderate to high tolerance to certain AOPP herbicides. The primary metabolic pathway for detoxification is believed to be hydroxylation followed by conjugation .

  • Phase I (Hydroxylation): The phenyl ring of the this compound moiety is hydroxylated, typically at the 4-position, by cytochrome P450 monooxygenases. This is a critical detoxification step.

  • Phase II (Conjugation): The newly introduced hydroxyl group serves as a site for rapid conjugation with glucose to form a glucoside conjugate. This reaction is catalyzed by UDP-glucosyltransferases (UGTs).

  • Phase III (Sequestration): The resulting glucoside conjugate is then transported and sequestered in the vacuole.

The rapid hydroxylation and subsequent conjugation are key to wheat's ability to tolerate these herbicides.

Barley (Hordeum vulgare)

Barley, another important cereal crop, generally shows lower tolerance to many AOPP herbicides compared to wheat. This difference in sensitivity is attributed to a slower rate of metabolic detoxification. The metabolic pathway is similar to that in wheat, but the key difference lies in the rate of hydroxylation .

  • Phase I (Hydroxylation): Aromatic hydroxylation of the phenoxy ring occurs, but at a significantly slower rate than in wheat.

  • Phase II (Conjugation): The hydroxylated metabolite is subsequently conjugated with glucose.

  • Phase III (Sequestration): The conjugate is sequestered in the vacuole.

The slower metabolism in barley leads to a higher concentration of the active herbicidal acid in the plant for a longer duration, resulting in greater phytotoxicity.

Soybean (Glycine max)

Soybean, a broadleaf dicot, is naturally tolerant to most AOPP herbicides, which are designed to target grasses. This inherent tolerance is primarily due to the structural differences in the target enzyme, acetyl-CoA carboxylase (ACCase), between grasses and dicots. However, metabolism also plays a significant role in detoxification. In addition to hydroxylation and conjugation, ether bond cleavage has been reported as a metabolic route for some phenoxy herbicides in legumes.

  • Phase I (Hydroxylation and Ether Cleavage): Like cereals, soybean can hydroxylate the aromatic ring. Additionally, cleavage of the ether linkage between the phenyl ring and the propionic acid side chain can occur, leading to the formation of a phenol and the corresponding propionic acid derivative.

  • Phase II (Conjugation): The hydroxylated metabolites and the phenol resulting from ether cleavage are readily conjugated with glucose or other sugars.

  • Phase III (Sequestration): The conjugates are compartmentalized within the cell.

The combination of a tolerant ACCase and efficient metabolic detoxification pathways contributes to the high level of AOPP herbicide safety in soybeans.

Summary of Metabolic Differences

The key differences in the metabolism of this compound-containing herbicides among the three species are summarized in the table below.

FeatureWheat (Triticum aestivum)Barley (Hordeum vulgare)Soybean (Glycine max)
Primary Metabolic Pathway Rapid aryl hydroxylation and conjugationSlower aryl hydroxylation and conjugationAryl hydroxylation, ether cleavage, and conjugation
Key Detoxification Enzyme Cytochrome P450 monooxygenasesCytochrome P450 monooxygenasesCytochrome P450 monooxygenases, potentially etherases
Rate of Metabolism FastSlow to moderateFast
Major Metabolites 4-hydroxy-phenoxypropionic acid glucoside4-hydroxy-phenoxypropionic acid glucoside4-hydroxy-phenoxypropionic acid glucoside, phenol glucosides
Overall Tolerance Moderate to HighLow to ModerateHigh

Visualizing the Metabolic Pathways

The following diagrams illustrate the proposed metabolic pathways of this compound in the studied plant species.

cluster_wheat_barley Metabolism in Wheat and Barley 2-PPA This compound OH_PPA 4-Hydroxy-2-phenoxypropionic Acid 2-PPA->OH_PPA Aryl Hydroxylation (Cytochrome P450) Glc_OH_PPA Glucoside Conjugate OH_PPA->Glc_OH_PPA Glucosylation (UGT) Vacuole_WB Vacuole Sequestration Glc_OH_PPA->Vacuole_WB

Caption: Proposed metabolic pathway in wheat and barley.

cluster_soybean Metabolism in Soybean 2-PPA_S This compound OH_PPA_S 4-Hydroxy-2-phenoxypropionic Acid 2-PPA_S->OH_PPA_S Aryl Hydroxylation (Cytochrome P450) Phenol Phenol 2-PPA_S->Phenol Ether Cleavage Glc_OH_PPA_S Glucoside Conjugate OH_PPA_S->Glc_OH_PPA_S Glucosylation (UGT) Vacuole_S Vacuole Sequestration Glc_OH_PPA_S->Vacuole_S Glc_Phenol Phenol Glucoside Phenol->Glc_Phenol Glucosylation (UGT) Glc_Phenol->Vacuole_S

Caption: Proposed metabolic pathways in soybean.

Experimental Protocols

To empirically determine and compare the metabolic pathways of this compound in different plant species, a series of well-established experimental procedures can be employed. The use of radiolabeled compounds is highly recommended for tracing the fate of the molecule.[1]

General Experimental Workflow

The overall workflow for a comparative metabolism study is outlined below.

Start Plant Growth and Treatment Extraction Metabolite Extraction Start->Extraction Separation Chromatographic Separation (HPLC/UPLC) Extraction->Separation Detection Detection and Quantification (Radiodetector, MS) Separation->Detection Identification Metabolite Identification (MS/MS, NMR) Detection->Identification Data_Analysis Data Analysis and Pathway Elucidation Identification->Data_Analysis End Comparative Pathway Model Data_Analysis->End

Caption: General workflow for plant metabolism studies.

Detailed Step-by-Step Methodology

Objective: To identify and quantify the metabolites of [¹⁴C]-2-phenoxypropionic acid in wheat, barley, and soybean.

Materials:

  • Wheat, barley, and soybean seeds

  • Potting mix and growth chambers

  • [¹⁴C]-2-phenoxypropionic acid (uniformly ring-labeled)

  • Formulated blank (without active ingredient)

  • Acetone, acetonitrile, methanol, water (HPLC grade)

  • Formic acid

  • Liquid nitrogen

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radiodetector

  • Liquid Scintillation Counter (LSC)

  • Mass Spectrometer (LC-MS/MS)

Procedure:

  • Plant Growth and Treatment:

    • Grow wheat, barley, and soybean plants in a controlled environment (e.g., growth chamber) to the 2-3 leaf stage.

    • Prepare a treatment solution of [¹⁴C]-2-phenoxypropionic acid in a suitable solvent (e.g., acetone:water, 1:1 v/v) with a non-phytotoxic surfactant.

    • Apply a known amount of the radiolabeled solution to the adaxial surface of the second true leaf of each plant using a microsyringe.

    • Harvest plants at various time points (e.g., 6, 24, 48, and 72 hours) after treatment.

  • Sample Preparation and Extraction:

    • At each time point, wash the treated leaf with an appropriate solvent (e.g., 10% acetonitrile) to remove unabsorbed parent compound (leaf wash).

    • Separate the plant into roots, shoots, and the treated leaf.

    • Homogenize the plant parts in liquid nitrogen and extract with a suitable solvent mixture (e.g., acetonitrile:water, 80:20 v/v).

    • Centrifuge the homogenate and collect the supernatant. Repeat the extraction twice and pool the supernatants.

    • Analyze an aliquot of the leaf wash and the plant extracts by LSC to determine the distribution of radioactivity.

  • Metabolite Separation and Quantification:

    • Concentrate the plant extracts under reduced pressure.

    • Purify the extracts using SPE to remove interfering substances.

    • Analyze the purified extracts by reverse-phase HPLC with a radiodetector.[1] A typical mobile phase could be a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Quantify the parent compound and its metabolites based on the radioactivity detected in each peak.

  • Metabolite Identification:

    • Collect the fractions corresponding to the radioactive peaks from the HPLC.

    • Analyze the collected fractions by LC-MS/MS to determine the mass-to-charge ratio (m/z) and fragmentation pattern of the metabolites.

    • For unequivocal identification of novel metabolites, larger-scale purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

Data Analysis and Interpretation:

  • Calculate the percentage of applied radioactivity recovered in the leaf wash, treated leaf, shoots, and roots at each time point.

  • Determine the percentage of the parent compound and each metabolite in the plant extracts.

  • Propose metabolic pathways based on the identified structures of the metabolites.

  • Compare the rates of metabolism and the metabolite profiles among wheat, barley, and soybean to elucidate the basis for any observed differences in tolerance.

Conclusion and Future Directions

The metabolic fate of this compound and its herbicidal derivatives is a complex process that varies significantly among plant species. While wheat and barley likely share a primary detoxification pathway involving rapid aryl hydroxylation and subsequent glucosylation, the rate of these reactions appears to be a critical determinant of tolerance. Soybean, in addition to these pathways, may also utilize ether bond cleavage as a means of detoxification.

Future research should focus on direct comparative studies using radiolabeled this compound in these and other important crop species. The application of advanced analytical techniques, such as high-resolution mass spectrometry and NMR, will be crucial for the definitive identification of metabolites. Furthermore, identifying the specific cytochrome P450 enzymes and UDP-glucosyltransferases responsible for these metabolic transformations through transcriptomic and proteomic approaches will provide a deeper understanding of the molecular basis of herbicide selectivity and could pave the way for the development of novel, more selective herbicides or herbicide-tolerant crops.

References

  • Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. (2017). Planta Daninha, 35. [Link]
  • Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation. (2019). Weed Science, 67(2), 123-145. [Link]
  • methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. (2017). Planta Daninha, 35. [Link]
  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (2020). Journal of Applied Sciences and Environmental Management, 24(4), 633-639. [Link]
  • Biokinetic Analysis and Metabolic Fate of 2,4-D in 2,4-D-Resistant Soybean (Glycine max). (2017). Journal of Agricultural and Food Chemistry, 65(31), 6625-6633. [Link]

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A Senior Application Scientist's Guide to Assessing the Selectivity of 2-Phenoxypropionic Acid-Based Herbicides on Various Crops

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Principle of Controlled Disruption

In the intricate world of crop protection, the goal is not merely to eliminate threats but to do so with surgical precision. 2-Phenoxypropionic acid-based herbicides, a subset of the synthetic auxin family, exemplify this principle. These compounds, including well-known active ingredients like Mecoprop (MCPP) and Dichlorprop (DCPP), function by mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[1][2][3] When applied to susceptible broadleaf weeds, they induce a state of uncontrolled, chaotic growth that ultimately leads to the plant's demise.[1][3]

However, their true value lies in their selectivity. When applied correctly to monocotyledonous crops such as wheat, barley, or oats, they leave the crop relatively unharmed while controlling the broadleaf weeds competing for resources.[1][4][5] This guide provides an in-depth analysis of the mechanisms governing this selectivity and presents robust, field-proven methodologies for its quantitative assessment. Understanding these principles is paramount for researchers and drug development professionals aiming to develop new herbicidal formulations or to deploy existing ones with maximum efficacy and minimal crop phytotoxicity.

Section 1: The Basis of Selectivity – A Mechanistic Deep Dive

The differential response of various plant species to this compound herbicides is not a matter of chance but is rooted in fundamental physiological and biochemical differences. Selectivity is primarily governed by two factors: metabolic detoxification and the characteristics of the target site.

  • Metabolic Detoxification: Tolerant crops, particularly cereals, possess efficient enzymatic systems that rapidly metabolize the herbicide into non-toxic compounds. This detoxification occurs before the herbicide can accumulate to lethal concentrations in the plant tissues. Susceptible broadleaf weeds lack this rapid metabolic capability, allowing the synthetic auxin to overwhelm their hormonal systems.

  • Target Site Specificity: While the primary target—auxin binding proteins—is present in both monocots and dicots, subtle differences in the protein structures and their downstream signaling pathways can contribute to selectivity.[3] Furthermore, the (R)-isomer of these chiral herbicides is the biologically active form, responsible for binding to the target site and eliciting the herbicidal effect.[1][6][7][8]

The following diagram illustrates the simplified mechanism of action that leads to the selective herbicidal effect.

Mechanism_of_Action Fig. 1: Simplified Mechanism of Phenoxypropionic Acid Herbicides cluster_0 Herbicide Application cluster_1 Plant Cell Interaction cluster_2 Differential Plant Response Herbi This compound ((R)-Isomer) Receptor Auxin Binding Protein (ABP) Herbi->Receptor Mimics IAA, Binds to Receptor Signal Signal Transduction Cascade Receptor->Signal Initiates Hormonal Signal Tolerant Tolerant Crop (e.g., Wheat) - Rapid Metabolism - Detoxification Signal->Tolerant Signal Propagation Susceptible Susceptible Weed (e.g., Thistle) - Slow Metabolism - Accumulation Signal->Susceptible Signal Propagation OutcomeT Normal Growth Tolerant->OutcomeT OutcomeS Uncontrolled Growth (Epinasty, Twisting) -> Plant Death Susceptible->OutcomeS

Fig. 1: Simplified Mechanism of Phenoxypropionic Acid Herbicides

Section 2: Comparative Selectivity Data

The practical application of these herbicides hinges on their performance in the field. The following tables summarize observed selectivity for key 2-phenoxypropionic acids across various crops. These data are synthesized from multiple field studies and serve as a guide for expected crop tolerance. It is crucial to note that actual crop response can be influenced by environmental conditions, crop growth stage, and specific product formulation.[9]

Table 1: Selectivity of Mecoprop-P on Various Crops

CropScientific NameTypical Tolerance LevelNotes
Wheat Triticum aestivumHigh Generally safe from the 3-leaf stage to the early flag leaf stage.[4][9]
Barley Hordeum vulgareHigh Similar application window and tolerance as wheat.[4][9]
Oats Avena sativaHigh Good tolerance within the recommended growth stages.[4][9]
Turfgrasses VariousHigh Widely used for broadleaf weed control in established turf.[5][10] Do not spray bentgrass above 27°C.[4]
Legumes (e.g., Peas, Clover) Pisum sativum, Trifolium spp.Very Low Highly susceptible; should not be used on or near these crops. Do not spray on grain underseeded to legumes.[4]
Oilseed Rape Brassica napusVery Low Significant potential for severe injury.

Table 2: Selectivity of Dichlorprop-P on Various Crops

CropScientific NameTypical Tolerance LevelNotes
Cereals (Wheat, Barley) Triticum, Hordeum spp.High Considered safe for use in cereals for broadleaf weed control.[11]
Grassland/Pasture VariousHigh Effective for weed management in established grasslands.[11]
Lentils Lens culinarisVery Low Highly sensitive to residues.[12]
Chickpeas Cicer arietinumVery Low Highly sensitive to residues.[12]
Industrial Hemp Cannabis sativaModerate to Low Dose-response studies show significant biomass reduction even at low rates, indicating high sensitivity.

Table 3: Comparison with Alternative Herbicide Groups

Herbicide ClassExample Active IngredientSelectivity ProfilePrimary Use Case
2-Phenoxypropionic Acids Mecoprop-P, Dichlorprop-PExcellent on cereals and turf; poor on broadleaf crops.Post-emergence broadleaf weed control in monocots.
Sulfonylureas (ALS Inhibitors) Metsulfuron-methylVaries widely by compound; some are selective in cereals, others in broadleaf crops.Broad-spectrum control in various cropping systems.
ACCase Inhibitors (FOPs/DIMs) Clodinafop-propargyl, FenoxapropExcellent on broadleaf crops; poor on most grasses (weeds and crops).[1][13][14]Post-emergence grass weed control in broadleaf crops.
Glyphosate (EPSPS Inhibitor) GlyphosateNon-selective; kills most plants.Burndown applications or use in glyphosate-tolerant crops.
Natural Acids/Oils Acetic Acid, Clove OilNon-selective, contact action.Organic farming, spot treatments, burndown.[15]

Section 3: Experimental Protocols for Assessing Herbicide Selectivity

To generate reliable and defensible data, standardized and well-controlled experimental protocols are essential. The following sections detail the methodologies for greenhouse and field-based selectivity assessments.

Protocol: Greenhouse Dose-Response Bioassay

This protocol is designed to quantify crop and weed responses to a range of herbicide doses under controlled conditions, allowing for the determination of key metrics like the Effective Dose for 50% growth reduction (ED50).[12]

Objective: To determine the relative tolerance of different plant species to a this compound herbicide.

Workflow Diagram:

Fig. 2: Workflow for Greenhouse Dose-Response Bioassay

Step-by-Step Methodology:

  • Plant Culture:

    • Select test species, including the target crop(s) (e.g., wheat, barley) and representative sensitive species (e.g., lentil, field pea).[12]

    • Sow 3-5 seeds per pot (10 cm diameter) filled with a standardized potting medium. Thin to a uniform number of seedlings (e.g., 2 per pot) after emergence.

    • Grow plants in a controlled greenhouse environment (e.g., 22°C/18°C day/night, 16h photoperiod) until they reach the appropriate growth stage for application, typically the 2-4 leaf stage.[16][17]

  • Herbicide Dose Preparation:

    • Prepare a stock solution of the herbicide formulation.

    • Perform serial dilutions to create a range of doses. A common range is 0x (control), 0.125x, 0.25x, 0.5x, 0.75x, 1x (the recommended label rate), and 2x the label rate.[18] Using a logarithmic dose range is critical for accurate curve fitting.

    • Each treatment, including the untreated control, should have at least four replicates.

  • Application:

    • Use a laboratory-grade track sprayer equipped with a flat-fan nozzle to ensure uniform application. Calibrate the sprayer to deliver a specific volume (e.g., 200 L/ha).[19]

    • Randomize the placement of pots within the spray chamber to avoid any systematic errors.

  • Post-Application Care and Assessment:

    • Return the plants to the greenhouse and arrange them in a randomized complete block design.

    • Assess plant injury at 7, 14, and 21 days after application (DAA).

    • Visual Phytotoxicity Rating: Score injury on a scale of 0% (no effect) to 100% (complete plant death), noting symptoms like epinasty, chlorosis, and necrosis.[16]

    • Biomass Measurement: At the final assessment (e.g., 21 DAA), harvest the above-ground plant material, place it in labeled paper bags, and dry in an oven at 70°C for 72 hours. Record the dry weight.

  • Data Analysis:

    • Calculate the percent biomass reduction for each replicate relative to the mean of the untreated controls.

    • Use statistical software (e.g., R with the 'drc' package) to fit the percent biomass reduction data to a four-parameter log-logistic dose-response curve.[12]

    • From the fitted curves, determine the ED50 (dose causing 50% reduction) and ED10 (dose causing 10% reduction) values. A higher ED value indicates greater tolerance.

Protocol: Field Selectivity Trial

Field trials are essential to validate greenhouse findings under real-world conditions, accounting for environmental variability and crop-weed competition.[20][21]

Objective: To evaluate the selectivity and efficacy of a herbicide under typical agricultural conditions.

Experimental Design Diagram:

Field_Trial_Design Fig. 3: Randomized Complete Block Design for a Field Trial cluster_1 Block 1 cluster_2 Block 2 cluster_3 Block 3 cluster_4 Block 4 a1 T2: Herbicide 1x b1 T4: Alt. Herbicide c1 T1: Untreated d1 T3: Herbicide 2x a2 T1: Untreated b2 T3: Herbicide 2x c2 T2: Herbicide 1x d2 T4: Alt. Herbicide a3 T4: Alt. Herbicide b3 T1: Untreated c3 T3: Herbicide 2x d3 T2: Herbicide 1x a4 T3: Herbicide 2x b4 T2: Herbicide 1x c4 T4: Alt. Herbicide d4 T1: Untreated

Fig. 3: Randomized Complete Block Design for a Field Trial

Step-by-Step Methodology:

  • Site Selection and Preparation:

    • Choose a field with uniform soil type and a known history of broadleaf weed infestation.[21]

    • Prepare the seedbed according to standard agricultural practices for the chosen crop.

    • Establish the crop (e.g., spring wheat) at a standard seeding rate.

  • Experimental Design and Layout:

    • Use a Randomized Complete Block Design (RCBD) with a minimum of four blocks (replicates) to account for field variability.[22]

    • Define plot sizes appropriate for the application equipment (e.g., 3m x 10m). Include buffer zones between plots to prevent spray drift.[21]

    • Treatments should include:

      • Untreated Control (weedy check).

      • Test Herbicide at the proposed label rate (1x).

      • Test Herbicide at a supra-lethal rate (e.g., 2x) to assess the margin of crop safety.

      • A standard commercial herbicide for comparison.

  • Application:

    • Apply herbicides using a calibrated plot sprayer when the crop is at the recommended growth stage (e.g., 3-5 leaf stage) and weeds are young and actively growing.[23]

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Assessments:

    • Crop Phytotoxicity: Visually assess crop injury (stunting, discoloration, malformation) at 7, 14, 28, and 56 days after treatment (DAT) using the 0-100% scale.

    • Weed Control: Visually assess the percent control of key weed species in each plot compared to the untreated control at the same time points.

    • Yield: At crop maturity, harvest a predetermined area from the center of each plot. Record the grain yield and adjust for moisture content.

  • Data Analysis:

    • Analyze phytotoxicity, weed control, and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • If the ANOVA shows significant treatment effects, perform a mean separation test (e.g., Tukey's HSD) to compare individual treatments.

    • The ideal outcome is high weed control with no significant crop injury and no significant yield reduction compared to the weed-free (or standard herbicide) plots.

Conclusion

The selectivity of this compound-based herbicides is a cornerstone of their utility in modern agriculture. This selectivity is a complex interplay of plant metabolism and target site interactions, which allows for the effective control of broadleaf weeds within tolerant cereal and turfgrass systems. A rigorous and systematic approach to assessing this selectivity, employing both controlled-environment dose-response studies and comprehensive field trials, is indispensable for product development and optimal field use. The protocols and comparative data presented in this guide provide a robust framework for researchers to generate the high-quality, defensible data needed to advance crop protection science.

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  • ResearchGate. (n.d.). Updated peer review of the pesticide risk assessment of the active substance dichlorprop-P. [Link]
  • Buser, H. R., & Müller, M. D. (1995). Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil. 1. Enantiomerization and Enantioselective Degradation of the Chiral this compound Herbicides. Environmental Science & Technology, 29(8), 2023-2029. [Link]
  • Horowitz, M. (1976). Application of bioassay techniques to herbicide investigations. Weed Research, 16(4), 209-215. [Link]
  • European Food Safety Authority. (2009). Modification of the existing maximum residue levels for dichlorprop-P in cereal grains. EFSA Journal, 7(10), 1361. [Link]
  • ChemCERT. (2019).
  • Google Patents. (n.d.). US4447259A - 2-(Substituted phenoxy)propionic acid derivatives and their uses for herbicidal purposes.
  • SciSpace. (n.d.). Selectivity of herbicides. [Link]
  • Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271. [Link]
  • de Castro, G. R. A., et al. (2018). Comparative Selectivity of Herbicides Used in Wheat Crop on the Predators Chrysoperla externa and Eriopis connexa. Planta Daninha, 36. [Link]
  • da Silva, A. F., et al. (2014). Selectivity of herbicides applied in pre and post emergence of safflower culture. Revista Brasileira de Energias Renováveis, 3(2), 118-130. [Link]
  • de Souza, G. S. F., et al. (2020). Selectivity and Efficacy of Herbicides Applied in Pre-Emergence in Cassava Crop. Journal of Agricultural Science, 12(3), 119. [Link]

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Safety Operating Guide

Mastering the Disposal of 2-Phenoxypropionic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development and chemical research, meticulous attention to detail extends beyond the benchtop; it is paramount in the safe management and disposal of laboratory chemicals. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-phenoxypropionic acid, ensuring the safety of personnel and compliance with environmental regulations. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, it is crucial to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRequired PPE
Skin IrritantGHS07Chemical-resistant gloves (e.g., nitrile)
Eye IrritantGHS07Chemical safety goggles or face shield
Respiratory IrritantGHS07Use in a well-ventilated area or fume hood
Additional PPE Lab coat

The Core Directive: Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via sanitary sewer systems (drain disposal) or as regular solid waste (trash). This is due to its potential environmental impact and its classification as a hazardous chemical. Improper disposal can lead to non-compliance with local, state, and federal regulations.

Step-by-Step Disposal Protocol

The recommended and compliant method for the disposal of this compound is through a licensed hazardous waste disposal company, with the ultimate treatment being incineration.[1]

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the cornerstone of safe laboratory practice. This compound waste should be collected in a designated container and not mixed with other waste streams, especially incompatible materials.

  • Incompatible Materials: Avoid mixing with strong bases and strong oxidizing agents.[1]

  • Waste Stream Classification: this compound is a non-halogenated organic acid .[3] It should be collected with other compatible non-halogenated organic waste.

Step 2: Container Selection and Labeling

The integrity of the waste container is critical to prevent leaks and ensure safe transport.

  • Container Material: High-density polyethylene (HDPE) is a suitable container material for collecting this compound waste.[4][5][6] Always use a container that is in good condition with a secure, leak-proof lid.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards: "Irritant"

    • The date accumulation started

    • The name of the principal investigator or laboratory contact

Step 3: Accumulation and Storage

Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Liquid waste containers should be kept in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Fullness: Do not overfill waste containers. A good rule of thumb is to fill to no more than 90% of the container's capacity to allow for vapor expansion.

Step 4: Arranging for Disposal

Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Follow your institution's specific procedures for requesting a waste pickup.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste this compound Generated ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe check_ph Is the waste an aqueous solution with a known pH? ppe->check_ph ph_le_2 pH <= 2? check_ph->ph_le_2 Yes non_halogenated Segregate as Non-Halogenated Organic Acid Waste check_ph->non_halogenated No / Solid d002_waste Classify as Hazardous Waste: D002 (Corrosive) ph_le_2->d002_waste Yes ph_le_2->non_halogenated No d002_waste->non_halogenated container Select a labeled, compatible (HDPE) container non_halogenated->container storage Store in a designated Satellite Accumulation Area with secondary containment container->storage disposal_request Request pickup from EHS or licensed waste contractor storage->disposal_request end Proper Disposal Complete disposal_request->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's emergency response team.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • 2-Phenoxypropanoic acid Safety D
  • (+)-2-Phenoxypropionic acid SDS. ECHEMI. URL
  • Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group. URL
  • Non-Halogenated Solvents in Laboratories.
  • Classification of special laboratory waste. University of Barcelona. URL
  • EPA Hazardous Waste Codes. My Alfred University. URL
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. URL
  • High-Temperature Inciner
  • Chemical resistance of high and low density polyethylene. Cipax. URL
  • Chemical Resistance Chart for HDPE (High Density Polyethylene). Desco Asia. URL
  • HDPE Chemical Compatibility & Resistance Chart. CP Lab Safety. URL

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Operational Guide: Personal Protective Equipment for Handling 2-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Phenoxypropionic acid (CAS No. 940-31-8). As a Senior Application Scientist, this document synthesizes technical data with field-proven practices to ensure the safety of all laboratory personnel. The procedures outlined below are designed to be self-validating, providing a clear rationale for each safety measure.

Urgent Safety Briefing: Hazard Profile of this compound

This compound is a solid crystalline substance that presents moderate health risks upon exposure.[1] Understanding these hazards is the critical first step in implementing effective protective measures. The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[2][3]

Hazard ClassificationGHS Hazard CodeDescription of Risk
Skin IrritationH315Causes skin irritation upon direct contact.[2]
Serious Eye IrritationH319Causes serious, potentially damaging, eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation if dust is inhaled.[2]

Signal Word: Warning Hazard Pictogram: GHS07 (Exclamation Mark)[1][2]

The causality behind our PPE recommendations is directly linked to these classifications. We must prevent skin and eye contact and eliminate the inhalation of airborne dust.

Core PPE Ensemble: Your First Line of Defense

A standard set of PPE is mandatory for any procedure involving this compound. The specific level of protection may be escalated based on the operation being performed (see Section 3).

  • Hand Protection: Wear chemical-resistant gloves.[2][4] Nitrile gloves are a suitable minimum for incidental contact and protection against powders.[5] For prolonged handling or when preparing solutions, gloves made of neoprene or butyl rubber offer enhanced protection against acids.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[6]

  • Eye and Face Protection: At a minimum, chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards are required.[7][8] Due to the severe eye irritation risk, it is strongly recommended to use a full-face shield in addition to safety goggles, especially when handling the solid powder or larger quantities where splashing is possible.[2][9]

  • Body Protection: A long-sleeved laboratory coat is required to protect against skin contact.[4] Ensure cuffs are snug to prevent dust from entering. For large-scale operations, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Due to the risk of respiratory irritation from dust (H335), respiratory protection is critical when handling the solid form outside of a certified chemical fume hood or ventilated enclosure.[2][7] A NIOSH-approved air-purifying respirator, such as an N95 filtering facepiece for dust or a half-mask respirator with P100 particulate filters, must be used.[7]

Operational Protocols: PPE Selection and Use

The selection of PPE is dictated by the specific experimental procedure and the potential for exposure. The following workflow provides a logical framework for determining the appropriate level of protection.

PPE_Workflow cluster_0 Task Assessment cluster_1 Exposure Potential & PPE Level cluster_2 Required PPE Ensemble Task Identify Laboratory Task Weighing Weighing or Transferring Solid (High Dust/Aerosol Potential) Task->Weighing Solid Handling Solution Preparing/Handling Solutions (Splash Potential) Task->Solution Liquid Handling Storage Transporting Sealed Containers (Low Exposure Potential) Task->Storage Transport PPE_High Full Ensemble: - Chemical Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat - NIOSH-Approved Respirator (N95/P100) Weighing->PPE_High PPE_Medium Standard Ensemble + Splash Protection: - Chemical Goggles - Chemical-Resistant Gloves - Lab Coat - Face Shield (Recommended) Solution->PPE_Medium PPE_Low Baseline Ensemble: - Safety Glasses (min.) - Nitrile Gloves - Lab Coat Storage->PPE_Low

Caption: PPE selection workflow based on laboratory task.

Protocol for Handling Solid this compound

This protocol applies to tasks such as weighing, aliquoting, and transferring the solid compound.

  • Work Area Preparation: Designate a specific area for handling the solid, preferably within a chemical fume hood or a powder containment hood. Ensure an eyewash station and safety shower are immediately accessible.[2][10]

  • Don PPE: Put on your PPE in the following order: lab coat, respirator (if required), safety goggles, and face shield. Finally, don two pairs of chemical-resistant gloves.

  • Handling: Perform all manipulations carefully to minimize dust generation.[7][10] Use tools like spatulas gently. If transferring from a larger container, do so slowly and close to the work surface.

  • Post-Handling: After dispensing, securely close the primary container. Decontaminate any tools and the work surface.

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination. First, remove the outer pair of gloves. Then remove the face shield and goggles. Remove the lab coat. Finally, remove the inner pair of gloves and the respirator. Wash hands thoroughly with soap and water.[7]

Protocol for Donning and Doffing PPE

A disciplined approach to donning and doffing is critical to prevent exposure.

Donning (Putting On):

  • Gown/Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if needed): Perform a seal check as per manufacturer instructions.

  • Eye/Face Protection: Put on goggles and/or face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated waste container.

  • Gown/Lab Coat: Remove the lab coat by rolling it away from your body to contain any surface contamination.

  • Eye/Face Protection: Remove goggles and face shield from the back to the front.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands immediately and thoroughly with soap and water.[2][4]

Emergency Procedures and Decontamination

Spill Response

In the event of a spill, immediate and correct action is required.

  • Evacuate: Alert others and evacuate all non-essential personnel from the immediate area.[2]

  • Assess and Protect: Don the full PPE ensemble as described for handling solids (Section 3.1), including respiratory protection.

  • Contain: For a solid spill, gently cover the area with a damp paper towel to prevent dust from becoming airborne.

  • Clean-Up: Carefully sweep or vacuum the material into a clearly labeled, sealed container for hazardous waste disposal.[2][10] Avoid dry sweeping, which can generate dust.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of all cleaning materials and contaminated PPE as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[7][11] If breathing is difficult, provide oxygen. Seek medical attention.[11]

Disposal Plan

All materials contaminated with this compound, including the chemical itself, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect waste in sealed, properly labeled containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route: The waste must be disposed of through an authorized hazardous waste facility, often via incineration in a unit equipped with an afterburner and scrubber.[2] Follow all local, state, and federal regulations for chemical waste disposal.[11]

By adhering to these protocols, you establish a robust safety framework that protects personnel and ensures operational integrity when working with this compound.

References

  • Title: DL-2-Phenoxypropionic acid | C9H10O3 Source: PubChem, National Center for Biotechnology Inform
  • Title: Safety Data Sheet - 3-(4-Fluorophenoxy)propionic acid Source: Angene Chemical URL:[Link]
  • Title: Personal Protective Equipment (PPE) Source: Chemical Hazards Emergency Medical Management (CHEMM) URL:[Link]
  • Title: Material Safety Data Sheet - 2-(2-Chlorophenoxy)propionic acid, 98% Source: Cole-Parmer URL:[Link]
  • Title: Personal Protective Equipment Source: American Society of Health-System Pharmacists (ASHP) URL:[Link]
  • Title: SAFETY DATA SHEET - 3-Phenoxypropionic acid Source: Fisher Scientific URL:[Link]
  • Title: Personal Protective Equipment (PPE) usage Source: Pharma Beginners URL:[Link]
  • Title: A Guide to Non-Respiratory Personal Protective Equipment (PPE) Source: Health and Safety Authority URL:[Link]
  • Title: Chemical resistant gloves Source: Kerbl URL:[Link]
  • Title: CHEMICAL RESISTANCE TABLE FOR GLOVES Source: Becky Aktsiaselts URL:[Link]
  • Title: CHEMICAL RESISTANCE & BARRIER GUIDE Source: AMG Medical Inc. URL:[Link]
  • Title: Chemical Glove Selection Guide: Find the Perfect Protection Source: Global Industrial URL:[Link]
  • Title: Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases Source: eSafety Supplies, Inc. URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.